molecular formula C5H9NO B103398 2-Hydroxy-3-methylbutanenitrile CAS No. 15344-34-0

2-Hydroxy-3-methylbutanenitrile

カタログ番号: B103398
CAS番号: 15344-34-0
分子量: 99.13 g/mol
InChIキー: YRBPUNHOIVAUFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-3-methylbutanenitrile is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-hydroxy-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBPUNHOIVAUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320985
Record name 2-hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15344-34-0
Record name 2-hydroxy-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive chemical profile of 2-Hydroxy-3-methylbutanenitrile (Isobutyraldehyde Cyanohydrin), a significant chiral intermediate in organic and prebiotic chemistry. The document details its chemical identity, physical properties, and spectroscopic signatures, with a focus on both experimentally derived and predicted data. It outlines robust synthetic methodologies, including a detailed protocol for its preparation via the cyanohydrin reaction. Furthermore, the guide explores the compound's chemical reactivity, particularly its role as a precursor to α-hydroxy acids and amino acids such as valine. Safety protocols and handling procedures are also provided, grounded in established GHS classifications. This guide is intended for researchers, chemists, and drug development professionals seeking in-depth technical information on this versatile building block.

Introduction and Scientific Context

This compound, also known by its common name isobutyraldehyde cyanohydrin, is an α-hydroxynitrile characterized by a hydroxyl and a nitrile group attached to the same carbon atom. This bifunctional nature makes it a valuable intermediate in a variety of chemical transformations. Its structure, featuring a stereocenter at the carbinol carbon, also renders it a key substrate in asymmetric synthesis.

From a practical standpoint, this compound serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its significance extends into the field of prebiotic chemistry, where it is recognized as a plausible intermediate in the abiogenic formation of essential amino acids like valine and leucine from simpler precursors.[1] Understanding the fundamental properties and reactivity of this compound is therefore crucial for its effective application in both industrial and research settings. This guide aims to consolidate the available technical data and provide field-proven insights into its handling and use.

Chemical Identity and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Isobutyraldehyde cyanohydrin[2]
CAS Number 15344-34-0[2]
Molecular Formula C₅H₉NO[2]
Molecular Weight 99.13 g/mol [1][2]
Canonical SMILES CC(C)C(C#N)O[2]
InChIKey YRBPUNHOIVAUFA-UHFFFAOYSA-N[1][2]
Appearance Colorless liquid (predicted)
Density 0.965 g/cm³
Solubility Water-soluble[1]
pKa (Strongest Acidic) Very weak acid, essentially neutral[1]
Boiling Point Data not available
Melting Point Data not available

Synthesis Methodologies

The primary and most efficient route for the synthesis of this compound is the cyanohydrin reaction, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of isobutyraldehyde.

General Reaction Scheme

The overall transformation is as follows:

G cluster_reactants Reactants cluster_product Product Isobutyraldehyde Isobutyraldehyde Cyanohydrin This compound Isobutyraldehyde->Cyanohydrin + HCN HCN (or CN⁻ source)

Figure 1. General synthesis of this compound.
Detailed Experimental Protocol: Chemical Synthesis

This protocol is adapted from a pilot-plant scale synthesis, demonstrating a robust and scalable method. The use of cyanide salts and the in-situ generation of hydrocyanic acid necessitate strict safety precautions.

Materials:

  • Isobutyraldehyde

  • Potassium Cyanide (KCN)

  • 37% Hydrochloric Acid (HCl)

  • Methylene Chloride (Dichloromethane, DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

  • Initial Mixture: Charge the flask with isobutyraldehyde and an aqueous solution of potassium cyanide. Begin stirring and cool the mixture to 0-5°C.

  • Acid Addition: Slowly add 37% hydrochloric acid to the reaction mixture via the dropping funnel over a period of 2.5 hours, ensuring the temperature is maintained between 0 and 5°C. The acid reacts with KCN to generate HCN in situ, which then reacts with the aldehyde.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer twice with methylene chloride.

    • Combine the organic extracts.

  • Drying and Isolation:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

This procedure has been reported to yield the product in excellent quality with yields around 90-92%.

Enzymatic Synthesis

For applications requiring high enantioselectivity, enzymatic synthesis using a hydroxynitrile lyase (HNL) is the preferred method. HNLs catalyze the asymmetric addition of cyanide to aldehydes.

Workflow Overview:

G Enzymatic Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification node_buffer Prepare aqueous buffer (e.g., citrate, pH 4.0-5.5) node_enzyme Dissolve/suspend (R)- or (S)-HNL enzyme node_buffer->node_enzyme 1 node_reactants Add Isobutyraldehyde and a cyanide source (e.g., KCN) node_enzyme->node_reactants 2 node_stir Stir at controlled temperature (e.g., 25°C) node_reactants->node_stir 3 node_extract Extract with organic solvent (e.g., MTBE) node_stir->node_extract 4 node_purify Purify via chromatography (if necessary) node_extract->node_purify 5

Figure 2. Workflow for enantioselective enzymatic synthesis.

The reaction is typically conducted at a pH of 4.0-5.5 to minimize non-enzymatic cyanohydrin formation. The choice of (R)- or (S)-specific HNL dictates the stereochemistry of the final product.

Spectroscopic Analysis (Predicted)

Experimental spectra for this compound are not widely published. The following data is based on predictions from its known structure and comparison with similar molecules.

TechniqueFeaturePredicted Assignment
¹H NMR Doublet (6H)Two -CH₃ groups of the isopropyl moiety
Multiplet (1H)-CH of the isopropyl moiety
Doublet (1H)-CH bearing the -OH and -CN groups
Broad Singlet (1H)-OH proton
¹³C NMR ~17-20 ppmTwo inequivalent -CH₃ carbons
~30-35 ppm-CH of the isopropyl moiety
~65-70 ppm-CH(OH)CN carbon
~118-122 ppm-C≡N carbon
FT-IR (cm⁻¹) 3400-3200 (broad)O-H stretch
2970-2870 (strong)C-H sp³ stretch
2250-2240 (weak-medium)C≡N stretch
1100-1000 (strong)C-O stretch
Mass Spec (EI) M⁺ not likely observedM-HCN (m/z 72), M-C₃H₇ (m/z 56)

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the hydroxyl group and the nitrile group.

Hydrolysis to α-Hydroxy Carboxylic Acid

A key transformation is its hydrolysis to 2-hydroxy-3-methylbutanoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Mechanism:

G A Nitrile B Protonated Nitrile A->B + H₃O⁺ C Carbocation Intermediate B->C Resonance D Protonated Imidic Acid C->D + H₂O E Amide Tautomer D->E - H⁺ F Protonated Amide E->F + H₃O⁺ G Tetrahedral Intermediate F->G + H₂O H Carboxylic Acid + NH₄⁺ G->H - NH₄⁺, - H⁺

Figure 3. Simplified pathway for acid-catalyzed nitrile hydrolysis.

Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon more electrophilic. Water attacks, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction proceeds through a carboxylate salt intermediate, which must be acidified in a separate workup step to yield the final carboxylic acid.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Classification:

    • Harmful if swallowed (H302)[2]

    • Harmful in contact with skin (H312)[2]

    • Causes skin irritation (H315)[2]

    • Causes serious eye irritation (H319)[2]

    • Harmful if inhaled (H332)[2]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from strong acids and bases, as it can decompose.

    • Be aware of the potential to release hydrogen cyanide, a highly toxic gas, especially under acidic or basic conditions.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Recommended storage temperature is between 2°C and 8°C.

    • Keep container tightly closed and away from incompatible materials.

Conclusion

This compound is a cornerstone intermediate with significant utility in synthetic chemistry. Its value is derived from its bifunctional nature and its role as a direct precursor to important α-hydroxy acids and amino acids. While a lack of extensive published physical and spectroscopic data presents a challenge, its synthesis and reactivity are well-understood. The protocols and data presented in this guide provide a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their work, from laboratory-scale experiments to potential industrial applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Yeh, M. K. (1985). Method of preparing cyanohydrins. U.S. Patent No. EP0132320B1.
  • PubChemLite. (n.d.). This compound (C5H9NO).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanenitrile (CAS 15344-34-0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, is a bifunctional organic molecule of significant interest to the scientific community, particularly those in drug discovery and fine chemical synthesis.[1] Its structure, featuring both a hydroxyl and a nitrile group on adjacent carbons, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₅H₉NO. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Isobutyraldehyde cyanohydrin, 2-Hydroxy-3-methyl-butyronitrile[2]
CAS Number 15344-34-0[2]
Molecular Formula C₅H₉NO[3]
Molecular Weight 99.13 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Density 0.965 g/cm³
Boiling Point 197.265 °C at 760 mmHg[5]
SMILES CC(C)C(C#N)O[2]
InChIKey YRBPUNHOIVAUFA-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the cyanohydrin reaction. This involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of isobutyraldehyde.[1]

General Reaction Scheme

G cluster_reactants Reactants Isobutyraldehyde Isobutyraldehyde Product This compound Isobutyraldehyde->Product Nucleophilic Addition Cyanide Cyanide Source (e.g., NaCN, KCN) Cyanide->Product Acid Acid (e.g., HCl) Acid->Product Protonation G Start This compound Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction CarboxylicAcid 2-Hydroxy-3-methylbutanoic acid Hydrolysis->CarboxylicAcid AminoAlcohol 2-Amino-3-methyl-1-butanol Reduction->AminoAlcohol

Caption: Key synthetic pathways from this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, the methine proton of the isopropyl group, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton.
¹³C NMR Resonances for the methyl carbons, the methine carbon of the isopropyl group, the carbon bearing the hydroxyl and nitrile groups, and the nitrile carbon.
FTIR A broad absorption band in the region of 3400 cm⁻¹ characteristic of the O-H stretch, and a sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 99.13 g/mol , along with characteristic fragmentation patterns.

Applications in Research and Development

This compound serves as a critical intermediate in several areas:

  • Pharmaceutical Synthesis: It is a building block for various active pharmaceutical ingredients (APIs). The chirality of the molecule is often crucial in these applications, where a specific stereoisomer is required for biological activity.

  • Agrochemical Synthesis: This compound is utilized in the production of certain pesticides and herbicides. For example, it can be a starting material for insecticides.

  • Prebiotic Chemistry: It is considered an important intermediate in the prebiotic synthesis of branched-chain amino acids, such as valine and leucine, providing insights into the origins of life. [1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard CategoryGHS Hazard Statements
Acute Toxicity (Oral) H302: Harmful if swallowed
Acute Toxicity (Dermal) H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity (Inhalation) H332: Harmful if inhaled
STOT - Single Exposure H335: May cause respiratory irritation

Source: [2] Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed. * Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both industrial and academic research. Its unique bifunctional structure allows for a variety of chemical transformations, making it a key building block for more complex and biologically active molecules. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher or scientist working with this compound.

References

  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (2013, May 17). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309).
  • ACS Publications. (2021, July 1). Medicinal Chemistry of Isocyanides. Chemical Reviews.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). EP0132320A1 - Method of preparing cyanohydrins.
  • J-Stage. (n.d.). III was also prepared from isobutyraldehyde by another procedure. The aldehyde was treated with acetone cyanohydrin in the pre s.
  • Human Metabolome Database. (n.d.). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309).
  • Google Patents. (n.d.). CA2645263A1 - Agrochemical formulations.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis.
  • PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile.
  • European Patent Office. (n.d.). Enantiomeric enrichment of cyanohydrins - EP 0561535 A2.
  • SciSpace. (1993). Synthetic applications of optically active cyanohydrins. Enantioselective syntheses of the hydroxyamides tembamide and aegeline, the cardiac drug denopamine, and some analogues of the bronchodilator salbutamol.
  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins.
  • ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • ResearchGate. (2025, December 26). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-3-methylbutanenitrile from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, a valuable bifunctional intermediate in organic synthesis. The document elucidates the fundamental chemical principles, a detailed and validated experimental protocol, critical safety considerations, and methods for purification and characterization. By explaining the causality behind experimental choices, this guide aims to equip researchers with the practical knowledge required for the successful and safe laboratory-scale synthesis of this versatile chemical building block.

Introduction: The Significance of α-Hydroxynitriles

α-Hydroxynitriles, or cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom.[1] This unique structural motif makes them highly versatile intermediates in organic synthesis. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group offers a site for oxidation or substitution.[2][3][4] Consequently, cyanohydrins serve as precursors to a wide array of important molecules, including α-hydroxy acids, β-amino alcohols, and various pharmaceuticals and agrochemicals.[1][4][5]

The synthesis of this compound from isobutyraldehyde is a classic example of the cyanohydrin formation reaction, a powerful tool for carbon-carbon bond formation.[4] This specific cyanohydrin is a precursor for valuable compounds, including certain insecticides and the amino acids valine and leucine.[5][6]

The Chemistry of Cyanohydrin Formation

The formation of a cyanohydrin from an aldehyde or ketone is a nucleophilic addition reaction.[2][3][7][8] The reaction is typically reversible and base-catalyzed.[2][3][8]

The Reaction Mechanism

The accepted mechanism for the base-catalyzed formation of this compound involves two primary steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a cyanide anion (:C≡N⁻) on the electrophilic carbonyl carbon of isobutyraldehyde.[7][9][10] The π-electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[7][9][10]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate then abstracts a proton from a proton source, typically undissociated hydrocyanic acid (HCN) present in the reaction mixture, to yield the final this compound product and regenerate the cyanide anion catalyst.[7][8]

The use of a catalytic amount of a base is crucial because, while hydrogen cyanide (HCN) is the source of the cyanide, it is a weak acid and therefore a poor nucleophile.[1][9] The base deprotonates HCN to generate the much more nucleophilic cyanide anion, which significantly accelerates the reaction.[2][3][8][9]

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a robust method for the synthesis of this compound, adapted from established procedures.[6] This self-validating system includes in-process controls and purification steps to ensure a high-quality final product.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Isobutyraldehyde72.1172.1 g (90.1 mL)1.00Ensure purity >98%
Sodium Cyanide (NaCN)49.0148.0 g0.98EXTREMELY TOXIC
Hydrochloric Acid (HCl)36.4696.5 g (37% aq. soln.)0.98Corrosive
Methylene Chloride (CH₂Cl₂)84.932 x 100 mL-For extraction
Anhydrous Magnesium Sulfate120.37~10 g-Drying agent
Water (deionized)18.02100 mL-For NaCN solution
Critical Safety Precautions
  • Cyanide Toxicity: Sodium cyanide and its reaction product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4] All manipulations involving cyanide must be performed in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, a face shield, and heavy-duty nitrile gloves.[12][13][14]

  • Acidification: The in-situ generation of HCN occurs upon the addition of acid to the cyanide solution. This step is highly hazardous and must be performed slowly and with extreme caution in a fume hood.[9]

  • Emergency Preparedness: An emergency cyanide poisoning antidote kit must be readily available. Ensure all personnel are trained in its use.

  • Isobutyraldehyde Hazards: Isobutyraldehyde is a highly flammable liquid and vapor.[12][15] Keep it away from heat, sparks, and open flames.[14][15] It can also cause serious eye irritation and skin burns.[12][15]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide (48.0 g) in water (100 mL).

  • Initial Cooling: Cool the flask in an ice-water bath to between 0-5°C with continuous stirring.

  • Substrate Addition: Add the isobutyraldehyde (72.1 g) to the cooled cyanide solution.

  • HCN Generation (Critical Step): Slowly add the 37% hydrochloric acid solution (96.5 g) dropwise from the dropping funnel over a period of approximately 2.5 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. This controlled addition is vital to manage the exothermic reaction and prevent the excessive release of toxic HCN gas.

  • Reaction Completion: After the acid addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer twice with methylene chloride (100 mL each time).[6]

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methylene chloride. The remaining liquid is the crude this compound. A yield of approximately 89-92% can be expected.[6]

Synthesis_Workflow A 1. Dissolve NaCN in Water in a 3-Neck Flask B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add Isobutyraldehyde B->C D 4. Slow, Dropwise Addition of HCl (2.5h) Maintain T < 5°C C->D E 5. Stir for 30 min at 0-5°C D->E F 6. Extract with CH₂Cl₂ (x2) E->F G 7. Dry Organic Layer (MgSO₄) F->G H 8. Filter G->H I 9. Concentrate under Reduced Pressure H->I J Product: This compound I->J

Sources

2-Hydroxy-3-methylbutanenitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanenitrile: Molecular Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chiral cyanohydrin derivative. The document delves into its fundamental molecular and physicochemical properties, detailed synthetic methodologies, and thorough spectroscopic characterization. Furthermore, it explores the compound's reactivity, highlighting its utility as a versatile intermediate in organic synthesis, particularly in the formation of critical biomolecules and other high-value chemicals. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who seek an in-depth understanding of this valuable chemical entity.

Introduction and Core Concepts

This compound, also known by its synonym isobutyraldehyde cyanohydrin, is an alpha-hydroxynitrile characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group on adjacent carbon atoms.[1] Its structure, which includes a chiral center at the carbon bearing these functional groups (C2), makes it a valuable building block in asymmetric synthesis. This compound serves as a key intermediate in various chemical transformations, most notably in the prebiotic synthesis of branched-chain amino acids such as valine and leucine.[1] Its bifunctional nature allows for a diverse range of chemical modifications, rendering it a versatile precursor in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling.

Molecular Formula and Structure
  • Molecular Formula: C₅H₉NO[1][2][3][4]

  • IUPAC Name: this compound[3]

  • CAS Number: 15344-34-0[1][3]

  • Molecular Weight: 99.13 g/mol [1][2][3]

  • SMILES: CC(C)C(C#N)O[3]

  • InChI Key: YRBPUNHOIVAUFA-UHFFFAOYSA-N[3]

The molecule possesses a stereocenter at the C2 position, and thus can exist as two enantiomers: (R)-2-hydroxy-3-methylbutanenitrile and (S)-2-hydroxy-3-methylbutanenitrile. The specific stereoisomer is of critical importance in pharmaceutical applications where enantiomeric purity is often a requirement.[5]

Molecular structure of this compound.
Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Appearance Colorless oil / liquid[6]
Density 0.965 g/cm³
Water Solubility Soluble[1]
logP (Predicted) 0.7[3]
pKa (Predicted, Strongest Acidic) 12.48[6]

Synthesis of this compound

The primary and most established method for synthesizing this compound is the cyanohydrin reaction.[1] This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of isobutyraldehyde.[1][7]

General Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin product. The reaction is reversible, but for aliphatic aldehydes like isobutyraldehyde, the equilibrium favors the formation of the cyanohydrin.[7]

General Mechanism of Cyanohydrin Formation aldehyde Isobutyraldehyde intermediate Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack cyanide CN⁻ product This compound intermediate->product Protonation proton_source H⁺

Mechanism of this compound synthesis.
Laboratory-Scale Synthesis Protocol

The following protocol is adapted from a patented procedure, demonstrating a high-yield synthesis.[8]

Disclaimer: This reaction is extremely hazardous due to the use of highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

Materials:

  • Isobutyraldehyde

  • Potassium cyanide (KCN)

  • 37% Hydrochloric acid (HCl)

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-water bath, prepare a solution of potassium cyanide in water.

  • To the stirred cyanide solution, add isobutyraldehyde while maintaining the temperature between 0 to 5°C.

  • Slowly add 37% hydrochloric acid to the reaction mixture over a period of 2.5 hours, ensuring the temperature remains between 0 to 5°C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer twice with methylene chloride.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • The product, this compound, is obtained in excellent quality with a reported yield of over 90%.[8]

Enantioselective Synthesis

Given the chirality of this compound, enantioselective synthesis is of significant interest. This can be achieved through enzymatic catalysis, for instance, using lipases for kinetic resolution.[1] Another approach involves the use of chiral catalysts, such as (R)-Binol, in the cyanohydrin reaction to favor the formation of one enantiomer over the other.[3][7]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Spectroscopic Data Summary
Technique Characteristic Peaks / Shifts
FT-IR (cm⁻¹) ~3400 (broad)
~2250 (weak to medium)
¹H NMR (δ, ppm) 4.3 (multiplet)
2.8 (singlet)
2.1 (multiplet)
0.9 (multiplet)
¹³C NMR (δ, ppm) ~120
66.4
42.2

Note: NMR chemical shifts can vary depending on the solvent used.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.[1][2]

Key Chemical Transformations
  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid (2-hydroxy-3-methylbutanoic acid), a precursor to the amino acid valine.[2]

  • Reduction of the Nitrile Group: The nitrile can be reduced, for example with lithium aluminum hydride (LiAlH₄), to afford a β-amino alcohol (1-amino-3-methyl-2-butanol), another class of synthetically useful compounds.[2]

Key Synthetic Transformations start This compound product1 α-Hydroxy Carboxylic Acid start->product1 Hydrolysis (H₃O⁺) product2 β-Amino Alcohol start->product2 Reduction (LiAlH₄)

Synthetic utility of this compound.
Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block for more complex molecules.[1] For instance, it is a starting material in the synthesis of potent insecticides like 2-methyl-3-cyano-3-(ethylpropylthiophosphoryloxy)propane.[8] In the pharmaceutical industry, the chiral nature of this compound is leveraged to produce enantiomerically pure active pharmaceutical ingredients.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a cool, dry, well-ventilated area between 2°C - 8°C in a tightly sealed container.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its value stems from its bifunctional nature and chirality, which allow for a wide array of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development, particularly in the synthesis of complex target molecules for the pharmaceutical and agrochemical industries.

References

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps.
  • This compound | C5H9NO | CID 11126188. (n.d.). PubChem.
  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts.
  • Cyanohydrin reaction. (n.d.). Wikipedia.
  • 2-methyl-2-(trimethylsiloxy)pentan-3-one. (n.d.). Organic Syntheses Procedure.
  • Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. (2025, May 22). JoVE.
  • Method of preparing cyanohydrins. (1988). Google Patents.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). (n.d.). Human Metabolome Database.
  • This compound (C5H9NO). (n.d.). PubChemLite.
  • (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420. (n.d.). PubChem.

Sources

Spectroscopic Data for 2-Hydroxy-3-methylbutanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, is a significant chemical intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed in detail to provide a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound forms the basis for the interpretation of its spectroscopic data. The key structural features to be identified are the hydroxyl (-OH) group, the nitrile (-C≡N) group, the methine proton adjacent to the hydroxyl and nitrile groups (-CH(OH)CN), the isopropyl group (-CH(CH₃)₂), and the two diastereotopic methyl groups.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts and multiplicities are influenced by the neighboring functional groups.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.3Doublet1HH2 (-CH(OH)CN)
~2.8Singlet (broad)1H-OH
~2.1Multiplet1HH3 (-CH(CH₃)₂)
~1.0Doublet of doublets6HH4, H5 (-CH(CH₃)₂)

Note: The exact chemical shifts can vary depending on the solvent used.[1]

Interpretation:

  • H2 (-CH(OH)CN) at ~4.3 ppm: This proton is deshielded by the adjacent electron-withdrawing nitrile and hydroxyl groups, resulting in a downfield chemical shift. It is expected to appear as a doublet due to coupling with the H3 proton.

  • -OH at ~2.8 ppm: The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange.[1]

  • H3 (-CH(CH₃)₂) at ~2.1 ppm: This methine proton is coupled to the H2 proton and the six protons of the two methyl groups, resulting in a complex multiplet.

  • H4, H5 (-CH(CH₃)₂) at ~1.0 ppm: The two methyl groups are diastereotopic and therefore chemically non-equivalent, which may lead to two separate doublets or a more complex pattern. They are coupled to the H3 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound should exhibit five signals, corresponding to the five carbon atoms in unique chemical environments.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~119.2C1 (-C≡N)
~66.4C2 (-CH(OH)CN)
~42.2C3 (-CH(CH₃)₂)
~18-20C4, C5 (-CH(CH₃)₂)

Data compiled from multiple sources.[1]

Interpretation:

  • C1 (-C≡N) at ~119.2 ppm: The carbon of the nitrile group typically resonates in this downfield region.[1]

  • C2 (-CH(OH)CN) at ~66.4 ppm: The carbon atom bonded to the hydroxyl group is deshielded and appears at this characteristic chemical shift.[1]

  • C3 (-CH(CH₃)₂) at ~42.2 ppm: This methine carbon of the isopropyl group is found in the aliphatic region.[1]

  • C4, C5 (-CH(CH₃)₂) at ~18-20 ppm: The two methyl carbons are in the upfield aliphatic region. Due to their diastereotopic nature, they may appear as two distinct signals.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[1]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, a 90° pulse is used.

  • ¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_workflow NMR Analysis Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing SamplePrep Sample Preparation (Compound + Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Integration Integration & Peak Picking Phasing->Integration Analysis Spectral Interpretation & Structure Elucidation Integration->Analysis

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the hydroxyl and nitrile groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2970-2870Medium-StrongC-H stretch (aliphatic)
~2250Medium, SharpC≡N stretch
~1470, ~1370MediumC-H bend (isopropyl split)
~1100StrongC-O stretch

Data compiled from multiple sources.[1]

Interpretation:

  • O-H Stretch at ~3400 cm⁻¹: The broad and strong absorption in this region is a definitive indicator of the hydroxyl group, with the broadening resulting from hydrogen bonding.[1]

  • C-H Stretch at ~2970-2870 cm⁻¹: These absorptions are characteristic of the sp³ hybridized C-H bonds in the isopropyl and methine groups.

  • C≡N Stretch at ~2250 cm⁻¹: A sharp and moderately intense peak in this region is a clear indication of the nitrile functional group.[1][3] The position of this peak can be influenced by conjugation, though in this saturated molecule, it falls within the typical range.[3]

  • C-H Bend at ~1470, ~1370 cm⁻¹: The characteristic bending vibrations of the isopropyl group often appear as a split peak.

  • C-O Stretch at ~1100 cm⁻¹: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol gives rise to a strong absorption in this region.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the "neat" film method is commonly employed.[4][5]

  • Sample Preparation: Place a small drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[4][6]

  • Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.[4]

  • Spectrum Acquisition: Place the salt plate assembly in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty salt plates should be run first and subtracted from the sample spectrum.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular Weight99.13 g/mol [2][7][8]
Exact Mass99.068413911 Da[2][7]

Fragmentation Pattern (Predicted):

Electron impact (EI) ionization would likely lead to the following key fragmentation pathways:

  • Loss of an isopropyl group ([M-43]⁺): Cleavage of the C2-C3 bond would result in a fragment with m/z = 56.

  • Loss of HCN ([M-27]⁺): A common fragmentation for cyanohydrins, leading to a fragment with m/z = 72.

  • Loss of a methyl group ([M-15]⁺): Fragmentation of the isopropyl group could lead to a fragment with m/z = 84.

  • Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom can also occur.

Experimental Protocol for Mass Spectrometry

For a small, polar molecule like this compound, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer is a suitable technique.[9]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to obtain the mass-to-charge ratio of the molecular ion and any fragment ions. High-resolution mass spectrometry allows for the determination of the elemental composition.[9]

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous confirmation of its molecular structure. The detailed interpretation and experimental protocols serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chemical intermediate. Adherence to rigorous analytical practices is essential to ensure the quality and reliability of the data obtained.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
  • PubChem. (n.d.). This compound.
  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342).
  • PubChemLite. (n.d.). This compound (C5H9NO).
  • PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile.
  • Human Metabolome Database. (n.d.). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309).
  • PubChem. (n.d.). 2-Hydroxy-3-methyl-2-butenenitrile.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • Michigan State University Chemistry. (n.d.). Infrared Spectroscopy.
  • Crasto, A. M. (n.d.). IR SPECTROSCOPY.
  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy.
  • PubMed. (2018). LC-MS metabolomics of polar compounds.
  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma.
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules.
  • PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
  • Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Physical properties of 2-Hydroxy-3-methylbutanenitrile (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physical Properties of 2-Hydroxy-3-methylbutanenitrile

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the key physical properties of this compound (CAS No. 15344-34-0), a significant cyanohydrin derivative.[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes established data with field-proven experimental methodologies for the accurate determination of its boiling point and density.

Introduction to this compound

This compound, also known as isobutyraldehyde cyanohydrin, is an organic compound featuring both a hydroxyl (-OH) and a nitrile (-CN) functional group.[1][2] Its molecular formula is C₅H₉NO, and it has a molecular weight of approximately 99.13 g/mol .[3] This structure makes it a valuable intermediate in various organic syntheses, including the formation of branched-chain amino acids like valine and leucine, highlighting its relevance in prebiotic chemistry research.[1] A thorough understanding of its physical properties is paramount for its application in laboratory synthesis, process scale-up, and formulation development.

Theoretical Framework: Intermolecular Forces in Nitriles

The physical properties of nitriles are largely dictated by the strong polarity of the cyano group (-C≡N). The significant difference in electronegativity between the carbon and nitrogen atoms creates a strong permanent dipole moment. Consequently, nitriles exhibit potent dipole-dipole attractions in addition to the ubiquitous van der Waals dispersion forces.[4][5]

  • Boiling Point: Unlike molecules that can self-hydrogen bond, nitriles do not possess a hydrogen atom attached to the electronegative nitrogen.[4][5] However, the strength of their dipole-dipole interactions results in boiling points that are considerably higher than nonpolar molecules of similar molecular weight.[4] For instance, the boiling point of ethanenitrile (CH₃CN) is 82°C, which is substantially higher than that of propane (CH₃CH₂CH₃), which has a similar molecular weight but a boiling point of -42°C.[4]

  • Density: The density of liquid nitriles is influenced by both molecular weight and the efficiency of molecular packing in the liquid state. The linear geometry of the cyano group can influence how molecules arrange themselves, affecting the overall density.

  • Solubility: While nitriles cannot form hydrogen bonds with each other, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[4][5] This allows smaller nitriles to form hydrogen bonds with protic solvents like water, rendering them soluble. Solubility tends to decrease as the nonpolar hydrocarbon chain length increases.[4]

Physical Properties of this compound

A review of available chemical literature and supplier data provides the following information on the physical properties of this compound.

Physical PropertyValueSource(s)
Molecular Formula C₅H₉NO[1][3]
Molecular Weight 99.13 g/mol [1][2]
Density 0.965 g/cm³
Boiling Point Data not available in cited literature

Experimental Determination Protocols

The following protocols describe robust methodologies for the experimental determination of the boiling point and density of a liquid sample like this compound. These procedures are designed to be self-validating through careful technique and precise measurement.

Protocol for Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a minimal amount of sample (less than 0.5 mL).[8] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

  • Sample Preparation: Attach a small glass vial (e.g., a 75x10 mm Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer bulb.[8]

  • Filling: Using a pipette, add approximately 0.3-0.5 mL of this compound into the vial.

  • Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[8]

  • Apparatus Setup: Clamp the thermometer assembly so it is suspended in a Thiele tube filled with mineral oil. The vial containing the sample should be positioned near the center of the main body of the Thiele tube to ensure uniform heating.[8]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle. The shape of the tube is designed to create convection currents that provide even heat distribution.[8]

  • Observation: As the temperature rises, dissolved air will first escape from the capillary tube. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube as the sample's vapor pressure exceeds the atmospheric pressure.[8]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will cease, and as the vapor pressure of the sample drops below the atmospheric pressure, the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]

  • Validation: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Protocol for Density Determination (Pycnometer or Volumetric Flask Method)

This protocol leverages precise mass and volume measurements to determine density (ρ = m/V). Using a calibrated pycnometer or volumetric flask provides high accuracy.

Methodology:

  • Mass of Empty Vessel: Thoroughly clean and dry a small volumetric flask (e.g., 5 or 10 mL) or a pycnometer. Accurately measure its mass on an analytical balance to at least three decimal places.

  • Sample Filling: Carefully fill the vessel with this compound up to the calibration mark. Ensure the meniscus is read at eye level to avoid parallax error.

  • Mass of Filled Vessel: Remeasure the mass of the filled vessel. The difference between this mass and the empty mass gives the mass of the nitrile sample.

  • Volume Determination: The volume of the liquid is the calibrated volume of the flask or pycnometer.

  • Temperature Control: Record the ambient temperature. Density is temperature-dependent, so this is a critical parameter for data reproducibility.[9]

  • Calculation: Calculate the density using the formula: Density = Mass of Sample / Volume of Sample.

  • Validation: Repeat the measurement at least twice to ensure consistency and report the average value. The precision of the analytical balance and volumetric glassware directly contributes to the accuracy of the result.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of this compound.

G cluster_0 Boiling Point Determination (Thiele Tube) cluster_1 Density Determination (Volumetric) BP_Start Start: Obtain Sample BP_Prep Prepare Sample: - Attach vial to thermometer - Add nitrile sample - Insert capillary tube BP_Start->BP_Prep BP_Setup Apparatus Setup: - Suspend in Thiele tube BP_Prep->BP_Setup BP_Heat Heat Side Arm: - Observe for rapid bubbling BP_Setup->BP_Heat BP_Cool Cool & Measure: - Record temp at liquid entry BP_Heat->BP_Cool BP_End End: Record Boiling Point & Atmospheric Pressure BP_Cool->BP_End D_Start Start: Obtain Sample D_Mass_Empty Measure Mass of Empty Volumetric Flask D_Start->D_Mass_Empty D_Fill Fill Flask to Calibration Mark D_Mass_Empty->D_Fill D_Mass_Full Measure Mass of Full Volumetric Flask D_Fill->D_Mass_Full D_Calc Calculate: - Mass = (Full - Empty) - Density = Mass / Volume D_Mass_Full->D_Calc D_End End: Record Density & Temperature D_Calc->D_End

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion

This guide has detailed the known physical properties of this compound and provided robust, field-tested protocols for their experimental verification. While the density is reported as 0.965 g/cm³, its boiling point remains to be definitively published and requires experimental determination. The provided methodologies offer a clear pathway for researchers to accurately characterize this and other valuable nitrile compounds, ensuring data integrity and facilitating their effective use in research and development.

References

  • Chemsrc. (2025). 2-Amino-2-methylbutanenitrile | CAS#:4475-95-0.
  • Turito. (2022, September 5). Nitriles - Structure, Properties Reactions, and Uses.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles.
  • Clark, J. (n.d.). an introduction to nitriles. Chemguide.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • The Science Classroom (a.k.a. Mike Christiansen). (2024, April 12). Density Determinations in the Chemistry Lab [Video]. YouTube.
  • CHEM CAVE. (2020, September 11). CHEM 1411: Determining the density of various liquids and solids [Video]. YouTube.

Sources

A Senior Application Scientist's Guide to the Enantiomers of 2-Hydroxy-3-methylbutanenitrile: Synthesis, Chiral Analysis, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of the enantiomers of 2-hydroxy-3-methylbutanenitrile, (R)- and (S)-isobutyraldehyde cyanohydrin. These molecules are pivotal chiral building blocks in the pharmaceutical and fine chemical industries.[1] This document offers a comprehensive exploration of advanced methodologies for their enantioselective synthesis, kinetic resolution, and analytical separation. Authored for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles, detailing the causality behind experimental choices and providing robust, step-by-step protocols for key laboratory procedures.

Introduction to a Versatile Chiral Synthon

(R)- and (S)-2-hydroxy-3-methylbutanenitrile are valuable chiral cyanohydrins derived from isobutyraldehyde.[2] Their bifunctional nature, possessing both a hydroxyl and a nitrile group on adjacent carbons, allows for diverse chemical transformations into valuable molecules such as α-hydroxy acids and amino acids.[2][3] The critical importance of stereochemistry in pharmaceuticals makes access to enantiomerically pure forms of these cyanohydrins a primary objective in process development and discovery chemistry.[1]

Core Challenge & Scientific Rationale: The central carbon bearing the hydroxyl and nitrile groups is a stereocenter. The non-selective addition of cyanide to isobutyraldehyde results in a racemic mixture, a 50:50 combination of the (R)- and (S)-enantiomers. As the biological activity of downstream products is often exclusive to a single enantiomer, the development of methods to selectively synthesize or separate these isomers is paramount.[1] This guide focuses on the most effective and widely adopted strategies to achieve high enantiomeric purity.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing experiments, from synthesis to purification and analysis.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms Isobutyraldehyde cyanohydrin[4]
CAS Number 15344-34-0 (for racemic)[4]
Molecular Formula C₅H₉NO[5]
Molecular Weight 99.13 g/mol [5]

Enantioselective Synthesis: The Biocatalytic Advantage

While various chemo-catalytic methods exist, the use of enzymes, specifically hydroxynitrile lyases (HNLs), has become a mainstay for the enantioselective synthesis of cyanohydrins due to their exceptional selectivity and operation under mild conditions.[6][7]

Expert Insight: The choice between an (R)-selective or (S)-selective HNL is the primary determinant of the final product's stereochemistry. This selection is driven by the desired chirality of the final synthetic target. These enzymes catalyze the reversible addition of hydrogen cyanide (HCN) to the carbonyl group of an aldehyde.[8] To suppress the non-enzymatic, racemic background reaction, these syntheses are typically performed at a neutral or slightly acidic pH.[3]

Hydroxynitrile Lyase (HNL) Mediated Synthesis

HNLs are classified based on their stereopreference:

  • (R)-Selective HNLs: Commonly sourced from Prunus amygdalus (almond).

  • (S)-Selective HNLs: Sourced from plants like Manihot esculenta (cassava) or Hevea brasiliensis.[9]

The workflow involves a biphasic system where the organic substrate is converted into the aqueous product, minimizing product inhibition and simplifying downstream processing.

G cluster_prep Phase Preparation cluster_reaction Reaction Core cluster_workup Workup & Isolation A Isobutyraldehyde in Organic Solvent (e.g., MTBE) D Biphasic Reaction Vessel (Stirred, Temp Controlled) A->D B Aqueous Buffer (e.g., Citrate, pH 5.5) B->D C HNL Enzyme (Immobilized or Free) C->D F Phase Separation D->F Reaction Completion E Slow Addition of HCN Source (e.g., KCN/H⁺ or Acetone Cyanohydrin) E->D G Isolate Organic Layer F->G H Solvent Removal (Reduced Pressure) G->H I Crude Chiral Cyanohydrin H->I

Caption: Enzymatic Synthesis Workflow.

Protocol: (S)-2-hydroxy-3-methylbutanenitrile Synthesis via HNL

This protocol provides a representative method for synthesizing the (S)-enantiomer using an HNL from Manihot esculenta.

Materials:

  • (S)-Hydroxynitrile lyase (Manihot esculenta)

  • Isobutyraldehyde

  • Potassium cyanide (KCN)

  • Citrate buffer (0.1 M, pH 5.5)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, create a biphasic system by adding 100 mL of MTBE to 100 mL of 0.1 M citrate buffer (pH 5.5).

  • Enzyme & Substrate Addition: Dissolve the (S)-HNL in the aqueous buffer phase. Dissolve isobutyraldehyde (e.g., 10 mmol) in the MTBE phase. Begin vigorous stirring to ensure adequate mixing between the phases.

  • Cyanide Addition: Slowly add a solution of KCN (e.g., 12 mmol in a small amount of buffer) to the reaction mixture over 2-3 hours using a syringe pump. This controlled addition is crucial to maintain a low concentration of free cyanide and favor the enzymatic pathway.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots from the organic phase and analyzing them via chiral GC or HPLC to determine the conversion and enantiomeric excess (ee%).[10]

  • Workup: Once the reaction reaches completion (typically >95% conversion), stop the stirring and allow the layers to separate.

  • Isolation: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude (S)-2-hydroxy-3-methylbutanenitrile. Further purification can be achieved via column chromatography if necessary.

Kinetic Resolution: Resolving Racemic Mixtures

When direct enantioselective synthesis is not feasible, kinetic resolution of a pre-formed racemic mixture is a powerful alternative. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[11]

Causality of Resolution: Lipase-catalyzed acylation is a common and highly effective method for the kinetic resolution of cyanohydrins.[3] Lipases, a class of enzymes, can selectively acylate one enantiomer at a much faster rate than the other. For example, a lipase might rapidly convert the (R)-cyanohydrin to its corresponding ester, leaving the (S)-cyanohydrin largely unreacted. This creates a mixture of an ester and an alcohol, which are easily separable by standard chromatographic techniques due to their different polarities.

Protocol: Lipase-Mediated Kinetic Resolution

This protocol details the resolution of racemic this compound using a lipase.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene)

Step-by-Step Procedure:

  • Setup: To a flask containing anhydrous toluene, add the racemic cyanohydrin and the acylating agent (vinyl acetate, typically 1.5-2.0 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w relative to the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitoring: Track the reaction progress using chiral HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Workup: When the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted cyanohydrin enantiomer and the acylated enantiomer can then be separated using flash column chromatography.

Analytical Methods for Enantiomeric Purity

Accurate determination of enantiomeric excess (ee%) is critical for validating the success of a synthesis or resolution. Chiral chromatography is the gold standard for this analysis.[12][13]

G A Sample Preparation (Dissolve in Mobile Phase) B Injection into HPLC System A->B C Chiral Stationary Phase (CSP) Column B->C D Differential Interaction (Transient Diastereomeric Complexes) C->D Elution with Mobile Phase E Separation of Enantiomers (Different Retention Times) D->E F UV Detector E->F G Chromatogram Generation F->G H Data Analysis (Peak Integration, ee% Calculation) G->H

Caption: Chiral Purity Analysis Workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a stationary phase that is itself chiral. This Chiral Stationary Phase (CSP) interacts differently with each enantiomer, leading to different retention times and thus, separation.[14] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating cyanohydrin enantiomers.[15]

Expert Insight: Method development in chiral HPLC is often an empirical process.[12] The choice of mobile phase (typically a mixture of alkanes like hexane or heptane with an alcohol modifier like isopropanol) significantly impacts resolution. Small amounts of additives, like trifluoroacetic acid for acidic compounds, can improve peak shape.[15]

Protocol: Chiral HPLC Method for ee% Determination

This protocol provides a starting point for the analysis of this compound enantiomers.

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)Proven selectivity for a wide range of chiral compounds, including cyanohydrins.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Balances enantioselectivity and reasonable elution times. Adjust ratio to optimize resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 220 nmThe nitrile group provides sufficient chromophore for UV detection at low wavelengths.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Sample Prep. Dissolve sample in mobile phase (~1 mg/mL)Ensures compatibility with the system and good peak shape.

Data Interpretation: The enantiomeric excess (ee%) is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Applications in Asymmetric Synthesis

Enantiomerically pure (R)- and (S)-2-hydroxy-3-methylbutanenitrile are not end products but rather versatile intermediates. Their true value lies in their conversion to other high-value chiral molecules.[16]

  • α-Hydroxy Acids: Acidic or basic hydrolysis of the nitrile group yields the corresponding chiral α-hydroxy acid, a common structural motif in natural products.

  • Amino Acids: Reduction of the nitrile group to an amine, followed by hydrolysis, can be a pathway to non-standard amino acids.

  • β-Amino Alcohols: Simultaneous reduction of the nitrile and protection of the hydroxyl group can lead to valuable chiral β-amino alcohols.

G cluster_products Synthetic Targets A (R)-2-hydroxy- 3-methylbutanenitrile B (R)-2,3-dihydroxy- 3-methylbutanoic acid (α-Hydroxy Acid) A->B H₃O⁺ (Hydrolysis) C (R)-1-amino-3-methyl- butan-2-ol (β-Amino Alcohol) A->C 1. Protection (e.g., TBDMS) 2. Reduction (e.g., LiAlH₄) D Other Chiral Pharmaceutical Intermediates A->D Multi-step Synthesis

Caption: Key Synthetic Transformations.

Conclusion

The enantiomers of this compound represent a classic case study in the importance of stereochemistry in modern chemistry. The methodologies outlined in this guide, particularly the robust and scalable biocatalytic approaches using hydroxynitrile lyases and the precise analytical validation via chiral HPLC, provide a powerful toolkit for researchers. A thorough understanding of these techniques is essential for the efficient and effective development of new chiral pharmaceuticals and fine chemicals.

References

  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • Wiedner, D., & Wilhelm, S. (2012).
  • North, M. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • ResearchGate. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.
  • InnoSyn. (n.d.).
  • Lundell, K., & Kanerva, L. T. (2006).
  • Moon, L. S., et al. (2009). A new chiral shift reagent for the determination of enantiomeric excess and absolute configuration in cyanohydrins.
  • Google Patents. (1993). Enantiomeric enrichment of cyanohydrins.
  • ResearchGate. (2012). Lipase mediated kinetic and dynamic kinetic resolution of racemic 2.
  • Dadashipour, M., & Asano, Y. (2000). The synthesis of chiral cyanohydrins by oxynitrilases. PubMed. [Link]
  • Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org. [Link]
  • Nagoya University. (2016). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily. [Link]
  • ResearchGate. (2019). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources.
  • Icahn School of Medicine at Mount Sinai. (n.d.). Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent l-lactate dehydrogenase.
  • ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?
  • Phenomenex. (n.d.).
  • PubMed. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. [Link]
  • Encyclopedia of Pharmaceutical Science and Technology. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
  • MDPI. (2019).
  • ResearchGate. (2015). Enzymatic kinetic resolution of the racemic alcohol...
  • PubMed. (2011).
  • PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile. PubChem. [Link]
  • Human Metabolome Database. (2013). (2R)-2-Hydroxy-2-methylbutanenitrile.
  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

A Technical Guide to 2-Hydroxy-3-methylbutanenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-3-methylbutanenitrile

Introduction

This compound, also known as isobutyraldehyde cyanohydrin, is a bifunctional organic compound belonging to the cyanohydrin class.[1][2] Characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group on adjacent carbon atoms, this molecule serves as a highly versatile and valuable intermediate in organic synthesis.[1] Its structure allows for a multitude of chemical transformations, making it a key building block in the production of pharmaceuticals, specialty chemicals, and agrochemicals.[1]

Furthermore, this compound holds significance in the field of prebiotic chemistry, where it is recognized as a plausible intermediate in the abiogenic synthesis of essential branched-chain amino acids such as valine and leucine.[1] This guide provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, spectroscopic profile, and critical applications for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in chemical reactions.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Isobutyraldehyde cyanohydrin[2]
CAS Number 15344-34-0[2]
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1][2]
Density 0.965 g/cm³
SMILES CC(C)C(C#N)O[2]
Solubility Water-soluble[1]
pKa Very weak acid, essentially neutral[1]

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the cyanohydrin reaction, a classic nucleophilic addition of a cyanide anion to an aldehyde.

Classical Cyanohydrin Reaction

This method involves the reaction of isobutyraldehyde with a source of cyanide, such as potassium cyanide (KCN) or hydrogen cyanide (HCN).[1] The reaction mechanism is initiated by the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by protonation of the resulting alkoxide intermediate, typically by water or another protic solvent, to yield the final cyanohydrin product.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Disclaimer: This reaction is extremely hazardous due to the use of cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and an emergency cyanide poisoning antidote kit readily available.

Materials:

  • Isobutyraldehyde

  • Potassium Cyanide (KCN)

  • Citrate Buffer (pH 4.0)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Ice-water bath

  • Three-necked round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature (0-5 °C).

  • Reagents: Dissolve isobutyraldehyde in the citrate buffer within the flask. Separately, prepare a solution of potassium cyanide (KCN) in water.

  • Reaction: Slowly add the KCN solution to the stirred isobutyraldehyde mixture via the dropping funnel over 1-2 hours, ensuring the temperature does not rise above 10 °C. The choice of a slightly acidic pH (4.0) is a critical control parameter to minimize the non-enzymatic racemization of the cyanohydrin product.[1]

  • Monitoring: Allow the mixture to stir at a low temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully neutralize the mixture. Transfer the solution to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[3]

Synthesis Workflow Diagram

reagent reagent process process product product sub1 Isobutyraldehyde react Cyanohydrin Reaction (0-5 °C) sub1->react sub2 Potassium Cyanide (KCN) in Citrate Buffer sub2->react workup Extraction with Diethyl Ether react->workup Reaction Mixture purify Drying & Solvent Removal (Vacuum Distillation) workup->purify Organic Layers final_product This compound purify->final_product Purified Product

Caption: General workflow for the laboratory synthesis of this compound.

Spectroscopic Characterization

Structural verification of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~4.3MultipletCH-CNOH
¹H ~2.8Singlet (broad)OH
¹H ~2.1MultipletCH (CH₃)₂
¹H ~0.9MultipletCH(CH₃ )₂

Note: Data based on typical values; actual shifts may vary depending on solvent and concentration.[1]

Additional analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy would confirm key functional groups, with expected characteristic peaks including a broad O-H stretch (~3400 cm⁻¹), a sharp C≡N stretch (~2250 cm⁻¹), and C-H stretches (~2900 cm⁻¹). Mass Spectrometry would be used to confirm the molecular weight of 99.13 g/mol .[1][3]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a potent intermediate for creating more complex molecular architectures.

Precursor in Amino Acid Synthesis

This compound is a key intermediate in the Strecker synthesis pathway for branched-chain amino acids. The nitrile group can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be substituted with an amine, ultimately leading to the formation of amino acids like valine and leucine.[1] This role is particularly significant in models of prebiotic chemistry.[1]

precursor precursor intermediate intermediate product product A Isobutyraldehyde + HCN B 2-Hydroxy-3- methylbutanenitrile A->B Cyanohydrin Formation C Valine & Leucine (Amino Acids) B->C Hydrolysis & Amination Steps

Caption: Role of this compound as a key precursor in amino acid synthesis.

Intermediate for Pharmaceuticals

The nitrile moiety is a common functional group in many approved pharmaceuticals, where it can act as a hydrogen bond acceptor or be metabolically stable.[4] this compound provides a scaffold that can be elaborated into more complex drug candidates. The hydroxyl and nitrile groups can undergo various transformations, including oxidation, reduction, and substitution, allowing for the generation of diverse molecular libraries for screening.[1] Its utility as a building block is critical in the production of specialty chemicals for both the pharmaceutical and agrochemical industries.[1]

Safety and Handling

Proper handling of this compound and its precursors is critical. The compound itself is hazardous, and its synthesis involves highly toxic reagents.

Hazard ClassGHS Hazard StatementsGHS Precautionary Statements
Acute Toxicity & Irritation H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2°C and 8°C.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

References

  • This compound | C5H9NO | CID 11126188. PubChem. [Link]
  • (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420. PubChem. [Link]
  • This compound (C5H9NO). PubChemLite. [Link]
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

Sources

Chemical reactivity of the hydroxyl group in 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 2-Hydroxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the hydroxyl group in this compound, a versatile bifunctional molecule. Also known as isobutyraldehyde cyanohydrin, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The strategic location of a secondary hydroxyl group adjacent to a nitrile moiety imparts a unique reactivity profile. This document delves into the primary transformations of the hydroxyl group, including oxidation, esterification, etherification, and nucleophilic substitution. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the critical role of protecting group strategies in leveraging this molecule's synthetic potential. The interplay between the hydroxyl and nitrile functionalities is a key focus, offering insights for synthetic route design and optimization.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 15344-34-0) is an α-hydroxynitrile, a class of compounds characterized by a hydroxyl (-OH) and a nitrile (-CN) group on adjacent carbon atoms.[1] Its structure, featuring a chiral center at the hydroxyl-bearing carbon, makes it an attractive building block for asymmetric synthesis. The reactivity of this molecule is dominated by its two functional groups. The nitrile group can undergo hydrolysis to form α-hydroxycarboxylic acids or reduction to yield β-amino alcohols, both of which are prevalent motifs in biologically active molecules.[3]

However, the hydroxyl group is often the primary site for initial synthetic transformations. Its ability to act as a nucleophile, to be deprotonated, or to be converted into a good leaving group allows for a wide array of chemical modifications. Understanding and controlling the reactivity of this hydroxyl group is paramount for its effective use as a synthetic intermediate. This guide will focus exclusively on the chemistry of the -OH moiety, providing the technical foundation required for its strategic manipulation in complex synthetic pathways.

cluster_workflow Esterification Workflow Setup Reaction Setup (Flask, Stirrer, N2 atm) Reagents Add Reagents (Hydroxynitrile, Acyl Chloride, Base, Solvent) Setup->Reagents Reaction Stir at 0°C to RT (Monitor by TLC) Reagents->Reaction Workup Aqueous Workup (Quench, Extract with Ether) Reaction->Workup Dry Dry & Concentrate (Dry over Na2SO4, Evaporate Solvent) Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Product Isolated Ester Product Purify->Product

Sources

Introduction: The Unique Chemical Landscape of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-Hydroxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This compound, a prominent member of the cyanohydrin family, presents a fascinating case study in chemical reactivity. Its structure, characterized by a nitrile (-C≡N) and a hydroxyl (-OH) group on adjacent carbons, and a sterically demanding isopropyl group, creates a unique electronic and steric environment. This guide delves into the core reactions of the nitrile functionality in this molecule, offering not just procedural outlines but also the causal reasoning behind experimental choices. Understanding these reactions is pivotal for leveraging this compound as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The interplay between the functional groups governs the reaction pathways, making a detailed exploration essential for synthetic chemists.

Hydrolysis of the Nitrile Group: A Gateway to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound is a fundamental transformation that yields either a carboxylic acid (2-hydroxy-3-methylbutanoic acid) or an amide (2-hydroxy-3-methylbutanamide), depending on the reaction conditions.[1][2] This reaction is a cornerstone for the synthesis of α-hydroxy acids, which are valuable chiral building blocks in the pharmaceutical industry.

Mechanistic Insights

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the nitrile carbon.[3] A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.[4] Vigorous conditions, such as prolonged heating, will drive the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.[5]

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[6] This is followed by a series of proton transfers to yield the amide.[7] Similar to the acid-catalyzed process, forcing conditions can lead to the hydrolysis of the amide to a carboxylate salt, which upon acidification, gives the carboxylic acid.[8]

A potential side reaction, particularly under harsh conditions, is the elimination of water from the hydroxyl group and the adjacent carbon, leading to the formation of an α,β-unsaturated nitrile.

hydrolysis_mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile Nitrile Protonated_Nitrile Protonated_Nitrile Nitrile->Protonated_Nitrile H+ Imidic_Acid_Intermediate Imidic_Acid_Intermediate Protonated_Nitrile->Imidic_Acid_Intermediate H2O Amide Amide Imidic_Acid_Intermediate->Amide Tautomerization Carboxylic_Acid Carboxylic_Acid Amide->Carboxylic_Acid H3O+, Heat Nitrile_base Nitrile Tetrahedral_Intermediate Tetrahedral_Intermediate Nitrile_base->Tetrahedral_Intermediate OH- Amide_base Amide_base Tetrahedral_Intermediate->Amide_base Amide Carboxylate Carboxylate Amide_base->Carboxylate OH-, Heat Carboxylic_Acid_base Carboxylic_Acid_base Carboxylate->Carboxylic_Acid_base Carboxylic Acid

Caption: Mechanisms of Acid- and Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Hydroxy-3-methylbutanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10 vol).

  • Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 vol). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis to 2-Hydroxy-3-methylbutanamide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (5 vol). Add a 3 M aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 8-16 hours. The formation of the amide can be monitored by TLC or GC. To drive the reaction to the carboxylic acid, the mixture can be heated to reflux.

  • Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., dichloromethane) (3 x 10 vol). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting amide can be purified by recrystallization.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Primary Product Carboxylic Acid (with prolonged heat)Amide (milder conditions) or Carboxylate (harsher conditions)
Reagents Dilute or concentrated acid (e.g., HCl, H2SO4)Aqueous base (e.g., NaOH, KOH)
Typical Temperature RefluxRoom temperature to reflux
Key Intermediate Protonated nitrile, imidic acidTetrahedral intermediate

Reduction of the Nitrile Group: Synthesis of 1-Amino-3-methylbutan-2-ol

The reduction of the nitrile group in this compound to a primary amine furnishes 1-amino-3-methylbutan-2-ol, a valuable chiral amino alcohol. This transformation can be achieved through several methods, most notably with powerful hydride reagents or via catalytic hydrogenation.[9][10]

Mechanistic Considerations

Reduction with Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a potent reducing agent that delivers hydride ions (H-) to the electrophilic nitrile carbon.[11] The reaction proceeds through a two-step nucleophilic addition of hydride.[12] The initial addition forms an imine anion, which is then further reduced to a dianion.[12] A subsequent aqueous workup protonates the nitrogen to yield the primary amine.[13]

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel, palladium on carbon).[10][14] The reaction proceeds via the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. The choice of catalyst, solvent, and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts.[14]

reduction_workflow This compound This compound Imine_Anion Imine_Anion This compound->Imine_Anion 1. LiAlH4, THF Dianion Dianion Imine_Anion->Dianion LiAlH4 1-Amino-3-methylbutan-2-ol 1-Amino-3-methylbutan-2-ol Dianion->1-Amino-3-methylbutan-2-ol 2. H2O workup

Caption: Workflow for the LiAlH4 Reduction of this compound.

Experimental Protocols

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH4)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) (20 vol). Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve this compound (1.0 eq) in the same anhydrous solvent (5 vol) and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.[15] Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol. Purification can be achieved by vacuum distillation.[15]

Method Reducing Agent Typical Conditions Advantages Disadvantages
Hydride Reduction LiAlH4Anhydrous THF or ether, refluxHigh yields, reliableRequires anhydrous conditions, hazardous reagent
Catalytic Hydrogenation H2, Raney Ni or Pd/CMethanol or ethanol, elevated pressure and temperatureScalable, avoids hazardous reagentsCan lead to over-reduction and side products

Reaction with Organometallic Reagents: Ketone Synthesis

The reaction of the nitrile group with organometallic reagents, such as Grignard reagents, provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolysis step.[16][17] However, the presence of the acidic hydroxyl group in this compound necessitates a protection strategy to prevent its reaction with the highly basic Grignard reagent.[18]

The Critical Role of Hydroxyl Group Protection

Grignard reagents are strong bases and will readily deprotonate the hydroxyl group, consuming the reagent and preventing the desired nucleophilic attack on the nitrile carbon.[18][19] Therefore, the hydroxyl group must be "protected" by converting it into a functional group that is stable to the Grignard reagent and can be easily removed later. Silyl ethers, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are commonly used for this purpose due to their ease of formation and cleavage.

grignard_workflow Start This compound Protected Protected Hydroxyl Nitrile (e.g., OTMS) Start->Protected Protection (e.g., TMSCl, Et3N) Imine_Salt Imine Magnesium Salt Protected->Imine_Salt Grignard Reagent (R-MgX) Ketone_Protected Protected Hydroxy Ketone Imine_Salt->Ketone_Protected Aqueous Acid Workup (H3O+) Final_Product Hydroxy Ketone Ketone_Protected->Final_Product Deprotection (e.g., TBAF or mild acid)

Caption: Experimental Workflow for the Grignard Reaction with a Protected Hydroxynitrile.

Experimental Workflow

Protocol 4: Grignard Reaction via a Protected Intermediate

  • Protection of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 vol) under an inert atmosphere.

    • Cool the solution to 0 °C and add trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate, separate the organic layer, and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the protected nitrile.

  • Grignard Reaction:

    • In a separate flame-dried flask, prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether or THF.

    • Dissolve the protected nitrile from the previous step in anhydrous ether or THF and add it dropwise to the Grignard reagent at 0 °C.

    • After the addition, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC).

  • Work-up and Deprotection:

    • Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, and wash the organic layer with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude protected ketone can be deprotected by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or by mild acid hydrolysis to yield the final hydroxy ketone.

    • Purify the final product by column chromatography.

Grignard Reagent Expected Ketone Product
Methylmagnesium bromide3-Hydroxy-4-methyl-2-pentanone
Ethylmagnesium bromide4-Hydroxy-5-methyl-3-hexanone
Phenylmagnesium bromide1-Phenyl-2-hydroxy-3-methyl-1-butanone

Conclusion

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other valuable functionalities. Its reactivity is intricately influenced by the adjacent hydroxyl group and the steric bulk of the isopropyl moiety. A thorough understanding of the mechanisms of hydrolysis, reduction, and reaction with organometallic reagents, as well as the necessity for strategies like hydroxyl group protection, empowers chemists to effectively utilize this compound as a key intermediate in the synthesis of complex target molecules. The protocols and insights provided in this guide serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

References

  • ZmSilane. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. ZM Silane Limited. [Link]
  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
  • Google Patents. (2011). Method for synthesizing D-valine. CN102070473B.
  • University of Colorado Boulder. Grignard Reaction. [Link]
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
  • Chegg. Nitriles (RC ≡ N) react with Grignard reagents (R'MgBr). [Link]
  • Rylander, P. N. (1979).
  • Crout, D. H. G., & Hedgecock, C. J. R. (1983). Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyrate (2-ethyl-2-hydroxy-3-oxobutanoate). Journal of the Chemical Society, Perkin Transactions 1, 1979-1983.
  • Li, G., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Chemistry Steps. Protecting Groups For Alcohols. [Link]
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds: Grignard Reagents. [Link]
  • Flores-López, B., et al. (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Molecules, 26(15), 4649. [Link]
  • Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
  • Fisher, G. B., et al. (1993). Aminoborohydrides. 4. The Synthesis and Characterization of Lithium Aminoborohydrides: A New Class of Powerful, Selective, Air-Stable Reducing Agents. The Journal of Organic Chemistry, 58(22), 5926–5934.
  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]
  • PubChem. This compound. [Link]
  • PubChem. (R)-2-hydroxy-3-methylbutanenitrile. [Link]
  • ResearchGate. (2015). The intramolecular hydrogen bond in 2-hydroxy-benzamides. [Link]
  • National Center for Biotechnology Information. (2017).
  • PubChem. n-(2-Hydroxy-3-butenyl)valine. [Link]
  • European Patent Office. (2020). METHOD FOR PRODUCING 3-HYDROXY-3-METHYLBUTANOIC ACID OR SALT THEREOF. EP 3656755 A1. [Link]
  • Apesteguía, C. R., & Barbier, J. (2012). Hydrogenation of nitriles to primary amines on metal-supported catalysts: Highly selective conversion of butyronitrile to n-butylamine on Co/SiO2.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
  • Wang, X., & Quinn, P. J. (2018). Production of L-valine from metabolically engineered Corynebacterium glutamicum. Applied Microbiology and Biotechnology, 102(11), 4697–4707. [Link]
  • Google Patents. (2010). Preparation method of L-valine methyl ester hydrochloride. CN101898973A.
  • PubChem. 2-Hydroxy-3-methyl-2-butenenitrile. [Link]
  • Chemguide. hydrolysis of nitriles. [Link]
  • Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]
  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the key thermochemical properties of 2-Hydroxy-3-methylbutanenitrile (CAS No. 15344-34-0), a significant cyanohydrin intermediate in pharmaceutical and agrochemical synthesis.[1] Due to a lack of publicly available experimental data for this compound, this document serves as a procedural whitepaper, outlining the necessary experimental and computational methodologies for establishing its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating systems, and adherence to rigorous scientific standards. This guide covers the synthesis, purification, and characterization of this compound, followed by in-depth protocols for bomb calorimetry, Differential Scanning Calorimetry (DSC), and vapor pressure analysis. Furthermore, it introduces computational chemistry approaches as a valuable tool for complementing and predicting these thermochemical parameters.

Introduction: The Significance of Thermochemical Data

Thermochemical data are fundamental to the safe, efficient, and scalable development of chemical processes. For a molecule like this compound, which serves as a crucial building block in organic synthesis, understanding its energetic landscape is paramount.[1] The standard enthalpy of formation provides insight into the molecule's stability and the energy changes associated with its synthesis. Heat capacity and entropy are critical for predicting the temperature dependence of thermodynamic properties and for calculating Gibbs free energy, which ultimately governs the spontaneity of reactions.

This guide addresses the current information gap by providing a roadmap for the experimental and computational determination of these vital parameters. By following the detailed protocols within, researchers can generate reliable thermochemical data, enabling more robust process design, safety assessments, and computational modeling in drug development and other chemical industries.

Synthesis, Purification, and Characterization of this compound

The prerequisite for accurate thermochemical measurements is a highly purified and well-characterized sample. This section details a validated synthesis protocol, purification strategies, and analytical methods for assessing the purity of this compound.

Synthesis via Cyanohydrin Reaction

This compound is synthesized through the nucleophilic addition of a cyanide ion to isobutyraldehyde, a classic cyanohydrin formation reaction.[1][2][3]

Reaction: Isobutyraldehyde + Potassium Cyanide + Acid → this compound

Diagram of the Synthesis Workflow:

G cluster_reagents Reagents cluster_process Process cluster_product Product & Analysis Isobutyraldehyde Isobutyraldehyde Reaction Reaction in Aqueous Medium (0-5°C) Isobutyraldehyde->Reaction KCN Potassium Cyanide KCN->Reaction HCl Hydrochloric Acid HCl->Reaction Acidification Workup Workup: Extraction with Methylene Chloride Reaction->Workup Purification Purification: Concentration under Reduced Pressure Workup->Purification Product This compound Purification->Product Analysis Purity Analysis: - NMR - IR - GC-MS Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol:

  • Warning: This reaction involves highly toxic potassium cyanide and generates hydrogen cyanide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.[4][5][6][7]

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagents:

    • Isobutyraldehyde

    • Potassium Cyanide (KCN)

    • 37% Hydrochloric Acid (HCl)

    • Methylene Chloride (for extraction)

    • Anhydrous Magnesium Sulfate (for drying)

  • Procedure:

    • Dissolve potassium cyanide in water in the reaction flask and cool the solution to 0-5°C.

    • Slowly add isobutyraldehyde to the cyanide solution while maintaining the temperature between 0-5°C.

    • After the addition of isobutyraldehyde, slowly add 37% hydrochloric acid to the reaction mixture over a period of 2.5 hours, ensuring the temperature remains between 0 and 5°C.[8]

    • Stir the mixture for an additional 30 minutes.[8]

    • Workup: Extract the reaction mixture twice with methylene chloride.[8]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.[8]

    • Filter the drying agent.

  • Purification: Concentrate the organic solution under reduced pressure to yield the final product.[8] For higher purity, fractional distillation under reduced pressure can be employed, a technique effective for purifying similar cyanohydrins.[9]

Purity Analysis

The purity of the synthesized this compound must be rigorously assessed before any thermochemical measurements are undertaken.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and detection of organic impurities.Characteristic chemical shifts for the protons and carbons of this compound. Absence of signals from isobutyraldehyde or other byproducts.
FT-IR Spectroscopy Functional group identification.A strong, sharp absorption band in the range of 2200-2260 cm⁻¹ corresponding to the C≡N stretch, and a broad O-H stretch.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Assessment of volatile impurities and confirmation of molecular weight.A single major peak corresponding to the retention time of the product, with the mass spectrum showing the correct molecular ion peak.
Karl Fischer Titration Quantification of water content.Water content should be minimized as it can significantly affect calorimetric measurements.

Experimental Determination of Thermochemical Data

This section provides detailed methodologies for the experimental determination of the standard enthalpy of formation, heat capacity, and standard molar entropy of this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation will be determined indirectly by measuring the enthalpy of combustion using bomb calorimetry and applying Hess's Law.[11]

Diagram of the Calorimetric Workflow:

G cluster_exp Experimental Measurement cluster_calc Calculation cluster_result Result Sample Pure 2-Hydroxy-3- methylbutanenitrile Bomb Bomb Calorimeter Sample->Bomb Combustion Combustion in excess Oxygen Bomb->Combustion Temp Measure Temperature Change (ΔT) Combustion->Temp q_cal Calculate Heat Released (q_cal) Temp->q_cal delta_U Determine Internal Energy of Combustion (ΔcU°) q_cal->delta_U delta_H Calculate Enthalpy of Combustion (ΔcH°) delta_U->delta_H Hess Apply Hess's Law delta_H->Hess delta_fH Standard Enthalpy of Formation (ΔfH°) Hess->delta_fH

Caption: Workflow for determining the standard enthalpy of formation via combustion calorimetry.

Experimental Protocol:

  • Calibration:

    • Calibrate the bomb calorimeter using a certified standard, such as benzoic acid, to determine the heat capacity of the calorimeter (Ccal).[11]

    • Combust a known mass of benzoic acid and measure the temperature rise (ΔTcal).

    • Calculate Ccal using the known enthalpy of combustion of benzoic acid.

  • Sample Measurement:

    • Accurately weigh a sample of pure this compound (approximately 0.5-1.0 g) in a crucible.

    • Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere, and pressurize with high-purity oxygen.

    • Immerse the bomb in a known volume of water in the calorimeter jacket and allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change (ΔTexp) until a stable final temperature is reached.

  • Calculations:

    • Calculate the heat released during the combustion of the sample (qexp) using: qexp = Ccal * ΔTexp.

    • Determine the standard internal energy of combustion (ΔcU°) from qexp, accounting for the heat of combustion of the fuse wire and corrections for the formation of nitric acid from the nitrogen in the sample (Washburn corrections).[12]

    • Calculate the standard enthalpy of combustion (ΔcH°) from ΔcU° using the equation: ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Heat Capacity (Cp) and Standard Molar Entropy (S°)

The heat capacity as a function of temperature and the standard molar entropy will be determined using Differential Scanning Calorimetry (DSC).[13][14] The absolute entropy is calculated based on the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at 0 K is zero.[3][8][10]

Experimental Protocol:

  • DSC Measurement:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

    • Accurately weigh a sample of this compound (5-15 mg for organic liquids) into a hermetically sealed aluminum pan.[13]

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 K/min) over the desired temperature range (e.g., from a sub-ambient temperature to its decomposition temperature).

    • Record the heat flow as a function of temperature.

    • Perform a baseline run with two empty pans and a run with a sapphire standard to determine the heat capacity of the instrument.

  • Calculations:

    • Calculate the heat capacity (Cp) of the sample at a given temperature using the difference in heat flow between the sample, the baseline, and the sapphire standard.[15]

    • To determine the standard molar entropy (S°) at 298.15 K, the heat capacity data must be measured down to very low temperatures (approaching 0 K).

    • The absolute entropy at a temperature T is calculated by integrating the Cp/T versus T curve from 0 K to T: S(T) = ∫(Cp/T)dT from 0 to T.[3][8] Any phase transitions (e.g., melting) must be accounted for by adding the entropy of the transition (ΔH_trans / T_trans).

Computational Determination of Thermochemical Data

In conjunction with experimental measurements, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. Ab initio and Density Functional Theory (DFT) methods can be employed to calculate these properties.

Diagram of the Computational Workflow:

G cluster_input Input cluster_calc Calculation cluster_output Output Structure Molecular Structure of This compound Optimization Geometry Optimization Structure->Optimization Frequency Frequency Calculation Optimization->Frequency delta_fH Enthalpy of Formation Frequency->delta_fH S Entropy Frequency->S Cp Heat Capacity Frequency->Cp

Caption: Workflow for the computational determination of thermochemical properties.

Computational Protocol:

  • Model Building: Construct the 3D structure of this compound.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Property Calculation:

    • Enthalpy of Formation: Can be calculated using atomization energies or isodesmic reactions, which often provide more accurate results by canceling out systematic errors in the calculations.

    • Entropy and Heat Capacity: These are obtained directly from the frequency calculation through statistical mechanics principles, which calculate the translational, rotational, and vibrational contributions to these properties.

Conclusion

This technical guide provides a comprehensive and actionable framework for the determination of the thermochemical properties of this compound. By combining rigorous synthesis and purification with established experimental techniques such as bomb calorimetry and Differential Scanning Calorimetry, researchers can obtain the high-quality data necessary for process development, safety analysis, and fundamental chemical understanding. The integration of computational chemistry methods further enhances the reliability and predictive power of these investigations. The protocols outlined herein are intended to serve as a standard for the thermochemical characterization of this and other important chemical intermediates.

References

  • Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY - NJ.gov. (URL: [Link])
  • Material Safety Data Sheet - Acetone Cyanohydrin. (URL: [Link])
  • EP0132320B1 - Method of preparing cyanohydrins - Google P
  • ICSC 0611 - ACETONE CYANOHYDRIN. (URL: [Link])
  • Determining Specific Heat Capacity by Differential Scanning Calorimetry. (URL: [Link])
  • Hazards associated with the handling of liquid cyanide - SHEQM
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Cyanohydrin reaction - Wikipedia. (URL: [Link])
  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. (URL: [Link])
  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (URL: [Link])
  • A method for measuring vapor pressures of low-volatility organic aerosol compounds using a thermal desorption particle beam mass spectrometer - PubMed. (URL: [Link])
  • 6.1 Third Law and absolute entropy - Physical Chemistry I - Fiveable. (URL: [Link])
  • Differential Scanning Calorimeter | Shared Materials Instrument
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques - Lab Manager Magazine. (URL: [Link])
  • Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid M
  • Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo. (URL: [Link])
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - NIH. (URL: [Link])
  • 13.6: The Third Law of Thermodynamics - Chemistry LibreTexts. (URL: [Link])
  • Third law of thermodynamics - Wikipedia. (URL: [Link])
  • How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? - Reddit. (URL: [Link])
  • 11.5: Reaction Calorimetry - Chemistry LibreTexts. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxy-3-methylbutanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-hydroxy-3-methylbutanenitrile (CAS No. 15344-34-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][] While quantitative, temperature-dependent solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of solubility, qualitative data, and predictive methodologies to offer researchers and drug development professionals a robust framework for its application.[2][4] A detailed, field-proven experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is provided, alongside critical safety protocols for the handling of cyanohydrins. This document is designed to bridge the existing data gap and empower scientists to generate reliable, reproducible solubility data to support process optimization, formulation development, and kinetic studies.

Introduction: The Physicochemical Landscape of this compound

This compound, also known as isobutyraldehyde cyanohydrin, is a cyanohydrin derivative synthesized from isobutyraldehyde.[2] Its molecular structure, featuring a hydroxyl (-OH) group and a nitrile (-C≡N) group on adjacent carbons, makes it a versatile chemical intermediate.[2] The interplay of these functional groups dictates its reactivity and, critically, its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉NO[1][5]
Molecular Weight 99.13 g/mol [1][5]
CAS Number 15344-34-0[1][5]
Density 0.965 g/cm³
Boiling Point 197.265 °C at 760 mmHg[]
Synonyms Isobutyraldehyde cyanohydrin, 2-Hydroxy-3-methylbutyronitrile[1]

The presence of both a hydrogen bond donor and acceptor in the hydroxyl group, a polar nitrile group, and a nonpolar isopropyl group results in a nuanced solubility behavior, allowing for miscibility with a range of solvents.

Theoretical Framework: Principles Governing Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool. The solubility of this compound is governed by the energetic balance of overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Intermolecular Forces in Play

The solubility of this compound is influenced by the following intermolecular forces:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, DMSO).

  • Dipole-Dipole Interactions: The highly polar nitrile group contributes to strong dipole-dipole interactions, enhancing solubility in polar solvents.

  • Van der Waals Forces: The alkyl backbone (isopropyl group) contributes to London dispersion forces, allowing for some interaction with less polar solvents.

The balance of these forces dictates the compound's solubility in a given solvent. For instance, while it is reported to be water-soluble, the nonpolar isopropyl group may limit its miscibility in water compared to smaller cyanohydrins.[2]

Predictive Models: A Theoretical Approach

In the absence of extensive experimental data, thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficient (UNIFAC) model can provide initial estimates of solubility. These group contribution models predict activity coefficients based on the functional groups present in the solute and solvent molecules. While powerful for initial screening, these predictions should be validated experimentally.

Qualitative and Expected Solubility Profile

Based on its chemical structure and general reports, the following qualitative solubility profile for this compound can be anticipated:

Table 2: Predicted and Reported Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted/Reported SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble[1][2]Strong hydrogen bonding interactions with the hydroxyl group.
Polar Aprotic Acetone, Chloroform, DMSOSoluble[6]Dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Hexane, TolueneLow to InsolubleLack of strong intermolecular interactions to overcome the polar nature of the solute.

It is crucial to note that temperature will significantly impact solubility; for most solid solutes, solubility increases with temperature.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a given temperature.[4]

Critical Safety Precautions

Cyanohydrins are notoriously unstable and can decompose to release highly toxic hydrogen cyanide gas, particularly in the presence of moisture or bases.[7][8] All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. [8][9] A cyanide first-aid kit should be readily available, and all personnel must be trained in its use.[7]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted samples to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

This entire workflow should be repeated at different temperatures to generate a temperature-dependent solubility profile.

Visualization of Key Concepts

Factors Influencing Solubility

Caption: Key factors governing the solubility of a chemical compound.

Experimental Workflow for Solubility Determination

A Add excess solute to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C D Dilute sample C->D E Quantify by HPLC/GC D->E F Calculate solubility E->F

Caption: Isothermal shake-flask method for solubility determination.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains sparse in the literature, a strong understanding of the underlying physicochemical principles, coupled with the detailed experimental protocol provided, equips researchers and professionals in drug development with the necessary tools to generate reliable data. The paramount importance of adhering to strict safety protocols when handling cyanohydrins cannot be overstated. The methodologies and insights presented herein are intended to facilitate the effective and safe use of this important chemical intermediate in research and development.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin.
  • Lucite International. (n.d.). Material Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY.
  • Organic Syntheses. (n.d.). acetone cyanohydrin.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • PubChem. (n.d.). This compound.
  • Effenberger, F., Ziegler, T., & Förster, S. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460. [Link]
  • Briechle, S. D. (2012). Stereoselective Synthesis of Cyanohydrins. TUHH Open Research. [Link]
  • Wikipedia. (n.d.). Cyanide.

Sources

From Almonds to Asymmetric Synthesis: A Technical Guide to the Discovery and Evolution of Cyanohydrin Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the historical and scientific journey of cyanohydrin compounds, from their initial discovery in natural products to their current pivotal role in modern organic synthesis and drug development. We will explore the key scientific milestones, from the early investigations of amygdalin to the elucidation of the cyanohydrin reaction mechanism by pioneers like Arthur Lapworth. This guide will provide a comprehensive overview of both classical and modern synthetic methodologies, with a particular focus on the rise of enantioselective strategies employing hydroxynitrile lyases. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer field-proven insights for researchers and professionals in the chemical and pharmaceutical sciences.

The Dawn of Cyanohydrins: Nature's Blueprint

The story of cyanohydrins begins not in a laboratory, but within the kernels of bitter almonds. The naturally occurring compound amygdalin was first isolated in 1830 by French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard.[1] Subsequent investigations by Justus von Liebig and Friedrich Wöhler in 1832 revealed that upon hydrolysis, amygdalin yielded sugar, benzaldehyde, and the startling discovery of hydrogen cyanide.[1][2][3] This marked the first encounter with a cyanogenic glycoside, a class of compounds that release hydrogen cyanide upon enzymatic breakdown.[1]

Amygdalin's structure, containing a mandelonitrile moiety (the cyanohydrin of benzaldehyde), provided the first glimpse into this unique functional group where a hydroxyl and a cyano group are attached to the same carbon atom.[1][4] This natural defense mechanism in plants, known as cyanogenesis, would later inspire chemists to harness the reactivity of the cyanohydrin functional group for synthetic purposes.[5]

The Birth of a Reaction: From Observation to Synthesis

The transition from isolating cyanohydrins from natural sources to their deliberate synthesis in the laboratory was a pivotal moment in organic chemistry. In 1872, the chemist Friedrich Urech was the first to synthesize cyanohydrins from ketones using alkali cyanides and acetic acid, a method that now bears his name as the Urech cyanohydrin method.[6][7] This reaction demonstrated that the formation of the cyanohydrin functional group was not limited to the confines of biological systems.

The fundamental reaction involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of an aldehyde or ketone.[4][8] This process is reversible, with the equilibrium generally favoring the products for aliphatic carbonyl compounds.[6]

Unraveling the Mechanism: The Contribution of Arthur Lapworth

The early 1900s brought a deeper understanding of the cyanohydrin reaction, largely due to the meticulous studies of Arthur Lapworth.[9][10][11] Lapworth demonstrated that the reaction is base-catalyzed, proceeding slowly with pure hydrogen cyanide but rapidly upon the addition of a small amount of base.[9][10] This crucial insight led to the currently accepted mechanism: the generation of the highly nucleophilic cyanide ion (CN⁻), which then attacks the carbonyl carbon.[9] The resulting tetrahedral intermediate is subsequently protonated by HCN, regenerating the cyanide catalyst.[9][10]

The Challenge of Chirality: Rise of Asymmetric Synthesis

A significant evolution in cyanohydrin chemistry was the development of methods to control the stereochemistry of the newly formed chiral center.[8] The synthesis of enantiomerically pure cyanohydrins is of paramount importance as they serve as versatile chiral building blocks for a wide range of pharmaceuticals and fine chemicals.[12][13]

Chemical Approaches to Enantioselectivity

Early efforts in asymmetric cyanohydrin synthesis focused on the use of chiral catalysts. For instance, the employment of (R)-Binol as a ligand in conjunction with a lithium alkoxy compound can facilitate the asymmetric addition of trimethylsilylcyanide to benzaldehyde, yielding (S)-mandelonitrile with high enantiomeric excess.[6][7] Trimethylsilyl cyanide (TMSCN) has become a widely used reagent as it offers a safer and more manageable alternative to gaseous hydrogen cyanide.[14][15]

The Biocatalytic Revolution: Hydroxynitrile Lyases (HNLs)

A paradigm shift in the synthesis of chiral cyanohydrins came with the application of enzymes. The first enzyme-catalyzed enantioselective synthesis was described as early as 1908.[16] Hydroxynitrile lyases (HNLs), also known as oxynitrilases, have emerged as the catalysts of choice for this transformation.[17][18] These enzymes, found in a variety of plants, bacteria, and arthropods, catalyze the asymmetric addition of hydrogen cyanide to aldehydes and ketones with high efficiency and enantioselectivity under mild reaction conditions.[17][19]

HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with both (R)- and (S)-selective enzymes being readily available.[18] Almond oxynitrilase, for example, catalyzes the reversible condensation of HCN with aldehydes to form D-alpha-hydroxynitriles (the (R)-enantiomer).[20] The use of HNLs has been successfully implemented on an industrial scale for the production of enantiomerically pure cyanohydrins, which are crucial intermediates for pharmaceuticals and agrochemicals.[21]

Modern Synthetic Methodologies and Protocols

The synthesis of cyanohydrins has been refined over the years to improve safety, efficiency, and selectivity. Below are representative protocols for both classical and modern enzymatic approaches to the synthesis of mandelonitrile from benzaldehyde.

Classical Synthesis of Mandelonitrile

This method, a variation of the Urech cyanohydrin method, utilizes the in-situ formation of the cyanohydrin from the bisulfite addition product of benzaldehyde.

Experimental Protocol:

  • Preparation of the Bisulfite Adduct: 15 g of benzaldehyde is vigorously stirred with 50 ml of a concentrated sodium bisulfite solution for 30 minutes.[22]

  • Isolation: The resulting crystalline bisulfite addition product is filtered and washed with alcohol.[22]

  • Cyanation: The washed solid is then made into a thin paste with water, and a 30% solution of 12 g of potassium cyanide is added all at once with vigorous stirring.[22]

  • Work-up: The oily mandelonitrile that precipitates is separated.[22] Due to its instability, further purification is often avoided.[22]

Enzymatic Synthesis of (R)-Mandelonitrile using an Immobilized HNL

This protocol exemplifies a greener and more selective approach using an immobilized hydroxynitrile lyase.

Experimental Protocol:

  • Reaction Setup: A biphasic reaction mixture is prepared by combining an organic solvent (e.g., ethyl acetate) containing benzaldehyde with an aqueous buffer solution (e.g., pH 4.0).[13][23]

  • Enzyme Addition: The immobilized HNL is added to the reaction mixture.[13]

  • Reaction Initiation: The mixture is cooled (e.g., to 5 °C), and a solution of hydrocyanic acid (HCN) is added while stirring.[13]

  • Monitoring: The reaction progress is monitored by analyzing aliquots from the organic phase for the formation of mandelonitrile using chiral HPLC or GC.[12]

  • Work-up and Purification: Once the desired conversion is achieved, the immobilized enzyme is allowed to settle. The organic phase is separated, washed with brine, and dried over anhydrous sodium sulfate.[12] The solvent is then removed under reduced pressure to yield the crude (R)-mandelonitrile.[12] Further purification can be achieved by flash column chromatography if necessary.[12]

Data Presentation and Comparative Analysis

The choice between chemical and enzymatic synthesis of chiral cyanohydrins depends on several factors, including desired enantioselectivity, yield, and reaction conditions.

ParameterChemical Synthesis (Ti-salen catalyzed)Enzymatic Synthesis (HNL catalyzed)
Product O-acylated/O-alkoxycarbonylated cyanohydrins(R)-mandelonitrile
Yield High (varies with substrate)93%[13]
Enantiomeric Excess (ee%) Up to 96%[13]99%[13]
Catalyst Chiral dimeric Ti-salen complexImmobilized Prunus dulcis HNL[13]
Reaction Time Varies (e.g., several hours)96 hours[13]
Temperature Often low temperatures required (e.g., -20 °C to rt)5 °C[13]
pH Not typically controlled in organic solvents4.0[13]
Cyanide Source Ethyl cyanoformate, acyl cyanides, TMSCN[13]Hydrocyanic acid (HCN)[13]

Visualization of Key Processes

Generalized Cyanohydrin Formation Mechanism

Cyanohydrin_Formation Carbonyl R-C(=O)-R' Intermediate R-C(O⁻)(CN)-R' Carbonyl->Intermediate Nucleophilic Attack Cyanide ⁻CN HCN H-CN Product R-C(OH)(CN)-R' Intermediate->Product Protonation RegenCyanide ⁻CN

Caption: Generalized mechanism of base-catalyzed cyanohydrin formation.

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Workflow Start Prepare Biphasic Mixture (Organic Solvent + Buffer) AddEnzyme Add Immobilized HNL Start->AddEnzyme Cool Cool to Reaction Temperature AddEnzyme->Cool AddHCN Add HCN Solution Cool->AddHCN Monitor Monitor Reaction Progress (HPLC/GC) AddHCN->Monitor Workup Work-up: - Separate Organic Phase - Wash with Brine - Dry over Na₂SO₄ Monitor->Workup Reaction Complete Purify Purification: - Solvent Removal - Flash Chromatography (optional) Workup->Purify Product Enantiopure Cyanohydrin Purify->Product

Caption: Step-by-step workflow for the enzymatic synthesis of a chiral cyanohydrin.

Applications in Drug Discovery and Development

Cyanohydrins are not merely chemical curiosities; they are highly valuable intermediates in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs).[14][24] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the hydroxyl group can be further functionalized, making cyanohydrins versatile synthons.[9][10]

Their applications span various therapeutic areas. For instance, chiral cyanohydrins are key building blocks in the synthesis of cardiovascular drugs and antibiotics.[24] Recently, cyanohydrin derivatives have been synthesized and investigated as potent and selective inhibitors of viral proteases, such as the enterovirus 71 3C protease.[25]

Conclusion and Future Outlook

The journey of cyanohydrin chemistry, from its roots in natural product chemistry to its current status as a cornerstone of asymmetric synthesis, is a testament to the continuous evolution of organic chemistry. The development of robust and highly selective enzymatic methods has not only provided access to enantiomerically pure building blocks but has also paved the way for more sustainable and environmentally benign chemical processes. As the demand for complex and stereochemically defined molecules in drug discovery and materials science continues to grow, the importance of cyanohydrin chemistry is poised to expand even further. Future research will likely focus on the discovery of novel HNLs with expanded substrate scopes, the engineering of existing enzymes for enhanced stability and activity, and the development of innovative one-pot multi-enzyme cascade reactions.

References

  • The synthesis of chiral cyanohydrins by oxynitrilases. PubMed.
  • Application Notes and Protocols for the Synthesis of (R)-mandelonitrile from Benzaldehyde. Benchchem.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C6OB00934D.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • Preparation of mandelonitrile. PrepChem.com.
  • Enantioselective Enzyme-Catalysed Synthesis of Cyanohydrins. Ingenta Connect.
  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. Benchchem.
  • Enantioselective Enzyme-Catalysed Synthesis of Cyanohydrins. Ingenta Connect.
  • From Hazard to Asset: The Role of Hydrogen Cyanide in Industrial Fine Chemical Synthesis. Benchchem.
  • Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English.
  • Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. ResearchGate.
  • Amygdalin. Wikipedia.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. Semantic Scholar.
  • Preparation method of mandelonitrile. Google Patents.
  • Cyanohydrin reaction. Wikipedia.
  • mandelic acid. Organic Syntheses Procedure.
  • 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. NC State University Libraries.
  • Cyanohydrin. Wikipedia.
  • 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Chemistry LibreTexts.
  • Process for production of mandelonitrile compound. Google Patents.
  • Cyanohydrin reaction. L.S.College, Muzaffarpur.
  • Cyanohydrin. chemeurope.com.
  • Hydrogen cyanide. Wikipedia.
  • Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry - ACS Publications.
  • The Chemistry of Cyanohydrins: Leveraging TMSCN in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and Applications of Non-Racemic Cyanohydrins. ResearchGate.
  • acetone cyanohydrin. Organic Syntheses Procedure.
  • 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
  • Cyanohydrins – Knowledge and References. Taylor & Francis.
  • Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. PubMed.
  • The formation of cyanohydrins: re-writing the text books. ! or ?. Henry Rzepa's Blog.
  • Friedrich Wöhler. Wikipedia.
  • Organic Chemistry 2 - Ch19.22 - Cyanohydrin Formation. YouTube.
  • Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. ResearchGate.
  • Justus von Liebig and Friedrich Wöhler. Science History Institute.
  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. JoVE.
  • Process for preparation of cyanohydrins. Google Patents.
  • Stereoselective Synthesis of Cyanohydrins. TUHH Open Research - Technische Universität Hamburg.
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal.
  • Cyanohydrins. Chemistry LibreTexts.
  • Wöhler synthesis. Grokipedia.
  • Wöhler's Masterpiece. Chemistry International -- Newsmagazine for IUPAC.
  • Cyanohydrin synthesis: studies with carbon-13-labeled cyanide. The Journal of Organic Chemistry - ACS Publications.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-hydroxy-3-methylbutanenitrile (isobutyraldehyde cyanohydrin) and related α-hydroxynitriles, a class of compounds central to the chemical defense strategy known as cyanogenesis. We will examine their natural distribution in the plant and animal kingdoms, delineate the biosynthetic pathways originating from amino acid precursors, and discuss their ecological significance. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, chemical synthesis, and analytical characterization of these molecules. Designed for researchers, chemists, and professionals in drug development, this document synthesizes current knowledge with practical protocols to facilitate further investigation into the biology and synthetic applications of these versatile compounds.

Introduction: The "Cyanide Bomb" and its Chemical Mediators

Nature has evolved sophisticated chemical defense mechanisms to deter herbivores and pathogens. Among the most potent is cyanogenesis: the release of toxic hydrogen cyanide (HCN) from non-toxic precursors upon tissue damage.[1][2] This rapid defense response, often termed the "cyanide bomb," relies on the enzymatic breakdown of stable precursor molecules, typically cyanogenic glycosides (CGs).[3][4]

The core of this process involves α-hydroxynitriles, or cyanohydrins, as key intermediates.[1] These molecules, which feature a hydroxyl and a nitrile group attached to the same carbon, are liberated from their glycoside forms by β-glucosidases when a plant's cellular compartments are ruptured.[4][5] Subsequently, hydroxynitrile lyase (HNL) enzymes catalyze the decomposition of the cyanohydrin into HCN and a corresponding aldehyde or ketone.[6][7]

This compound is the cyanohydrin derived from the amino acid L-valine.[8][9] While often found in its glycosylated form, linamarin, its natural occurrence and the enzymes governing its formation and breakdown are of significant interest for understanding plant-herbivore co-evolution and for applications in synthetic chemistry.[8][10] For drug development professionals, cyanohydrins represent versatile chiral building blocks for the synthesis of pharmaceuticals and other bioactive compounds.[5][11]

Natural Distribution and Ecological Role

Cyanogenesis is a widespread phenomenon, documented in over 2,500 plant species, as well as in several arthropods like millipedes, centipedes, and insects.[12][13][14] The specific cyanohydrin produced is determined by the precursor amino acid.

2.1. L-Valine and L-Isoleucine Derived Cyanohydrins

The cyanogenic glycosides linamarin and lotaustralin, which release This compound and 2-hydroxy-2-methylbutanenitrile respectively upon hydrolysis, are derived from L-valine and L-isoleucine.[8][10] These compounds are notably abundant in several economically important plant species.

Plant SpeciesPrecursor Amino Acid(s)Cyanogenic Glycoside(s)Released Cyanohydrin(s)Reference(s)
Cassava (Manihot esculenta)L-Valine, L-IsoleucineLinamarin, LotaustralinThis compound, 2-Hydroxy-2-methylbutanenitrile[8][9]
Lima Bean (Phaseolus lunatus)L-Valine, L-IsoleucineLinamarin, LotaustralinThis compound, 2-Hydroxy-2-methylbutanenitrile[15]
Flax (Linum usitatissimum)L-Valine, L-IsoleucineLinamarin, LotaustralinThis compound, 2-Hydroxy-2-methylbutanenitrile[10][16]
Rubber Tree (Hevea brasiliensis)L-Valine, L-IsoleucineLinamarin, LotaustralinThis compound, 2-Hydroxy-2-methylbutanenitrile[17]

2.2. Ecological Significance

The primary role of cyanogenesis is defense. The release of HCN is a potent inhibitor of mitochondrial respiration, making it highly toxic to a wide range of organisms.[3] The aldehydes and ketones simultaneously produced can also act as feeding deterrents.[13] However, some specialized herbivores have evolved mechanisms to overcome this defense, either by detoxifying the cyanide or by sequestering the cyanogenic glycosides for their own defense against predators.[12][18] This has led to a fascinating co-evolutionary "arms race" between plants and the insects that feed on them.[3]

Biosynthesis and Enzymology

The biosynthesis of cyanogenic glycosides from amino acids is a multi-step enzymatic process, primarily involving cytochrome P450 enzymes (CYPs) and UDP-glucosyltransferases (UGTs).[4][8] The pathway for L-valine to linamarin serves as a representative example.

The key enzymes, particularly the CYPs, are often organized into a metabolon, a complex that channels intermediates efficiently from one active site to the next, preventing the release of potentially toxic intermediates.[9]

Biosynthesis of this compound Precursor valine L-Valine cyp79 CYP79 valine->cyp79 oxime (Z)-2-Methylpropanal Oxime cyp71 CYP71 oxime->cyp71 cyanohydrin 2-Hydroxy-3-methyl- butanenitrile ugt UGT cyanohydrin->ugt linamarin Linamarin (Cyanogenic Glycoside) cyp79->oxime cyp71->cyanohydrin ugt->linamarin

Caption: Biosynthetic pathway of Linamarin from L-Valine.

The catabolic process is equally crucial. Upon tissue damage, linamarin, stored in the vacuole, is exposed to β-glucosidase (linamarase) in the cell wall or cytoplasm, which cleaves the glucose moiety to release this compound.[4][10] This cyanohydrin is then rapidly converted by hydroxynitrile lyase (HNL) in the cytoplasm to isobutyraldehyde and HCN.[7][19] The spatial separation of the glycoside and the enzymes is the key to preventing autotoxicity in the intact plant.[4]

Methodologies for Study

A robust understanding of these compounds requires reliable methods for their extraction, synthesis, and characterization.

4.1. Experimental Workflow: From Plant to Pure Compound

The following diagram outlines a typical workflow for the isolation and characterization of cyanohydrins or their parent glycosides from plant material.

Experimental Workflow start Plant Material Collection (e.g., Cassava leaves) step1 Homogenization (in liquid nitrogen) start->step1 step2 Solvent Extraction (e.g., 80% Methanol) step1->step2 step3 Purification (e.g., Solid Phase Extraction or Column Chromatography) step2->step3 step4 Characterization & Quantification (HPLC, GC-MS, NMR) step3->step4 end Isolated Compound (e.g., Linamarin) step4->end

Caption: Workflow for cyanogenic glycoside isolation.

4.2. Protocol: Extraction of Cyanogenic Glycosides from Plant Tissue

This protocol is adapted from methods used for analyzing cyanogens in Macadamia and other plant sources.[20]

  • Causality: The choice of methanol as a solvent is due to its effectiveness in extracting polar glycosides. Activated carbon is used to remove pigments and other interfering substances. Sonication aids in disrupting cell walls to enhance extraction efficiency.

  • Sample Preparation: Freeze-dry fresh plant material (e.g., 0.2 g) and grind to a fine powder.

  • Extraction: To the powdered sample in a centrifuge tube, add 0.1 g of activated carbon and 10 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 25 minutes at room temperature. Allow the extraction to proceed overnight for maximum yield.

  • Clarification: Centrifuge the sample and filter the supernatant through a 0.45 µm filter to remove particulate matter.

  • Analysis: The resulting extract is now ready for analysis by High-Performance Liquid Chromatography (HPLC) for quantification of the cyanogenic glycoside.[20]

  • Validation: Confirm the identity of the isolated compound by comparing its retention time with a known standard and by conducting further spectroscopic analysis (e.g., LC-MS, NMR).

4.3. Protocol: Chemical Synthesis of this compound

This protocol describes a general cyanohydrin formation reaction.[21][22]

  • Causality: This reaction proceeds via the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of isobutyraldehyde. The reaction is typically performed at a low temperature to control its exothermic nature and is often catalyzed by a base. The acid workup neutralizes the catalyst and protonates the intermediate alkoxide to yield the final cyanohydrin product.

  • Safety Precaution: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide gas. It MUST be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer in an ice bath, dissolve isobutyraldehyde (1 equivalent) in a suitable solvent like diethyl ether.

  • Cyanide Addition: Slowly add an aqueous solution of sodium cyanide (NaCN, ~1.1 equivalents) to the stirred aldehyde solution, maintaining the temperature between 10-20°C.

  • Acidification: After the initial reaction, slowly add a dilute acid (e.g., hydrochloric acid) to generate HCN in situ and drive the reaction to completion, while keeping the temperature low.[22]

  • Workup: Once the reaction is complete (monitored by TLC), separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[22]

  • Validation: Confirm the structure and purity of the synthetic product using FT-IR (presence of -OH and -C≡N stretches) and NMR spectroscopy.

Applications and Future Outlook

While primarily known for their role in defense, cyanohydrins and their derivatives hold significant potential in applied science.

  • Synthetic Chemistry: Chiral cyanohydrins are valuable intermediates in the enantioselective synthesis of important molecules like α-hydroxy acids, β-amino alcohols, and other pharmaceuticals.[5][11] The use of hydroxynitrile lyase (HNL) enzymes in biocatalysis offers a green chemistry approach to producing these chiral building blocks with high enantiomeric excess.[6][23]

  • Pest Control: The inherent toxicity of cyanohydrins and the HCN they release has been explored for fumigant and insecticidal applications.[1][16] Understanding the natural cyanogenesis pathway can inspire the development of novel, biodegradable pest control agents.

  • Biomarkers: The presence of specific cyanohydrin metabolites in human samples could potentially serve as biomarkers for the consumption of certain foods.[11]

The study of this compound and its relatives continues to be a rich field of research. Future work will likely focus on engineering the biosynthetic pathways in crops to enhance pest resistance or to reduce toxicity in food sources like cassava.[9] Furthermore, the discovery and engineering of novel HNL enzymes will expand the toolkit available to synthetic chemists for producing high-value, chiral molecules.[5]

References

  • Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC - NIH. (2023).
  • Hydroxynitrile Lyases | Enantioselective C
  • Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering | ACS Catalysis. (2024).
  • Plant Cyanogenic-Derived Metabolites and Herbivore Counter-Defences. (2024). MDPI.
  • Plant cyanogenic glycosides: from structure to properties and potential applic
  • Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC - NIH.
  • Mechanism of cyanogenesis: the crystal structure of hydroxynitrile lyase
  • Cyanogenesis, a Plant Defence Strategy against Herbivores. (2023).
  • (S)-hydroxynitrile lyase. Wikipedia.
  • Cyanogenesis in cassava. The role of hydroxynitrile lyase in root cyanide production. (1998). Plant Physiology.
  • Cyanogenesis in plants and arthropods. (2008). PubMed.
  • Advances in cyanogenic glycosides biosynthesis and analyses in plants: A review. (2025).
  • Metabolism of the Cyanogenic Glucosides in Developing Flax: Metabolic Analysis, and Expression Pattern of Genes. (2020).
  • Biosynthesis of the Ile-and Val-derived cyanogenic glucosides... (2011).
  • Buy 2-Hydroxy-2-methylbutanenitrile | 4111-08-4. Smolecule.
  • This compound | 15344-34-0. Benchchem.
  • This compound. CymitQuimica.
  • 2-Hydroxy-2-methylbutanenitrile synthesis and properties. Benchchem.
  • Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-methylbutanenitrile. Benchchem.
  • This compound | C5H9NO | CID 11126188. PubChem.
  • (PDF) Cyanogenic Interaction Between Arthropods and Plants.
  • This compound | 15344-34-0 | FH130362. Biosynth.
  • Determination of Cyanogenic Compounds in Edible Plants by Ion Chromatography - PMC. (2015).
  • Cyanogenesis in Plants and Arthropods. John Smiley.
  • Cyanogenesis in Arthropods: From Chemical Warfare to Nuptial Gifts. (2015). PubMed Central.
  • Cyanohydrin. chemeurope.com.
  • Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. (2007). MDPI.
  • Cyanogenesis in Macadamia and Direct Analysis of Hydrogen Cyanide in Macadamia Flowers, Leaves, Husks, and Nuts Using Selected Ion Flow Tube–Mass Spectrometry. (2022). MDPI.
  • Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309). (2013).
  • Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications | Chemical Reviews.
  • Process for preparation of cyanohydrins. (1985).
  • 2-Hydroxy-3-methyl-2-butenenitrile | C5H7NO | CID 14148809. PubChem.

Sources

An In-Depth Technical Guide to the Safety and Hazards of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Scientist's Perspective on a Dual-Nature Molecule

In the landscape of chemical synthesis, 2-Hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, presents a classic duality. On one hand, it is a valuable building block, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its bifunctional nature with hydroxyl and nitrile groups.[1] On the other hand, its identity as a cyanohydrin demands our utmost respect and caution. Cyanohydrins are intrinsically linked to hydrogen cyanide (HCN), a potent and rapid-acting poison.[2] This guide is structured not as a mere list of hazards, but as a comprehensive framework for understanding, predicting, and controlling the risks associated with this compound. Our approach is grounded in the causality of its chemical nature, providing drug development professionals and researchers with the authoritative knowledge required for safe and effective handling.

Chemical & Physical Identity: Understanding the Foundation

A thorough understanding of a molecule's properties is the bedrock of a robust safety assessment. These parameters dictate its behavior in various experimental and environmental conditions.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Isobutyraldehyde cyanohydrin[3]
CAS Number 15344-34-0[3][4]
Molecular Formula C₅H₉NO[3][4]
Molecular Weight 99.13 g/mol [3][4]
Appearance Data not widely available; similar cyanohydrins are colorless liquids.[5]
Density 0.965 g/cm³[4]
Solubility Water-soluble[1]

The Core Hazard: Instability and Cyanide Release

The principal hazard of this compound does not lie solely with the molecule itself, but in its potential to decompose. As a cyanohydrin, it exists in equilibrium with its constituent aldehyde (isobutyraldehyde) and hydrogen cyanide.[6][7][8] This equilibrium is the central concept upon which all safety protocols must be built.

dot

cluster_conditions Decomposition Triggers This compound This compound HCN_Gas Hydrogen Cyanide (HCN) (Highly Toxic Gas) This compound->HCN_Gas Decomposition Isobutyraldehyde Isobutyraldehyde This compound->Isobutyraldehyde Decomposition Heat Heat Heat->this compound Base Alkaline pH (Bases) Base->this compound Water Water Water->this compound

Caption: Chemical instability and decomposition pathway of this compound.

This decomposition is significantly accelerated by:

  • Heat: Thermal decomposition can generate irritating and highly toxic gases.[9][10]

  • Alkaline conditions (Bases): The cyanohydrin formation reaction is reversible and base-catalyzed.[7] Increasing the pH will shift the equilibrium towards the starting materials, releasing HCN.

  • Water: Contact with water can facilitate decomposition, especially under non-neutral pH.[2]

Therefore, the primary risk mitigation strategy is to prevent decomposition by controlling the chemical environment.

Toxicological Profile: Knowns and Inferences

While specific, in-depth toxicological studies on this compound are limited, a robust hazard assessment can be constructed from its GHS classification and the well-documented toxicology of hydrogen cyanide.[9]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System with the following hazards:[3][4][11][12]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation
Inferred Toxicity: The Hydrogen Cyanide Threat

The primary acute danger stems from metabolic poisoning by the cyanide ion (CN⁻), which can be released upon decomposition or potentially metabolized from the nitrile group.[2][13] Cyanide inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[5] This leads to cytotoxic hypoxia, where tissues cannot utilize oxygen, resulting in rapid systemic failure.[14][15]

Early symptoms of cyanide poisoning include headache, dizziness, rapid heart rate, shortness of breath, and vomiting.[14] These can quickly progress to seizures, low blood pressure, loss of consciousness, and cardiac arrest.[14]

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) must be applied. As elimination or substitution is often not feasible in a research context, engineering controls are paramount.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[5]

  • Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the potential for cyanide exposure.

Protection TypeSpecificationRationale & Source(s)
Hand Protection Nitrile or Neoprene gloves. Change gloves immediately if contaminated.Provides a barrier against dermal absorption, a key exposure route. Nitriles are generally recommended for nitrile compounds.[5]
Eye Protection Tightly fitting safety goggles and a face shield.Protects against splashes of the liquid which causes serious eye irritation and potential absorption.[16]
Skin/Body Protection Flame-retardant lab coat.Protects against skin contact and splashes.[15]
Respiratory Protection An appropriate respirator must be available. Cartridge selection depends on the potential concentration of HCN gas. For escape or unknown concentrations, a self-contained breathing apparatus (SCBA) is required. For lower, known concentrations, an air-purifying respirator with an appropriate cartridge (e.g., organic vapor/acid gas) may be suitable.[12][17][18][19]Protects against inhalation of the aerosolized compound or, more critically, released hydrogen cyanide gas.[18]

dot

Caption: Decision workflow for selecting appropriate PPE.

Handling, Storage, and Incompatibility

Safe Handling Protocols
  • Work Area Preparation: Designate a specific area within a fume hood for cyanide work. Ensure no acids or strong bases are present in the immediate vicinity.[5]

  • Personnel: Never work alone when handling cyanohydrins.[5] Ensure a second person is aware of the work being performed.

  • Transfers: Use compatible equipment (e.g., glass, stainless steel) for transfers. Avoid creating aerosols.

  • Decontamination: After each use, decontaminate all work surfaces. A recommended procedure is to first wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[5][11][20]

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen, argon) to prevent hydrolysis.[1]

  • Location: Store in a cool, dry, well-ventilated area designated for highly toxic materials, away from incompatible substances.[10]

Chemical Incompatibilities
  • Acids: Violent reaction, rapid release of lethal concentrations of HCN gas.[2] CRITICAL INCOMPATIBILITY.

  • Strong Bases/Alkalis: Promotes rapid decomposition to HCN and isobutyraldehyde.[2]

  • Strong Oxidizing Agents: Can lead to violent reactions.[9][10]

  • Water/Moisture: Promotes hydrolysis and decomposition, especially over time or if not pH-neutral.[2]

Emergency & First-Aid Measures: A Race Against Time

Speed is essential in any exposure scenario. All personnel working with this compound must be trained on these procedures and know the location of safety equipment and cyanide antidote kits.

Spill Response Protocol

dot

cluster_cleanup Small Spill Cleanup (<10mL, in hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess evacuate Evacuate Area Alert Others Call Emergency Services assess->evacuate Large Spill OR Outside Fume Hood don_ppe Don Full PPE (incl. Respirator) assess->don_ppe Small Spill AND Inside Fume Hood absorb Cover with Absorbent (e.g., clay, sand) don_ppe->absorb neutralize Wet with pH 10 Buffer absorb->neutralize collect Collect with Spark-Proof Tools neutralize->collect decon Decontaminate Area (pH 10 buffer -> 10% bleach) collect->decon dispose Dispose as Cyanide Waste decon->dispose

Caption: Workflow for responding to a chemical spill of this compound.

Key Principles:

  • DO NOT use plain water or acid to clean a spill, as this will generate HCN gas.[20]

  • For small spills inside a fume hood, personnel may clean it up only if trained and equipped .[11][20]

  • Cover the spill with an inert absorbent material (e.g., clay, sand).[20]

  • Gently wet the absorbent with a pH 10 buffer solution to prevent dust and suppress HCN evolution.[5] Let it stand for at least 10 minutes.[11]

  • Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.[11]

  • Decontaminate the area as described in section 5.1.

First-Aid Measures

Immediate medical attention is critical in all cases of exposure. First responders must protect themselves from secondary contamination.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the victim to fresh air. Do not perform mouth-to-mouth resuscitation. [4] 2. Administer 100% high-flow oxygen as soon as possible.[4] 3. If breathing has stopped, use a bag-valve-mask (BVM) for artificial respiration.[4] 4. Seek immediate, advanced medical care.
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower.[4] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[4] 3. Seek immediate, advanced medical care.
Eye Contact 1. Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding eyelids open.[4] 2. Seek immediate, advanced medical care.
Ingestion 1. Do NOT induce vomiting. [10] 2. Do not give anything by mouth to an unconscious person.[4] 3. Seek immediate, advanced medical care.
Medical Intervention: Cyanide Antidotes

For significant exposures, the administration of a cyanide antidote is necessary and should only be performed by trained medical professionals.[3] The two primary antidotes available are:

  • Hydroxocobalamin (Cyanokit®): This is often the first-line treatment. It binds directly with cyanide to form cyanocobalamin (Vitamin B12), which is then excreted in the urine.[14][15][21]

  • Sodium Nitrite and Sodium Thiosulfate (Nithiodote™): This is a two-step treatment. Sodium nitrite induces methemoglobinemia; methemoglobin binds cyanide, pulling it from cytochrome oxidase. Sodium thiosulfate then acts as a sulfur donor, allowing the enzyme rhodanese to convert the cyanide to the less toxic thiocyanate for excretion.[14][15][16][22][23]

Environmental Fate & Disposal

Environmental Hazards

While specific ecotoxicity data for this compound is scarce, its precursor, isobutyraldehyde, has moderate acute toxicity to aquatic life.[24] The primary environmental concern is the release of free cyanide, which is highly toxic to aquatic organisms. Therefore, this compound must be prevented from entering drains, waterways, or soil.[10]

Biodegradation

Nitrile compounds are generally biodegradable. Microorganisms, particularly species like Rhodococcus, possess nitrilase or nitrile hydratase/amidase enzyme systems that can break down the nitrile group into less toxic carboxylic acids and ammonia.[25][26][27] This suggests that in a controlled waste treatment environment, the compound can be degraded, but direct release to the environment would still pose an acute toxic threat.

Waste Disposal
  • All waste containing this compound, including contaminated absorbents, PPE, and glassware rinses, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • The waste must be labeled as "Cyanide Contaminated Waste."[5]

  • Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Conclusion: A Framework for Vigilance

This compound is a compound that demands a proactive and informed approach to safety. Its utility in synthesis is matched by the inherent hazard of its cyanohydrin structure. Safe handling is not merely about wearing the correct PPE; it is about understanding the chemical equilibrium that governs its stability and designing every protocol—from storage to reaction to disposal—to prevent the release of hydrogen cyanide. By grounding our safety practices in this fundamental chemical principle, we can harness the synthetic potential of this molecule while ensuring the protection of ourselves, our colleagues, and our environment.

References

  • This compound | C5H9NO | CID 11126188 - PubChem. (n.d.). PubChem. [Link]
  • Cyanide poisoning. (n.d.). Wikipedia. [Link]
  • Cyanide Antidotes. (n.d.). CHEMM - Chemical Hazards Emergency Medical Management. [Link]
  • Download Cyanides SOP Templ
  • Cyanides SOP. (n.d.).
  • MSA 815641 Advantage Respirator Cartridge for GMI with attached P100 Particulate Pre-fitler, 1 Pair. (n.d.).
  • CYANIDE ANTIDOTE KIT - Generic Name, Drug class, Brande Name, Precautions, How to use, Side Effects. (2025, July 18). YouTube. [Link]
  • Cyanokit: Uses, Dosage, Side Effects, Warnings. (2023, August 20). Drugs.com. [Link]
  • Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event. (n.d.). PubMed Central. [Link]
  • Cyanides. (2022, May 18). University of Victoria. [Link]
  • Cyanide Antidote Package. (n.d.). Hope Pharmaceuticals. [Link]
  • Isobutyraldehyde. (n.d.). NJ.gov. [Link]
  • SAFETY D
  • B1309 Cartridge. (n.d.). Elmridge Protection. [Link]
  • Cyanohydrins. (2023, January 22). Chemistry LibreTexts. [Link]
  • Hydrogen Cyanide. (n.d.). OSHA. [Link]
  • Cyanohydrin. (n.d.). Wikipedia. [Link]
  • Biodegradation Potential of Cyanide and Nitrile using Bacteria of The Genus Rhodococcus. (n.d.).
  • 3M Respir
  • Biodegradation of nitriles using nitrile metabolizing enzymes-nitrilases. (n.d.).
  • (PDF) Microbial Degradation of Cyanidesand Nitriles. (2017, September 29).
  • Cyanohydrin reaction. (n.d.). chemeurope.com. [Link]
  • Pathways of microbial nitrile degradation. (n.d.).
  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. (2025, May 22). JoVE. [Link]
  • Nitrile rubber biodegradation by Gordonia sp. strain J1A and discovery of an oxygenase involved in its degradation. (2025, November 26). Applied and Environmental Microbiology. [Link]
  • 6001 Filter Cartridges For Respirators - Organic Vapor & Dust Protection (12-Pack). (n.d.). irc.ly. [Link]
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. [Link]
  • Cartridges, Filters, Canisters. (n.d.). Legion Safety Products. [Link]
  • 1988 OSHA PEL Project - Hydrogen Cyanide. (n.d.). NIOSH - CDC. [Link]
  • Hydrogen cyanide - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. [Link]
  • NIOSH Pocket Guide to Chemical Hazards - Acetone cyanohydrin. (n.d.). CDC. [Link]
  • CYANIDES (as CN). (2024, January 22). OSHA. [Link]
  • Incompatible substances: chemicals which must not be stored together. (n.d.). WorkSafe NZ. [Link]

Sources

Methodological & Application

Application Note & Protocol: Chiral Synthesis of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the enantioselective synthesis of 2-Hydroxy-3-methylbutanenitrile, a valuable chiral building block. As a key intermediate in the synthesis of branched-chain amino acids like valine and leucine, its stereochemical purity is paramount for applications in pharmaceutical and agrochemical development.[1] We present two robust and field-proven protocols for its synthesis: a biocatalytic approach using an (R)-selective hydroxynitrile lyase (HNL) for green and highly specific synthesis, and a metal-catalyzed method employing a chiral Titanium-salen complex for a versatile chemical synthesis route. This guide offers in-depth theoretical background, step-by-step experimental protocols, and data interpretation to enable researchers to successfully produce the desired enantiomer of this compound with high yield and enantiomeric excess.

Scientific Foundation: The Imperative of Chirality

This compound, also known as isobutyraldehyde cyanohydrin, is a cyanohydrin derivative featuring a stereocenter at the carbon bearing the hydroxyl and nitrile groups.[2][3] The spatial arrangement of these functional groups dictates the molecule's biological activity and its utility as a precursor for other chiral molecules. The synthesis of enantiopure cyanohydrins is a cornerstone of modern organic chemistry, as they serve as versatile synthons for α-hydroxy acids, β-amino alcohols, and other pharmacologically relevant scaffolds.[4][5][6]

The primary route to this compound is the nucleophilic addition of a cyanide anion to the prochiral carbonyl carbon of isobutyraldehyde.[1][7] In the absence of a chiral influence, this reaction yields a racemic mixture of (R)- and (S)-enantiomers. To achieve enantioselectivity, a chiral catalyst is employed to create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

Catalytic Strategies for Asymmetric Synthesis:
  • Biocatalysis with Hydroxynitrile Lyases (HNLs): HNLs are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones.[8][9] These enzymes provide a highly specific, chiral active site that can produce cyanohydrins with excellent enantiomeric purity under mild, aqueous conditions, making this a preferred green chemistry approach.[10][11] HNLs are available that can selectively produce either the (R)- or (S)-enantiomer.[8]

  • Chiral Metal Catalysis: Chiral Lewis acidic metal complexes, particularly those based on Titanium(IV), have proven to be highly effective catalysts for asymmetric cyanohydrin synthesis.[12][13] These catalysts activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic and susceptible to attack by the cyanide nucleophile. The chiral ligands attached to the metal center direct the approach of the nucleophile, leading to high enantioselectivity.[12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-2-Hydroxy-3-methylbutanenitrile using Hydroxynitrile Lyase (HNL)

This protocol leverages the high selectivity of an (R)-selective HNL to produce the (R)-enantiomer of this compound. The reaction is conducted in a biphasic system to manage substrate and product concentrations, enhancing enzyme stability and overall yield.

Materials:

  • Isobutyraldehyde (≥99%)[14]

  • Potassium cyanide (KCN) (≥97%)

  • Citric acid

  • Sodium citrate dihydrate

  • Methyl tert-butyl ether (MTBE)

  • (R)-selective Hydroxynitrile Lyase (e.g., from Prunus amygdalus or an immobilized commercial preparation)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

  • pH meter

  • Separatory funnel

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer solution by dissolving citric acid and sodium citrate in deionized water to achieve a final pH of 4.0. This slightly acidic pH is crucial to minimize the non-enzymatic, racemic background reaction.[1]

  • Reaction Setup: In a jacketed glass reactor maintained at 20°C, combine 100 mL of the 0.1 M citrate buffer (pH 4.0) and 100 mL of MTBE.

  • Enzyme Addition: Add the (R)-selective HNL to the aqueous buffer phase. The amount will depend on the specific activity of the enzyme preparation (typically 5-10 mg of protein per mmol of aldehyde).

  • Substrate Addition: Dissolve 20 mmol of isobutyraldehyde in the MTBE layer.

  • Initiation of Reaction: In a separate flask, prepare a 1 M solution of KCN in the 0.1 M citrate buffer. Slowly add 22 mmol (1.1 equivalents) of the KCN solution to the vigorously stirred biphasic reaction mixture over a period of 1 hour using a syringe pump.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the conversion of isobutyraldehyde by taking small aliquots from the organic layer, drying them over anhydrous sodium sulfate, and analyzing by Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Carefully separate the organic layer containing the product.

    • Extract the aqueous layer twice with 50 mL portions of MTBE.

    • Combine all organic layers and wash with 50 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (R)-2-Hydroxy-3-methylbutanenitrile.

  • Purification and Analysis:

    • The crude product can be purified by vacuum distillation if necessary.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis, potentially after derivatization to the corresponding α-hydroxy acid.[15]

Protocol 2: Titanium-salen Catalyzed Synthesis of (S)-2-Hydroxy-3-methylbutanenitrile

This protocol employs a well-defined chiral Titanium(IV)-salen complex to catalyze the asymmetric addition of trimethylsilyl cyanide (TMSCN) to isobutyraldehyde, followed by in-situ desilylation to yield the target cyanohydrin.

Materials:

  • Isobutyraldehyde (≥99%), freshly distilled

  • Trimethylsilyl cyanide (TMSCN) (≥97%)

  • Chiral (S,S)-Ti(salen) complex (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Anhydrous sodium sulfate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral (S,S)-Ti(salen) catalyst (2 mol%) to a dry Schlenk flask.

  • Solvent and Substrate Addition: Add 20 mL of anhydrous DCM to the flask, followed by 10 mmol of freshly distilled isobutyraldehyde. Cool the mixture to 0°C in an ice bath.

  • Initiation of Reaction: Slowly add 12 mmol (1.2 equivalents) of TMSCN to the stirred solution via syringe over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C. The progress can be monitored by Thin Layer Chromatography (TLC) or GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.

  • Quenching and Desilylation:

    • Once the starting material is consumed, pour the reaction mixture into 30 mL of a 1 M aqueous HCl solution at 0°C.

    • Stir vigorously for 30 minutes to facilitate the hydrolysis of the silyl ether intermediate.[4]

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the product and determine the enantiomeric excess using chiral HPLC or GC analysis.

Data Presentation and Visualization

Table 1: Comparative Summary of Synthesis Protocols
ParameterProtocol 1: Enzymatic (HNL)Protocol 2: Metal-Catalyzed (Ti-salen)
Catalyst (R)-selective Hydroxynitrile Lyase(S,S)-Ti(salen) complex
Target Enantiomer (R)-2-Hydroxy-3-methylbutanenitrile(S)-2-Hydroxy-3-methylbutanenitrile
Cyanide Source Potassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)
Solvent Water/MTBE (biphasic)Dichloromethane (DCM)
Temperature 20°C0°C
Typical Yield >90%85-95%
Typical ee >98%90-97%
Key Advantage High enantioselectivity, mild/green conditionsBroad substrate scope, well-defined catalyst
Diagrams

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Buffer Prepare Citrate Buffer (pH 4.0) Biphasic Create Biphasic System (Buffer + MTBE) Buffer->Biphasic Enzyme Add HNL Enzyme Biphasic->Enzyme Substrate Add Isobutyraldehyde Enzyme->Substrate Initiate Slowly Add KCN Solution Substrate->Initiate Monitor Monitor via GC Initiate->Monitor Separate Separate Organic Layer Monitor->Separate Extract Extract Aqueous Phase Separate->Extract Dry Dry & Concentrate Extract->Dry Analyze Analyze ee by Chiral HPLC Dry->Analyze

Caption: Workflow for the enzymatic synthesis of (R)-2-Hydroxy-3-methylbutanenitrile.

Metal_Catalyzed_Workflow cluster_setup Inert Setup cluster_reaction Reaction cluster_workup Workup & Analysis Inert Inert Atmosphere (Ar/N2) Catalyst Add Ti-salen Catalyst & DCM Inert->Catalyst Aldehyde Add Isobutyraldehyde @ 0°C Catalyst->Aldehyde TMSCN Slowly Add TMSCN Aldehyde->TMSCN Monitor Monitor via TLC/GC TMSCN->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Analyze Analyze ee by Chiral HPLC Purify->Analyze

Caption: Workflow for the Ti-salen catalyzed synthesis of (S)-2-Hydroxy-3-methylbutanenitrile.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating steps are embedded:

  • Monitoring Reaction Progress: Both protocols include mandatory monitoring steps (GC or TLC). This allows the researcher to confirm the consumption of the starting material and prevent the formation of byproducts due to prolonged reaction times.

  • Enantiomeric Excess Analysis: The final and most critical validation is the determination of the enantiomeric excess. This is achieved using chiral chromatography, which provides a quantitative measure of the stereochemical purity of the final product, thus validating the effectiveness of the chiral catalyst.[15]

  • Control Reaction: For initial validation, running the reaction without the chiral catalyst is recommended. This will produce a racemic product (0% ee), establishing a baseline and confirming that the observed enantioselectivity is indeed due to the catalyst's presence.

By following these protocols and validation steps, researchers can confidently synthesize this compound with high enantiomeric purity, suitable for demanding applications in drug discovery and development.

References

  • Organocatalyzed synthesis of optically active cyanohydrins starting
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 2016.
  • New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org.
  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins.
  • Cyanohydrin synthesis by Cyanation or Cyanosilyl
  • This compound | 15344-34-0. Benchchem.
  • This compound | 15344-34-0 | FH130362. Biosynth.
  • Synthesis and elaboration of cyanohydrins.
  • Cyanohydrin reaction. Wikipedia.
  • Catalytic Asymmetric Cyanohydrin Synthesis. Semantic Scholar.
  • This compound. CymitQuimica.
  • New Methods for Chiral Cyanohydrin Synthesis. DiVA portal.
  • Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase
  • Continuous flow for enantioselective cyanohydrin synthesis.
  • 2-Hydroxy-2-methylbutanenitrile synthesis and properties. Benchchem.
  • Enzymatic process for the preparation of (S)-cyanohydrins.
  • Asymmetric Hydrocyan
  • Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-methylbutanenitrile. Benchchem.
  • This compound. PubChem.
  • (R)-2-hydroxy-3-methylbutanenitrile. PubChem.
  • Isobutyraldehyde. Wikipedia.
  • Asymmetric Hydrocyanation of Alkenes without HCN.
  • Enantioselective Olefin Hydrocyan
  • Enantioselective Olefin Hydrocyan
  • 2-(cyclohexylmethyl)-3-hydroxy-3-methylbutanenitrile. ChemSynthesis.
  • Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. Benchchem.
  • Enzymatic synthesis and follow-up chemistry of cyanohydrins.

Sources

GUIDE TO: Enantioselective Synthesis of α-Hydroxynitriles Using Hydroxynitrile Lyases

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the application of hydroxynitrile lyases for the stereoselective synthesis of α-hydroxynitriles.

Executive Summary: The Strategic Value of Chiral α-Hydroxynitriles

α-Hydroxynitriles, or cyanohydrins, are exceptionally versatile chiral synthons in organic chemistry. Their synthetic utility stems from the dual reactivity of the hydroxyl and nitrile functionalities, which can be transformed into a multitude of valuable chemical entities, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1][2] These molecules are frequently key intermediates in the synthesis of pharmaceuticals and agrochemicals, where biological activity is often confined to a single enantiomer.[3]

Historically, the synthesis of enantiopure cyanohydrins presented significant challenges, often relying on stoichiometric chiral auxiliaries or catalysts with limited substrate scope. The advent of biocatalysis, specifically through the application of hydroxynitrile lyases (HNLs), has revolutionized this field. HNLs catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone, yielding cyanohydrins with excellent enantioselectivity under mild, environmentally benign conditions.[1][4] This guide provides the foundational knowledge and actionable protocols to successfully implement HNL-catalyzed synthesis in a laboratory setting.

The Biocatalyst: Understanding Hydroxynitrile Lyases (HNLs)

In nature, HNLs are defense enzymes found in over 3,000 plant species, as well as some bacteria and arthropods.[3][5] Their biological role is to catalyze the decomposition of cyanohydrins (derived from cyanogenic glycosides) into a carbonyl compound and toxic hydrogen cyanide—a process known as cyanogenesis—to deter herbivores.[6][7] For synthetic chemists, the reverse reaction is of paramount interest: the highly stereoselective C-C bond formation.[2]

HNLs are broadly classified by the stereochemistry of the product they form:

  • (R)-Selective HNLs: These enzymes, such as the well-characterized HNL from the rubber tree (Hevea brasiliensis, HbHNL), belong to the α/β-hydrolase superfamily and utilize a classic Ser-His-Asp catalytic triad in their mechanism.[6]

  • (S)-Selective HNLs: The archetypal (S)-HNL from almonds (Prunus amygdalus, PaHNL) is a flavin adenine dinucleotide (FAD) dependent enzyme, though the FAD cofactor does not participate in a redox cycle in this reaction.[5]

The choice of enzyme is therefore the primary determinant of the product's absolute configuration.

G cluster_mechanism Generalized HNL Catalytic Cycle E Free HNL ((R)- or (S)-selective) Complex Enzyme-Substrate Complex (Oriented for facial attack) E->Complex Substrate Binding Substrates Aldehyde/Ketone + HCN Substrates->Complex Binding & Orientation in Chiral Active Site Complex->E Product Release Product Enantiopure α-Hydroxynitrile Complex->Product

Figure 1: General mechanism of HNL-catalyzed cyanohydrin synthesis.

Protocol I: Screening and Selection of Hydroxynitrile Lyase

The success of the synthesis is critically dependent on the choice of HNL, as activity and selectivity are highly substrate-dependent. A preliminary screening of available enzymes is an essential first step.

Key Enzyme Characteristics

A summary of commonly used HNLs is provided below to guide initial selection.

Table 1: Properties of Common Hydroxynitrile Lyases

Enzyme Source Abbreviation Selectivity Optimal pH Cofactor Required
Prunus amygdalus (Almond) PaHNL (S) 5.0 - 5.5 FAD
Hevea brasiliensis (Rubber Tree) HbHNL (R) 5.0 - 6.0 None
Manihot esculenta (Cassava) MeHNL (R) 5.5 - 6.0 None

| Phlebodium aureum (Fern) | PaHNL | (R) | ~4.5 | None |

Step-by-Step Enzyme Activity Assay

This spectrophotometric assay monitors the consumption of an aromatic aldehyde (e.g., benzaldehyde) to determine enzyme activity.

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M citrate buffer at the desired pH (e.g., pH 5.5 for MeHNL).

    • Substrate Stock: Prepare a 50 mM solution of benzaldehyde in ethanol.

    • Cyanide Stock: Prepare a 0.1 M solution of potassium cyanide (KCN) in the assay buffer. EXTREME CAUTION: KCN and HCN are highly toxic. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

    • Enzyme Solution: Prepare a dilute solution of the HNL in the assay buffer. The exact concentration will need to be determined empirically to ensure a linear reaction rate.

  • Assay Procedure:

    • In a quartz cuvette, combine 950 µL of citrate buffer and 20 µL of the benzaldehyde stock solution. Mix by inversion.

    • Place the cuvette in a temperature-controlled spectrophotometer (e.g., 25°C) and record a baseline at the wavelength of maximum absorbance for the aldehyde (e.g., 280 nm for benzaldehyde).

    • To initiate the reaction, add 10 µL of the enzyme solution and mix.

    • Immediately add 20 µL of the KCN stock solution, mix rapidly, and begin monitoring the decrease in absorbance over time (e.g., for 3-5 minutes).

    • The rate of reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. One unit (U) of activity is the amount of enzyme that consumes 1 µmol of aldehyde per minute.

Protocol II: Preparative Scale Synthesis of (R)-Mandelonitrile

This protocol describes a robust method for synthesizing (R)-mandelonitrile from benzaldehyde using an (R)-selective HNL in a biphasic system. The biphasic approach is highly advantageous for substrates with low water solubility, as it allows for high substrate loading while protecting the enzyme from high concentrations of the organic substrate and product.[8]

G start Start: Select Substrate & (R)-HNL setup Reactor Setup: - Add Aqueous Buffer (pH 5.5) - Add Organic Solvent (e.g., MTBE) - Add Benzaldehyde to Organic Phase start->setup enzyme Add (R)-HNL to Aqueous Phase setup->enzyme reaction Initiate Reaction: - Start vigorous stirring - Controlled addition of HCN source - Maintain Temperature (e.g., 25°C) enzyme->reaction monitor Monitor Progress (Chiral GC/HPLC) reaction->monitor Periodic Sampling monitor->reaction Continue if incomplete workup Workup: - Stop stirring, separate phases - Collect organic layer - Wash, dry, and concentrate monitor->workup Reaction Complete analysis Final Analysis: - Determine Yield - Confirm Enantiomeric Excess (ee) workup->analysis end End: Purified (R)-Mandelonitrile analysis->end

Figure 2: Experimental workflow for the biphasic synthesis of (R)-mandelonitrile.

Materials & Equipment
  • (R)-selective HNL (e.g., from Hevea brasiliensis)

  • Benzaldehyde (freshly distilled)

  • Methyl tert-butyl ether (MTBE) or another water-immiscible solvent

  • Citrate buffer (0.1 M, pH 5.5)

  • Potassium cyanide (KCN) or acetone cyanohydrin

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Chiral GC or HPLC system for analysis

Step-by-Step Synthesis Procedure
  • Reactor Setup: To the jacketed reaction vessel, add 100 mL of MTBE and 100 mL of 0.1 M citrate buffer (pH 5.5). Begin stirring to create an emulsion. Set the temperature to 25°C.

  • Substrate Addition: Dissolve 20 mmol of benzaldehyde in the organic phase of the reactor.

  • Enzyme Addition: Add the desired amount of (R)-HNL (e.g., 2000 U) to the reactor. Allow the system to equilibrate for 10-15 minutes.

  • Reaction Initiation: Slowly add a solution of KCN (22 mmol in 20 mL of buffer) to the reactor over 1-2 hours using a syringe pump. The slow addition helps to suppress the non-enzymatic, racemic background reaction.[8]

  • Reaction Monitoring: After 1, 2, 4, and 8 hours, briefly stop stirring, allow the phases to separate, and take a small aliquot (~50 µL) from the top organic layer. Dilute the sample and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess (ee).[9]

  • Workup: Once the reaction has reached completion (typically >95% conversion), stop stirring and transfer the contents to a separatory funnel.

  • Extraction & Purification: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile.

Analytical Method

Accurate determination of enantiomeric excess is paramount.

Table 2: Example Chiral GC Conditions for Mandelonitrile Analysis

Parameter Condition
Column Chirasil-DEX CB (25 m x 0.25 mm)
Carrier Gas Helium
Injector Temp. 250°C
Oven Program 120°C isothermal
Detector FID at 250°C

| Retention Times | (R)-mandelonitrile: ~12.5 min, (S)-mandelonitrile: ~13.1 min |

Field Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (ee) Non-enzymatic background reaction is significant.Lower the reaction pH to 4.0-4.5. This protonates more of the free cyanide, reducing its nucleophilicity for the non-catalyzed pathway.
Enzyme is not highly selective for the substrate.Screen a different HNL. An (S)-HNL might be tried if an (R)-HNL gives poor results, and vice versa.
Low Conversion Rate Enzyme deactivation by organic solvent or high substrate concentration.Use a more biocompatible solvent (e.g., diisopropyl ether). Consider immobilizing the enzyme to improve stability.[10]
Poor mass transfer between phases.Increase the stirring speed to create a finer emulsion and increase the interfacial surface area.
Reaction Stalls Product inhibition.Consider using an in-situ product removal technique, such as a resin-based scavenger for the cyanohydrin.

Future Outlook: Enzyme Engineering

While native HNLs are powerful catalysts, their performance can be further enhanced through protein engineering. Directed evolution and site-directed mutagenesis have been successfully employed to improve enzyme stability, broaden substrate scope to include bulky ketones, and even invert enantioselectivity.[4][11][12] These advanced techniques are expanding the industrial applicability of HNLs beyond their natural capabilities.

References

  • Kazlauskas, R. J., & Bata, Z. (2017). Identical Active Sites in Hydroxynitrile Lyases Show Opposite Enantioselectivity and Reveal Possible Ancestral Mechanism.
  • M-CSA (Mechanism and Catalytic Site Atlas). (S)-hydroxynitrile lyase. (2014).
  • Recent advances in hydroxynitrile lyase discovery, evolutionary history, recombinant expression and applic
  • InnoSyn.
  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • ResearchGate. (2016). Hydroxynitrile Lyase Discovery, Engineering, and Promiscuity towards Asymmetric Synthesis: Recent Progress.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases.
  • Semantic Scholar. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review.
  • Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6375-6389.
  • ResearchGate. (2018). Enantioselective synthesis of cyanohydrins with hydroxynitrile lyases (HNL).
  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes.
  • Sharma, M., et al. (2020). Designing Efficient Enzymes: Eight Predicted Mutations Convert a Hydroxynitrile Lyase into an Efficient Esterase. [Journal Name].
  • ResearchGate. (2020). Preparation and Reactions of Racemic and Optically Active Cyanohydrins.
  • Fechter, M. H., & Griengl, H. (2004). Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts. Food Technology and Biotechnology, 42(4), 287-294.
  • ResearchGate. (2025). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025).

Sources

Application Notes & Protocols: 2-Hydroxy-3-methylbutanenitrile as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Synthon

2-Hydroxy-3-methylbutanenitrile, commonly known as isobutyraldehyde cyanohydrin, is a pivotal intermediate in modern organic synthesis.[1][2] Its structure, featuring a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon atom, makes it a highly versatile bifunctional building block.[1][3] This unique arrangement allows for a diverse range of chemical transformations, providing access to high-value molecules such as α-hydroxy acids, β-amino alcohols, and other key intermediates for the pharmaceutical and agrochemical industries.[1][3][4][5][6]

This guide provides an in-depth exploration of this compound, detailing its synthesis and subsequent elaboration into more complex molecular architectures. The protocols described herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective and safe experimentation.

PropertyValue
IUPAC Name This compound[2]
Synonyms Isobutyraldehyde cyanohydrin[2]
CAS Number 15344-34-0[2]
Molecular Formula C₅H₉NO[7]
Molecular Weight 99.13 g/mol [2][7]
Appearance Colorless oil or liquid

Synthesis of the Precursor: Accessing this compound

The primary route to this compound is the cyanohydrin reaction, a classic carbon-carbon bond-forming transformation involving the addition of a cyanide nucleophile to an aldehyde.[1][8]

Mechanism: Nucleophilic Addition to a Carbonyl

The reaction proceeds via the nucleophilic attack of the cyanide ion (⁻CN) on the electrophilic carbonyl carbon of isobutyraldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final cyanohydrin product.[8][9] The use of a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN) in a slightly acidic or buffered medium is often preferred over using highly toxic and volatile hydrogen cyanide (HCN) directly.[8][10]

G cluster_0 Mechanism of Cyanohydrin Formation Isobutyraldehyde Isobutyraldehyde Alkoxide Tetrahedral Alkoxide Intermediate Isobutyraldehyde->Alkoxide Nucleophilic Attack Cyanide ⁻CN (from KCN/NaCN) Product This compound Alkoxide->Product Protonation Protonation H⁺ (from H₂O or weak acid)

Caption: Mechanism of this compound Synthesis.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from isobutyraldehyde.

Causality: The reaction is performed at a low temperature (0-5 °C) to minimize side reactions and control the exothermic nature of the cyanide addition. A buffered or slightly acidic pH is maintained to ensure a sufficient concentration of the cyanide nucleophile while preventing the base-catalyzed polymerization of the aldehyde.

Materials:

  • Isobutyraldehyde

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃) (optional, for purification)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagent Preparation: Prepare a solution of potassium cyanide in water. Separately, place isobutyraldehyde in the reaction flask.

  • Cyanide Addition: Slowly add the aqueous KCN solution to the stirred isobutyraldehyde via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

  • Reaction Monitoring: Stir the mixture at low temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., cold 1M HCl) to a pH of ~5-6 to neutralize any excess cyanide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

⚠️ Safety Precaution:

  • Extreme Toxicity: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic and fatal if swallowed, inhaled, or absorbed through the skin.[2] Hydrogen cyanide (HCN) gas, which can be released upon acidification of cyanide salts, is a potent and rapidly acting poison.[8]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

  • Quenching: A quench solution (e.g., alkaline bleach or hydrogen peroxide) should be readily available to neutralize any cyanide spills. Never acidify cyanide waste streams.

Key Synthetic Transformations and Protocols

The true utility of this compound lies in its role as a precursor to other valuable functional groups.

Application 1: Synthesis of α-Hydroxy Acids

The hydrolysis of the nitrile functionality provides a direct route to α-hydroxy acids, which are important chiral building blocks in organic synthesis.[5][11]

G cluster_0 Synthetic Pathway to α-Hydroxy Acid start This compound intermediate Amide Intermediate start->intermediate Hydrolysis (H⁺ or OH⁻) product 2-Hydroxy-3-methylbutanoic acid intermediate->product Further Hydrolysis

Caption: Conversion of Cyanohydrin to α-Hydroxy Acid.

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Hydroxy-3-methylbutanoic Acid

Causality: Heating under reflux with a strong acid provides the energy required to overcome the activation barrier for the hydrolysis of the stable carbon-nitrogen triple bond. The acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[12][13]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Reflux condenser

Procedure:

  • Setup: In a round-bottom flask, combine this compound with a 6M solution of HCl or H₂SO₄.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution (if using a pH indicator paper at the top of the condenser) or by TLC.

  • Cooling & Extraction: After completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude α-hydroxy acid, which can be further purified by recrystallization or chromatography.

ParameterAcid HydrolysisAlkaline Hydrolysis
Reagent Dilute HCl or H₂SO₄[12]NaOH or KOH solution[12]
Initial Product Carboxylic Acid + Ammonium Salt[13]Carboxylate Salt + Ammonia[12]
Final Step Direct isolationAcidification required to get free acid[12]
Typical Conditions Heat under reflux[12]Heat under reflux[12]
Application 2: Synthesis of β-Amino Alcohols

The reduction of the nitrile group in this compound yields a 1,2-amino alcohol, a privileged structural motif in medicinal chemistry and asymmetric synthesis.[6][8][10]

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[8] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Nitrogen or Argon gas supply

  • Glauber's salt (Na₂SO₄·10H₂O) or Rochelle's salt for workup

Procedure:

  • Inert Atmosphere: Set up an oven-dried, three-necked flask under a positive pressure of nitrogen or argon.

  • LiAlH₄ Suspension: In the flask, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gentle reflux until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the -CN stretch).

  • Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration & Extraction: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-methyl-1-butanol. Purification can be achieved via distillation or chromatography.

G cluster_0 Reduction Workflow start This compound in Anhydrous THF product 2-Amino-3-methyl-1-butanol start->product Reduction reagent 1. LiAlH₄, THF, 0 °C to RT 2. Aqueous Workup

Caption: Synthesis of β-Amino Alcohol via Nitrile Reduction.

Conclusion

This compound stands out as a remarkably versatile and valuable precursor in synthetic chemistry. Its facile synthesis, coupled with the orthogonal reactivity of its hydroxyl and nitrile groups, provides efficient pathways to α-hydroxy acids and β-amino alcohols. The protocols detailed in this guide serve as a robust foundation for researchers aiming to leverage this synthon in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules. Adherence to strict safety protocols, especially when handling cyanide reagents, is paramount to harnessing the full synthetic potential of this compound.

References

  • Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters† - Semantic Scholar. (URL: [Link])
  • Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. (URL: [Link])
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Cyanohydrin Formation Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])
  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Form
  • or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds - PMC - NIH. (URL: [Link])
  • Cyanohydrins – Knowledge and References - Taylor & Francis. (URL: [Link])
  • Nitriles: cyanohydrins - YouTube. (URL: [Link])
  • Synthesis and elaboration of cyanohydrins.
  • This compound | C5H9NO | CID 11126188 - PubChem. (URL: [Link])
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. (URL: [Link])
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])
  • hydrolysis of nitriles - Chemguide. (URL: [Link])

Sources

Application Notes and Protocols: The Strategic Use of 2-Hydroxy-3-methylbutanenitrile in the Synthesis of Advanced Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-hydroxy-3-methylbutanenitrile in the synthesis of pyrethroid insecticides. We will delve into the fundamental chemistry of this versatile cyanohydrin, present detailed protocols for its synthesis, and explore its role as a key intermediate in the formation of potent insecticidal agents. The causality behind experimental choices, safety considerations, and in-depth reaction mechanisms are discussed to ensure scientific integrity and reproducibility.

Introduction: this compound as a Strategic Building Block

This compound, also known as isobutyraldehyde cyanohydrin, is a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the agrochemical sector.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group on adjacent carbons, allows for a diverse range of chemical transformations. This makes it a valuable precursor for constructing the complex molecular architectures of modern insecticides.

The primary application of this compound in insecticide synthesis is in the formation of the alcohol-derived portion of pyrethroid esters. Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemum flowers.[2] Many of these synthetic analogues incorporate a cyanohydrin ester moiety to enhance their insecticidal activity and photostability.

This guide will focus on two primary synthetic strategies involving this key intermediate: the direct synthesis of this compound and its subsequent use, and the more industrially prevalent in situ formation and reaction of cyanohydrins in a one-pot synthesis of the final pyrethroid.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of the key reagents is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundThis compound15344-34-0C₅H₉NO99.13Not available0.965
Isobutyraldehyde2-methylpropanal78-84-2C₄H₈O72.11630.79

Table 2: Hazard Information for Key Compounds

CompoundGHS PictogramsHazard Statements
This compoundGHS07H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[3]
IsobutyraldehydeGHS02, GHS07H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H402: Harmful to aquatic life.[4]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to isobutyraldehyde. The following protocol is adapted from established procedures and provides a high-yield synthesis of the target cyanohydrin.[1]

Reaction Principle

The reaction proceeds via a base-catalyzed nucleophilic addition of the cyanide anion to the electrophilic carbonyl carbon of isobutyraldehyde. The resulting tetrahedral intermediate is then protonated to yield the final cyanohydrin product.

Synthesis_of_2_Hydroxy_3_methylbutanenitrile cluster_reactants Reactants Isobutyraldehyde Isobutyraldehyde Intermediate Tetrahedral Intermediate Isobutyraldehyde->Intermediate + NaCN / H2O NaCN Sodium Cyanide (NaCN) HCl Hydrochloric Acid (HCl) H2O Water (H2O) Product This compound Intermediate->Product + HCl (acidification)

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Isobutyraldehyde (0.97 mole)

  • Sodium cyanide (0.98 mole)

  • Deionized water

  • 37% Hydrochloric acid (0.98 mole)

  • Methylene chloride

  • Anhydrous magnesium sulfate

  • Ice-salt bath

  • Round-bottom flask equipped with a dropping funnel and magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium cyanide in water.

  • Cool the stirred solution to 0-5°C using an ice-salt bath.

  • Add isobutyraldehyde dropwise to the cooled cyanide solution over a period of 1 hour, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional hour.

  • Slowly add a solution of 37% hydrochloric acid to the reaction mixture over 2.5 hours, ensuring the temperature remains between 0 and 5°C.

  • Stir the mixture for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract twice with methylene chloride.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude this compound.

Expected Yield: Approximately 92.4% based on the amount of isobutyraldehyde used.[1]

Application in Pyrethroid Synthesis: In Situ Formation and Reaction

While direct esterification of pre-formed this compound is a viable synthetic route, a more common industrial approach for the synthesis of certain pyrethroids, such as fenpropathrin, involves the in situ formation of the cyanohydrin followed by immediate esterification in a one-pot reaction.[5][6][7] This method is often more efficient as it avoids the isolation and purification of the potentially unstable cyanohydrin intermediate.

Reaction Principle

This one-pot synthesis involves the reaction of a cyclopropanecarboxylic acid chloride with a mixture containing an aldehyde (e.g., 3-phenoxybenzaldehyde), a cyanide source (e.g., sodium cyanide), and a base (e.g., triethylamine) in an organic solvent. The cyanohydrin is formed in situ from the aldehyde and cyanide, and is then immediately acylated by the acid chloride to form the final pyrethroid ester.

In_Situ_Pyrethroid_Synthesis cluster_reactants Reactants AcidChloride Cyclopropanecarboxylic Acid Chloride Pyrethroid Pyrethroid Ester AcidChloride->Pyrethroid Aldehyde Aldehyde Cyanohydrin Cyanohydrin Intermediate (formed in situ) Aldehyde->Cyanohydrin + NaCN / Base NaCN Sodium Cyanide Base Base Cyanohydrin->Pyrethroid Acylation

Caption: In Situ Pyrethroid Synthesis Workflow.

Exemplary Protocol: Synthesis of Fenpropathrin

The following is a generalized protocol based on patent literature for the synthesis of fenpropathrin.[5][6][7]

Materials:

  • 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride

  • 3-phenoxybenzaldehyde

  • Sodium cyanide

  • Triethylamine

  • Water

  • Organic solvent (e.g., toluene)

  • Round-bottom flask with stirring and temperature control

Procedure:

  • In a reaction vessel, prepare a mixture of 3-phenoxybenzaldehyde, an aqueous solution of sodium cyanide, a catalytic amount of triethylamine, and an organic solvent.

  • Stir the mixture to ensure homogeneity.

  • Add the 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride solution to the mixture.

  • Allow the reaction to proceed at a controlled temperature (ranging from -30 to 80°C, as specified in the patent literature) until completion.

  • Upon completion, the organic layer containing the fenpropathrin is separated.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Alternative Synthetic Route: Direct Esterification

While the in situ method is prevalent, direct esterification of a pre-formed cyanohydrin like this compound with a pyrethroid acid chloride is a plausible alternative. This approach offers more control over the individual reaction steps but requires the isolation of the cyanohydrin.

Standard esterification methods could be adapted for this purpose. For instance, the Steglich esterification , which utilizes a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst like 4-dimethylaminopyridine (DMAP), is known for its mild reaction conditions and tolerance of various functional groups.[8][9] Another powerful method is the Mitsunobu reaction , which allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, using a phosphine and an azodicarboxylate.[10][11]

It is important to note that while these methods are well-established for general ester synthesis, their specific application for the direct esterification of this compound with pyrethroid acid chlorides is not extensively documented in readily available literature. Therefore, optimization of reaction conditions would be necessary for researchers pursuing this route.

Analytical Monitoring of Synthesis

The progress of these synthetic reactions can be monitored using standard analytical techniques. Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is a common and highly sensitive method for the analysis of pyrethroids.[12] High-performance liquid chromatography (HPLC) with UV detection is also a viable option.[10] These techniques can be used to determine the consumption of starting materials and the formation of the desired product, as well as to assess the purity of the final insecticide.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pyrethroid insecticides. Its strategic use, either through direct synthesis and subsequent esterification or through more streamlined in situ formation and reaction, allows for the efficient construction of these complex and potent agrochemicals. The protocols and discussions presented in this guide are intended to provide researchers and scientists with a solid foundation for the application of this key building block in the development of novel insecticidal agents. As with all chemical syntheses, adherence to strict safety protocols is essential, particularly when working with cyanide-containing compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Papadopoulou-Mourkidou, E. (2004). Analytical Methods for Determining Pyrethroid Insecticides in Environmental and Food Matrices. ResearchGate.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids.
  • ACS Publications. (2021). Automated Solid-Phase Microextraction and Negative Chemical Ionization GC-MS for the Measurement of Synthetic Pyrethroids.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids - Analytical Methods.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Google Patents. (n.d.). EP0132320B1 - Method of preparing cyanohydrins.
  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Google Patents. (n.d.). CN104513178A - Fenpropathrin preparation method.
  • Wikipedia. (n.d.). Steglich esterification.
  • YouTube. (2024). Cyanohydrin Formation and Reactions.
  • eGyanKosh. (n.d.). Unit-27 Characteristics, Preparation and Use of Synthetic Pyrethroids-Fenvalerate and Cypermethrin.
  • PubChem. (n.d.). Fenpropathrin. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
  • Arkivoc. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids.
  • Google Patents. (n.d.). CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid.
  • NIH. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN1357538A - Prepn. of fenpropathrin.
  • Google Patents. (n.d.). CN1137091C - The preparation method of fenpropathrin.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Cyanohydrins from Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyanohydrins

Chiral cyanohydrins are invaluable building blocks in modern organic synthesis, serving as versatile precursors to a wide array of enantiomerically pure compounds, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1][2] Their importance is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile.[3] The enantioselective addition of a cyanide nucleophile to a prochiral aldehyde is the most direct route to these crucial intermediates. This guide provides an in-depth exploration of the primary catalytic strategies for achieving this transformation with high stereocontrol, offering both theoretical understanding and practical, field-tested protocols.

Catalytic Strategies for Asymmetric Cyanohydrin Synthesis

The asymmetric synthesis of cyanohydrins from aldehydes can be broadly categorized into two main approaches: enzymatic catalysis and chemical catalysis. Each strategy presents a unique set of advantages and is suited to different synthetic requirements.

Enzymatic Catalysis: The Power of Hydroxynitrile Lyases (HNLs)

Nature's catalysts, enzymes, offer an elegant and highly efficient solution for asymmetric cyanohydrin synthesis. Hydroxynitrile lyases (HNLs), also known as oxynitrilases, catalyze the addition of hydrogen cyanide (HCN) to aldehydes with exceptional enantioselectivity.[2][4][5] The first reported asymmetric synthesis of a cyanohydrin in 1908 utilized an enzyme preparation from almonds.[6]

Advantages of HNL-Catalyzed Synthesis:

  • High Enantioselectivity: HNLs often provide cyanohydrins with very high enantiomeric excess (ee), frequently exceeding 99%.[7]

  • Mild Reaction Conditions: These enzymatic reactions are typically conducted under mild pH and temperature conditions, minimizing side reactions and energy consumption.[2]

  • Environmental Sustainability: As biocatalysts, HNLs are biodegradable and often employed in aqueous or biphasic systems, reducing the reliance on hazardous organic solvents.[2]

  • Stereocomplementary Enzymes: Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the target cyanohydrin.[4][8]

Mechanism of HNL Catalysis: The active site of an HNL provides a chiral environment that binds the aldehyde substrate in a specific orientation. A nucleophilic residue in the active site activates the cyanide source, facilitating a stereoselective attack on the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the chiral cyanohydrin, which is then released from the enzyme.

HNL_Mechanism cluster_enzyme HNL Active Site Enzyme Enzyme Aldehyde_Bound Aldehyde Substrate Transition_State Tetrahedral Intermediate Aldehyde_Bound->Transition_State Stereoselective Nucleophilic Attack Cyanide_Activated Activated Cyanide Cyanide_Activated->Transition_State Aldehyde Aldehyde Aldehyde->Aldehyde_Bound Binding Cyanide Cyanide Cyanide->Cyanide_Activated Activation Product_Release Enzyme-Product Complex Transition_State->Product_Release Protonation Product_Release->Enzyme Regeneration Cyanohydrin Cyanohydrin Product_Release->Cyanohydrin Release

Figure 1: Generalized workflow for HNL-catalyzed cyanohydrin synthesis.
Chemical Catalysis: Precision through Designed Catalysts

Chemical catalysts offer a high degree of flexibility and have been extensively developed for asymmetric cyanohydrin synthesis. These catalysts can be broadly classified into metal-based catalysts and organocatalysts.

a) Metal-Based Catalysis: Chiral Lewis Acids

Chiral Lewis acidic metal complexes are among the most studied catalysts for this transformation.[6] Titanium-salen complexes, in particular, have proven to be highly effective.[6][7] These catalysts function by coordinating to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the cyanide source. The chiral ligands create a stereochemically defined environment around the metal center, directing the cyanide addition to one face of the aldehyde.

b) Organocatalysis: Metal-Free Asymmetric Induction

Chiral organocatalysts have emerged as a powerful, metal-free alternative for asymmetric cyanohydrin synthesis.[1] Thiourea-based catalysts, for instance, operate through a dual activation mechanism. The thiourea moiety activates the aldehyde via hydrogen bonding, while a basic functional group on the catalyst activates the cyanide nucleophile (often trimethylsilyl cyanide, TMSCN).[1][9] This cooperative activation facilitates a highly enantioselective cyanosilylation of the aldehyde.

Organocatalysis_Mechanism cluster_catalyst Chiral Thiourea Catalyst Thiourea_Moiety Thiourea (H-bond donor) Activated_Aldehyde Activated_Aldehyde Thiourea_Moiety->Activated_Aldehyde Basic_Site Basic Site (e.g., Amine) Activated_Cyanide Activated_Cyanide Basic_Site->Activated_Cyanide Aldehyde Aldehyde Aldehyde->Activated_Aldehyde H-bonding Activation Cyanosilylation C-C Bond Formation Activated_Aldehyde->Cyanosilylation Enantioselective Attack TMSCN TMSCN TMSCN->Activated_Cyanide Nucleophile Activation Activated_Cyanide->Cyanosilylation Silylated_Cyanohydrin Silylated_Cyanohydrin Cyanosilylation->Silylated_Cyanohydrin Chiral_Cyanohydrin Chiral_Cyanohydrin Silylated_Cyanohydrin->Chiral_Cyanohydrin Hydrolysis

Figure 2: Dual activation mechanism in thiourea-catalyzed cyanosilylation.

Comparative Overview of Catalytic Systems

The choice between enzymatic and chemical catalysis depends on several factors, including the desired enantiomer, substrate scope, scalability, and cost. The following table provides a comparative summary of key performance indicators for representative systems.

ParameterEnzymatic Synthesis (HNL-catalyzed)Chemical Synthesis (Ti-salen catalyzed)
Product (R)- or (S)-CyanohydrinO-acylated/silylated cyanohydrins
Typical Yield >90%[7]High (substrate dependent)
Enantiomeric Excess (ee) Often >99%[7]Up to 96%[7]
Catalyst Hydroxynitrile Lyase (HNL)Chiral Ti-salen complex
Reaction Temperature Mild (e.g., 5-25 °C)[7]Often low temperatures required (e.g., -40 to 25 °C)[10]
pH Controlled (e.g., pH 4.0-5.5)[7]Not typically controlled in organic solvents
Cyanide Source HCN, Acetone cyanohydrin[1][11]TMSCN, Ethyl cyanoformate, Acyl cyanides[6][7]
Solvent System Aqueous buffer, biphasic systems[8]Anhydrous organic solvents (e.g., CH₂Cl₂)

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyanohydrin Synthesis using a Hydroxynitrile Lyase (HNL) in a Biphasic System

This protocol describes a general method for the synthesis of chiral cyanohydrins using an immobilized HNL.[2] Optimization may be required based on the specific enzyme and substrate.

Materials:

  • Aldehyde substrate

  • Immobilized (R)- or (S)-selective HNL

  • Organic solvent (e.g., methyl tert-butyl ether, MTBE)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.5)[1]

  • Cyanide source (e.g., acetone cyanohydrin or a stabilized HCN solution)

  • Jacketed glass reactor with overhead stirring

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a jacketed glass reactor, combine the organic solvent (e.g., 5 mL) and the aqueous buffer (e.g., 5 mL) to create a biphasic system.[1][2]

  • Substrate Addition: Dissolve the aldehyde substrate (1.0 mmol) in the organic phase.

  • Enzyme Addition: Add the immobilized HNL preparation to the biphasic mixture.

  • Temperature Control: Cool the reactor to the desired temperature (e.g., 5 °C) using a circulating bath.[7]

  • Initiation: Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Cyanide Addition: Add the cyanide source (e.g., acetone cyanohydrin, 1.5 mmol) to the reaction mixture.[1] For safety, it is preferable to use a stabilized form of HCN or generate it in situ.

  • Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for substrate consumption and product formation.

  • Workup: Once the reaction has reached the desired conversion, stop the stirring and allow the phases to separate. The immobilized enzyme can be recovered by filtration for potential reuse. Separate the organic layer, wash it with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude cyanohydrin by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Asymmetric Cyanosilylation of Aldehydes using a Chiral Titanium-Salen Catalyst

This protocol provides a general guideline for the Ti-salen catalyzed cyanosilylation of aldehydes.[12] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • Aldehyde substrate

  • Chiral titanium-salen catalyst (e.g., 1 mol%)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Flame-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation: The chiral titanium-salen complex is typically prepared beforehand by reacting the corresponding salen ligand with a titanium precursor (e.g., Ti(OiPr)₄) in an anhydrous solvent.[12]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral titanium-salen catalyst (e.g., 0.01 mmol, 1 mol%).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane (e.g., 2 mL) followed by the aldehyde substrate (1.0 mmol). Stir the mixture at the desired temperature (e.g., room temperature or below) for 10 minutes.[12]

  • TMSCN Addition: Slowly add TMSCN (1.2 mmol) dropwise to the solution via a syringe.[12]

  • Monitoring: Continue stirring at the same temperature and monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).[1][12]

  • Workup: Allow the mixture to warm to room temperature. Extract the product with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][12]

  • Purification and Analysis: Purify the crude silylated cyanohydrin by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC or GC analysis. The silyl ether can be cleaved under acidic or fluoride-mediated conditions to yield the free cyanohydrin.

Conclusion

The asymmetric synthesis of cyanohydrins from aldehydes is a well-established and powerful transformation in organic chemistry. Both enzymatic and chemical catalytic methods provide highly effective routes to these valuable chiral building blocks. Enzymatic methods using HNLs are often favored for their exceptional enantioselectivity and environmentally benign reaction conditions.[7] Chemical catalysts, such as chiral Ti-salen complexes and organocatalysts, offer great versatility and a broad substrate scope. The choice of a specific protocol should be guided by the target molecule's stereochemistry, the available resources, and the scale of the synthesis. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the efficient and selective synthesis of chiral cyanohydrins for applications in drug discovery and development.

References

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 6375-6389. [Link]
  • Effenberger, F., Ziegler, T., & Forster, S. (1987). Enzyme-Catalyzed Cyanohydrin Synthesis in Organic Solvents. Angewandte Chemie International Edition in English, 26(5), 458-460. [Link]
  • ResearchGate. (n.d.). Enzymatic synthesis and follow-up chemistry of cyanohydrins. [Link]
  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
  • Wikipedia. (n.d.). Cyanohydrin reaction. [Link]
  • Royal Society of Chemistry. (n.d.). Cyanogen formation during asymmetric cyanohydrin synthesis.
  • Wingstrand, E. (2009). New Methods for Chiral Cyanohydrin Synthesis. Diva-portal.org. [Link]
  • Pure and Applied Chemistry. (n.d.). Asymmetric cyanohydrin synthesis from aldehydes and ketones using chiral metal (salen)
  • Organic Chemistry Portal. (n.d.). Synthesis of Cyanohydrins. [Link]
  • Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. [Link]
  • Chen, F.-X., & Feng, X. (2006). Asymmetric Synthesis of Cyanohydrins. Current Organic Synthesis, 3(1), 77-97. [Link]
  • Ingenta Connect. (2006). Asymmetric Synthesis of Cyanohydrins. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. [Link]
  • Nagoya University. (2016, February 22). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily. [Link]
  • L.S.College, Muzaffarpur. (2020). Cyanohydrin reaction. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. [Link]

Sources

Application Notes & Protocols: Biocatalytic Synthesis of Chiral Cyanohydrins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Cyanohydrins

Chiral cyanohydrins are high-value chemical intermediates, prized for their versatility in organic synthesis.[1][2] Their two functional groups, a hydroxyl and a nitrile, can be readily converted into a wide array of other important moieties, including α-hydroxy acids, β-amino alcohols, and α-hydroxy aldehydes.[1] This versatility makes them critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] Given that the biological activity of many drugs is dependent on their specific stereochemistry, the ability to produce enantiomerically pure compounds is paramount.[4][5]

Traditionally, the synthesis of chiral cyanohydrins has relied on chemical catalysts, which often require harsh reaction conditions, expensive reagents, and can generate significant waste.[6] Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful, green, and highly efficient alternative.[7][8] Specifically, enzymes known as hydroxynitrile lyases (HNLs), or oxynitrilases, catalyze the asymmetric addition of hydrogen cyanide (HCN) to prochiral aldehydes and ketones, yielding chiral cyanohydrins with exceptional enantioselectivity.[2][9][10]

The advantages of using HNLs are numerous: they operate under mild conditions (ambient temperature and pressure), exhibit high enantio- and regioselectivity, and are biodegradable, aligning with the principles of green chemistry.[6][11] Both (R)- and (S)-selective HNLs are readily available, allowing for the synthesis of either enantiomer of a target cyanohydrin.[1][10] This guide provides an in-depth overview of the principles, protocols, and best practices for the successful application of HNLs in the synthesis of chiral cyanohydrins.

Core Principles: The Hydroxynitrile Lyase (HNL) Mechanism

Hydroxynitrile lyases are a diverse group of enzymes, primarily found in plants where they play a role in defense by catalyzing the decomposition of cyanohydrins to release toxic HCN. In the synthetic direction, HNLs catalyze the stereospecific addition of a cyanide nucleophile to the carbonyl carbon of an aldehyde or ketone.[12][13]

The catalytic mechanism, while varying slightly between different HNL families, generally involves key amino acid residues in the active site that act as a general acid/base.[12] For example, in the HNL from Prunus amygdalus (almond), a histidine residue is proposed to deprotonate HCN, generating the cyanide ion. This highly reactive nucleophile then attacks the carbonyl carbon, which is activated by hydrogen bonding within the active site. The same histidine residue then protonates the carbonyl oxygen, yielding the final cyanohydrin product.[12] The chiral environment of the enzyme's active site dictates the facial selectivity of the cyanide attack, leading to the formation of a single enantiomer.[13]

A critical aspect of HNL-catalyzed synthesis is the suppression of the non-enzymatic, base-catalyzed background reaction, which produces a racemic mixture of the cyanohydrin and thus erodes the enantiomeric excess (e.e.) of the product.[13][14] This is typically achieved by performing the reaction at a low pH (typically between 4.0 and 5.5), where the chemical reaction is slow, but the enzyme remains active.[15][16]

HNL_Mechanism cluster_active_site Enzyme Active Site Aldehyde Aldehyde (R-CHO) Lys Lys (Stabilizer) Aldehyde->Lys H-Bonding Activation HCN HCN His His (Base) HCN->His Deprotonation Intermediate Activated Complex His->Intermediate CN⁻ Attack Lys->Intermediate Cyanohydrin Chiral Cyanohydrin (R-CH(OH)CN) Intermediate->Cyanohydrin Protonation Cyanohydrin_output Chiral Cyanohydrin Cyanohydrin->Cyanohydrin_output Aldehyde_input Aldehyde Aldehyde_input->Aldehyde HCN_input HCN HCN_input->HCN

Caption: Generalized mechanism of HNL-catalyzed cyanohydrin synthesis.

Experimental Design and Protocols

Successful biocatalytic synthesis requires careful consideration of enzyme selection, reaction medium, and substrate presentation. The use of a biphasic system, consisting of an aqueous buffer phase containing the enzyme and an immiscible organic phase dissolving the substrate and product, is a common and highly effective strategy.[1][15] This setup allows for high substrate loading while maintaining a low concentration of the often-inhibitory aldehyde in the aqueous phase, and it simplifies product recovery.[1]

PART 1: Enzyme Immobilization (Recommended for Recyclability)

While commercially available HNLs can be used in their free form, immobilization onto a solid support offers significant advantages, including enhanced stability and straightforward recovery and reuse of the biocatalyst.[14][17] Adsorption onto a carrier like Celite is a simple and effective method.[18]

Protocol: Immobilization of HNL on Celite

  • Carrier Preparation: Wash Celite R-633 (2 g) on a Büchner funnel with 15 mL of 50 mM citrate/phosphate buffer (pH 5.4). Dry the washed Celite overnight in a desiccator under vacuum over molecular sieves.[18]

  • Enzyme Solution Preparation: Prepare a solution of the desired HNL (e.g., from Prunus amygdalus for (R)-cyanohydrins or Manihot esculenta for (S)-cyanohydrins) in a minimal volume (e.g., 600 µL for 250 mg Celite) of 50 mM citrate/phosphate buffer (pH 5.4).[18] The enzyme loading can be optimized based on its specific activity.

  • Immobilization: Add the enzyme solution dropwise to the pre-weighed, dried Celite (250 mg). Ensure even distribution.[18]

  • Drying: Dry the enzyme-loaded Celite in a desiccator under vacuum over molecular sieves until it is a free-flowing powder. This preparation is now ready for use.[18]

PART 2: Biphasic Synthesis of (R)-Mandelonitrile

This protocol describes the synthesis of (R)-mandelonitrile from benzaldehyde using an immobilized (R)-selective HNL.

Materials and Reagents:

  • Immobilized HNL on Celite (prepared as above)

  • Benzaldehyde (substrate)

  • Methyl tert-butyl ether (MTBE), buffer-saturated

  • Citrate/phosphate buffer (50 mM, pH 4.0-5.5)

  • Hydrogen cyanide (HCN) solution in a compatible solvent or a cyanide source like acetone cyanohydrin. (CAUTION: HCN is extremely toxic. All manipulations must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.)

  • Jacketed reaction vessel with overhead stirring

  • Temperature controller

Step-by-Step Protocol:

  • System Setup: In a jacketed reaction vessel, establish a biphasic system. For a 50 mL reaction volume, combine 40 mL of MTBE and 10 mL of citrate/phosphate buffer (pH 5.4). Saturate the MTBE with the buffer by stirring vigorously for 15 minutes, then allowing the layers to separate.[6][19]

  • Temperature Control: Set the reaction temperature to 5 °C using a circulating bath connected to the vessel jacket. Lower temperatures help to further suppress the chemical background reaction.[6][14]

  • Enzyme Addition: Add the immobilized HNL preparation to the reaction vessel. A typical loading would be 50-100 mg of immobilized enzyme per mmol of substrate, but this should be optimized.

  • Substrate Addition: Dissolve benzaldehyde (e.g., 10 mmol) in the organic phase (MTBE).[6]

  • Reaction Initiation: Start vigorous stirring to ensure good mixing between the two phases. Initiate the reaction by adding a molar excess of the cyanide source (e.g., 12 mmol of HCN).[6]

  • Monitoring the Reaction: Periodically take small aliquots from the organic phase. Quench any residual reactivity by diluting in the HPLC mobile phase (which is typically acidified). Analyze the samples for substrate conversion and the enantiomeric excess (e.e.) of the product using chiral HPLC.[20]

  • Work-up: Once the reaction has reached the desired conversion (typically >95%), stop the stirring. Separate the immobilized enzyme by filtration for reuse.[6] Separate the organic layer from the aqueous layer. The organic phase contains the product, (R)-mandelonitrile.

  • Purification: The solvent can be removed under reduced pressure. The crude product is often of high purity, but can be further purified by standard techniques like flash chromatography if necessary.

Sources

Application Note: Synthesis of α-Hydroxy Acids via Hydrolysis of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxy acids (AHAs) are a critical class of compounds extensively utilized as building blocks in the synthesis of pharmaceuticals and fine chemicals.[1] Their versatile nature, stemming from the presence of both a hydroxyl and a carboxylic acid functional group, allows for a wide range of chemical transformations. 2-Hydroxy-3-methylbutanoic acid, an α-hydroxy analog of the amino acid valine, is of particular interest as it can participate in protein synthesis and maintain nitrogen balance.[2] A common and efficient route to α-hydroxy acids is the hydrolysis of the corresponding cyanohydrins.[3] This application note provides a detailed protocol for the synthesis of 2-hydroxy-3-methylbutanoic acid through the acid-catalyzed hydrolysis of 2-hydroxy-3-methylbutanenitrile.

Precursor: this compound

This compound, also known as isobutyraldehyde cyanohydrin, is a key intermediate in this synthesis.[4] It is typically synthesized via the nucleophilic addition of a cyanide ion to isobutyraldehyde.[4]

Chemical and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 15344-34-0[4][5]
Molecular Formula C₅H₉NO[4][5]
Molecular Weight 99.13 g/mol [4][5]
Appearance Colorless oil or liquid[6]
Density 0.965 g/cm³
Safety and Handling of this compound

This compound is a nitrile compound and should be handled with caution due to potential toxicity.[4] It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[5]

Hazard StatementPrecautionary MeasuresSource(s)
Harmful if swallowed, in contact with skin, or inhaled.Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Causes skin and serious eye irritation.Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
May cause respiratory irritation.Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
StorageStore in a well-ventilated place at 2-8°C with the container tightly closed.[7]

Synthesis of 2-Hydroxy-3-methylbutanoic Acid

The conversion of this compound to 2-hydroxy-3-methylbutanoic acid is achieved through acid-catalyzed hydrolysis. This reaction effectively transforms the nitrile group into a carboxylic acid while preserving the hydroxyl group.[3]

Reaction Mechanism

The acid-catalyzed hydrolysis of a cyanohydrin to an α-hydroxy acid proceeds through the following key steps:

  • Protonation of the nitrile nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, making the carbon atom of the nitrile more electrophilic.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the protonated nitrile.

  • Tautomerization: The resulting intermediate undergoes tautomerization to form an amide.

  • Hydrolysis of the amide: The amide is then hydrolyzed in the acidic medium to the corresponding carboxylic acid and an ammonium ion.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol

This protocol outlines the acid-catalyzed hydrolysis of this compound.

Materials and Reagents
  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Acid Addition: Slowly and carefully add a solution of aqueous sulfuric acid to the flask while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.[8]

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-3-methylbutanoic acid.

  • Purification: The crude product can be further purified by vacuum distillation or crystallization.

Experimental_Workflow start Start setup Combine this compound and aqueous H₂SO₄ in a flask start->setup reflux Heat the mixture to reflux for several hours setup->reflux workup Cool and transfer to a separatory funnel reflux->workup extraction Extract with diethyl ether workup->extraction wash Wash combined organic layers with brine extraction->wash dry Dry the organic layer over anhydrous Na₂SO₄ wash->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify the crude product evaporate->purify end End: 2-Hydroxy-3-methylbutanoic acid purify->end

Caption: Experimental workflow for the synthesis of 2-hydroxy-3-methylbutanoic acid.

Characterization of 2-Hydroxy-3-methylbutanoic Acid

The final product should be characterized to confirm its identity and purity.

Physical and Chemical Properties of 2-Hydroxy-3-methylbutanoic Acid
PropertyValueSource(s)
IUPAC Name 2-hydroxy-3-methylbutanoic acid[9]
CAS Number 4026-18-0[9][10]
Molecular Formula C₅H₁₀O₃[9]
Molecular Weight 118.13 g/mol [10]
Appearance Solid[10]
Solubility in Water 350 mg/mL[10]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum of 2-hydroxy-3-methylbutanoic acid in D₂O would show characteristic peaks for the different protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.[11]

  • Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.[11]

Conclusion

This application note provides a comprehensive guide for the synthesis of 2-hydroxy-3-methylbutanoic acid from this compound. The acid-catalyzed hydrolysis of cyanohydrins is a robust and reliable method for the preparation of α-hydroxy acids, which are valuable intermediates in pharmaceutical and chemical research. Adherence to the safety protocols is crucial when handling nitrile compounds.

References

  • QuickTakes. (n.d.). Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids?. Chemistry.
  • PubChem. (n.d.). (S)-2-Hydroxy-3-methylbutanoic acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
  • SpectraBase. (n.d.). 2-Hydroxy-3-methyl-butyric acid.
  • PubChem. (n.d.). This compound.
  • mzCloud. (2014). 2 Methyl 3 hydroxybutyric acid.
  • Organic Syntheses. (n.d.). Acetone cyanohydrin.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • NIST. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. WebBook.
  • Google Patents. (n.d.). CN107417570B - Method for preparing α-hydroxy nitrile using acetone cyanohydrin.
  • NIST. (n.d.). Butyric acid, 2-hydroxy-3-methyl-, methyl ester. WebBook.
  • YouTube. (2020, December 28). Cyanohydrin formation and hydrolysis.
  • The Student Room. (2016, June 11). AQA Chemistry Unit 4 with Anon_98 - Page 3.
  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • PubChem. (n.d.). (+-)-2-Hydroxyisovaleric acid.
  • NIST. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-. WebBook.
  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
  • ETH Zürich. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER.

Sources

Application Note: Leveraging 2-Hydroxy-3-methylbutanenitrile for the Strategic Synthesis of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Importance of β-Amino Alcohols

The β-amino alcohol motif is a cornerstone in modern medicinal chemistry and materials science. These bifunctional compounds are integral structural units in a vast array of pharmaceuticals, including anti-malarial, anti-cancer, and anti-hypertensive agents.[1][2] Their prevalence in natural products and their utility as chiral ligands and auxiliaries in asymmetric catalysis underscore the continuous demand for efficient and stereoselective synthetic routes.[3][4][][6]

This application note details a robust and reliable method for the synthesis of β-amino alcohols, utilizing 2-hydroxy-3-methylbutanenitrile as a readily accessible and versatile starting material.[7] The core of this strategy lies in the high-yielding reduction of the nitrile functional group to a primary amine, a transformation that preserves the existing stereocenter and delivers the target 1,2-amino alcohol scaffold. We will explore the mechanistic underpinnings of this reduction, provide a detailed, field-tested laboratory protocol, and discuss the critical parameters that ensure a safe and successful synthesis.

Mechanistic Rationale: The Reduction of an α-Hydroxynitrile

The conversion of this compound to its corresponding β-amino alcohol, 2-amino-3-methyl-1-butanol (also known as Valinol), is achieved via the chemical reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂).

Choice of Reducing Agent: Lithium Aluminum Hydride (LAH)

For this transformation, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice. Its exceptional reducing power is necessary to overcome the stability of the carbon-nitrogen triple bond.[8][9] Milder reagents, such as sodium borohydride (NaBH₄), are generally not potent enough to reduce nitriles.[8]

The reduction proceeds through two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[10]

  • First Hydride Addition: The initial hydride attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized as an aluminum complex.[10][11]

  • Second Hydride Addition: The imine-aluminum complex still possesses a π-bond and an electrophilic carbon, allowing for a second hydride addition. This step forms a dianion intermediate.[10]

  • Aqueous Workup: A careful aqueous workup is required to quench the reaction and protonate the nitrogen, ultimately yielding the primary amine.[11]

While LAH is highly effective, catalytic hydrogenation using metal catalysts like Raney nickel or palladium is a viable alternative, often preferred in industrial settings due to cost and safety considerations, though it typically requires high pressures and temperatures.[12][13]

Reaction Pathway Diagram

The following diagram illustrates the reduction of (R)-2-hydroxy-3-methylbutanenitrile to (S)-2-amino-3-methyl-1-butanol. The stereochemistry at the hydroxyl-bearing carbon is retained throughout the process.

Caption: Reduction of this compound to β-amino alcohol.

Detailed Experimental Protocol: Synthesis of (S)-2-amino-3-methyl-1-butanol

This protocol is adapted from established procedures for the LAH reduction of α-functionalized carbonyl derivatives and should be performed by trained personnel.[14]

Materials and Equipment
Reagents & Chemicals Equipment
(R)-2-hydroxy-3-methylbutanenitrile (99.13 g/mol )3-L, three-necked round-bottomed flask
Lithium Aluminum Hydride (LiAlH₄) (37.95 g/mol )Mechanical stirrer
Anhydrous Tetrahydrofuran (THF)Friedrich condenser with nitrogen inlet
Anhydrous Diethyl Ether (Et₂O)Addition funnel with pressure-equalizing arm
Deionized Water (H₂O)Ice-water bath
15% (w/v) Sodium Hydroxide (NaOH) solutionBuchner funnel and filter flask
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Rotary evaporator
Vacuum distillation apparatus
Critical Safety Precautions
  • Hydrogen Gas Evolution: The reaction of LAH with the hydroxyl group of the starting material and with water during the workup evolves significant amounts of flammable hydrogen gas. This entire procedure MUST be conducted in a certified chemical fume hood.[14]

  • LAH Reactivity: LiAlH₄ is a water-reactive solid. It can ignite upon contact with moisture. Handle exclusively under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[15]

  • Exothermic Reaction: The reduction and quenching steps are highly exothermic. Maintain strict temperature control using an ice bath as described.

Step-by-Step Methodology
  • Apparatus Setup: Assemble the 3-L three-necked flask with the mechanical stirrer, condenser (topped with a nitrogen inlet), and a stopper. Flame-dry the glassware under vacuum or oven-dry it and assemble while hot. Allow to cool to room temperature under a steady stream of dry nitrogen.

  • LAH Suspension: In the reaction flask, carefully charge the lithium aluminum hydride (47.9 g, 1.26 mol) and suspend it in anhydrous THF (1200 mL).

  • Substrate Addition: Cool the gray LAH suspension to 0-5°C using an ice-water bath. In a separate flask, dissolve (R)-2-hydroxy-3-methylbutanenitrile (approx. 84 g, 0.85 mol) in 200 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the stirred LAH suspension over a period of 60-90 minutes. The rate of addition should be controlled to maintain the internal temperature below 20°C and to manage the initial vigorous evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux and maintain for 16-20 hours to ensure the complete reduction of the nitrile.

  • Reaction Quenching (Fieser Workup): Cool the reaction mixture back down to 0-5°C with an ice bath. Dilute the mixture with 1000 mL of anhydrous diethyl ether. CAUTION: The following additions are highly exothermic and produce large volumes of hydrogen gas. Add the following reagents sequentially, slowly, and dropwise with vigorous stirring:

    • 47 mL of deionized water.

    • 47 mL of 15% aqueous sodium hydroxide.

    • 141 mL of deionized water.

  • Isolation: After the final water addition, remove the ice bath and stir the resulting white suspension vigorously for at least 30 minutes. The granular white precipitate of aluminum salts should be easily filterable.

  • Filtration and Extraction: Filter the white precipitate through a Buchner funnel. Wash the filter cake thoroughly with diethyl ether (3 x 150 mL). Combine the organic filtrates.

  • Drying and Concentration: Dry the combined organic solution over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield (S)-2-amino-3-methyl-1-butanol as a clear liquid or low-melting solid.[14]

Data Summary and Workflow Visualization

Representative Reaction Parameters

The following table provides a summary of typical quantities and expected outcomes for this synthesis.

ParameterValueNotes
This compound~84 g (0.85 mol)Limiting Reagent
Lithium Aluminum Hydride~48 g (1.26 mol)~1.5 equivalents
Solvent (Anhydrous THF)1400 mLEnsures adequate dilution and stirring
Reaction TemperatureReflux (~66 °C)Drives reaction to completion
Reaction Time16-20 hoursMonitored by TLC or GC-MS if desired
Expected Product(S)-2-amino-3-methyl-1-butanolAlso known as L-Valinol
Expected Yield70-80%Post-distillation
Boiling Point (Product)63–65°C @ 0.9 mmHgLiterature value for L-Valinol[14]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 Assemble and dry 3-neck flask under N₂ p2 Suspend LiAlH₄ in anhydrous THF p1->p2 p3 Cool suspension to 0-5°C p2->p3 r1 Slowly add substrate solution via addition funnel p3->r1 r2 Warm to RT, then reflux for 16-20h r1->r2 w1 Cool to 0-5°C and dilute with Et₂O r2->w1 w2 Quench sequentially: H₂O, NaOH(aq), H₂O w1->w2 w3 Filter aluminum salts w2->w3 w4 Wash filter cake with Et₂O w3->w4 f1 Combine filtrates, dry over Na₂SO₄ w4->f1 f2 Concentrate via rotary evaporation f1->f2 f3 Purify by vacuum distillation f2->f3 end end f3->end Final Product: β-Amino Alcohol

Caption: Step-by-step experimental workflow for β-amino alcohol synthesis.

References

  • Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. R Discovery.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. National Institutes of Health (NIH).
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
  • Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. ACS Publications.
  • Chemistry of Nitriles. LibreTexts.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Reducing Nitriles to Primary Amines. Chemguide.
  • Amines - Nitriles (A-Level Chemistry). Study Mind.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • Nitrile reduction. Wikipedia.
  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate.
  • Examples of β-amino alcohol drugs. ResearchGate.
  • L-VALINOL. Organic Syntheses.
  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. National Institutes of Health (NIH).
  • EXTENDED ABSTRACT. Open Access Journals.
  • (R)-2-hydroxy-3-methylbutanenitrile. PubChem.
  • Lithium aluminium hydride. BYJU'S.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • Reductions with metal alkoxyaluminium hydrides. Wikipedia.
  • Lithium aluminum hydride reduction. YouTube.
  • Synthesis of β-amino alcohol derivatives. ResearchGate.
  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. National Institutes of Health (NIH).
  • This compound (C5H9NO). PubChemLite.
  • This compound. PubChem.
  • (2R)-2-Hydroxy-2-methylbutanenitrile. Human Metabolome Database.

Sources

Application Notes and Protocols for the Analytical Quantification of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Hydroxy-3-methylbutanenitrile

This compound, a cyanohydrin derivative of isobutyraldehyde, is a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its stereochemistry and purity are critical quality attributes that can significantly impact the efficacy and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, delving into the rationale behind methodological choices and presenting detailed, field-proven protocols.

PART 1: Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC presents challenges due to the presence of a polar hydroxyl group, which can lead to poor peak shape, thermal decomposition in the hot injector, and unreliable quantification.[2][3] To overcome these limitations, a crucial derivatization step is employed to convert the analyte into a more volatile and thermally stable form.

The Rationale for Derivatization

The hydroxyl group in this compound contains an active hydrogen, which can form intermolecular hydrogen bonds, reducing the compound's volatility. Furthermore, this polar group can interact with active sites in the GC inlet and column, causing peak tailing. Derivatization replaces this active hydrogen with a nonpolar group, typically a trimethylsilyl (TMS) group, thereby increasing volatility and minimizing undesirable interactions.[4]

Protocol 1: GC-MS Quantification with Silylation

This protocol details the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization.

1. Sample Preparation and Derivatization:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial. Dissolve the sample in 1 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.[2]

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the sample solution.[5]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.[5]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC-MS Instrumentation and Conditions:

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and analytical goals.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C (Consider a lower temperature of 150-200°C or a cool-on-column inlet if thermal decomposition is observed)[2]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min.
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

3. Data Analysis and Quantification:

  • Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum.

  • For quantitative analysis, create a calibration curve using a series of standards of known concentrations prepared and derivatized in the same manner as the samples.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Trustworthiness: System Suitability and Method Validation

To ensure the reliability of the analytical results, a robust system of checks and validations must be in place, in line with guidelines from bodies such as the International Council for Harmonisation (ICH).[6]

System Suitability Testing (SST):

Before sample analysis, a system suitability test must be performed to verify that the chromatographic system is operating correctly. This typically involves injecting a standard solution multiple times to assess parameters such as:

  • Peak Area Reproducibility: The relative standard deviation (RSD) of the peak area for replicate injections should be ≤ 2%.

  • Retention Time Reproducibility: The RSD of the retention time should be ≤ 1%.

  • Peak Tailing Factor: Should be between 0.8 and 1.5.

  • Signal-to-Noise Ratio: For the lowest calibration standard, the S/N should be ≥ 10.

Method Validation:

A full method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

PART 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique that can be adapted for both achiral and chiral analysis of this compound. A significant consideration for this analyte is its lack of a strong UV chromophore, which necessitates detection at low UV wavelengths or the use of alternative detectors.[2]

Protocol 2: Chiral HPLC-UV Separation

The enantiomeric purity of this compound is often a critical parameter. This protocol provides a method for the chiral separation of its enantiomers using a polysaccharide-based chiral stationary phase (CSP).[8][9]

1. Sample Preparation:

  • Solvent: Prepare a diluent of n-hexane and isopropanol (90:10, v/v).

  • Standard Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in the diluent. Prepare a working standard of 100 µg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the linear range of the assay.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC or equivalent with UV detector
Column Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

3. Data Analysis:

  • The two enantiomers will be separated into distinct peaks.

  • The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 3: Achiral Reversed-Phase HPLC-UV Analysis

For non-chiral quantification, a reversed-phase HPLC method can be employed. Due to the polar nature of this compound, a polar-endcapped C18 column or a highly aqueous mobile phase is recommended to achieve adequate retention.[10][11]

1. Sample Preparation:

  • Solvent: Prepare a diluent of acetonitrile and water (50:50, v/v).

  • Standard and Sample Preparation: Follow the same procedure as in Protocol 2, using the acetonitrile/water diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC or equivalent with UV detector
Column Polar-endcapped C18 column (e.g., Luna Polar C18, 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient elution may be required for complex matrices)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 205-215 nm

3. Data Analysis and Quantification:

  • Quantification is performed by creating a calibration curve with standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

PART 3: Visualization of Analytical Workflows

To provide a clear visual representation of the analytical processes, the following diagrams have been generated using Graphviz.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Ethyl Acetate A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 30 min C->D E Cool to RT D->E F Inject 1 µL E->F G Separation on HP-5ms Column F->G H Detection by MS G->H I Data Acquisition H->I J Peak Integration I->J K Quantification via Calibration Curve J->K L Report Results K->L

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject 10 µL C->D E Separation on Chiral or C18 Column D->E F UV Detection E->F G Data Acquisition F->G H Peak Integration G->H I Quantification or % ee Calculation H->I J Report Results I->J

Caption: General workflow for HPLC analysis of this compound.

References

  • Wikisource. (2021, July 19). Acetone Cyanohydrin (2506).
  • CORE. (n.d.). Cyanide quantification in post-mortem biological matrices by headspace GC-MS.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PubMed. (2006). Determination of cyanide in blood by isotope-dilution gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Stability of 2-hydroxy-3-butenenitrile at 23 °C (A) and 5 °C (B) at....
  • National Library of Medicine. (2020). Recent updates on analytical methods for detection of cyanide in human blood.
  • Royal Society of Chemistry. (2016). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate.
  • GTFCh. (n.d.). Rapid Determination of Cyanides in Biological Material by HS-GC/MS.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis.
  • Environmental Express. (n.d.). Acetone Cyanohydrin by GC/NP (thermionic) - Analytical Method.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • National Library of Medicine. (2024). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry.
  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
  • Taylor & Francis Online. (n.d.). Chiral Drug Separation.
  • Human Metabolome Database. (n.d.). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309).
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Organic Syntheses. (n.d.). acetone cyanohydrin.
  • Agilent. (n.d.). Sample Preparation.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile.

Sources

Application Note & Protocol: A Guide to the Large-Scale Synthesis of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Hydroxy-3-methylbutanenitrile

This compound, also known as isobutyraldehyde cyanohydrin, is a pivotal bifunctional molecule in the landscape of modern organic synthesis.[1][2] Its structure, featuring both a hydroxyl and a nitrile group on adjacent carbons, offers a versatile platform for constructing more complex molecular architectures.[1] This makes it a valuable intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1] For researchers and professionals in drug development, mastering the synthesis of this compound on a larger scale is a critical step in advancing discovery pipelines toward viable therapeutic candidates.

This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and safety protocols essential for a successful, safe, and scalable synthesis.

Synthetic Strategy: The Cyanohydrin Reaction

The most direct and industrially viable route to this compound is the cyanohydrin reaction.[1] This classic transformation involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of isobutyraldehyde. The reaction is typically base-catalyzed and proceeds through the formation of a tetrahedral intermediate, which is subsequently protonated to yield the final cyanohydrin product.

For large-scale applications, the in situ generation of hydrogen cyanide (HCN) from a cyanide salt (e.g., sodium or potassium cyanide) and a mineral acid (e.g., hydrochloric acid) is the preferred method. This approach obviates the need to handle large quantities of highly toxic and volatile liquid HCN.

Reaction Mechanism Overview

G cluster_0 Step 1: Cyanide Nucleophilic Attack cluster_1 Step 2: Protonation Isobutyraldehyde Isobutyraldehyde (CH3)2CHCHO Tetrahedral_Intermediate Tetrahedral Intermediate [(CH3)2CH(O-)CN] Isobutyraldehyde->Tetrahedral_Intermediate + CN- Cyanide Cyanide Ion (CN-) Product This compound [(CH3)2CH(OH)CN] Tetrahedral_Intermediate->Product + H+ H_plus Proton Source (H+)

Caption: Mechanism of the cyanohydrin reaction for this compound synthesis.

Critical Safety Considerations: A Self-Validating System

The synthesis of this compound involves the use of highly hazardous materials, namely isobutyraldehyde and a cyanide source. A robust safety protocol is not merely a recommendation but a prerequisite for any work in this area.

Isobutyraldehyde:

  • Hazards: Highly flammable liquid and vapor.[3][4] Vapors can form explosive mixtures with air.[5][6] Causes serious eye irritation and may cause respiratory irritation.[7]

  • Handling Precautions: Work in a well-ventilated fume hood.[4][7] Use explosion-proof electrical equipment.[3][4] Keep away from heat, sparks, and open flames.[3][4] Ground all equipment to prevent static discharge.[4][7] Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[5]

Cyanide Salts (Sodium/Potassium Cyanide):

  • Hazards: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide gas.

  • Handling Precautions: Handle only in a designated, well-ventilated fume hood. Always have a cyanide antidote kit readily available and ensure personnel are trained in its use. Never work alone. Wear appropriate PPE, including a lab coat, safety goggles, face shield, and heavy-duty chemical-resistant gloves.

Emergency Preparedness:

  • Establish and clearly communicate an emergency response plan.

  • Ensure safety showers and eyewash stations are accessible and in good working order.

  • Have appropriate fire extinguishing media (e.g., powder, AFFF, foam, carbon dioxide) readily available.[5]

Detailed Protocol for Large-Scale Synthesis

This protocol is adapted from established industrial procedures and is designed for scalability.[8] All operations must be conducted in a suitable chemical reactor equipped with mechanical stirring, a temperature probe, and a controlled addition funnel, all within a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (Pilot Scale)Moles (approx.)
Isobutyraldehyde72.1116.0 kg221.9
Potassium Cyanide65.1214.5 kg222.6
Water (Deionized)18.0231.8 kg-
Hydrochloric Acid (37%)36.4626.8 kg271.6
Methylene Chloride84.93As required for extraction-
Anhydrous Magnesium Sulfate120.37As required for drying-
Experimental Workflow

G start Start prep_cyanide Prepare aqueous potassium cyanide solution start->prep_cyanide cool_reactor Cool reactor to 0-5 °C prep_cyanide->cool_reactor add_aldehyde Slowly add isobutyraldehyde to cyanide solution at 0-5 °C cool_reactor->add_aldehyde stir_1 Stir for 1 hour at 0-5 °C add_aldehyde->stir_1 add_acid Slowly add 37% HCl at 0-5 °C over 2.5 hours stir_1->add_acid stir_2 Stir for 30 minutes at 0-5 °C add_acid->stir_2 extraction Extract aqueous phase with methylene chloride (2x) stir_2->extraction dry Dry combined organic extracts with anhydrous MgSO4 extraction->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate product Obtain crude 2-Hydroxy-3- methylbutanenitrile concentrate->product end End product->end

Caption: Experimental workflow for the large-scale synthesis of this compound.

Step-by-Step Methodology
  • Preparation of Cyanide Solution: In the reactor, dissolve 14.5 kg of potassium cyanide in 31.8 kg of deionized water with stirring.

    • Expertise & Experience: Using potassium cyanide is common, though sodium cyanide can also be used.[8] The key is to ensure complete dissolution to have a homogeneous reaction mixture.

  • Initial Reaction Setup: Cool the stirred cyanide solution to a temperature range of 0 to 5°C using an appropriate cooling bath (e.g., ice-salt or a chiller).

    • Expertise & Experience: Low temperature is critical to control the exothermicity of the reaction and to minimize side reactions, such as the polymerization of isobutyraldehyde or the hydrolysis of the nitrile product.

  • Addition of Isobutyraldehyde: Slowly add 16.0 kg of isobutyraldehyde to the cyanide solution over approximately 1 hour, ensuring the internal temperature is maintained between 0 and 5°C.[8]

    • Expertise & Experience: A slow, controlled addition is paramount to prevent a runaway reaction. The formation of the cyanohydrin is an equilibrium process, and maintaining a low temperature favors the product.

  • Initial Stirring: After the addition is complete, continue to stir the reaction mixture for an additional hour at 0 to 5°C.[8]

    • Trustworthiness: This hold time ensures the initial nucleophilic addition of cyanide to the aldehyde has reached completion before the acidification step.

  • Acidification: Slowly add 26.8 kg of 37% hydrochloric acid to the reaction mixture over a period of 2.5 hours.[8] Meticulously maintain the temperature between 0 and 5°C throughout the addition.

    • Expertise & Experience: This is the most critical and hazardous step as it generates HCN gas in situ. The slow addition ensures that the HCN is consumed by the reaction as it is formed, minimizing its concentration in the headspace of the reactor. The acid also protonates the intermediate alkoxide to form the final hydroxyl group.

  • Final Stirring: After the acid addition is complete, stir the mixture for an additional 30 minutes.[8]

    • Trustworthiness: This ensures the complete conversion and protonation to the final product.

  • Workup and Extraction: Allow the reaction mixture to warm to ambient temperature. Transfer the mixture to a suitable separatory vessel and extract it twice with methylene chloride.[8]

    • Expertise & Experience: Methylene chloride is an effective solvent for extracting the product from the aqueous phase. The by-product, potassium chloride, is highly soluble in water and will remain in the aqueous layer.[8]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent. Remove the methylene chloride under reduced pressure using a rotary evaporator to yield the crude this compound.[8]

    • Trustworthiness: A product yield of approximately 92.4% can be expected based on the amount of isobutyraldehyde used.[8] The crude product is often of sufficient quality for subsequent reactions.[8]

Purification and Characterization

While the crude product is often used directly, further purification can be achieved by vacuum distillation for applications requiring higher purity.

Analytical Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra will show characteristic peaks for the isopropyl group, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton.[1]

  • Gas Chromatography (GC): GC can be used to assess the purity of the product and to monitor the progress of the reaction.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong, sharp absorption band for the nitrile group (C≡N) around 2250-2200 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) around 3600-3200 cm⁻¹.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or loss of product during workup.

    • Solution: Ensure the reaction is allowed to proceed for the specified time at the correct temperature. Be meticulous during the extraction process to avoid leaving product in the aqueous phase.

  • Side Product Formation:

    • Cause: Temperatures exceeding the recommended 0-5°C range can lead to aldol condensation of the isobutyraldehyde or other side reactions.

    • Solution: Maintain strict temperature control throughout the reaction.

  • Product Decomposition:

    • Cause: Cyanohydrins can be unstable, especially in the presence of base.

    • Solution: Ensure the final product is stored in a cool, dry place and is not exposed to basic conditions.

Conclusion

The large-scale synthesis of this compound is a well-established and scalable process. Success hinges on a thorough understanding of the cyanohydrin reaction, meticulous control of reaction parameters, and an unwavering commitment to safety. By following the detailed protocol and insights provided in this guide, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate, paving the way for further innovation in chemical synthesis.

References

  • ISOBUTYRALDEHYDE. (n.d.).
  • This compound | C5H9NO | CID 11126188 - PubChem. (n.d.).
  • EP0132320B1 - Method of preparing cyanohydrins - Google Patents. (n.d.).
  • (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Airgas. (2017, December 4).
  • 2-methyl-2-(trimethylsiloxy)pentan-3-one - Organic Syntheses Procedure. (n.d.).
  • Safety Data Sheet: Isobutyraldehyde - Chemos GmbH&Co.KG. (n.d.).
  • ICSC 0902 - ISOBUTYRALDEHYDE - International Chemical Safety Cards (ICSCs). (n.d.).

Sources

Use of 2-Hydroxy-3-methylbutanenitrile in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Hydroxy-3-methylbutanenitrile: Synthesis and Strategic Use in Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound, a versatile and valuable chiral building block in modern pharmaceutical synthesis. We will dissect its chemical properties, detail its synthesis, and provide field-proven protocols for its conversion into advanced intermediates. The causality behind experimental choices, the importance of stereochemical control, and the practical application of this molecule in constructing complex pharmaceutical scaffolds will be the central focus. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this cyanohydrin in their synthetic campaigns.

Introduction: The Strategic Value of this compound

This compound (also known as isobutyraldehyde cyanohydrin) is a bifunctional molecule featuring a hydroxyl (-OH) and a nitrile (-CN) group on adjacent carbons.[1] This arrangement makes it a powerful synthon in organic chemistry. Its true value in the pharmaceutical industry, however, lies in the chiral center at the C2 position, which allows it to serve as a precursor for enantiomerically pure drugs. The precise spatial arrangement of atoms is critical for a drug's efficacy and safety, and starting with chiral building blocks like this compound is a cornerstone of modern asymmetric synthesis.[2]

The hydroxyl group can be easily converted into a good leaving group, facilitating nucleophilic substitution, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide array of synthetic possibilities.[1][3] These reactive handles make it a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 15344-34-0[4]
Molecular Formula C₅H₉NO[4][5]
Molecular Weight 99.13 g/mol [4][5]
Appearance Colorless liquid/oil[3]
Density 0.965 g/cm³
SMILES CC(C)C(C#N)O[4][6]

Synthesis of Racemic this compound

The most common laboratory-scale synthesis is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of isobutyraldehyde.[1] This reaction is typically base-catalyzed and produces a racemic mixture (a 50:50 mixture of (R) and (S) enantiomers).

G Isobutyraldehyde Isobutyraldehyde Product Racemic This compound Isobutyraldehyde->Product Cyanide Cyanide Source (e.g., NaCN, KCN) Cyanide->Product Catalyst Base Catalyst (e.g., NaOH) Catalyst->Product

Caption: General workflow for the synthesis of racemic this compound.

The Criticality of Chirality and Resolution

While the racemic synthesis is straightforward, most pharmaceutical applications demand a single enantiomer. Using a racemic mixture in a drug can lead to reduced efficacy (as one enantiomer may be inactive) or, in worse cases, harmful side effects. Therefore, resolving the racemic mixture into its constituent enantiomers is a critical step.

Principle of Chiral Resolution

Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization.[7] The core principle of resolution is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a different chiral compound (a "resolving agent").[7][8] Diastereomers have different physical properties and can be separated.

Common Resolution Strategies
  • Diastereomeric Salt Crystallization : This classic method involves reacting the racemic mixture with an enantiomerically pure chiral acid or base.[8] For an alcohol like this compound, it would first need to be derivatized to an acid or base.

  • Enzymatic Kinetic Resolution : This highly efficient method uses enzymes, such as lipases, which selectively react with one enantiomer over the other.[1] For example, a lipase could selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and unreacted alcohol can then be easily separated.

  • Chiral Chromatography : The racemic mixture is passed through a chromatography column containing a chiral stationary phase. One enantiomer interacts more strongly with the stationary phase and thus moves more slowly through the column, allowing for separation.[1]

Key Transformation: Synthesis of (S)-2-Bromo-3-methylbutanenitrile

A frequent and powerful transformation in pharmaceutical synthesis is the conversion of an alcohol to an alkyl halide. This replaces the hydroxyl group, a poor leaving group, with a halogen, an excellent leaving group, paving the way for a variety of nucleophilic substitution reactions to build molecular complexity.

Here, we detail the protocol for converting enantiomerically pure (R)-2-Hydroxy-3-methylbutanenitrile into (S)-2-Bromo-3-methylbutanenitrile.

The Scientific Rationale (E-E-A-T)

Choice of Reagent: Phosphorus Tribromide (PBr₃)

While hydrobromic acid (HBr) can also be used, PBr₃ is often superior for primary and secondary alcohols for a crucial reason: it avoids carbocation rearrangements.[9][10] The reaction with PBr₃ proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism .[9][11]

The Sₙ2 Mechanism and Its Implications:

  • Activation: The oxygen of the alcohol attacks the electrophilic phosphorus atom of PBr₃, forming a good leaving group (a protonated phosphite ester).

  • Backside Attack: A bromide ion (Br⁻), released in the first step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the side opposite to the leaving group.

  • Inversion of Stereochemistry: This backside attack forces an inversion of the stereochemical configuration at the chiral center, akin to an umbrella flipping inside out in the wind. Therefore, the (R)-alcohol yields the (S)-bromide.[9][11] This stereochemical control is predictable and highly reliable, which is paramount in pharmaceutical synthesis.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: SN2 Attack & Inversion R_Alcohol (R)-Alcohol PBr3 + PBr₃ Activated [Intermediate Complex] R_Alcohol->Activated  (O attacks P) Br_Ion + Br⁻ S_Bromide (S)-Bromide Activated->S_Bromide  Inversion of Stereocenter Activated->S_Bromide Br_Ion->Activated Backside Attack   Leaving_Group + HOPBr₂ G Start 2-Hydroxy-3- methylbutanenitrile Intermediate (S)-2-Bromo-3- methylbutanenitrile Start->Intermediate PBr₃ (Sₙ2 Inversion) Elaboration Further Synthetic Steps Intermediate->Elaboration Nucleophilic Substitution Nucleophile Nucleophile (Nu⁻) Nucleophile->Elaboration API Complex Chiral API (e.g., Antiviral) Elaboration->API

Sources

Application Notes and Protocols: 2-Hydroxy-3-methylbutanenitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Cyanohydrin

2-Hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, is a bifunctional molecule featuring a hydroxyl and a nitrile group on adjacent carbons.[1] This deceptively simple structure holds significant potential in the realm of agrochemical research, primarily serving as a valuable intermediate in the synthesis of more complex and potent active ingredients.[1][2] Its documented role as a precursor to "extremely active insecticides" underscores its importance in the discovery pipeline for new crop protection agents. This guide provides a comprehensive overview of the applications of this compound in agrochemical research, complete with detailed protocols for its synthesis, screening, and preliminary mechanism of action studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research.

PropertyValueSource
Molecular FormulaC₅H₉NO[3]
Molecular Weight99.13 g/mol [3]
CAS Number15344-34-0[3]
AppearanceColorless liquid[4]
Boiling Point63 °C (145 °F; 336 K)[4]
SolubilityModerately soluble in water; miscible in organic solvents[4]

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide ion to isobutyraldehyde. The following protocol outlines a standard laboratory-scale synthesis.

Protocol 1: Synthesis of this compound

Materials:

  • Isobutyraldehyde

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl), 37%

  • Methylene chloride (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ice bath

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask in an ice bath with a magnetic stirrer.

  • Prepare an aqueous solution of sodium cyanide.

  • Slowly add isobutyraldehyde to the stirred sodium cyanide solution while maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional hour.

  • Slowly add hydrochloric acid to the reaction mixture, ensuring the temperature remains between 0-5°C.

  • After the acid addition, stir for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract the product twice with methylene chloride.[5]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[5]

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound.[5]

Safety Precaution: This synthesis involves the use of highly toxic sodium cyanide and the in-situ generation of hydrogen cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Application in Insecticide Discovery

The established use of this compound as a precursor for potent insecticides makes it a molecule of significant interest for entomological research.[1] While it may act as a building block, its inherent bioactivity should also be assessed. The following protocols are designed to screen for its insecticidal properties.

Workflow for Insecticidal Screening

Insecticidal_Screening_Workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_dose_response Dose-Response cluster_spectrum Spectrum of Activity Synthesis Synthesize and Purify This compound Topical_Assay Topical Application Assay (e.g., Musca domestica) Synthesis->Topical_Assay Aquatic_Assay Aquatic Toxicity Assay (e.g., Aedes aegypti larvae) Synthesis->Aquatic_Assay LD50_LC50 Determine LD50/LC50 Topical_Assay->LD50_LC50 Aquatic_Assay->LD50_LC50 Other_Pests Test against other relevant pests (e.g., aphids, mites) LD50_LC50->Other_Pests

Caption: Workflow for insecticidal screening of this compound.

Protocol 2: Topical Application Assay for Insecticidal Activity

This protocol is adapted from methods used for testing the toxicity of cyanohydrins against adult houseflies (Musca domestica).[2]

Materials:

  • Adult houseflies (Musca domestica)

  • This compound

  • Acetone (analytical grade)

  • Micropipette

  • Holding cages with food and water

Procedure:

  • Prepare a series of dilutions of this compound in acetone. A starting range could be 1, 10, and 100 µg/µL.

  • Anesthetize the houseflies lightly using CO₂ or by chilling.

  • Using a micropipette, apply 1 µL of the test solution to the dorsal thorax of each fly.

  • For the control group, apply 1 µL of acetone only.

  • Place the treated flies in holding cages with access to food and water.

  • Assess mortality at 24 and 48 hours post-application.

  • Based on initial results, perform further dilutions to determine the LD50 (the dose that is lethal to 50% of the test population).

Protocol 3: Aquatic Toxicity Assay for Larvicidal Activity

This protocol is designed to test the activity against mosquito larvae (Aedes aegypti).[2]

Materials:

  • Late 3rd or early 4th instar larvae of Aedes aegypti

  • This compound

  • Dechlorinated water

  • Small beakers or vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).

  • Prepare a series of dilutions in dechlorinated water to achieve final concentrations such as 1, 10, and 100 ppm.

  • Place 20-25 mosquito larvae in beakers containing the test solutions.

  • A control group should be maintained with the same concentration of the solvent used for the stock solution.

  • Assess larval mortality at 24 and 48 hours.

  • Based on the results, conduct further dilutions to determine the LC50 (the concentration that is lethal to 50% of the test population).

Screening for Fungicidal and Herbicidal Activity

Protocol 4: In Vitro Antifungal Mycelial Growth Inhibition Assay

This assay is a standard method to evaluate the direct fungitoxic effect of a compound on the growth of pathogenic fungi.

Materials:

  • Pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • This compound

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten (around 45-50°C), add this compound to achieve a range of final concentrations (e.g., 10, 50, 100, 250 ppm). A solvent control (without the test compound) should also be prepared.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each petri dish.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • Measure the radial growth of the fungal colony daily until the control plate is fully covered.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.[6]

Protocol 5: Seed Germination and Seedling Growth Phytotoxicity Assay

This protocol assesses the potential herbicidal or phytotoxic effects of the compound on both weed and crop species.

Materials:

  • Seeds of a representative monocot weed (e.g., ryegrass, Lolium spp.), a dicot weed (e.g., cress, Lepidium sativum), a monocot crop (e.g., wheat, Triticum aestivum), and a dicot crop (e.g., lettuce, Lactuca sativa).

  • This compound

  • Filter paper

  • Petri dishes

  • Distilled water

Procedure:

  • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 10, 50, 100, 500 ppm). A distilled water control is also required.

  • Place a sheet of filter paper in each petri dish and moisten it with a fixed volume of the respective test solution or control.

  • Place a set number of seeds (e.g., 10-20) on the filter paper in each dish.

  • Seal the petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions.

  • After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Investigating the Mechanism of Action

The presence of a nitrile group in this compound suggests that it could act as an enzyme inhibitor, a common mechanism of action for many pesticides.

Conceptual Workflow for Mechanism of Action Studies

MoA_Workflow Bioactivity Confirmed Bioactivity (Insecticidal, Fungicidal, or Herbicidal) Hypothesis Hypothesize Potential Target Enzymes (e.g., hydrolases, oxidoreductases) Bioactivity->Hypothesis In_Vitro_Assay In Vitro Enzyme Inhibition Assay Hypothesis->In_Vitro_Assay Kinetic_Studies Enzyme Kinetic Studies (e.g., determine Ki, type of inhibition) In_Vitro_Assay->Kinetic_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies (Synthesize and test analogs) Kinetic_Studies->SAR_Studies Target_Validation In Vivo Target Validation SAR_Studies->Target_Validation

Caption: Conceptual workflow for investigating the mechanism of action.

Protocol 6: General In Vitro Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for specific target enzymes.

Materials:

  • Target enzyme (e.g., acetylcholinesterase for insecticidal action, or a relevant fungal metabolic enzyme)

  • Substrate for the target enzyme

  • Buffer solution appropriate for the enzyme

  • This compound

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add the buffer solution, the enzyme, and different concentrations of the test compound. Include a control with the solvent only.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion and Future Directions

This compound is a promising molecule in the field of agrochemical research, with a confirmed role as an intermediate in the synthesis of highly active insecticides. The protocols outlined in this guide provide a framework for the systematic evaluation of its intrinsic insecticidal, fungicidal, and herbicidal properties, as well as for investigating its potential mechanism of action. Further research should focus on derivatization of this molecule to explore structure-activity relationships and to develop novel, more potent, and selective agrochemicals.

References

  • Google Patents. (n.d.). Method of preparing cyanohydrins.
  • Peterson, J. K., & Coats, J. R. (2000). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. Molecules, 5(3), 344-349.
  • Google Patents. (n.d.). Method of preparing cyanohydrins.
  • PubChem. (n.d.). This compound.
  • MDPI. (2021). Evaluating the Antifungal Potential of Botanical Compounds to Control Botryotinia fuckeliana and Rhizoctonia solani.
  • MDPI. (2020). Fungicidal Activity of Secondary Metabolites from Trichoderma hamatum B-3.
  • MDPI. (2019). Advances and Perspectives in the Use of Biocontrol Agents against Fungal Plant Diseases.
  • MDPI. (2020). Inhibitory Effects of Selected Chemical Substances on the Growth of Filamentous Fungi Occurring in Cellar Management.
  • ResearchGate. (2021). Inhibition (%) of mycelial growth of Botryodiplodia spp. with....
  • Google Patents. (n.d.). Process for production of cyanohydrin compound, and process for production of alpha hydroxyester compound.
  • Patsnap. (n.d.). Isobutyraldehyde patented technology retrieval search results.
  • U.S. Environmental Protection Agency. (n.d.). Isobutyraldehyde.
  • Google Patents. (n.d.). Method for making α-hydroxy-isobutyramide from acetone cyanohydrin.
  • MDPI. (2000). Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds.
  • The Good Scents Company. (n.d.). isobutyraldehyde.
  • PubMed. (1998). Isobutyraldehyde administered by inhalation (whole body exposure) for up to thirteen weeks or two years was a respiratory tract toxicant but was not carcinogenic in F344/N rats and B6C3F1 mice.
  • Wikipedia. (n.d.). Isobutyraldehyde.
  • PubChem. (n.d.). Isobutyraldehyde.
  • National Toxicology Program. (1999). TR-472: Isobutyraldehyde (CASRN 78-84-2) in F344/N Rats and B6C3F1Mice (Inhalation Studies).
  • MDPI. (2022). In Vitro Analysis of the Antagonistic Biological and Chemical Interactions between the Endophyte Sordaria tomento-alba and the Phytopathogen Botrytis cinerea.
  • PubChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile.
  • MDPI. (2022). Antifungal Activity against Botryosphaeriaceae Fungi of the Hydro-Methanolic Extract of Silybum marianum Capitula Conjugated with Stevioside.
  • PubMed Central. (2022). Assessment of Chemical and Biological Fungicides for the Control of Diplodia mutila Causing Wood Necrosis in Hazelnut.
  • MDPI. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.
  • MDPI. (2015). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism.
  • MDPI. (2024). Horticultural Plants and By-Products as Sources of Biological Active Compounds.
  • PubMed. (1969). [On the toxicity of isobutyronitrile and alpha-hydroxyisobutyronitrile (acetone cyanohydrin). Demonstration on 2 cases of poisoning].
  • MDPI. (2023). Phytochemical Profiles, Antimicrobial and Antioxidant Activity of Knautia integrifolia (L.) Bertol. subsp. integrifolia.
  • The Good Scents Company. (n.d.). isobutyraldehyde, 78-84-2.
  • ResearchGate. (2019). (PDF) Two Fatal Intoxications with Cyanohydrins.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Hydroxy-3-methylbutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methylbutanenitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causal relationships behind key experimental parameters, ensuring a robust and reproducible synthesis.

Section 1: Foundational Principles of the Cyanohydrin Reaction

The synthesis of this compound is a classic example of a cyanohydrin formation, involving the nucleophilic addition of a cyanide anion to the carbonyl carbon of isobutyraldehyde (2-methylpropanal)[1][2][3][4]. Understanding the mechanism and the equilibrium nature of this reaction is paramount to optimizing its yield.

The reaction proceeds in two key steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of isobutyraldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged oxygen of the intermediate is protonated, typically by a weak acid like HCN, to yield the final this compound product and regenerate the cyanide catalyst[5].

This reaction is reversible, and the position of the equilibrium is highly sensitive to the reaction conditions, which is the primary challenge in achieving high yields[6][7].

ReactionMechanism Figure 1: Reaction Mechanism for Cyanohydrin Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Isobutyraldehyde Isobutyraldehyde (CH₃)₂CHCHO Intermediate Tetrahedral Intermediate [(CH₃)₂CH(O⁻)CN] Isobutyraldehyde->Intermediate + CN⁻ Cyanide CN⁻ HCN_Source HCN Cyanide_Regen CN⁻ Product This compound (CH₃)₂CH(OH)CN Intermediate->Product + HCN Product->Isobutyraldehyde Reversible Equilibrium

Caption: Figure 1: Reaction Mechanism for Cyanohydrin Formation.

Section 2: Standard Synthesis Protocol (In Situ HCN Generation)

This protocol describes a common and reliable method for synthesizing this compound by generating hydrogen cyanide in situ from sodium cyanide and a strong acid. This approach avoids the need to handle highly toxic HCN gas directly[7][8].

Reagents:

  • Isobutyraldehyde (2-Methylpropanal)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Hydrochloric Acid (HCl), ~37% solution

  • Deionized Water

  • Diethyl Ether or Methylene Chloride (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

Workflow Figure 2: General Experimental Workflow A Reaction Setup (Flask, Stirrer, Funnel, N₂ atm) B Charge Reactants (Isobutyraldehyde, NaCN, Water) A->B C Cool to 0-5 °C (Ice Bath) B->C D Slow Acid Addition (e.g., HCl via Dropping Funnel) C->D E Reaction Monitoring (TLC or GC) D->E F Aqueous Workup (Neutralization/Quenching) E->F G Product Extraction (e.g., Diethyl Ether) F->G H Drying Organic Layer (Anhydrous MgSO₄) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Vacuum Distillation) I->J K Product Analysis (NMR, IR, GC-MS) J->K

Caption: Figure 2: General Experimental Workflow.

Procedure:

  • Setup: Assemble the three-necked flask in an ice-water bath. Equip it with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Charging the Flask: In the flask, dissolve sodium cyanide in deionized water. Add the isobutyraldehyde to this solution and begin stirring. Cool the mixture to 0-5 °C.

  • Acid Addition: Slowly add the hydrochloric acid solution dropwise via the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A rapid increase in temperature will significantly reduce the yield by favoring the reverse reaction[9].

  • Reaction: After the acid addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C.

  • Workup: Transfer the reaction mixture to a separatory funnel. If two layers are not distinct, add more extraction solvent.

  • Extraction: Extract the aqueous layer three times with diethyl ether or methylene chloride. Combine the organic extracts[10].

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound[11]. A reported boiling point is 78-82°C at 15 mmHg[10].

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Troubleshooting Figure 3: Troubleshooting Decision Tree for Low Yield Start Low or No Yield Observed Q1 Was the reaction temperature maintained at 0-5 °C? Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Was the acid added slowly over several hours? A1_Yes->Q2 Cause1 Probable Cause: Equilibrium shifted to starting materials. The reaction is exothermic. A1_No->Cause1 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Was the workup performed under neutral or slightly acidic pH? A2_Yes->Q3 Cause2 Probable Cause: Local pH extremes and heat spikes decomposed the product. A2_No->Cause2 A3_Yes Yes Q3->A3_Yes   A3_No No Q3->A3_No   Q4 Were reagents fresh and pure? A3_Yes->Q4 Cause3 Probable Cause: Product decomposed back to aldehyde in basic conditions during workup. A3_No->Cause3 Cause4 Probable Cause: Aldehyde may have oxidized to isobutyric acid, reducing active starting material. Q4->Cause4 No

Caption: Figure 3: Troubleshooting Decision Tree for Low Yield.

Q1: My final yield is extremely low, or I recovered mostly starting material. What went wrong?

A1: This is the most common issue and is almost always linked to the reversible nature of the cyanohydrin reaction.

  • Cause - Inadequate Temperature Control: The formation of this compound is exothermic. If the temperature rises, Le Chatelier's principle dictates that the equilibrium will shift back towards the starting materials (isobutyraldehyde and HCN)[9].

    • Solution: Rigorously maintain the reaction temperature between 0-5 °C, especially during the acid addition. Use a reliable thermometer and ensure your ice bath is well-maintained. For larger scale reactions, more efficient cooling systems may be necessary.

  • Cause - Incorrect pH: While the reaction requires the cyanide anion (CN⁻) to proceed, the product itself is most stable under slightly acidic conditions (pH 4-5)[9]. If the final reaction mixture is neutral or basic, the product will readily decompose back to the starting materials[12].

    • Solution: The in situ generation method using a strong acid with a cyanide salt is designed to create HCN and leave the solution acidic upon completion, stabilizing the product. Ensure you are using the correct stoichiometry of acid. If using other methods, ensure the final pH of the reaction mixture before workup is weakly acidic.

  • Cause - Premature Workup: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of isobutyraldehyde has plateaued before proceeding with the workup.

Q2: I observed initial product formation, but it seemed to disappear during workup or purification. Why?

A2: This indicates product instability and decomposition after the reaction is complete.

  • Cause - Basic Conditions During Workup: Washing the organic extracts with a basic solution (e.g., sodium bicarbonate) to neutralize residual acid can be catastrophic. The basic conditions will rapidly decompose the cyanohydrin[9][12].

    • Solution: Avoid basic washes. If neutralization is necessary, use a very dilute acid or carefully wash with brine until the aqueous layer is near neutral. The product is more stable in the slightly acidic organic layer.

  • Cause - High Temperatures During Purification: Cyanohydrins can decompose at elevated temperatures. Attempting to distill the product at atmospheric pressure will result in complete decomposition.

    • Solution: Always purify this compound via vacuum distillation. This lowers the boiling point significantly, allowing for purification at a temperature that does not promote decomposition[10][11].

Q3: My reaction yields are inconsistent from batch to batch. What variables should I focus on?

A3: Inconsistency often points to subtle variations in critical parameters.

  • Cause - Purity of Isobutyraldehyde: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid (isobutyric acid)[13]. Old or improperly stored isobutyraldehyde will have a lower effective concentration, leading to lower yields.

    • Solution: Use freshly distilled or newly purchased isobutyraldehyde for best results. Store it under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.

  • Cause - Rate of Addition: The rate of acid addition controls both the local temperature and the local pH within the reaction flask. Adding the acid too quickly can create "hot spots" and areas of extreme pH, leading to side reactions and product decomposition[9].

    • Solution: Standardize the addition rate using a syringe pump or a well-calibrated dropping funnel. Ensure vigorous stirring to maintain a homogenous mixture.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this reaction? A1: This is a nuanced question. The formation of the cyanohydrin is base-catalyzed and requires the presence of the cyanide nucleophile (CN⁻), which is favored at a pH above the pKa of HCN (~9.2)[7][8]. However, the stability of the cyanohydrin product is greatest in slightly acidic conditions (pH 4-5)[9]. The most successful protocols, like the in situ generation method, navigate this by maintaining a sufficiently high concentration of cyanide for the reaction to proceed while ensuring the final mixture is acidic to preserve the product.

Q2: Are there safer alternatives to NaCN/KCN or HCN? A2: Yes. While sodium and potassium cyanide are effective, their toxicity is a major concern. Safer, though often more expensive, alternatives include:

  • Trimethylsilyl Cyanide (TMSCN): This reagent is less volatile and can be used with a Lewis acid or other catalysts. The resulting product is an O-silylated cyanohydrin, which is generally more stable and can be hydrolyzed to the desired product in a separate step[14][15].

  • Acetone Cyanohydrin: This can be used as a transcyanation agent to transfer the cyanide group to isobutyraldehyde, often under enzymatic or base-catalyzed conditions. It is less acutely toxic than inorganic cyanides but still requires careful handling[6].

Q3: How can I monitor the reaction's progress effectively? A3: The disappearance of the starting aldehyde is the most common method.

  • Thin Layer Chromatography (TLC): Use a non-polar solvent system (e.g., 20-30% ethyl acetate in hexanes). The aldehyde will have a higher Rf value than the more polar cyanohydrin product.

  • Gas Chromatography (GC): A GC can provide quantitative data on the conversion of the starting material to the product.

  • ¹H NMR Spectroscopy: A small aliquot can be extracted, the solvent removed, and a quick NMR spectrum taken. The disappearance of the aldehydic proton signal (~9.6 ppm) from isobutyraldehyde and the appearance of the characteristic C-H proton signal of the cyanohydrin product can be monitored.

Q4: What are the main advantages of an enzymatic synthesis using a Hydroxynitrile Lyase (HNL)? A4: Enzymatic synthesis offers several key advantages over traditional chemical methods:

  • Stereoselectivity: HNLs can produce a single enantiomer of the cyanohydrin with very high enantiomeric excess, which is critical for pharmaceutical applications[6][16].

  • Milder Conditions: These reactions are typically run at or near room temperature and at a specific, controlled pH (often slightly acidic), which can improve product stability[6][17].

  • Safety: Some enzymatic methods can generate the required cyanide in situ under controlled conditions, potentially reducing the risks associated with handling large quantities of cyanide[1][6]. However, the chemical background reaction (non-enzymatic cyanohydrin formation) must be suppressed, usually by keeping the pH low[6][18].

Section 5: Data Summary Table

The following table summarizes the impact of key parameters on the synthesis of this compound.

ParameterConditionEffect on YieldEffect on Stability/PurityRationale
Temperature Low (0-5 °C)Increases Increases The forward reaction is exothermic; low temperature favors product formation and minimizes decomposition[9].
High (>15 °C)Decreases Decreases Shifts equilibrium to starting materials; accelerates product decomposition.
pH (Final) Acidic (4-6)(Reaction complete)High The cyanohydrin product is most stable in this pH range[9].
Neutral/Basic (>7)(Reaction complete)Low Promotes rapid reversion to isobutyraldehyde and cyanide[12].
Cyanide Source NaCN/KCN + AcidHighModerateCost-effective and efficient, but final acidic conditions are crucial for stability[10].
TMSCNHighHighForms a stable silylated intermediate, but requires a catalyst and subsequent hydrolysis step[15].
Enzyme (HNL)HighHighOperates under mild conditions; excellent for stereoselectivity, but requires enzyme-specific optimization[6].
Addition Rate SlowIncreases Increases Prevents temperature spikes and local pH extremes, ensuring controlled reaction conditions.
FastDecreases Decreases Leads to poor temperature control and potential side reactions or product decomposition.

References

  • Benchchem. (n.d.). This compound | 15344-34-0.
  • Biosynth. (n.d.). This compound | 15344-34-0 | FH130362.
  • CymitQuimica. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. PMC.
  • Pure and Applied Chemistry. (n.d.). Asymmetric cyanohydrin synthesis from aldehydes and ketones using chiral metal (salen) complex as catalyst.
  • Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • Google Patents. (n.d.). EP0132320B1 - Method of preparing cyanohydrins.
  • PubMed. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values.
  • Benchchem. (n.d.). 2-Hydroxy-2-methylbutanenitrile synthesis and properties.
  • ResearchGate. (n.d.). Stability of 2-hydroxy-3-butenenitrile at 23 °C (A) and 5 °C (B) at different pH-values.
  • Wikipedia. (n.d.). Cyanation.
  • Wikipedia. (n.d.). Isobutyraldehyde.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • Chemistry LibreTexts. (2024). 5.7: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Benchchem. (n.d.). 2-Hydroxy-2-methylbutanenitrile | 4111-08-4.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2023). Cyanohydrins.
  • PubChem. (n.d.). Isobutyraldehyde.
  • Benchchem. (n.d.). Minimizing side product formation in 2-Hydroxy-2-methylbutanenitrile reactions.

Sources

Technical Support Center: Purification of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Hydroxy-3-methylbutanenitrile (Isobutyraldehyde Cyanohydrin). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate. As a cyanohydrin, this compound's stability is a critical factor that dictates the success of any purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each issue is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.

Issue 1: Low Purity or Significant Presence of Isobutyraldehyde After Initial Work-up

Plausible Causes:

  • Incomplete Reaction: The initial cyanohydrin formation reaction may not have gone to completion.

  • Decomposition during Neutralization: Cyanohydrins are notoriously unstable under basic conditions. If a basic quench or wash is performed, the equilibrium can be shifted back towards the starting materials (isobutyraldehyde and cyanide).[1]

  • Ineffective Extraction: The starting aldehyde may have similar solubility properties to the product, making simple liquid-liquid extraction inefficient for separation.

Recommended Solutions:

  • Aqueous Sodium Bisulfite Wash (Preferred Method): This is the most effective method for selectively removing unreacted aldehydes.

    • Causality: Sodium bisulfite reacts with the aldehyde to form a solid, water-soluble bisulfite adduct, which is easily separated from the organic phase containing the desired cyanohydrin.[2]

    • Protocol: See "Protocol 1: Selective Removal of Aldehyde Impurities" for a step-by-step guide.

  • pH Control: Ensure that all aqueous washes are neutral or slightly acidic (pH 4-6) to prevent the retro-cyanohydrin reaction.[1] Even seemingly neutral water can be slightly basic and promote decomposition over time.

  • Reaction Monitoring: Before beginning purification, confirm reaction completion using an appropriate analytical technique like TLC, GC, or ¹H NMR to ensure you are not trying to purify an incomplete reaction mixture.

Issue 2: Product Discoloration or Decomposition During Distillation

Plausible Causes:

  • Thermal Decomposition: this compound, like many cyanohydrins, is thermally labile. Excessive temperatures can cause it to decompose back to isobutyraldehyde and hydrogen cyanide or lead to polymerization and discoloration.[1][2]

  • Presence of Catalytic Impurities: Trace amounts of acid or base remaining from the synthesis step can catalyze decomposition at elevated distillation temperatures.[2]

Recommended Solutions:

  • High-Vacuum Distillation: Lower the boiling point by using a high vacuum (e.g., <1 mmHg). This is the single most critical factor for successfully distilling thermally sensitive compounds.

  • Neutralize Before Distillation: Wash the crude product with a mild acidic solution (e.g., dilute citric acid) followed by brine to remove any basic residues.[2] Dry thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Inert Atmosphere: Purge the distillation apparatus with an inert gas (Nitrogen or Argon) before heating to prevent oxidation, which can contribute to discoloration.[2]

  • Stabilizer Addition: For storage post-distillation, consider adding a trace amount of a non-volatile acid like citric or boric acid to inhibit decomposition.[1]

Issue 3: Formation of an Emulsion During Liquid-Liquid Extraction

Plausible Causes:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create a stable emulsion, especially if acidic or basic washes are used.

  • Presence of Particulate Matter: Fine solids can stabilize emulsions at the interface.

Recommended Solutions:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[2]

  • Filtration: If solids are present, filter the crude mixture before extraction.

  • Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, emulsions will break on their own.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The main decomposition route is a reversible retro-cyanohydrin reaction, where the molecule breaks down into its precursors: isobutyraldehyde and hydrogen cyanide (HCN).[1][3] This process is significantly accelerated by heat and basic (alkaline) conditions.[1][2] Under strong acidic or basic conditions, hydrolysis of the nitrile group to a carboxylic acid can also occur.[3]

Q2: Which purification technique is best: distillation or chromatography?

A2: The choice depends on the scale and the nature of the impurities.

  • Vacuum Distillation is ideal for larger quantities (>5 g) where the primary impurities are non-volatile salts or high-boiling point byproducts. It is efficient and cost-effective at scale but carries the risk of thermal decomposition if not performed under a high vacuum.[4]

  • Column Chromatography is excellent for smaller scales or when impurities have boiling points very close to the product. It provides very high purity but is more time-consuming and solvent-intensive.

TechniqueProsConsBest For
Vacuum Distillation - Scalable- Efficient for removing non-volatile impurities- Cost-effective- Risk of thermal decomposition- May not separate compounds with close boiling points> 5 g scale, removing salts and high-boiling impurities
Column Chromatography - High-resolution separation- Effective for structurally similar impurities- Works at room temperature- Less scalable- Solvent and time-intensive- Potential for product loss on the column< 5 g scale, achieving >99% purity, separating isomers

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure stability, the purified compound should be stored at low temperatures (2-8°C) in a tightly sealed container to protect it from moisture. Adding a trace amount of a non-volatile acid stabilizer can also prolong shelf life.[1] The container should be stored in a well-ventilated area designated for toxic chemicals.

Q4: Which analytical techniques are most effective for assessing the purity of this compound?

A4: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight (99.13 g/mol ).[3] However, be aware that thermal decomposition in a hot GC inlet can give a false impression of impurity (showing isobutyraldehyde). Using a lower inlet temperature or a cool-on-column inlet is advised.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities.[3] Unreacted isobutyraldehyde has a distinct aldehyde proton signal (~9.6 ppm) in the ¹H NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): As a less thermally aggressive technique, HPLC is often preferred for accurate quantification of thermally labile compounds like cyanohydrins.[1]

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram outlines the logical flow for purifying a crude reaction mixture of this compound.

G start Crude Reaction Mixture check_aldehyde Analyze for Aldehyde (¹H NMR or TLC) start->check_aldehyde bisulfite_wash Perform Aqueous NaHSO₃ Wash check_aldehyde->bisulfite_wash Aldehyde Present extraction Solvent Extraction (e.g., with Ether or DCM) check_aldehyde->extraction Aldehyde Absent bisulfite_wash->extraction dry Dry Organic Layer (Anhydrous MgSO₄) extraction->dry concentrate Concentrate Under Reduced Pressure dry->concentrate final_purification Final Purification Method? concentrate->final_purification distillation High-Vacuum Distillation final_purification->distillation > 5 g chromatography Column Chromatography final_purification->chromatography < 5 g or High Purity final_product Pure 2-Hydroxy-3- methylbutanenitrile distillation->final_product chromatography->final_product

Caption: General purification workflow for this compound.

Protocol 1: Selective Removal of Aldehyde Impurities via Bisulfite Extraction

This protocol is highly effective for removing unreacted isobutyraldehyde from the crude product.[2]

Materials:

  • Crude this compound mixture

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an equal volume of the chosen organic solvent in a separatory funnel.

  • First Wash: Add an equal volume of the freshly prepared saturated NaHSO₃ solution. Stopper the funnel and shake gently for 2-3 minutes, venting frequently. A white precipitate (the bisulfite adduct) may form in the aqueous layer.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with a fresh portion of NaHSO₃ solution to ensure complete removal of the aldehyde.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bisulfite.

  • Brine Wash: Wash the organic layer with brine to facilitate drying and break any minor emulsions.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄. Swirl and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the aldehyde-free crude product, which is now ready for final purification.

Protocol 2: Purification by High-Vacuum Distillation

This protocol is suitable for purifying the product after preliminary washes.

Materials:

  • Aldehyde-free crude this compound

  • Vacuum distillation apparatus with a short-path distillation head

  • Heating mantle and magnetic stirrer

  • High-vacuum pump and manometer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly greased and sealed.

  • Charge Flask: Charge the distillation flask with the crude product and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Inert Atmosphere: Purge the system with an inert gas for several minutes.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system, monitoring the pressure with the manometer. Aim for the lowest pressure your system can achieve.

  • Heating & Stirring: Begin stirring and gradually heat the flask.

  • Collect Fractions: Collect any low-boiling forerun. Collect the main product fraction at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Shutdown: Once the product is collected, turn off the heat and allow the system to cool completely to room temperature before releasing the vacuum to prevent accidental flask implosion or product oxidation.

Troubleshooting Logic: Low Yield

G start Low Final Yield check_pH Was pH of all aqueous solutions neutral or slightly acidic? start->check_pH base_decomp Root Cause: Base-catalyzed decomposition during work-up. check_pH->base_decomp No check_temp Was distillation temperature kept as low as possible via high vacuum? check_pH->check_temp Yes thermal_decomp Root Cause: Thermal decomposition during distillation. check_temp->thermal_decomp No check_emulsion Were significant emulsions formed during extraction? check_temp->check_emulsion Yes physical_loss Root Cause: Physical loss of product in the aqueous layer. check_emulsion->physical_loss Yes check_rxn Was reaction completion confirmed before work-up? check_emulsion->check_rxn No incomplete_rxn Root Cause: Purifying an incomplete reaction mixture. check_rxn->incomplete_rxn No

Caption: Decision tree for troubleshooting low product yield.

References

  • ResearchGate. (2018). Stability of 2-hydroxy-3-butenenitrile at 23 °C (A) and 5 °C (B) at different pH-values.
  • Google Patents. (1986). EP0132320B1 - Method of preparing cyanohydrins.
  • Google Patents. (1985). WO1985000166A1 - Process for preparation of cyanohydrins.
  • Taylor & Francis Online. (2019). Cyanohydrins – Knowledge and References.

Sources

Technical Support Center: Stability and Decomposition of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Hydroxy-3-methylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the handling, analysis, and use of this compound. As a valuable intermediate in organic synthesis, particularly as a precursor to the amino acid valine, understanding its stability and decomposition pathways is critical for successful experimentation.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as isobutyraldehyde cyanohydrin, is a cyanohydrin with the chemical formula C₅H₉NO.[2][3] It is synthesized from isobutyraldehyde and a cyanide source.[2] Like many cyanohydrins, it exists in a reversible equilibrium with its starting materials, isobutyraldehyde and hydrogen cyanide (HCN).[2][4] This inherent instability means that under certain conditions, it can readily decompose, leading to a loss of product, inaccurate analytical results, and potential safety hazards due to the release of toxic HCN gas.

Q2: What are the primary decomposition pathways for this compound?

There are two main decomposition pathways to be aware of:

  • Retro-cyanohydrin Reaction: This is the most common decomposition route, where the molecule reverts to isobutyraldehyde and hydrogen cyanide. This process is significantly accelerated by heat, the presence of water, and alkaline (basic) conditions.[5]

  • Nitrile Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under acidic conditions, or to a carboxylate salt under basic conditions.[6][7] Milder basic conditions may result in the formation of an amide intermediate.[3][8]

Below is a diagram illustrating these decomposition pathways:

cluster_0 Decomposition Pathways HMBN This compound Decomp_Products Isobutyraldehyde + HCN HMBN->Decomp_Products Heat, Base, H₂O (Retro-cyanohydrin) Hydrolysis_Acid 2-Hydroxy-3-methylbutanoic Acid HMBN->Hydrolysis_Acid Acidic Hydrolysis (H₃O⁺, Heat) Hydrolysis_Base 2-Hydroxy-3-methylbutanoate HMBN->Hydrolysis_Base Basic Hydrolysis (OH⁻, Heat)

Caption: Decomposition pathways of this compound.

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature play a crucial role in the stability of this compound.

  • pH: The compound is most stable in a neutral to slightly acidic environment. Basic conditions (high pH) significantly accelerate the retro-cyanohydrin decomposition.

  • Temperature: Elevated temperatures promote both the retro-cyanohydrin reaction and nitrile hydrolysis. Therefore, it is recommended to store the compound at 2-8°C and to conduct reactions at the lowest feasible temperature.[2]

pHHalf-life of Acetone Cyanohydrin (0.1% aq. solution)
4.957 minutes
6.328 minutes
6.88 minutes

This data is for acetone cyanohydrin and should be used as a qualitative guide for the behavior of this compound.

Q4: How can I stabilize this compound during storage and experiments?

To minimize decomposition, consider the following:

  • Storage: Store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[2]

  • pH Control: Maintain a neutral to slightly acidic pH in your reaction mixtures and solutions.

  • Use of Stabilizers: The addition of a small amount of an acidic stabilizer can help suppress the retro-cyanohydrin reaction. Patents suggest the use of citric acid or boric acid at a concentration of 0.01 to 5% by weight.[9]

Troubleshooting Guide

Issue 1: Low or no product yield in a reaction involving this compound.

Possible Cause 1: Decomposition during reaction or work-up.

  • Explanation: If your reaction is run at an elevated temperature or under basic conditions, or if your work-up involves an aqueous basic wash, you may be losing your product to decomposition.

  • Solution:

    • Lower Reaction Temperature: If possible, run your reaction at a lower temperature.

    • pH Control: Ensure your reaction medium is not basic. If a base is required, consider using a non-nucleophilic base and adding it slowly at a low temperature.

    • Aqueous Work-up: Avoid basic aqueous washes. If you need to neutralize an acidic reaction mixture, use a saturated solution of a mild base like sodium bicarbonate carefully, ensuring the aqueous phase does not become strongly basic. Consider using a slightly acidic wash (e.g., dilute citric acid) to maintain stability.

    • Minimize Water: Use anhydrous solvents and reagents whenever possible.

Possible Cause 2: Reversible nature of the cyanohydrin formation.

  • Explanation: The formation of this compound is a reversible reaction.[10] The equilibrium may not favor the product under your reaction conditions.

  • Solution:

    • Le Chatelier's Principle: Use a slight excess of the cyanide source to drive the equilibrium towards the product side.

    • In-situ Protection: In some cases, the hydroxyl group of the cyanohydrin can be protected in-situ (e.g., by acylation or silylation) to prevent the reverse reaction.

cluster_1 Troubleshooting Low Yield Start Low Product Yield Check_Decomp Check for Decomposition (Temp, pH, H₂O) Start->Check_Decomp Check_Equil Consider Equilibrium Start->Check_Equil Sol_Decomp Lower Temp Control pH Anhydrous Conditions Check_Decomp->Sol_Decomp Decomposition Likely Sol_Equil Excess Cyanide In-situ Protection Check_Equil->Sol_Equil Equilibrium Unfavorable

Caption: Workflow for troubleshooting low product yield.

Issue 2: Inconsistent analytical results, especially with Gas Chromatography (GC).

Possible Cause: Thermal decomposition in the GC inlet.

  • Explanation: Standard hot split/splitless GC inlets can cause thermally labile compounds like cyanohydrins to decompose, leading to the appearance of isobutyraldehyde and a diminished or absent peak for the target analyte.[11]

  • Solution:

    • Use a Cool On-Column (COC) Inlet: This is the most reliable way to analyze thermally labile compounds by GC. The sample is injected directly onto a cool column, and the temperature is then ramped, preventing thermal shock in a hot inlet.[12][13][14]

    • Derivatization: Convert the hydroxyl group to a more thermally stable silyl ether. This increases the volatility and stability of the compound.[15]

    • Switch to HPLC: High-Performance Liquid Chromatography (HPLC) is a non-destructive technique that is well-suited for the analysis of thermally labile compounds.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a starting point for the analysis of this compound by reverse-phase HPLC. Method development and validation are recommended for quantitative applications.

  • Instrumentation: HPLC with UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The addition of 0.1% formic acid to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as the nitrile and hydroxyl groups do not have a strong UV chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound via Silylation

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether for GC-MS analysis.

  • Derivatization:

    • Accurately weigh your sample into a clean, dry vial.

    • Add a suitable silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Inlet: Cool On-Column or a low-temperature PTV inlet.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 40-300.

References

  • Process for stabilizing cyanohydrins. CA2271607C.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • This compound | 15344-34-0 | FH130362. Biosynth.
  • Stabilization of formaldehyde cyanohydrin. US3057903A.
  • hydrolysis of nitriles. Chemguide.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • This compound. CymitQuimica.
  • CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube.
  • Method of preparing cyanohydrins. EP0132320A1.
  • Enzymatic process for the preparation of (S)-cyanohydrins. US6225095B1.
  • Synthesis of alkylene cyanohydrins. US2653162A.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Cool on-column GC inlet, minimize thermal degrad
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • sensitive hplc-uv method: Topics by Science.gov.
  • The stability of cyanohydrins. Scilit.
  • Cyanohydrin stability on GC : r/Chempros. Reddit.
  • Derivatiz
  • Stability of 2-hydroxy-3-butenenitrile at 23 °C (A) and 5 °C (B) at...
  • Bulletin 909A Guide to Derivatiz
  • Derivatization steps prior to GC–MS analysis: a Silylation reactions...
  • (A) Equilibrium constants for traditional cyanohydrin synthesis with...
  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
  • CCLVI.—The conditions determining the thermodynamic stability of cyanohydrins of carbonyl compounds. Part II. Dissociation constants of some cyanohydrins derived from methyl alkyl and phenyl alkyl ketones. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications.
  • Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed.
  • Cyanohydrins. Chemistry LibreTexts.
  • acetone cyanohydrin. Organic Syntheses Procedure.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Beat the Heat: Cold Injections in Gas Chromatography.
  • PmHNL catalyzed (R)
  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem.
  • Analysis of thermally labile pesticides by on-column injection gas chrom
  • Helpful Hints and Tricks for High Temper
  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. NIH.
  • Kinetics and pathways of cyanide degradation at high temper
  • This compound | C5H9NO | CID 11126188. PubChem.
  • Process for chemical reactions involving cyanohydrins. US7582790B2.
  • Two Fatal Intoxic
  • Cyanohydrin reaction. Wikipedia.
  • Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbon
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Malaysian Journal of Analytical Sciences.
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Model pH-rate profile for the hydrolysis of 5-hydroxy-3phenylcoumaran-2-one (3); see text for the definition of the constants.

Sources

Preventing decomposition of cyanohydrins during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyanohydrin chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing and storing these versatile yet unstable intermediates. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Understanding Cyanohydrin Instability: The Equilibrium Challenge

Cyanohydrins exist in a delicate equilibrium with their parent aldehyde or ketone and hydrogen cyanide (HCN).[1][2] This equilibrium is the root cause of their instability, as it can readily shift back towards the starting materials, leading to product loss and the release of highly toxic HCN gas.[1][3] The decomposition is significantly influenced by factors such as pH, temperature, and the presence of impurities.[3][4][5]

Troubleshooting Guide: Cyanohydrin Synthesis

Issue 1: Low or No Product Formation

Question: I am following a standard cyanohydrin synthesis protocol, but I'm observing very low conversion to the desired product. What could be the issue?

Answer:

Low yields in cyanohydrin synthesis often trace back to issues with the reaction equilibrium or the nucleophilicity of the cyanide source. Here’s a breakdown of potential causes and solutions:

  • Incorrect pH: The formation of cyanohydrin is a nucleophilic addition where the cyanide anion (CN⁻) is the active nucleophile.[2][6] If the reaction medium is too acidic, the concentration of the CN⁻ nucleophile will be too low because the equilibrium will favor the protonated, non-nucleophilic HCN (pKa ≈ 9.2).[1] Conversely, while basic conditions favor the presence of CN⁻, excessively high pH can promote side reactions or decomposition of the starting materials. For many syntheses, a slightly basic or carefully buffered system is optimal to ensure a sufficient concentration of the cyanide nucleophile.[1][7]

  • Inefficient Cyanide Source: While HCN can be used directly, it is often safer and more effective to generate the cyanide anion in situ from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) with the addition of a proton source.[1][6][8] If you are using HCN directly, the addition of a catalytic amount of base can significantly improve the reaction rate.[6]

  • Steric Hindrance: The equilibrium for cyanohydrin formation is less favorable for sterically hindered ketones compared to aldehydes.[9] If you are working with a bulky ketone, you may need to employ strategies to shift the equilibrium towards the product, such as using an excess of the cyanide reagent or removing water from the reaction if it's a byproduct of your specific setup.[7]

  • Reaction Setup: In a well-ventilated fume hood, dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, water, or a biphasic system).

  • Reagent Preparation: Prepare a solution of NaCN or KCN in water.

  • pH Adjustment (if necessary): For reactions that are sensitive to pH, consider using a buffered solution. For example, a phosphate or borate buffer system can maintain the desired pH range.

  • Slow Addition: Cool the carbonyl compound solution in an ice bath and slowly add the cyanide solution. Monitor the internal temperature to prevent exothermic decomposition.

  • Acidification (Work-up): After the reaction is complete, slowly add an acid (e.g., HCl, H₂SO₄) to neutralize the excess cyanide and quench the reaction.[8] This step should be performed with extreme caution in a fume hood as it will generate HCN gas.

Issue 2: Product Decomposition During Work-up and Purification

Question: My initial reaction appears successful, but I am losing a significant amount of my cyanohydrin product during aqueous work-up and subsequent purification steps like distillation. Why is this happening and how can I prevent it?

Answer:

Cyanohydrins are notoriously susceptible to decomposition during work-up and purification, primarily due to exposure to unfavorable pH conditions, heat, and the presence of water.

  • Basic Conditions: In basic solutions, the hydroxyl group of the cyanohydrin can be deprotonated to form an alkoxide. This intermediate can then readily eliminate the cyanide anion, reverting back to the starting carbonyl compound.[1][8] This is a common issue during aqueous extractions with basic solutions (e.g., sodium bicarbonate).

  • Thermal Stress: Elevated temperatures, especially during distillation, can shift the equilibrium back towards the starting materials, leading to decomposition.[10][4] This is a significant challenge for the purification of volatile cyanohydrins.

  • Presence of Water: Water can facilitate the decomposition of some cyanohydrins.[2][3] Acetone cyanohydrin, for example, rapidly decomposes in the presence of water.[2][3]

StrategyRationale
Acidic Work-up Use dilute acidic solutions (e.g., cold dilute HCl) for washing to keep the cyanohydrin protonated and less prone to elimination.
Low-Temperature Extraction Perform all extractions at reduced temperatures (e.g., using an ice bath) to slow down the rate of decomposition.
Anhydrous Drying Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove residual water before solvent evaporation.
Vacuum Distillation Purify the cyanohydrin under reduced pressure to lower the boiling point and minimize thermal stress.[11]
Azeotropic Removal of Water For water-sensitive cyanohydrins, consider using a solvent that forms an azeotrope with water to facilitate its removal during distillation.
Addition of Stabilizers Before distillation or storage, add a small amount of a non-volatile acid like phosphoric acid or citric acid to maintain an acidic environment.[10][12]

Troubleshooting Guide: Cyanohydrin Storage

Issue 3: Product Degradation and Discoloration During Storage

Question: I have successfully synthesized and purified my cyanohydrin, but upon storage, it turns yellow/brown and an analysis shows significant degradation. What are the best practices for long-term storage?

Answer:

The long-term stability of cyanohydrins is a significant concern. Decomposition during storage is often a result of gradual reversion to the starting materials and subsequent side reactions.

  • pH Control: As with synthesis and work-up, maintaining a slightly acidic pH is crucial for storage.[5] Traces of basic impurities on the surface of glassware can be sufficient to catalyze decomposition over time.

  • Temperature: Storage at elevated temperatures will accelerate the rate of decomposition.[4]

  • Presence of Water: Residual water can hydrolyze the cyanohydrin or facilitate its decomposition.[3]

  • Light Exposure: Some organic compounds are sensitive to light, which can promote radical-based decomposition pathways.

ParameterRecommendationRationale
Temperature Store at low temperatures, typically 2-8 °C.[13] For sensitive compounds, storage at -20 °C may be necessary.Reduces the rate of decomposition reactions.[4]
pH Add a non-volatile acid stabilizer such as citric acid or boric acid at a concentration of 0.01-5% by weight.[10][12]Maintains a slightly acidic environment to suppress the retro-cyanohydrin reaction.[5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and minimizes contact with atmospheric moisture.
Container Use amber glass bottles to protect from light. Ensure the container is clean and dry.Prevents photodegradation. Avoids contamination from residual bases or other reactive species.
Solvent If stored in solution, use a dry, inert solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.[10]Minimizes solvent-mediated decomposition.
  • Ensure Purity: Start with a purified cyanohydrin, free from significant amounts of water, residual base, or other impurities.

  • Select Stabilizer: Choose a suitable non-volatile acid stabilizer. Citric acid and boric acid are effective options.[10][12] If water is a concern, boric anhydride can be used, as it will react with water to form boric acid.[10]

  • Determine Amount: Calculate the amount of stabilizer needed, typically between 0.02% and 1% by weight of the cyanohydrin.[10]

  • Dissolution: If the cyanohydrin is a solid, dissolve it in a minimal amount of a dry, inert solvent.

  • Addition of Stabilizer: Add the calculated amount of the stabilizer to the cyanohydrin (or its solution) and mix thoroughly until it is dissolved or evenly dispersed.

  • Transfer and Storage: Transfer the stabilized cyanohydrin to a clean, dry, amber glass bottle. Purge the headspace with an inert gas before sealing and store at the recommended low temperature.

Visualizing Key Processes

Cyanohydrin_Equilibrium cluster_product Product Carbonyl Compound Carbonyl Compound Cyanohydrin Cyanohydrin Carbonyl Compound->Cyanohydrin + CN⁻ HCN HCN Cyanohydrin->Carbonyl Compound - CN⁻

Caption: The reversible equilibrium of cyanohydrin formation.

Decomposition_Pathways Cyanohydrin Cyanohydrin (R₂C(OH)CN) Alkoxide Alkoxide Intermediate (R₂C(O⁻)CN) Cyanohydrin->Alkoxide + Base - H⁺ Carbonyl Carbonyl (R₂C=O) HCN Hydrogen Cyanide (HCN) Carbonyl->Alkoxide + CN⁻ Alkoxide->Cyanohydrin + H⁺ - Base Alkoxide->Carbonyl Elimination of CN⁻

Caption: Base-catalyzed decomposition of cyanohydrins.

Frequently Asked Questions (FAQs)

Q1: Can I use trimethylsilyl cyanide (TMSCN) for my cyanohydrin synthesis? What are the advantages?

A1: Yes, TMSCN is a widely used and often preferred reagent for cyanohydrin synthesis. Its main advantage is that it is less hazardous than HCN. The reaction typically proceeds via the formation of a silylated cyanohydrin, which is often more stable than the parent cyanohydrin. This intermediate can then be hydrolyzed under controlled acidic conditions to yield the desired cyanohydrin.[2] This two-step process can sometimes provide better yields, especially for sensitive substrates.

Q2: My cyanohydrin is an oil and I'm having trouble removing the last traces of solvent without causing decomposition. Any suggestions?

A2: This is a common problem. Instead of aggressive heating or high vacuum, which can lead to decomposition, consider co-evaporation with a low-boiling, inert solvent like hexane or dichloromethane. Add the co-solvent to your oily product and evaporate the solvent under reduced pressure at a low temperature. Repeat this process a few times. This can help to azeotropically remove the higher-boiling solvent without subjecting your product to harsh conditions.

Q3: How can I monitor the decomposition of my cyanohydrin during a reaction or storage?

A3: Several analytical techniques can be used. Gas chromatography (GC) can be effective, but be aware that the high temperatures of the GC inlet can sometimes cause on-column decomposition, giving a false impression of the sample's stability.[14] High-performance liquid chromatography (HPLC) is often a gentler alternative. Nuclear magnetic resonance (NMR) spectroscopy is also an excellent tool for monitoring the disappearance of the cyanohydrin and the reappearance of the starting carbonyl compound. For qualitative detection of HCN release, specialized HCN gas detectors or colorimetric tests can be employed, though these should be used with extreme caution due to the high toxicity of HCN.[15]

Q4: Are there any specific safety precautions I should take when working with cyanohydrins?

A4: Absolutely. The primary hazard associated with cyanohydrins is their potential to decompose and release highly toxic and volatile hydrogen cyanide gas.[3][16] All work with cyanohydrins and cyanide reagents must be conducted in a well-ventilated chemical fume hood.[11][17] Always have an emergency plan in place for cyanide exposure, which may include having a cyanide antidote kit available and ensuring personnel are trained in its use. Waste containing cyanide should be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal, following your institution's safety guidelines.[17]

References

  • Process for stabilizing cyanohydrins.
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
  • Acetone cyanohydrin Chemical Storage Specifications - (CH3)2C(OH)CN. U.S. Chemical Storage.
  • Acetone Cyanohydrin Acute Exposure Guideline Levels.
  • Production and purification of acetone cyanohydrin by multiple stage distillation and condensation steps.
  • Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). OrgoSolver.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing).
  • Cyanohydrins. Chemistry LibreTexts.
  • Cyanohydrin Form
  • Process for chemical reactions involving cyanohydrins.
  • acetone cyanohydrin. Organic Syntheses Procedure.
  • Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology.
  • 19.
  • Acetone Cyanohydrin by GC/NP (thermionic).
  • ACETONE CYANOHYDRIN, STABILIZED. CAMEO Chemicals - NOAA.
  • Two Fatal Intoxic
  • 19.
  • Cyanohydrin stability on GC : r/Chempros. Reddit.
  • Video: Aldehydes and Ketones with HCN: Cyanohydrin Form
  • Process for stabilizing cyanohydrins.
  • Cyanide. Wikipedia.

Sources

Technical Support Center: Troubleshooting Low Yield in Cyanohydrin Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting low yields in cyanohydrin reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues that can adversely affect your reaction outcomes. As experienced chemists, we understand that a low yield can be a significant impediment to your research and development timelines. This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

Introduction to Cyanohydrin Synthesis

Cyanohydrins are valuable intermediates in organic synthesis, serving as precursors to a wide range of important molecules such as α-hydroxy acids, β-amino alcohols, and α-amino acids.[1][2][3] The formation of a cyanohydrin involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde or ketone.[4][5][6] While seemingly straightforward, this reversible reaction is sensitive to a variety of factors that can lead to disappointingly low yields.

This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Troubleshooting Guide: Common Causes of Low Yield

This section provides a systematic approach to identifying and resolving the root causes of low product yield in your cyanohydrin reaction.

Question 1: My reaction is not proceeding, or the conversion of my starting material is very low. What are the likely causes?

Answer: Low or no conversion is a common issue that can often be traced back to fundamental aspects of the reaction setup and the nature of the reactants themselves. A systematic evaluation of your experimental parameters is the most effective approach.[7][8]

Core Areas to Investigate:

  • Reagent and Solvent Quality: The purity of your starting materials, cyanide source, and solvent is paramount.[7] Impurities, especially water in non-aqueous reactions, can have a detrimental effect.

  • Reaction Conditions: The temperature, reaction time, and pH are critical parameters that govern the rate and equilibrium of the cyanohydrin formation.[7]

  • Catalyst Activity: Whether you are using a chemical or enzymatic catalyst, its activity is crucial for a successful reaction.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low or No Conversion Observed reagent_check Step 1: Verify Reagent & Solvent Quality start->reagent_check condition_check Step 2: Evaluate Reaction Conditions reagent_check->condition_check If reagents are pure sub_reagent Are starting materials pure? Is the cyanide source fresh? Are solvents anhydrous (if required)? reagent_check->sub_reagent catalyst_check Step 3: Assess Catalyst Activity condition_check->catalyst_check If conditions are optimal sub_condition Is the temperature optimal? Is the reaction time sufficient? Is the pH appropriate? condition_check->sub_condition outcome Improved Yield catalyst_check->outcome If catalyst is active sub_catalyst Is the catalyst loaded correctly? Has the catalyst been properly activated/stored? Is the catalyst inhibited? catalyst_check->sub_catalyst

Caption: A stepwise workflow for troubleshooting low conversion in cyanohydrin reactions.

Detailed Experimental Protocols:

  • Reagent Purity Check:

    • Starting Material: Analyze your aldehyde or ketone by NMR or GC-MS to confirm its purity. Aldehydes are particularly susceptible to oxidation to carboxylic acids.

    • Cyanide Source: Use a freshly opened bottle of your cyanide source (e.g., KCN, NaCN, or TMSCN). Alkali metal cyanides can be hygroscopic and may have reduced activity if not stored properly.

    • Solvent: For moisture-sensitive reactions, use freshly distilled or commercially available anhydrous solvents.[7]

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress over time. This will help you determine if the reaction is stalling or proceeding slowly.

Question 2: My crude yield appears high, but I'm losing a significant amount of product during workup and purification. Why is this happening?

Answer: Product loss during the isolation and purification stages is a frequent cause of low final yields.[7][9] Cyanohydrins, in particular, can be unstable and may decompose back to the starting carbonyl compound and cyanide.[6][10]

Key Considerations During Workup and Purification:

  • Product Stability: Cyanohydrins are often unstable, especially under basic conditions or at elevated temperatures.[6][10][11][12]

  • Aqueous Workup: The pH of the aqueous phase during extraction can significantly impact product stability and solubility.

  • Purification Method: The chosen purification method (e.g., column chromatography, distillation) may need to be optimized to prevent product decomposition.

Troubleshooting Strategies for Product Loss

IssueCausalityRecommended Solution
Product Decomposition The reversible nature of the cyanohydrin formation is a key factor.[5][6] The equilibrium can shift back to the starting materials, especially if the pH is not controlled.Stabilize the cyanohydrin by adding a small amount of an acid, such as citric acid or boric acid, to the purified product or during workup.[10] For thermally sensitive cyanohydrins, consider purification at lower temperatures.
Loss During Extraction Incorrect pH of the aqueous layer can lead to the decomposition of the cyanohydrin or increased solubility in the aqueous phase.Adjust the pH of the aqueous layer to be slightly acidic (pH 4-5) during extraction to suppress the reverse reaction.[13] Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[7]
Decomposition on Silica Gel The slightly acidic nature of silica gel can sometimes catalyze the decomposition of sensitive cyanohydrins.Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.[7] Alternatively, consider other purification methods like recrystallization if applicable.

Experimental Protocol: Stabilization of Cyanohydrins

  • After purification, dissolve the cyanohydrin in a suitable solvent (e.g., methyl tert-butyl ether).

  • Add 0.01 to 0.1% by weight of citric acid or boric acid to the solution.[10]

  • Remove the solvent under reduced pressure at a low temperature.

  • Store the stabilized cyanohydrin at a low temperature.

Frequently Asked Questions (FAQs)

This section addresses more specific queries related to optimizing cyanohydrin reactions.

Q1: What is the optimal pH for my cyanohydrin reaction?

The optimal pH is a delicate balance. A basic environment is necessary to generate the cyanide anion (CN⁻), which is the active nucleophile.[2][4] However, a pH that is too high can promote side reactions or, in the case of enzymatic reactions, may be outside the optimal range for the enzyme. For many non-enzymatic reactions, generating HCN in situ from a cyanide salt and a weak acid to maintain a slightly basic to neutral pH is effective.[4] In enzymatic systems using hydroxynitrile lyases (HNLs), a lower pH (around 4-5.5) is often employed to suppress the non-catalyzed, racemic background reaction.[1][14][15]

Q2: I am using an enzyme (Hydroxynitrile Lyase), but my yield is still low. What should I consider?

For enzymatic reactions, several factors beyond the general troubleshooting steps are important:

  • Enzyme Inhibition: The substrate or product can sometimes inhibit the enzyme at high concentrations.[16] Using a biphasic system (an aqueous phase for the enzyme and an organic phase for the substrate and product) can mitigate this by keeping the concentrations in the aqueous phase low.[1]

  • Enzyme Deactivation: Ensure the reaction temperature and pH are within the optimal range for the specific HNL you are using. Adding organic co-solvents can sometimes destabilize the enzyme.[1]

  • Mass Transfer Limitations: In biphasic systems, ensure adequate mixing to facilitate the transfer of reactants and products between the two phases.

Q3: My starting material is a sterically hindered ketone. How can I improve the yield?

The equilibrium for cyanohydrin formation is less favorable for sterically hindered ketones.[2] To drive the reaction towards the product, you can:

  • Use an excess of the cyanide source.

  • Employ a more reactive cyanide source, such as trimethylsilyl cyanide (TMSCN), which often gives better yields for challenging substrates.[5]

  • Consider in situ product removal, if feasible, to shift the equilibrium.

Q4: Are there any common side reactions I should be aware of?

With certain substrates, particularly aromatic aldehydes like benzaldehyde, the benzoin condensation can be a competing reaction.[5][17] This is also a base-catalyzed reaction and can consume your starting material, thus lowering the yield of the desired cyanohydrin. Careful control of the reaction conditions can help to minimize this side reaction.

Visualizing the Cyanohydrin Reaction Mechanism

cyanohydrin_mechanism carbonyl Aldehyde or Ketone (R-CO-R') alkoxide Tetrahedral Alkoxide Intermediate carbonyl->alkoxide Nucleophilic Attack cyanide Cyanide Ion (⁻C≡N) hcn HCN cyanohydrin Cyanohydrin (R-C(OH)(CN)-R') alkoxide->cyanohydrin Protonation regenerated_cyanide Cyanide Ion (regenerated)

Caption: The general mechanism of base-catalyzed cyanohydrin formation.

Conclusion

Successfully troubleshooting low yields in cyanohydrin reactions requires a logical and systematic approach. By carefully considering reagent purity, reaction conditions, product stability, and the specifics of your chosen catalytic system, you can significantly improve your experimental outcomes. This guide provides a framework for this process, grounded in the fundamental principles of organic chemistry and extensive practical experience.

References

  • Janes, L. E., & Zydney, A. L. (1996). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. PubMed. [Link]
  • Drăgan, G., & Creţu, G. (2012). CYANIDE REACTION WITH NINHYDRIN: THE EFFECT OF pH CHANGES AND UV-VIS RADIATION UPON THE ANALYTICAL RESULTS. Journal of the University of Chemical Technology and Metallurgy. [Link]
  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
  • Google Patents. (2001). CA2271607C - Process for stabilizing cyanohydrins.
  • Wannagat, F. J., et al. (2008).
  • Chemistry LibreTexts. (2025). 19.
  • Wikipedia. (n.d.). Cyanohydrin reaction. Wikipedia. [Link]
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
  • JoVE. (2025).
  • ResearchGate. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values.
  • ResearchGate. (2002). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications.
  • Svirbely, W. J., & Roth, J. F. (1953). Carbonyl Reactions. I. The Kinetics of Cyanohydrin Formation in Aqueous Solution. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. (2024). 19.
  • ResearchGate. (2021). Optimization of Reaction Conditions.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
  • Himo, F., et al. (2009). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. PubMed Central. [Link]
  • Reddit. (2024). Cyanohydrin stability on GC. r/Chempros. [Link]
  • Xing, X., et al. (2018).
  • Oriental Journal of Chemistry. (2014). NaCN/DOWEX(R)50WX4. Oriental Journal of Chemistry. [Link]
  • ResearchGate. (2001). Synthesis and Applications of Non-Racemic Cyanohydrins.
  • Chemical Reviews. (2001). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Chemical Reviews. [Link]
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023). Cyanohydrins. Chemistry LibreTexts. [Link]
  • Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
  • L.S.College, Muzaffarpur. (2020). Cyanohydrin reaction. L.S.College, Muzaffarpur. [Link]
  • PubMed. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. PubMed. [Link]
  • Google Patents. (2009). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • ACS Publications. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.
  • Catalysis Science & Technology. (2022). Continuous flow for enantioselective cyanohydrin synthesis. RSC Publishing. [Link]
  • YouTube. (2024).
  • Organic Chemistry Portal. (n.d.).
  • Pearson. (n.d.). Cyanohydrin Practice Problems. Pearson. [Link]
  • TutorChase. (n.d.). How do you synthesise a cyanohydrin?. TutorChase. [Link]
  • Sciencemadness.org. (2014). Unconventional Cyanohydrin Synthesis. Sciencemadness.org. [Link]

Sources

Technical Support Center: Efficient Removal of Unreacted Isobutyraldehyde from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of unreacted isobutyraldehyde from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.

Troubleshooting Guide: Common Issues in Isobutyraldehyde Removal

Successfully removing residual isobutyraldehyde requires careful consideration of its physical properties and the nature of your desired product. The following table addresses common issues, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete removal of isobutyraldehyde by distillation. The boiling point of your product is too close to that of isobutyraldehyde (63-65°C).[1][2]Consider fractional distillation with a high-efficiency column. If that fails, explore extractive or azeotropic distillation to alter the relative volatilities.[3][4][5][6][7][8]
Formation of a minimum boiling azeotrope with a solvent or with water (azeotrope with water boils at 59°C).[9]If an azeotrope is suspected, switch to a non-distillative method like bisulfite extraction or chromatography. Alternatively, use a different solvent that does not form an azeotrope.
Low yield of the desired product after bisulfite extraction. Your product may also be reacting with the sodium bisulfite, especially if it contains a reactive carbonyl group.[10][11]This method is most effective for separating aldehydes from non-carbonyl containing compounds. If your product has a ketone, assess its reactivity. Sterically hindered ketones are less likely to react.[10][11]
The bisulfite adduct of isobutyraldehyde is not fully partitioning into the aqueous layer.Use a water-miscible co-solvent like methanol or DMF to improve the contact between the aldehyde and the bisulfite solution.[11][12][13]
A solid precipitate forms at the interface during bisulfite extraction. The bisulfite adduct of isobutyraldehyde can sometimes be insoluble in both the organic and aqueous layers.[12][14][15]Filter the entire mixture through a pad of celite to remove the solid adduct before separating the liquid layers.[12][15]
The regenerated isobutyraldehyde (if desired) is of low purity. Incomplete reversal of the bisulfite addition reaction.Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a strong base like NaOH to drive the equilibrium back to the free aldehyde.[12][14]
The regenerated aldehyde is sensitive to the strongly basic conditions.For base-sensitive aldehydes, a non-aqueous regeneration method using TMS-Cl in acetonitrile can be employed.[16]
Difficulty in separating isobutyraldehyde from a product with a similar polarity. Co-elution during column chromatography.Modify the mobile phase polarity or switch to a different stationary phase. Consider derivatizing the isobutyraldehyde with a reagent that significantly alters its polarity before chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best method for removing isobutyraldehyde from my specific reaction?

The optimal method depends on several factors: the boiling point and chemical stability of your desired product, the scale of your reaction, and the required final purity.

  • Distillation is a good first choice if your product has a boiling point significantly higher (at least 30-40°C difference) than isobutyraldehyde and is thermally stable.

  • Bisulfite extraction is highly effective for removing aldehydes from mixtures containing non-carbonyl compounds or sterically hindered ketones.[10][11] It is a robust method applicable to a wide range of aldehydes.[10]

  • Chromatography is suitable for small-scale purifications or when other methods fail, but it can be less economical for large quantities.[17][18][19]

Q2: I suspect an azeotrope is forming. What are my options?

Isobutyraldehyde is known to form a minimum boiling azeotrope with water.[9] If you are using water in your reaction or workup and distillation is ineffective, you are likely dealing with an azeotrope. In such cases:

  • Switch to a non-distillative method: Bisulfite extraction is an excellent alternative as it relies on chemical reactivity rather than vapor pressure.[10][11][12][13][20][21][22]

  • Employ advanced distillation techniques:

    • Azeotropic distillation: Introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, allowing for separation.[8]

    • Extractive distillation: Add a high-boiling solvent that alters the relative volatility of the mixture, making the separation feasible.[3][4][5][6][7]

Q3: What is a bisulfite adduct and how does it help in purification?

A bisulfite adduct is the product formed from the reaction of an aldehyde (or a reactive ketone) with sodium bisulfite (NaHSO₃).[10][12][14] The bisulfite ion adds to the carbonyl group, forming an α-hydroxy sulfonic acid salt.[14] This adduct is a charged species and is typically water-soluble, allowing it to be separated from the organic components of a mixture through liquid-liquid extraction.[10][11][12]

Q4: Can I recover the isobutyraldehyde after it has been converted to the bisulfite adduct?

Yes, the formation of the bisulfite adduct is a reversible reaction.[12][14] By making the aqueous solution containing the adduct strongly basic (e.g., with NaOH), the equilibrium is shifted back, regenerating the aldehyde.[12][14] The regenerated aldehyde can then be extracted into an organic solvent.[12]

Visual Decision Guide for Method Selection

The following flowchart can help you decide on the most appropriate strategy for your purification needs.

G start Start: Crude Reaction Mixture containing Isobutyraldehyde product_bp Is the product's boiling point >100°C and thermally stable? start->product_bp distillation Perform Fractional Distillation product_bp->distillation  Yes product_carbonyl Does the product contain a reactive carbonyl group? product_bp->product_carbonyl No success_dist Successful Separation? distillation->success_dist end Purified Product success_dist->end  Yes success_dist->product_carbonyl No bisulfite_extraction Perform Bisulfite Extraction bisulfite_extraction->end product_carbonyl->bisulfite_extraction No chromatography Consider Preparative Chromatography product_carbonyl->chromatography  Yes

Caption: A decision tree to guide the selection of the appropriate method for removing unreacted isobutyraldehyde.

Experimental Protocols

Protocol 1: Removal of Isobutyraldehyde by Bisulfite Extraction

This protocol is a reliable method for selectively removing isobutyraldehyde from a mixture.

Materials:

  • Crude reaction mixture

  • A suitable water-miscible solvent (e.g., methanol, DMF)[11][12]

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃), freshly prepared

  • An immiscible organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.[12][20] For aliphatic aldehydes, DMF can enhance removal rates.[11][13]

  • Extraction: a. Transfer the solution to a separatory funnel. b. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Use an excess relative to the estimated amount of isobutyraldehyde. c. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and reaction.[20] Periodically vent the funnel to release any pressure. d. Add deionized water and an immiscible organic solvent (e.g., ethyl acetate).[12][20] e. Shake vigorously again and then allow the layers to separate. The aqueous layer now contains the isobutyraldehyde-bisulfite adduct.[12]

  • Separation: a. Carefully drain the lower aqueous layer. b. Wash the remaining organic layer with deionized water, followed by a wash with brine to help remove dissolved water.

  • Drying and Concentration: a. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄). b. Filter to remove the drying agent. c. Concentrate the organic solvent using a rotary evaporator to obtain your purified product.

  • Analysis: Confirm the removal of isobutyraldehyde using an appropriate analytical technique such as GC or NMR.

Protocol 2: Handling of a Solid Bisulfite Adduct

If a solid precipitates during the extraction, follow this modified procedure.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • If a solid forms at the interface or within the mixture, set up a Büchner funnel with a pad of celite over a filter flask.

  • Filter the entire biphasic mixture through the celite pad to remove the insoluble adduct.[12]

  • Transfer the filtrate to a separatory funnel and proceed with the layer separation as described in Protocol 1, step 3.

Protocol 3: Regeneration of Isobutyraldehyde from the Bisulfite Adduct

This protocol allows for the recovery of the isobutyraldehyde if needed.

Procedure:

  • Isolation: Collect the aqueous layer from the bisulfite extraction (Protocol 1, step 3a).

  • Basification: a. Transfer the aqueous layer to a clean separatory funnel and add an equal volume of an organic solvent (e.g., diethyl ether). b. Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while stirring and monitoring the pH.[14] c. Continue adding NaOH until the pH of the aqueous layer is strongly basic (pH > 12).

  • Extraction and Isolation: a. Shake the funnel to extract the regenerated isobutyraldehyde into the organic layer.[12] b. Separate the layers and collect the organic phase. c. The organic layer can now be dried and concentrated to yield the recovered isobutyraldehyde.

Illustrative Experimental Setup

G cluster_0 Fractional Distillation Setup Heating Mantle Heating Mantle Round Bottom Flask\n(Boiling Mixture) Round Bottom Flask (Boiling Mixture) Heating Mantle->Round Bottom Flask\n(Boiling Mixture) Fractionating Column\n(e.g., Vigreux) Fractionating Column (e.g., Vigreux) Round Bottom Flask\n(Boiling Mixture)->Fractionating Column\n(e.g., Vigreux) Thermometer Thermometer Fractionating Column\n(e.g., Vigreux)->Thermometer Condenser Condenser Fractionating Column\n(e.g., Vigreux)->Condenser Water Out Water Out Condenser->Water Out Receiving Flask\n(Distillate) Receiving Flask (Distillate) Condenser->Receiving Flask\n(Distillate) Water In Water In Water In->Condenser

Caption: A schematic of a standard laboratory fractional distillation apparatus.

References

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. [Link]
  • Isobutyraldehyde - Grokipedia. [Link]
  • Isobutyraldehyde - ChemBK. [Link]
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
  • Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56837. [Link]
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF - ResearchG
  • Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e56837. [Link]
  • Reduction of ester formation in isobutyraldehyde oxidation - Google P
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Scite.ai. [Link]
  • Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e56837. [Link]
  • Isobutyraldehyde | C4H8O - PubChem. [Link]
  • Separation of butyraldehyde from ethanol by extractive distillation - Google P
  • Separation of Butyraldehyde on Newcrom R1 HPLC column - SIELC Technologies. [Link]
  • Aldehyde oxidation processes - Google P
  • Isobutyraldehyde | Shodex HPLC Columns and Standards. [Link]
  • Reduction of ester formation in isobutyraldehyde oxidation - Google P
  • Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation - Google P
  • Recent Advances in Extractive Distill
  • Extractive distillation: An advanced separation technique | Processing Magazine. [Link]
  • isobutyraldehyde, 78-84-2 - The Good Scents Company. [Link]
  • Isobutyraldehyde - Wikipedia. [Link]
  • WEBINAR: Extractive Distillation for Product Recovery and Purific
  • Extractive Distillation Method for Azeotropes - ChemEnggHelp. [Link]
  • Separation of butyraldehyde from ethanol by azeotropic distillation - Google P
  • Isobutyraldehyde production from Escherichia coli by removing aldehyde reductase activity. [Link]
  • How to get rid of aldehyde from reaction mixture : r/AskChemistry - Reddit. [Link]
  • Benzenepropanal, α,α-dimethyl - Organic Syntheses Procedure. [Link]
  • Azeotrope tables - Wikipedia. [Link]

Sources

Technical Support Center: Chiral Separation of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-hydroxy-3-methylbutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving the enantiomers of this valuable chiral building block. Here, we address common challenges encountered during experimental work, offering in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and success of your analytical and preparative separations.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve specific problems you may encounter during the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution

You're injecting a racemic standard of this compound, but you see only a single peak or two poorly resolved peaks (Resolution < 1.5).

  • Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP). The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and the CSP. If the chosen CSP does not provide sufficient stereoselective interactions with this compound, no separation will occur.

    • Solution: A systematic screening of different CSPs is the most effective approach.[1] For a molecule like this compound, which contains both a hydroxyl and a nitrile group, polysaccharide-based CSPs are a logical starting point.

      • Actionable Step: Screen columns with different chiral selectors, such as amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)). These phases are known for their broad applicability in separating a wide range of chiral compounds.[1][2]

  • Probable Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition is critical in modulating the interactions between the analyte and the CSP. An incorrect choice of solvents or modifiers can suppress the enantioselective interactions necessary for separation.[1]

    • Solution: Systematically optimize the mobile phase. In normal-phase mode (the most common for polysaccharide CSPs), the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is a key parameter.

      • Actionable Step:

        • Start with a typical mobile phase, such as n-hexane/isopropanol (90:10, v/v).

        • If resolution is poor, vary the percentage of the alcohol modifier (e.g., from 5% to 20%).[1]

        • Try a different alcohol modifier (e.g., ethanol instead of isopropanol), as this can significantly alter selectivity.[1][3]

  • Probable Cause 3: Inadequate Temperature Control. Temperature affects the thermodynamics of chiral recognition.[2] While the effect can be unpredictable, it is a crucial parameter to investigate.

    • Solution: Evaluate the separation at different column temperatures.

      • Actionable Step: Analyze your sample at a range of temperatures (e.g., 15°C, 25°C, and 40°C). Lowering the temperature often enhances enantioselectivity and improves resolution, though this is not a universal rule.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

You have achieved some separation, but the peaks are broad and asymmetrical, compromising quantification and resolution.

  • Probable Cause 1: Secondary Interactions (Peak Tailing). The hydroxyl group in this compound can engage in unwanted secondary interactions with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.[2][5]

    • Solution: Add a mobile phase additive to mask the active sites.

      • Actionable Step: For acidic compounds like this compound, adding a small amount of an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase can significantly improve peak shape.[1][6]

  • Probable Cause 2: Column Overload (Peak Fronting or Tailing). Injecting too much sample mass onto the column is a common cause of poor peak shape.[7] Chiral columns are particularly susceptible to overloading.

    • Solution: Reduce the sample concentration or injection volume.

      • Actionable Step: Dilute your sample and re-inject. A good starting point is a concentration of 0.1 to 1.0 mg/mL.[2] If fronting persists, continue to dilute the sample until a symmetrical peak is achieved.

  • Probable Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and distorted peak shapes.[2]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

      • Actionable Step: Whenever possible, prepare your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

Issue 3: Unstable Retention Times

You observe that the retention times for your enantiomers are drifting between injections or across a sequence.

  • Probable Cause 1: Insufficient Column Equilibration. Chiral separations, particularly with polysaccharide-based CSPs, can require longer equilibration times than standard reversed-phase columns.[8]

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

      • Actionable Step: Flush the column with at least 20-30 column volumes of the new mobile phase before the first injection. When changing mobile phase composition, repeat the equilibration process.

  • Probable Cause 2: Mobile Phase Instability. The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane).

    • Solution: Prepare fresh mobile phase daily and keep it well-sealed.

      • Actionable Step: Always use freshly prepared mobile phase for your analyses. Ensure the solvent reservoir caps are tight to minimize evaporation.

  • Probable Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.

    • Solution: Use a column thermostat to maintain a constant temperature.

      • Actionable Step: Set the column oven to a stable temperature (e.g., 25°C) and ensure it is maintained throughout the analytical run.[8]

Frequently Asked Questions (FAQs)

Q1: Is High-Performance Liquid Chromatography (HPLC) the only technique for separating this compound enantiomers?

No, while HPLC with a chiral stationary phase is the most common and often the most direct method, other techniques can also be employed:

  • Gas Chromatography (GC): Direct separation on a chiral GC column is possible. However, due to the low volatility and polar nature of this compound, a more robust approach often involves derivatization.[1] The hydroxyl group can be derivatized to form a less polar, more volatile diastereomer, which can then be separated on a standard achiral GC column.[9][10]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster and more efficient separations.[11][12] It is particularly effective for chiral separations using polysaccharide-based CSPs and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase component.[11][13]

Q2: My unprotected this compound seems to be degrading during analysis. What can I do?

Unprotected cyanohydrins can be unstable and may decompose back to the corresponding aldehyde and hydrogen cyanide, especially in certain solvents or at non-neutral pH.

  • Solution: Acidifying the mobile phase can often stabilize unprotected cyanohydrins during HPLC analysis.

    • Actionable Step: The addition of a small amount of acid (e.g., 0.1% acetic acid or TFA) to the mobile phase, as recommended for improving peak shape, also serves to stabilize the cyanohydrin.[1] This allows for direct analysis without the need for a derivatization step, which can be time-consuming and introduce potential errors.

Q3: How do I choose between different polysaccharide-based chiral columns?

While there is no universal chiral column, the choice of the chiral selector (the derivative of amylose or cellulose) can significantly impact selectivity.[14]

  • Screening Strategy: The most effective approach is to screen a set of columns with complementary selectivities. A good starting kit would include columns based on:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dichlorophenylcarbamate)

    • Amylose tris(3,5-dichlorophenylcarbamate)

This screening will quickly identify the most promising stationary phase for your specific analyte.[1][15]

Q4: I have partial separation (Resolution ≈ 1.0). How can I optimize the method to achieve baseline resolution (Resolution ≥ 1.5)?

Once you have achieved partial separation, fine-tuning the chromatographic conditions can lead to baseline resolution.

  • Optimization Strategy:

    • Decrease the Flow Rate: Chiral separations often benefit from lower flow rates, as this provides more time for the enantiomers to interact with the CSP.[2][8] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

    • Fine-tune the Mobile Phase: Make small, incremental changes to the percentage of the alcohol modifier (e.g., in 1-2% steps).

    • Optimize the Temperature: As mentioned earlier, decreasing the temperature often improves resolution.[4] Evaluate the separation at a lower temperature (e.g., 15°C).

Data & Protocols

Table 1: Starting Conditions for Chiral Method Development
ParameterHPLCSFCGC (after derivatization)
Column Polysaccharide-based (e.g., Amylose or Cellulose derivatives), 250 x 4.6 mm, 5 µmPolysaccharide-based (e.g., Amylose or Cellulose derivatives), 250 x 4.6 mm, 5 µmStandard achiral (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFACO2/Methanol (80:20, v/v)Helium or Hydrogen
Flow Rate 1.0 mL/min3.0 mL/min1.0 mL/min
Temperature 25°C40°CTemperature program (e.g., 100°C to 250°C at 10°C/min)
Detection UV at 210-220 nmUV at 210-220 nmFID or MS
Protocol 1: Systematic Approach to Chiral HPLC Method Development
  • Column Selection:

    • Begin by screening a set of at least two polysaccharide-based columns (one amylose-based, one cellulose-based).

  • Mobile Phase Screening:

    • For each column, test two different mobile phases:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA.

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% TFA.

  • Identify Promising Conditions:

    • Evaluate the screening chromatograms for any signs of separation. Select the column and mobile phase combination that shows the best, even if partial, resolution.

  • Optimization:

    • Using the best conditions from step 3, systematically optimize the following parameters in order:

      • Modifier Percentage: Adjust the alcohol percentage from 5% to 20%.

      • Temperature: Test the separation at 15°C, 25°C, and 40°C.

      • Flow Rate: Reduce the flow rate to 0.8 mL/min and 0.5 mL/min to see if resolution improves.

  • Method Validation:

    • Once baseline resolution is achieved, validate the method for its intended purpose, assessing parameters like linearity, accuracy, precision, and robustness.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution

G Start Start: Poor or No Resolution CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP ScreenCSPs Action: Screen different CSPs (Amylose/Cellulose derivatives) CSP->ScreenCSPs No MobilePhase Is the Mobile Phase composition optimal? CSP->MobilePhase Yes ScreenCSPs->MobilePhase OptimizeMP Action: Vary alcohol modifier % and type MobilePhase->OptimizeMP No Temperature Is the column temperature controlled and optimized? MobilePhase->Temperature Yes OptimizeMP->Temperature OptimizeTemp Action: Test separation at different temperatures (e.g., 15-40°C) Temperature->OptimizeTemp No End Resolution Achieved Temperature->End Yes OptimizeTemp->End

A systematic workflow for troubleshooting poor enantiomeric resolution.

Diagram 2: Logic for Improving Poor Peak Shape

G Start Start: Poor Peak Shape Tailing Peak Tailing Observed? Start->Tailing Fronting Peak Fronting Observed? Tailing->Fronting No Add_Additive Action: Add 0.1% TFA or Acetic Acid to Mobile Phase Tailing->Add_Additive Yes Check_Overload Is column overload a possibility? Fronting->Check_Overload Yes Add_Additive->Check_Overload Reduce_Conc Action: Dilute sample or reduce injection volume Check_Overload->Reduce_Conc Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No Reduce_Conc->Check_Solvent Change_Solvent Action: Dissolve sample in mobile phase Check_Solvent->Change_Solvent Yes End Symmetrical Peaks Check_Solvent->End No Change_Solvent->End

A decision tree for diagnosing and correcting asymmetrical peaks.

References

  • Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins. ElectronicsAndBooks.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem.
  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. Benchchem.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Gas chromatographic separation of chiral 2-hydroxy acids and 2-alkyl-substituted carboxylic acids. Sci-Hub.

Sources

Optimizing Enantioselectivity in HNL-Catalyzed Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Hydroxynitrile Lyase (HNL) Catalysis >

Welcome to the technical support center for hydroxynitrile lyase (HNL) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the power of these stereoselective biocatalysts for the synthesis of enantiopure cyanohydrins— crucial building blocks in the pharmaceutical and agrochemical industries.[1][2][3][4][5] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and enhance the enantioselectivity of your reactions.

Section 1: Troubleshooting Guide - Low Enantioselectivity

One of the most common hurdles in HNL-catalyzed reactions is achieving high enantiomeric excess (ee). Below are common causes of low enantioselectivity and actionable solutions.

Issue 1: Significant Background (Non-Enzymatic) Reaction

Q: My reaction shows good conversion, but the enantiomeric excess (ee) of my cyanohydrin product is disappointingly low. What could be the cause?

A: A frequent cause of low enantioselectivity is a competing non-enzymatic, base-catalyzed reaction that produces a racemic mixture of the cyanohydrin.[6] This chemical reaction occurs in parallel with the desired enzyme-catalyzed, enantioselective reaction, thereby diminishing the overall ee of the product. The nucleophilic addition of cyanide to a carbonyl group is base-catalyzed, and even a slightly basic pH can promote this non-selective pathway.[6][7]

Troubleshooting Steps:

  • pH Optimization: The most critical parameter to control is the pH of the reaction medium. Lowering the pH to a value between 4 and 5 can effectively suppress the non-enzymatic reaction.[6] However, it is crucial to ensure that the chosen pH is within the optimal range for the specific HNL being used, as extreme pH values can lead to enzyme inactivation.

  • Enzyme Loading: Increasing the concentration of the HNL can enhance the rate of the enzymatic reaction, allowing it to outcompete the slower, non-selective chemical reaction. This is particularly important when using immobilized enzymes.[8]

  • Temperature Control: Lowering the reaction temperature can also help to slow down the non-enzymatic reaction to a greater extent than the enzymatic reaction, leading to an improvement in enantioselectivity.[6]

Issue 2: Sub-optimal Reaction Medium

Q: I've optimized the pH, but my enantioselectivity is still not satisfactory. Could the solvent system be the issue?

A: Absolutely. The choice of reaction medium plays a pivotal role in HNL stability and enantioselectivity. While aqueous buffers are common, they can sometimes lead to issues with substrate solubility and enzyme stability.

Troubleshooting Steps:

  • Biphasic Systems: Employing a two-phase system, consisting of an aqueous buffer and a water-immiscible organic solvent, is a powerful strategy.[6] In this setup, the enzyme resides in the aqueous phase where the reaction occurs, while the substrate and product are primarily in the organic phase. This minimizes substrate and product inhibition and can lead to higher enantioselectivity.[6][9]

  • Solvent Selection: When using a biphasic system, the choice of organic solvent is critical. Solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether are often preferred.[10] It's essential to select a solvent that does not inactivate the enzyme.

  • Water-Miscible Organic Solvents: While adding water-miscible organic solvents can increase substrate concentration, it often comes at the cost of enzyme stability and can negatively impact enantioselectivity.[6] This approach should be used with caution and thorough optimization.

Issue 3: Enzyme Inactivation or Inhibition

Q: My reaction starts well, but the enantioselectivity decreases over time. What could be happening?

A: A decline in enantioselectivity during the reaction can indicate enzyme inactivation or inhibition.

Troubleshooting Steps:

  • Substrate/Product Inhibition: High concentrations of either the substrate (aldehyde/ketone) or the product (cyanohydrin) can inhibit the enzyme. A biphasic system can mitigate this by keeping the concentrations in the aqueous phase low.[6]

  • Cyanide Concentration: While cyanide is a necessary reactant, high concentrations can be inhibitory to some HNLs. It is often preferable to use a stabilized form of HCN or generate it in situ to maintain a low, steady concentration.[10]

  • Enzyme Stability: Ensure that the reaction conditions (pH, temperature, solvent) are not causing the enzyme to denature over time. Enzyme immobilization can often enhance stability.[2][8][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right HNL for my target cyanohydrin?

A1: HNLs are available that produce either the (R)- or (S)-enantiomer of the desired cyanohydrin.[6][12][13] The choice depends on the desired stereochemistry of your final product. For example, HNLs from Prunus amygdalus (almonds) typically yield (R)-cyanohydrins, while those from Hevea brasiliensis (rubber tree) produce (S)-cyanohydrins.[1][14] The substrate scope of different HNLs also varies, so it's important to consult the literature to find an enzyme that is active with your specific aldehyde or ketone.[15]

Q2: What is enzyme immobilization and how can it improve my reaction?

A2: Enzyme immobilization is the process of confining enzyme molecules to a solid support. This can offer several advantages, including enhanced stability, easier separation of the enzyme from the reaction mixture, and the potential for enzyme reuse.[2][8] Immobilization techniques such as covalent attachment or entrapment can also sometimes improve the enantioselectivity of the HNL.[11]

Q3: How can I accurately determine the enantiomeric excess (ee) of my product?

A3: The most common methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[16][17] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[16] For high-throughput screening, enzymatic methods for ee determination have also been developed.[16][18]

Q4: Can I use protein engineering to improve the enantioselectivity of my HNL?

A4: Yes, protein engineering is a powerful tool for improving the catalytic properties of enzymes, including enantioselectivity.[5][19][20][21][22][23] Techniques like directed evolution and site-directed mutagenesis can be used to create HNL variants with enhanced enantioselectivity for a specific substrate.[19][24]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for HNL-Catalyzed Cyanohydrin Synthesis in a Biphasic System

This protocol provides a general framework for the synthesis of chiral cyanohydrins using an immobilized HNL in a batch system.[10]

Materials:

  • Immobilized Hydroxynitrile Lyase (HNL)

  • Aldehyde or ketone substrate

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)

  • Aqueous buffer (e.g., citrate buffer, pH adjusted to the optimum for the specific HNL)

  • Hydrogen cyanide (HCN) source (e.g., acetone cyanohydrin, or in situ generation from KCN/NaCN and an acid)

  • Reaction vessel with stirring capability

Procedure:

  • Reaction Setup: In a stirred reaction vessel, create a two-phase system by adding the organic solvent and the aqueous buffer. The optimal ratio of the organic to the aqueous phase should be determined experimentally for each specific reaction.

  • Substrate Addition: Dissolve the aldehyde or ketone substrate in the organic phase.

  • Enzyme Addition: Add the immobilized HNL to the reaction mixture.

  • Cyanide Addition: Introduce the cyanide source. For safety, using a stabilized form of HCN or generating it in situ is often preferred.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically between 0°C and room temperature) with vigorous stirring to ensure good mixing between the two phases. Monitor the reaction's progress by periodically taking samples from the organic phase and analyzing them by a suitable method (e.g., GC or HPLC) to determine conversion and enantiomeric excess.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Isolation: Separate the organic phase from the aqueous phase. Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure to obtain the crude cyanohydrin product.

  • Purification: If necessary, purify the product using techniques such as column chromatography or crystallization.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Materials:

  • Crude or purified cyanohydrin product

  • HPLC system with a UV detector

  • Chiral HPLC column suitable for separating cyanohydrin enantiomers

  • HPLC-grade solvents for the mobile phase (e.g., hexane and isopropanol)

  • Racemic standard of the cyanohydrin product

Procedure:

  • Sample Preparation: Dissolve a small amount of the cyanohydrin product in the mobile phase.

  • Standard Preparation: Prepare a solution of the racemic cyanohydrin standard in the mobile phase.

  • HPLC Analysis of Standard: Inject the racemic standard onto the chiral column and develop a separation method by optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • HPLC Analysis of Sample: Inject the sample solution using the optimized method.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard. Integrate the area of each peak. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Section 4: Visualizing the Workflow

Troubleshooting Logic for Low Enantioselectivity

Troubleshooting_Workflow Start Low Enantioselectivity Observed Check_Background Is there a significant non-enzymatic background reaction? Start->Check_Background Optimize_pH Optimize Reaction pH (e.g., lower to pH 4-5) Check_Background->Optimize_pH Yes Check_Medium Is the reaction medium optimal? Check_Background->Check_Medium No Increase_Enzyme Increase Enzyme Loading Optimize_pH->Increase_Enzyme Lower_Temp Lower Reaction Temperature Increase_Enzyme->Lower_Temp Recheck_ee Re-evaluate Enantioselectivity Lower_Temp->Recheck_ee Use_Biphasic Implement Biphasic System (e.g., MTBE/buffer) Check_Medium->Use_Biphasic No Check_Stability Is the enzyme stable under reaction conditions? Check_Medium->Check_Stability Yes Use_Biphasic->Recheck_ee Immobilize Immobilize the Enzyme Check_Stability->Immobilize No Control_Substrate Control Substrate/Product Concentration Check_Stability->Control_Substrate Yes Immobilize->Recheck_ee Control_Substrate->Recheck_ee

Sources

Effect of pH and temperature on 2-Hydroxy-3-methylbutanenitrile stability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methylbutanenitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, with a focus on the critical parameters of pH and temperature. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and products.

Introduction to this compound Stability

This compound, also known as isobutyraldehyde cyanohydrin, is a valuable intermediate in organic synthesis. As a cyanohydrin, its stability is a crucial factor that can significantly impact reaction yields, product purity, and storage longevity. The primary mode of degradation is a reversible retro-hydrocyanation reaction, where the molecule dissociates into its constituent aldehyde (isobutyraldehyde) and hydrogen cyanide (HCN). This equilibrium is sensitive to both pH and temperature, making a thorough understanding of these parameters essential for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The main degradation pathway is the reversible decomposition to isobutyraldehyde and hydrogen cyanide.[1] This reaction is an equilibrium, and the stability of the cyanohydrin is dictated by the factors that influence this equilibrium. Under strongly acidic or basic conditions, hydrolysis of the nitrile group to a carboxylic acid can also occur, though this is generally a slower process under typical experimental conditions.

Q2: How does pH influence the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The molecule is most stable in a slightly acidic environment (pH 4-5). Both strongly acidic and, particularly, basic conditions can catalyze the decomposition back to isobutyraldehyde and hydrogen cyanide. Basic conditions deprotonate the hydroxyl group, which facilitates the elimination of the cyanide anion.

Q3: What is the effect of temperature on the stability of this compound?

A3: Elevated temperatures promote the decomposition of this compound. The retro-hydrocyanation reaction is an endothermic process, meaning that increasing the temperature will shift the equilibrium towards the degradation products (isobutyraldehyde and HCN). Therefore, it is recommended to conduct reactions at the lowest feasible temperature and to store the compound in a cool environment.

Q4: Are there any recommended storage conditions for this compound?

A4: Yes, for optimal stability, this compound should be stored in a cool, dry place, protected from light. The ideal storage temperature is between 2-8°C. To minimize decomposition, the compound should be stored under anhydrous conditions and ideally with the addition of a small amount of an acidic stabilizer to maintain a slightly acidic pH.

Q5: Why am I seeing inconsistent results when analyzing my this compound sample by Gas Chromatography (GC)?

A5: Inconsistent GC results are a common issue when working with thermally labile compounds like cyanohydrins. The high temperatures of the GC inlet can cause on-column decomposition of this compound into isobutyraldehyde and HCN. This leads to an underestimation of the cyanohydrin and the appearance of a significant aldehyde peak. For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.

Troubleshooting Guide

Issue 1: Low Yield or Purity of this compound in Synthesis
Possible Cause Troubleshooting Steps & Scientific Rationale
Unfavorable pH during reaction or workup Verify and adjust the pH of your reaction mixture. The formation of cyanohydrins is often base-catalyzed; however, excess base can promote the reverse reaction. During aqueous workup, ensure the pH is maintained in the slightly acidic range (pH 4-5) to minimize decomposition.
Elevated reaction or workup temperature Maintain a low temperature throughout the synthesis and purification process. As the decomposition is endothermic, lower temperatures will favor the stability of the cyanohydrin product. Consider performing the reaction and extractions at 0-5°C.
Presence of water Use anhydrous solvents and reagents whenever possible. Water can participate in the hydrolysis of the nitrile group and may also facilitate the retro-hydrocyanation reaction. Ensure all glassware is thoroughly dried before use.
Issue 2: Degradation of this compound During Storage
Possible Cause Troubleshooting Steps & Scientific Rationale
Inappropriate storage temperature Store the compound at 2-8°C. Lower temperatures will significantly slow the rate of decomposition. Avoid storing at room temperature for extended periods.
Exposure to atmospheric moisture or basic/acidic contaminants Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). This will prevent the ingress of moisture. If the compound is stored in solution, ensure the solvent is anhydrous and neutral or slightly acidic.
pH of the storage solution is not optimal If storing in solution, buffer the solution to a pH of 4-5. The use of a non-reactive buffer system can help maintain the optimal pH for stability.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV or RI detector

  • C18 reverse-phase HPLC column

2. Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC system to determine the initial peak area of this compound.

  • Store the remaining solutions at a constant, controlled temperature (e.g., 25°C or 40°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each pH solution onto the HPLC.

  • Monitor the decrease in the peak area of this compound and the appearance of any degradation products (e.g., isobutyraldehyde).

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

3. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Refractive Index (RI)

Protocol 2: Thermal Stability Assessment

This protocol provides a framework for evaluating the thermal stability of this compound.

1. Materials:

  • This compound

  • Anhydrous, inert solvent (e.g., acetonitrile or dioxane)

  • Heating blocks or ovens set to desired temperatures (e.g., 40°C, 60°C, 80°C)

  • HPLC system and method as described in Protocol 1

2. Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent.

  • Aliquot the stock solution into several sealed vials.

  • Place the vials in the heating blocks or ovens at the different test temperatures.

  • At specified time points, remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC to determine the concentration of this compound.

  • Plot the natural logarithm of the concentration versus time for each temperature. The slope of this line will give the apparent first-order rate constant (k) for the degradation at that temperature.

  • An Arrhenius plot can be constructed by plotting ln(k) versus 1/T (in Kelvin) to determine the activation energy of the decomposition reaction.

Data Presentation

pHHalf-life at 26°C
4.957 minutes
6.328 minutes
6.88 minutes
7.09 minutes

Data adapted from studies on acetone cyanohydrin.

Visualizations

Stability_Influences cluster_conditions Experimental Conditions cluster_outcomes Stability Outcome High_Temperature High Temperature Decomposition Decomposition to Isobutyraldehyde + HCN High_Temperature->Decomposition Low_Temperature Low Temperature Stable Stable this compound Low_Temperature->Stable Basic_pH Basic pH (pH > 7) Basic_pH->Decomposition Acidic_pH Strongly Acidic pH (pH < 4) Acidic_pH->Decomposition Optimal_pH Slightly Acidic pH (4-5) Optimal_pH->Stable

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_pH Is the reaction/workup pH between 4 and 5? Start->Check_pH Check_Temp Was the temperature kept low (e.g., 0-5°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 4-5 Check_pH->Adjust_pH No Check_Water Were anhydrous conditions used? Check_Temp->Check_Water Yes Lower_Temp Lower reaction/workup temperature Check_Temp->Lower_Temp No Use_Anhydrous Use anhydrous solvents/reagents Check_Water->Use_Anhydrous No Re-run Re-run Experiment Check_Water->Re-run Yes Adjust_pH->Re-run Lower_Temp->Re-run Use_Anhydrous->Re-run

Sources

Technical Support Center: Work-up Procedures for 2-Hydroxy-3-methylbutanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-Hydroxy-3-methylbutanenitrile. The focus is on troubleshooting and optimizing the critical work-up phase of the experiment, ensuring product stability and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound, providing causes and actionable solutions.

Issue 1: Low or No Yield of Isolated Product

Question: I've completed the synthesis, but after the work-up, I have a very low yield of this compound. What could be the cause?

Answer: A low yield of the target cyanohydrin is often due to its decomposition back to the starting materials, isobutyraldehyde and cyanide. This is a common issue stemming from the reversible nature of the cyanohydrin formation reaction.[1]

Probable Causes & Solutions:

  • Incorrect pH during Work-up: The stability of this compound is highly dependent on pH. Under neutral or basic conditions, the equilibrium shifts, favoring decomposition.[1][2][3]

    • Solution: Ensure the aqueous layer is acidified to a pH of 4-5 before extraction.[1] This can be achieved by the careful addition of a dilute acid, such as 1M HCl or a buffered solution. Monitor the pH with a calibrated pH meter or pH paper.

  • High Temperatures: The formation of cyanohydrins is an exothermic process. Elevated temperatures during the reaction or work-up can drive the equilibrium back towards the starting materials.[1]

    • Solution: Perform all work-up steps, including quenching and extractions, in an ice-water bath to maintain a low temperature. When removing the solvent, use a rotary evaporator with a water bath temperature below 40°C and reduced pressure.[4]

  • Premature Work-up: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the consumption of the starting aldehyde before initiating the work-up.[5] Note that cyanohydrins can be thermally labile on a GC, so a crude NMR or LCMS might be a more reliable method to confirm conversion.[6]

G start Low Yield of Product check_ph Was the pH of the aqueous layer acidic (pH 4-5) during extraction? start->check_ph check_temp Were low temperatures (0-10°C) maintained during work-up? check_ph->check_temp Yes acidify Solution: Acidify to pH 4-5 with dilute acid before extraction. check_ph->acidify No check_completion Was reaction completion confirmed before work-up? check_temp->check_completion Yes cool_down Solution: Perform work-up steps in an ice bath. Use low temperature for solvent removal. check_temp->cool_down No other_issues Consider other issues (e.g., reagent quality). check_completion->other_issues Yes monitor_reaction Solution: Monitor reaction by TLC, NMR, or LCMS to ensure completion. check_completion->monitor_reaction No

Caption: Troubleshooting workflow for low product yield.

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Question: During the extraction with an organic solvent, I'm getting a persistent emulsion that won't separate. How can I resolve this?

Answer: Emulsion formation is common when there are surfactants or fine solid particles present, or when the densities of the aqueous and organic layers are too similar.

Probable Causes & Solutions:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can lead to stable emulsions.

    • Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking.

  • Presence of Biphasic Catalysts or Salts:

    • Solution: Add a small amount of a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by increasing the density of the aqueous phase and decreasing the solubility of the organic product in it.[5]

  • Filtration: If fine solids are present, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Issue 3: Presence of Unreacted Isobutyraldehyde in the Final Product

Question: My final product is contaminated with the starting material, isobutyraldehyde. How can I remove it?

Answer: The presence of the starting aldehyde can be due to an incomplete reaction or decomposition of the product during work-up.

Probable Causes & Solutions:

  • Incomplete Reaction: As mentioned previously, ensure the reaction has gone to completion before work-up.

  • Product Decomposition: The work-up conditions (pH, temperature) may have caused the product to revert to the starting materials.[1]

  • Purification Method:

    • Solution 1 (Bisulfite Wash): Isobutyraldehyde can be removed by washing the organic extract with a saturated solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[4]

    • Solution 2 (Vacuum Distillation): Careful fractional distillation under reduced pressure can separate the lower-boiling isobutyraldehyde from the this compound product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for quenching the reaction mixture?

A1: The primary goal of the quench is to neutralize any strong base used to catalyze the reaction and to begin establishing the slightly acidic conditions needed for product stability. A common and effective method is to slowly add the reaction mixture to a cold, stirred, dilute acid solution (e.g., 1M H₂SO₄ or HCl) until the pH is between 4 and 5.[1][7] This should be done in an ice bath to dissipate any heat generated.

Q2: Which organic solvent is recommended for the extraction of this compound?

A2: The choice of solvent is crucial for efficient extraction. Diethyl ether is a commonly used solvent.[4][5] Other suitable options include ethyl acetate and dichloromethane. The ideal solvent should have good solubility for the product, be immiscible with water, and have a low boiling point for easy removal.

SolventBoiling Point (°C)Density (g/mL)Key Considerations
Diethyl Ether 34.60.713Highly volatile and flammable. Prone to peroxide formation.
Ethyl Acetate 77.10.902Less flammable than ether. Can be susceptible to hydrolysis.
Dichloromethane 39.61.33Non-flammable, but more toxic. Denser than water.

Q3: How should I handle the cyanide-containing aqueous waste after extraction?

A3: EXTREME CAUTION IS REQUIRED. Cyanide is highly toxic.[3] All aqueous waste containing cyanide must be treated before disposal. A standard procedure is to add the aqueous waste to a stirred solution of sodium hypochlorite (bleach) and sodium hydroxide to oxidize the cyanide to the much less toxic cyanate. The pH should be kept basic (pH > 10) during this process to avoid the generation of toxic hydrogen cyanide gas. Always follow your institution's specific safety protocols for cyanide waste disposal.

Q4: Why is a brine wash recommended after the initial extractions?

A4: Washing the combined organic extracts with a saturated solution of sodium chloride (brine) serves two main purposes. Firstly, it helps to remove the majority of the dissolved water from the organic layer, which reduces the amount of drying agent needed in the next step.[5] Secondly, it can help to break any minor emulsions that may have formed.

Q5: What is a suitable drying agent for the organic solution of the product?

A5: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are excellent choices for drying the organic extract.[4][5] Add the drying agent to the solution, swirl, and let it stand until the solution is clear. If the drying agent clumps together, add more until some remains free-flowing. Afterwards, filter the solution to remove the drying agent.

General Work-up Protocol

This protocol outlines a standard procedure for the work-up of a this compound synthesis. Note: This is a generalized procedure and must be performed by trained personnel with appropriate safety precautions for handling cyanide.[5]

G cluster_0 Work-up Workflow start Reaction Mixture quench 1. Quench: Slowly add to cold, dilute acid (pH 4-5) start->quench extract 2. Extraction: Extract with an organic solvent (e.g., Diethyl Ether) 3x quench->extract combine 3. Combine Organic Layers extract->combine wash 4. Wash: Wash with saturated NaHCO₃ (optional), then brine combine->wash dry 5. Dry: Dry over anhydrous Na₂SO₄ or MgSO₄ wash->dry filter 6. Filter: Remove the drying agent dry->filter evaporate 7. Solvent Removal: Concentrate under reduced pressure (low temp) filter->evaporate purify 8. Purification (Optional): Vacuum distillation evaporate->purify end Pure this compound purify->end

Caption: General experimental workflow for work-up.

Step-by-Step Methodology
  • Quenching: In a separate flask, prepare a dilute solution of an acid (e.g., 1M H₂SO₄) and cool it in an ice-water bath. While stirring vigorously, slowly add the completed reaction mixture to the cold acid. Monitor the pH to ensure it reaches and stays within the 4-5 range.[1]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with three portions of a suitable organic solvent like diethyl ether.[5]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with a saturated solution of sodium bicarbonate (if the quench was strongly acidic), followed by a wash with saturated brine.[4][5]

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent such as sodium sulfate.[5]

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator. Ensure the water bath temperature is kept low to prevent product decomposition.[5]

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[5]

References

  • Hughes, C. G., & Wormald, M. R. (2000). Purification, characterization, and cloning of alpha-hydroxynitrile lyase from cassava (Manihot esculenta Crantz). PubMed.
  • Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • jOeCHEM. (2020). Cyanohydrin Formation (Forward/Reverse Directions). YouTube.
  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Chemistry LibreTexts. (2023). Cyanohydrins.
  • ACS Catalysis. (2018). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering.
  • Chemistry LibreTexts. (2024). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.
  • Chemistry LibreTexts. (2024). 5.7: Nucleophilic Addition of HCN - Cyanohydrin Formation.
  • Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one.
  • PubMed. (1981). Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase.
  • Sealord Group Of Hotels. (n.d.). Hydrolysis of cyanohydrins to form carboxylic acids.
  • Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review.
  • Reddit. (2024). Cyanohydrin stability on GC.
  • ResearchGate. (n.d.). Stability of 2-hydroxy-3-butenenitrile at 23 °C (A) and 5 °C (B) at different pH-values.
  • YouTube. (2024). Cyanohydrin Formation and Reactions.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
  • PubMed. (2011). Hydroxynitrile lyases from prunus seeds in the preparation of cyanohydrins.

Sources

Technical Support Center: Catalyst Deactivation in Enantioselective Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for enantioselective cyanohydrin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation. This guide provides in-depth technical information and practical, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental problems in a question-and-answer format, offering step-by-step guidance to identify and rectify the root causes of catalyst deactivation.

Question 1: My reaction has suddenly stopped or the reaction rate has significantly decreased. What are the likely causes and how can I investigate this?

A sudden drop in reaction rate is a classic indicator of catalyst deactivation. The primary causes can be broadly categorized as poisoning, fouling, or thermal degradation.[1][2][3][4][5]

Initial Diagnostic Workflow:

  • Rule out simple explanations:

    • Confirm reagent addition: Double-check that all reagents, including the cyanide source and any additives, were added in the correct stoichiometry.

    • Temperature control: Verify that the reaction temperature has been maintained at the desired setpoint. Fluctuations can impact catalyst stability and reaction kinetics.[3]

    • Stirring/Mixing: Ensure adequate mixing to overcome potential mass transfer limitations, which can mimic catalyst deactivation.

  • Investigate Catalyst Poisoning: Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, rendering them inactive.[6]

    • Common Poisons: In cyanohydrin synthesis, common poisons include water, excess cyanide ions, and impurities in the substrate or solvent.[7][8][9] For palladium catalysts, halides, sulfides, and nitrogen-containing heterocycles are known poisons.[6]

    • Troubleshooting Steps:

      • Substrate and Solvent Purity: Analyze the purity of your aldehyde/ketone substrate and solvent using techniques like GC-MS or NMR to identify potential impurities. Consider purifying the substrate by distillation or chromatography.

      • Cyanide Source: If using a cyanide salt like KCN, ensure it is dry. If using a silyl cyanide like TMSCN, be aware that it can hydrolyze in the presence of moisture to generate HCN, which can interact with the catalyst in complex ways.[8][9] The use of acetone cyanohydrin as a cyanide source can also introduce impurities.[10][11]

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst and reaction with atmospheric moisture.

  • Assess Catalyst Fouling: Fouling occurs when insoluble materials, such as polymers or byproducts, physically block the active sites of the catalyst.[1][4][5][12]

    • Visual Inspection: Observe the reaction mixture for any signs of precipitation or color change that might indicate the formation of insoluble species.

    • Analytical Techniques: If you recover the catalyst, techniques like Scanning Electron Microscopy (SEM) can be used to visualize any surface deposits.

Workflow for Diagnosing Reaction Stoppage

A Reaction Stopped / Rate Decreased B Check Reagents, Temperature, & Mixing A->B C Issue Found & Resolved? B->C D Yes C->D Yes E No C->E No M Proceed with Reaction D->M F Investigate Catalyst Poisoning E->F J Investigate Catalyst Fouling E->J G Analyze Substrate/Solvent Purity F->G H Check Cyanide Source for Impurities F->H I Ensure Inert Atmosphere F->I K Visual Inspection for Precipitates J->K L Analyze Recovered Catalyst (SEM) J->L A Decreased Enantioselectivity B Is Conversion Still High? A->B C Yes B->C D No (See Q1) B->D E Check for Competing Racemic Reaction C->E G Investigate Catalyst/Ligand Degradation C->G I Assess Impact of Water C->I F Optimize pH or Base Stoichiometry E->F H Analyze Recovered Catalyst G->H J Ensure Anhydrous Conditions I->J

Caption: A flowchart for troubleshooting decreased enantioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst deactivation in enantioselective cyanohydrin synthesis.

Q1: What are the main mechanisms of catalyst deactivation in this reaction?

There are three primary mechanisms of catalyst deactivation:

  • Chemical Deactivation (Poisoning): This is the most common cause and involves the strong, often irreversible, binding of a chemical species (a poison) to the active site of the catalyst. [4][5][6]Common poisons in cyanohydrin synthesis include water, excess cyanide, and impurities in the starting materials. [8][9]* Thermal Deactivation (Sintering): This occurs at elevated temperatures where the catalyst's active components can agglomerate, leading to a loss of active surface area. [12][13]While many cyanohydrin syntheses are run at or below room temperature, this can be a factor for certain catalyst preparations or regeneration procedures.

  • Mechanical Deactivation (Attrition): This is more relevant for heterogeneous catalysts and involves the physical breakdown of the catalyst particles due to mechanical stress, such as vigorous stirring. [4][5][12] Q2: How can I prevent catalyst deactivation?

Proactive measures are key to maintaining catalyst performance:

  • High Purity Reagents: Use substrates and solvents of the highest possible purity. Purification of reagents before use is highly recommended.

  • Strictly Anhydrous Conditions: Thoroughly dry all glassware and reagents. Conduct reactions under an inert atmosphere to exclude moisture and oxygen. [7]* Control of Stoichiometry: Carefully control the stoichiometry of all reagents, especially the cyanide source and any additives, to avoid the presence of excess species that could act as inhibitors or poisons. [8][9]* Optimal Reaction Conditions: Operate within the recommended temperature and pH ranges for your specific catalyst system to avoid thermal degradation and side reactions. [14][15] Q3: Is it possible to regenerate a deactivated catalyst?

Catalyst regeneration is sometimes possible, depending on the deactivation mechanism.

  • Fouling: If deactivation is due to fouling by soluble organic materials, washing the catalyst with an appropriate solvent may restore its activity.

  • Poisoning: Regeneration from poisoning is more challenging. If the poison is reversibly bound, it may be possible to remove it by washing or by treatment with a displacing agent. However, if the poison is strongly and irreversibly bound, regeneration may not be feasible.

  • Thermal Degradation: Deactivation due to sintering is generally irreversible.

Experimental Protocol: General Procedure for Catalyst Regeneration by Washing

  • Isolate the Catalyst: At the end of the reaction, separate the catalyst from the reaction mixture. For heterogeneous catalysts, this can be done by filtration. For homogeneous catalysts, this may require precipitation followed by filtration.

  • Solvent Washing: Wash the isolated catalyst sequentially with a series of solvents. A typical sequence might be:

    • The reaction solvent to remove residual reactants and products.

    • A more polar solvent (e.g., acetone or ethanol) to remove more polar impurities.

    • A non-polar solvent (e.g., hexanes) to remove non-polar impurities.

  • Drying: Thoroughly dry the washed catalyst under vacuum to remove all traces of solvent.

  • Activity Test: Test the activity and enantioselectivity of the regenerated catalyst under standard reaction conditions to assess the effectiveness of the regeneration procedure.

Table 1: Common Catalyst Systems and Their Susceptibilities to Deactivation

Catalyst SystemCommon Deactivation PathwaysPreventative Measures
Titanium-Salen Complexes - Hydrolysis by water- Inhibition by excess cyanide- Rigorous anhydrous conditions- Slow addition of cyanide source
Vanadium-Based Catalysts - Formation of inactive V(IV) species- Coordination of polar solvents to the metal center [16]- Use of a co-oxidant- Choice of non-coordinating solvents
Hydroxynitrile Lyases (HNLs) - pH-induced denaturation- Inhibition by high substrate/product concentrations- Maintain optimal pH range (typically 4-6)<[14]br>- Use of biphasic systems to control concentrations
Organocatalysts (e.g., Thioureas) - Protonation/deprotonation of the active site- Aggregation- Control of pH and additives- Use of appropriate solvents

Analytical Techniques for Characterizing Catalyst Deactivation

To effectively troubleshoot, it's crucial to understand the state of your catalyst. [17]Several analytical techniques can provide valuable insights. [12]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): Can be used to study the structure of the catalyst and its interaction with substrates and inhibitors.

    • Infrared (IR) and Raman Spectroscopy: Useful for identifying functional groups on the catalyst surface and detecting adsorbed species.

    • X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and oxidation state of the catalyst surface, which is particularly useful for identifying poisons. [12][17]

  • Microscopy Techniques:

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Allow for the visualization of the catalyst's morphology and can reveal changes due to fouling or sintering. [12]

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Can be used to study the thermal stability of the catalyst and to identify the temperature at which decomposition occurs. [12] Characterization Workflow

G cluster_0 Deactivated Catalyst Sample cluster_1 Spectroscopic Analysis cluster_2 Microscopic Analysis cluster_3 Thermal Analysis cluster_4 Diagnosis A Initial Observation (e.g., Low ee, Low Conversion) B NMR (Structural Integrity) A->B C IR/Raman (Adsorbed Species) A->C D XPS (Surface Composition, Poisons) A->D E SEM/TEM (Morphology, Fouling) A->E F TGA/DSC (Thermal Stability) A->F G Identify Root Cause (Poisoning, Fouling, etc.) B->G C->G D->G E->G F->G

Caption: A workflow for characterizing a deactivated catalyst.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Catalyst Deactivation Mechanism Analysis. Alfa Chemistry.
  • Technical Support Center: Enhancing the Stereoselectivity of Cyanohydrin Synthesis. (2025). Benchchem.
  • Aldehydes and Ketones with HCN: Cyanohydrin Form
  • Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. (2025).
  • or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. (2011). Molecules, 16(11), 9543-9553.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2019).
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023).
  • Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. (2018). Scientific Reports, 8(1), 1-10.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry, 14(25), 5865-5881.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry, 14(25), 5865-5881.
  • New Methods for Chiral Cyanohydrin Synthesis. (2006). Diva-portal.org.
  • Asymmetric counteranion-directed Lewis acid organocatalysis for the scalable cyanosilylation of aldehydes. (2016).
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2021). Energies, 14(11), 3123.
  • The mathematical catalyst deactivation models: a mini review. (2023). RSC Advances, 13(33), 23097-23112.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. (2025).
  • Synthetic and Mechanistic Studies on Asymmetric Cyanohydrin Synthesis Using a Titanium(salen) Bimetallic Catalyst. (2025).
  • Cyanohydrin synthesis by Cyanation or Cyanosilyl
  • Continuous flow for enantioselective cyanohydrin synthesis. (2022). Catalysis Science & Technology, 12(10), 3235-3243.
  • Cyanohydrins – Knowledge and References. Taylor & Francis.
  • Cyanohydrins. (2023). Chemistry LibreTexts.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2002). Journal of the American Chemical Society, 124(40), 11846-11847.
  • The mathematical catalyst deactivation models: a mini review. (2023). RSC Advances, 13(33), 23097-23112.
  • Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. (2010). Beilstein Journal of Organic Chemistry, 6, 1043-1055.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015).
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. (2015).
  • C
  • Enantiomeric enrichment of cyanohydrins. (1993).
  • Kinetics and mechanism of vanadium catalysed asymmetric cyanohydrin synthesis in propylene carbonate. (2010).
  • Cyanohydrin Form
  • Deactivation of the Vanadia Catalyst in the Selective Catalytic Reduction Process. (1990). Industrial & Engineering Chemistry Research, 29(10), 1935-1943.
  • Synthesis and elaboration of cyanohydrins. (2021).
  • Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes. (2025). BenchChem.
  • Vanadium-catalyzed asymmetric cyanohydrin synthesis. (2000). Organic Letters, 2(11), 1617-1619.
  • Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. (2003). Organic Letters, 5(23), 4505-4507.
  • Cyano-borrowing: titanium-catalyzed direct amination of cyanohydrins with amines and enantioselective examples. (2019).
  • Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. (2002). Tetrahedron Letters, 43(47), 8499-8502.
  • Room Temperature Synthesis of Enantioenriched NonProtected Cyanohydrins Using Vanadium(salalen) Catalyst. (2007).
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry, 14(25), 5865-5881.
  • Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. (2010).
  • Catalytic cascade synthesis of cyanohydrin esters via water/O2-induced cyanide transfer from K3Fe(CN)6. (2018).

Sources

Analytical challenges in monitoring 2-Hydroxy-3-methylbutanenitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Monitoring 2-Hydroxy-3-methylbutanenitrile Reactions

Welcome to the technical support center for monitoring reactions involving this compound (isobutyraldehyde cyanohydrin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical challenges associated with this compound. Here, we address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both accuracy and reproducibility.

The Core Challenge: The Reversible Nature of Cyanohydrins

The primary analytical challenge in monitoring this compound stems from the reversible nature of its formation.[1][2][3] The compound exists in equilibrium with its starting materials, isobutyraldehyde and hydrogen cyanide (HCN). This equilibrium is highly sensitive to environmental conditions, particularly pH, temperature, and the presence of water.[1][4] Analytical methods and sample handling procedures must be carefully designed to prevent the decomposition of the cyanohydrin, which would otherwise lead to inaccurate quantification and misleading kinetic data.

cluster_reactants Reactants cluster_conditions Equilibrium Influencers Isobutyraldehyde Isobutyraldehyde Product This compound Isobutyraldehyde->Product Formation HCN Hydrogen Cyanide (HCN) Product->Isobutyraldehyde Decomposition pH High pH (Basic) pH->Product Shifts Equilibrium (Favors Decomposition) Temp High Temperature Temp->Product Shifts Equilibrium (Favors Decomposition) Water Water Water->Product Facilitates Decomposition

Caption: Equilibrium of this compound formation and decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the analysis of this compound reactions.

Category 1: Sample Stability and Preparation

Question 1: My product yield seems to decrease the longer I store the sample before analysis. What's happening and how can I prevent it?

Answer: This is a classic sign of cyanohydrin decomposition. The equilibrium is shifting back towards the starting materials.

  • Causality: The stability of this compound is highly dependent on pH. Neutral to basic conditions significantly accelerate the retro-cyanohydrin reaction.[1][4] Elevated temperatures and the presence of water also promote this breakdown.[4]

  • Troubleshooting Protocol:

    • pH Control: Ensure your sample matrix is slightly acidic. A pH range of 4-5 is often recommended to stabilize the cyanohydrin.[1][4] This can be achieved by quenching the reaction in a pre-acidified solvent.

    • Temperature Control: Store samples immediately at low temperatures (2-8°C) and minimize time at room temperature. For long-term storage, freezing is advisable.

    • Minimize Water: Use anhydrous solvents for sample dilution and store the compound in tightly sealed containers in a dry environment to prevent hydrolysis.[4]

    • Consider Stabilizers: For bulk material, the addition of a small amount (0.01-1% by weight) of an acidic stabilizer like citric acid or boric acid can inhibit decomposition.[4]

Question 2: I'm seeing broad or tailing peaks in my HPLC analysis. Is this related to stability?

Answer: It can be, but it's also a common chromatographic issue. Let's break it down.

  • Causality: Peak tailing or broadening can result from on-column decomposition if the mobile phase is not optimized for cyanohydrin stability. It can also be caused by secondary interactions with the stationary phase, column overload, or issues with the column itself.

  • Troubleshooting Steps:

    • Mobile Phase pH: The most critical factor. Acidify your mobile phase. Adding 0.1% formic acid or phosphoric acid to the aqueous component is a common practice to ensure the cyanohydrin remains protonated and stable during the analysis.[5]

    • Column Health: Flush the column according to the manufacturer's instructions. If the problem persists, consider using a new column or a guard column to protect the analytical column from contaminants.[6][7]

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

Category 2: Gas Chromatography (GC) Analysis

Question 3: My GC results are inconsistent and show a large peak for isobutyraldehyde, even when I expect high conversion to the cyanohydrin. Why?

Answer: You are likely observing thermal decomposition of your product in the GC system.

  • Causality: this compound is thermally labile. Standard GC inlet temperatures (typically ≥200°C) are high enough to cause the retro-cyanohydrin reaction, breaking the molecule back down into isobutyraldehyde and HCN.[4] What you are quantifying is not the actual composition of your sample, but an artifact of the analytical method.

Start Inconsistent GC Results (High Aldehyde Peak) Cause Possible Cause: Thermal Decomposition in Inlet Start->Cause Step1 Lower Inlet Temperature (e.g., 150-180°C) Cause->Step1 Action 1 Step2 Use Cool-on-Column Inlet (Minimizes thermal stress) Cause->Step2 Action 2 Step3 Derivatize the Sample (Increase thermal stability) Cause->Step3 Action 3 Result_Good Problem Solved: Accurate Quantification Step1->Result_Good Result_Bad Problem Persists: Consider HPLC Step1->Result_Bad Step2->Result_Good Step3->Result_Good

Sources

Technical Support Center: Long-Term Stability of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for ensuring the long-term stability of 2-Hydroxy-3-methylbutanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage conditions and troubleshooting of potential stability issues. Our goal is to equip you with the necessary knowledge to maintain the integrity of this critical chemical intermediate throughout your research and development workflows.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored at 2°C to 8°C in a tightly sealed container to prevent moisture ingress.[1] The compound should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation and hydrolysis.[2]

Q2: What are the primary degradation pathways for this compound?

A2: There are two main degradation pathways of concern:

  • Retro-cyanohydrin Reaction: This is a reversible decomposition into isobutyraldehyde and hydrogen cyanide (HCN).[3] This process is significantly accelerated by elevated temperatures and basic (alkaline) pH conditions.

  • Hydrolysis: The nitrile functional group can undergo hydrolysis, particularly in the presence of moisture and strong acids or bases, to form 2-hydroxy-3-methylbutanamide and subsequently 2-hydroxy-3-methylbutanoic acid.[1]

Q3: How does pH affect the stability of this compound?

A3: The stability of cyanohydrins like this compound is highly dependent on pH. Alkaline conditions drastically increase the rate of the retro-cyanohydrin reaction, leading to rapid decomposition.[3] Conversely, slightly acidic conditions can enhance stability. For closely related cyanohydrins, maintaining a pH between 4 and 5 is often recommended for storage.[3]

Q4: Can I use stabilizers to prolong the shelf-life of this compound?

A4: Yes, the addition of acidic stabilizers can effectively suppress decomposition. The use of citric acid and/or boric acid in concentrations ranging from 0.01% to 5% by weight has been shown to be effective.[3] For many applications, an addition of 0.02% to 1% by weight is sufficient.[3] Boric anhydride can be particularly useful if the compound is suspected to be contaminated with water, as it will react with water to form boric acid in situ.[3]

Q5: Is this compound sensitive to light?

A5: While specific photostability studies on this compound are not extensively documented in readily available literature, cyanohydrin derivatives, in general, can be susceptible to photodegradation.[4][5] Therefore, as a precautionary measure and in line with best practices for storing chemical intermediates, it is highly recommended to store the compound in amber vials or other light-protecting containers.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound, providing logical steps to diagnose and resolve them.

Issue 1: Decreased Purity or Presence of Impurities Over Time
  • Possible Cause 1: Improper Storage Temperature.

    • Troubleshooting: Verify that the compound has been consistently stored at the recommended 2°C to 8°C. Excursions to higher temperatures, even for short periods, can initiate degradation.

  • Possible Cause 2: Exposure to Moisture.

    • Troubleshooting: Ensure the container is tightly sealed. If the compound has been opened multiple times, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize exposure to atmospheric moisture. The use of anhydrous solvents is also critical in experimental setups.[1]

  • Possible Cause 3: Alkaline pH.

    • Troubleshooting: If the compound is in solution, measure the pH. If it is neutral or basic, consider adjusting to a slightly acidic pH (e.g., 4-5) with a suitable acid if compatible with your experimental design. For neat storage, consider the use of an acidic stabilizer as mentioned in the FAQs.[3]

Issue 2: Inconsistent or Non-Reproducible Analytical Results, Particularly with Gas Chromatography (GC)
  • Possible Cause: Thermal Decomposition in the GC Inlet.

    • Causality: this compound is thermally labile. High temperatures in the GC inlet can cause the compound to undergo the retro-cyanohydrin reaction, leading to the detection of isobutyraldehyde and HCN instead of or in addition to the parent compound. This results in inaccurate quantification and the appearance of unexpected peaks.[3]

    • Troubleshooting Steps:

      • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the compound. A starting point of 150-200°C is recommended.[3]

      • Use a Cool-on-Column Inlet: If available, this is the preferred injection technique as it introduces the sample at a temperature close to the initial oven temperature, minimizing thermal stress.[3]

      • Derivatization: Convert the thermally labile hydroxyl group into a more stable ether or ester, for example, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] The resulting derivative will be more volatile and less prone to decomposition during GC analysis.

      • Switch to High-Performance Liquid Chromatography (HPLC): HPLC is a less harsh analytical technique for thermally labile compounds and is often the preferred method for purity assessment of cyanohydrins.[3]

Data Presentation: Factors Influencing Stability

ParameterRecommendationRationale
Temperature 2°C - 8°CMinimizes the rate of retro-cyanohydrin reaction and other decomposition pathways.
pH Slightly Acidic (e.g., 4-5)Suppresses the base-catalyzed retro-cyanohydrin reaction.[3]
Moisture Anhydrous ConditionsPrevents hydrolysis of the nitrile group.[1]
Atmosphere Inert Gas (Nitrogen, Argon)Minimizes the risk of oxidative degradation.
Light Protection from LightPrevents potential photodegradation.[4][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A gradient or isocratic mobile phase consisting of acetonitrile and water is typically used. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to maintain a slightly acidic pH and improve peak shape.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled at 25°C.

    • Detection Wavelength: this compound lacks a strong chromophore. Detection at a low UV wavelength (e.g., 205-215 nm) may be possible. Alternatively, a detector more suitable for non-chromophoric compounds, such as a Refractive Index (RI) detector or a Mass Spectrometer (MS), can be employed for more sensitive and specific detection.[3]

  • Data Analysis:

    • The purity of the sample is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram. Degradation products would appear as separate peaks.

Protocol 2: GC-MS Analysis with Derivatization for Impurity Profiling

This protocol is designed for the analysis of this compound, taking into account its thermal lability.

  • Derivatization (Silylation):

    • Accurately weigh a small amount of the sample (e.g., 1-5 mg) into a vial.

    • Add a suitable solvent (e.g., 100 µL of anhydrous pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (e.g., 100 µL).

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C (as the derivative is more stable).

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum.

    • Identify and quantify any impurity peaks.

Visualizations

G cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways Temperature (2-8°C) Temperature (2-8°C) Anhydrous Anhydrous Inert Atmosphere Inert Atmosphere Light Protection Light Protection Retro-Cyanohydrin Reaction Retro-Cyanohydrin Reaction Hydrolysis Hydrolysis This compound This compound This compound->Temperature (2-8°C) This compound->Anhydrous This compound->Inert Atmosphere This compound->Light Protection This compound->Retro-Cyanohydrin Reaction High Temp, Basic pH This compound->Hydrolysis Moisture

Caption: Key factors for the stability of this compound.

G cluster_solutions Troubleshooting Steps Inconsistent GC Results Inconsistent GC Results Thermal Decomposition Thermal Decomposition Inconsistent GC Results->Thermal Decomposition Cause Lower Inlet Temp Lower Inlet Temp Cool-on-Column Cool-on-Column Derivatization Derivatization Use HPLC Use HPLC Thermal Decomposition->Lower Inlet Temp Thermal Decomposition->Cool-on-Column Thermal Decomposition->Derivatization Thermal Decomposition->Use HPLC

Caption: Troubleshooting workflow for inconsistent GC analysis.

References

  • Photodecarboxylation of cyanohydrin esters. Models for pyrethroid photodecomposition. (n.d.).
  • The Effect of Accelerated Aging on the Properties of Nitrile Butadiene Rubber (NBR) O-Rings | Journal of Testing and Evaluation. (n.d.). ASTM Digital Library.
  • Photochemical reduction of cyanohydrins. Solvated electrons and/or H•... (n.d.). ResearchGate.
  • Stability of 2-hydroxy-3-butenenitrile at 23 °C (A) and 5 °C (B) at... (n.d.). ResearchGate.
  • Photodecarboxylation of cyanohydrin esters. Models for pyrethroid photodecomposition. (1977). Journal of Agricultural and Food Chemistry, 25(1), 56-58.
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.).
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.).
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America, 27(12).
  • Cyanohydrins – Knowledge and References. (n.d.). Taylor & Francis.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1637-1651.
  • Cyanohydrin. (n.d.). In Wikipedia.
  • ACETONE CYANOHYDRIN (CAS Reg. No. 75-86-5) PROPOSED ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs). (n.d.). Regulations.gov.
  • Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. (n.d.). NJ.gov.
  • Separation of Butyronitrile, 2-ethyl-2-hydroxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Acetone Cyanohydrin Acute Exposure Guideline Levels. (2002). In National Center for Biotechnology Information.
  • This compound. (n.d.). PubChem.
  • Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309). (n.d.). Human Metabolome Database.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics, 14(11), 2326.
  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. (2022). Pharmaceutics, 14(9), 1935.
  • Showing Compound (2R)-2-hydroxy-2-methylbutanenitrile (FDB030109). (n.d.). FooDB.
  • 2-Butynoic acid, 4-hydroxy-, methyl ester. (n.d.). Organic Syntheses.
  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2019). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide for Synthetic Chemists: 2-Hydroxy-3-methylbutanenitrile vs. Acetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, cyanohydrins stand as exceptionally versatile intermediates. Their ability to introduce a nitrile and a hydroxyl group in a single step—effectively acting as a masked carbonyl and a nucleophilic carbon source—opens pathways to a multitude of functional groups, including α-hydroxy acids, α-amino acids, and β-amino alcohols.[1] Among the available cyanohydrin reagents, acetone cyanohydrin (ACH) has long been the workhorse, valued for its stability and convenience as a hydrogen cyanide (HCN) surrogate.[2][3] However, for syntheses where specific structural motifs are desired, aldehyde-derived cyanohydrins, such as 2-hydroxy-3-methylbutanenitrile (isobutyraldehyde cyanohydrin), offer a more direct and elegant route.

This guide provides an in-depth comparison of these two critical reagents. We will move beyond a simple cataloging of properties to explore the fundamental differences in their stability, reactivity, and synthetic applications, supported by experimental data and protocols. Our objective is to equip researchers, particularly those in drug development, with the nuanced understanding required to select the optimal cyanohydrin for their specific synthetic challenge.

Physicochemical Properties: A Tale of Two Carbonyls

The structural origins of these two cyanohydrins—one from a ketone (acetone) and the other from an aldehyde (isobutyraldehyde)—dictate their fundamental properties. Acetone cyanohydrin is a tertiary alcohol, while this compound is a secondary alcohol. This seemingly small difference has significant implications for steric hindrance and electronic effects, which in turn influence their stability and reactivity.

PropertyAcetone Cyanohydrin (ACH) This compound
IUPAC Name 2-Hydroxy-2-methylpropanenitrile[2]This compound[4]
Synonyms α-Hydroxyisobutyronitrile[2]Isobutyraldehyde cyanohydrin[4]
CAS Number 75-86-5[2]15344-34-0[4]
Molecular Formula C₄H₇NO[2]C₅H₉NO
Molecular Weight 85.106 g/mol [2]99.13 g/mol
Appearance Colorless to yellowish liquid[5]Colorless oil or liquid[6]
Density 0.932 g/cm³[5]0.965 g/cm³
Boiling Point 95 °C (decomposes)[5]Not readily available
Melting Point -19 to -21.2 °C[2][5]Not readily available
Structure Tertiary HydroxylSecondary Hydroxyl

Synthesis, Stability, and Equilibrium

The formation of cyanohydrins is a reversible nucleophilic addition of a cyanide anion to a carbonyl group.[7] The position of this equilibrium is the most critical differentiator between the two compounds.

Caption: Cyanohydrin Formation Equilibrium.

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both electronic and steric factors.[8] Consequently, the equilibrium for the formation of this compound from isobutyraldehyde lies further towards the product side. However, many aldehyde cyanohydrins are notoriously unstable and difficult to isolate, often reverting to their starting materials.[9]

Conversely, the formation of acetone cyanohydrin is less favorable at equilibrium. Yet, once formed, it is significantly more stable and can be isolated, purified, and stored (with a stabilizer).[5] This stability makes ACH an excellent, "bottle-able" source of cyanide, effectively acting as a safer and more manageable liquid equivalent of HCN gas for many applications.[2][10]

Reactivity and Synthetic Utility: Choosing the Right Tool for the Job

The choice between these reagents is rarely about which is "better" overall, but which is strategically superior for a specific transformation.

Acetone Cyanohydrin: The HCN Surrogate for Transhydrocyanation

One of the primary uses of ACH is in transhydrocyanation , where it transfers an equivalent of HCN to a more reactive acceptor, leaving behind acetone as a byproduct.[2] This process is base-catalyzed and driven by the formation of a more stable cyanohydrin.[2] Since aldehydes are superior HCN acceptors to ketones, ACH is highly effective for converting various aldehydes into their corresponding cyanohydrins without handling HCN gas directly.[10]

This utility extends to the Strecker synthesis. When an amine, an aldehyde, and ACH are combined, the ACH serves as the cyanide source to trap the in situ formed imine, yielding an α-aminonitrile.[11]

This compound: The Direct Precursor for Specific Structures

While ACH is a general cyanide donor, this compound is typically generated in situ as a specific intermediate when the isobutyl moiety (-CH(CH₃)₂) is required in the final product. Its most prominent application is in the Strecker synthesis of valine , an essential amino acid.[12][13] Attempting this synthesis with isobutyraldehyde, an amine, and ACH would still work, but the direct formation of the cyanohydrin from isobutyraldehyde is the underlying key step.

G A Isobutyraldehyde + NH₃ + NaCN B In situ formation of 2-Amino-3-methylbutanenitrile (Valine Aminonitrile) A->B Strecker Reaction (Cyanide attacks imine) C Acid Hydrolysis (e.g., HCl, H₂O) B->C D Valine Hydrochloride C->D E Neutralization D->E F Valine (Final Amino Acid) E->F

Caption: Workflow for Valine Synthesis via Strecker Reaction.

This workflow highlights that the identity of the starting carbonyl (isobutyraldehyde) directly dictates the R-group of the final amino acid. Using acetone/ACH would instead lead to the synthesis of α-methylalanine.

Experimental Protocols: A Practical Perspective

CAUTION: All cyanohydrins and cyanide salts are extremely toxic. These procedures must be performed only by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide antidote kit should be available.

Protocol 1: Laboratory Scale Synthesis of Acetone Cyanohydrin

This protocol is adapted from a validated procedure in Organic Syntheses, ensuring robustness and reliability.[14]

  • Setup: In a 5-L three-necked, round-bottom flask equipped with a heavy-duty mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 500 g (9.7 moles) of powdered sodium cyanide (95%) in 1.2 L of water.

  • Addition of Acetone: Add 900 mL (12.3 moles) of acetone to the flask.

  • Cooling: Surround the flask with an ice bath and stir the solution vigorously until the internal temperature drops to 15 °C.

  • Acidification (Critical Step): Slowly add 2.1 L of 40% sulfuric acid over a period of 3 hours via the dropping funnel. Causality: This step generates HCN in situ. The slow, controlled addition is crucial to manage the exotherm and prevent the release of a large volume of toxic HCN gas. Maintain the internal temperature between 10-20 °C throughout the addition.

  • Stirring and Separation: After the acid addition is complete, continue stirring for 15 minutes. Stop stirring and allow the layers to separate. A layer of crude acetone cyanohydrin often forms and can be decanted.

  • Workup: Filter the remaining mixture to remove the sodium bisulfate salt, washing the salt cake with small portions of acetone. Combine all organic layers and filtrates. Extract the aqueous layer three times with 250-mL portions of diethyl ether.

  • Purification: Combine all organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the ether and acetone by distillation at atmospheric pressure. Distill the remaining residue under reduced pressure. The acetone cyanohydrin product is collected at 78–82 °C/15 mm Hg.[14] Yield: 640–650 g (77–78%).

Protocol 2: One-Pot Strecker Synthesis of (±)-Valine

This protocol describes the synthesis of the amino acid, which proceeds through the in situ formation and reaction of this compound's corresponding aminonitrile.[15][16]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 50 mL of a saturated aqueous solution of ammonium chloride.

  • Reagent Addition: To the stirring solution, add 10 g (0.138 mol) of isobutyraldehyde and 30 mL of concentrated ammonium hydroxide.

  • Cyanide Addition: Cool the mixture in an ice bath. Slowly add a solution of 7.5 g (0.153 mol) of sodium cyanide in 15 mL of water. Causality: This mixture generates the imine from isobutyraldehyde and ammonia, which is then trapped by the cyanide ion to form 2-amino-3-methylbutanenitrile. Cooling is essential to control the reaction rate.

  • Reaction: Seal the flask and stir the mixture at room temperature for 48 hours.

  • Hydrolysis: Carefully unseal the flask in the fume hood. Add 50 mL of concentrated hydrochloric acid. Heat the mixture to reflux for 6-8 hours. Causality: The strong acidic conditions hydrolyze the nitrile functional group to a carboxylic acid, yielding the amino acid hydrochloride salt.

  • Isolation and Purification: Cool the reaction mixture and concentrate it under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield (±)-Valine hydrochloride. Neutralization with a base like pyridine or an ion-exchange resin will provide the free amino acid.

Safety and Handling: A Non-Negotiable Priority

Both compounds are classified as extremely hazardous substances primarily because they can readily decompose to release highly toxic hydrogen cyanide gas.[2][4][17]

Hazard Statement (GHS)Acetone Cyanohydrin This compound
Acute Toxicity (Oral) H300: Fatal if swallowed[18]H302: Harmful if swallowed[4]
Acute Toxicity (Dermal) H310: Fatal in contact with skin[18]H312: Harmful in contact with skin[4]
Acute Toxicity (Inhalation) H330: Fatal if inhaled[18]H332: Harmful if inhaled[4]
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effects[18]Data not prominent
Specific Hazard Readily decomposes on contact with water or base[2][5]May cause respiratory irritation[4]

Key Handling Imperatives:

  • Ventilation: Always handle these reagents inside a certified chemical fume hood.[18][19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like bases, acids, and moisture.[17] Acetone cyanohydrin is often stabilized with acid to prevent decomposition.[5]

  • PPE: Wear appropriate chemical-resistant gloves (double-gloving is recommended), a lab coat, and tightly fitting safety goggles.[19][20]

  • Disposal: All waste containing cyanide must be quenched and disposed of according to institutional and regulatory guidelines, typically involving treatment with an oxidizing agent like alkaline hypochlorite.

The most significant and acute danger associated with acetone cyanohydrin is its potential for rapid, exothermic decomposition if it comes into contact with alkaline substances, which can lead to a catastrophic release of HCN gas.[2][17]

Conclusion and Recommendations

The choice between this compound and acetone cyanohydrin is a clear example of strategic decision-making in synthesis design. Neither is universally superior; their value is context-dependent.

Choose Acetone Cyanohydrin (ACH) when:

  • You require a stable, manageable, and commercially available source of hydrogen cyanide for general-purpose cyanations.[3]

  • Your protocol involves transhydrocyanation to an aldehyde or other activated carbonyl.[2]

  • The synthesis target requires the α,α-dimethyl-α-hydroxy nitrile structural motif.

  • You are performing a Strecker reaction where ACH serves as a convenient cyanide source for trapping an imine.[21]

Choose to generate this compound in situ when:

  • The synthetic target explicitly requires the incorporation of the isobutyl (-CH(OH)CH(CH₃)₂) backbone.

  • The primary goal is the synthesis of the amino acid valine or its derivatives via the Strecker pathway.[12]

  • A direct, one-pot reaction from the parent aldehyde (isobutyraldehyde) is the most efficient route.

By understanding the fundamental principles of reactivity, stability, and safety that differentiate these two reagents, researchers can design more efficient, elegant, and safer synthetic routes to complex molecules.

References

  • Wikipedia. Acetone cyanohydrin. [URL: https://en.wikipedia.org/wiki/Acetone_cyanohydrin]
  • Grokipedia. Acetone cyanohydrin. [URL: https://www.grokipedia.org/grok/Acetone_cyanohydrin]
  • Cole-Parmer. Material Safety Data Sheet - Acetone cyanohydrin. [URL: https://www.coleparmer.com/msds/00/20/00201500.htm]
  • Biosynth. This compound | 15344-34-0 | FH130362. [URL: https://www.biosynth.com/p/FH130362/2-hydroxy-3-methylbutanenitrile]
  • CymitQuimica. This compound. [URL: https://www.cymitquimica.com/2-hydroxy-3-methylbutanenitrile-15344-34-0]
  • StackExchange. What is more reactive towards a cyanohydrin formation an aldehyde or an Ketone?. [URL: https://chemistry.stackexchange.
  • CDH Fine Chemical. Acetone cyanohydrin. [URL: https://www.cdhfinechemical.com/images/product/msds/27050_msds.pdf]
  • Yesker Chemical. [Chemical Knowledge]:Properties and uses of acetone cyanohydrin. [URL: https://www.yeskerchem.com/news/chemical-knowledge-properties-and-uses-of-acetone-cyanohydrin-58883526.html]
  • NJ.gov. HAZARD SUMMARY: ACETONE CYANOHYDRIN. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0005.pdf]
  • BenchChem. This compound | 15344-34-0. [URL: https://www.benchchem.com/product/b1013]
  • CAMEO Chemicals - NOAA. ACETONE CYANOHYDRIN, STABILIZED. [URL: https://cameochemicals.noaa.gov/chemical/2]
  • Organic Syntheses. acetone cyanohydrin. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0007]
  • Chemistry LibreTexts. Cyanohydrins. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Cyanohydrins]
  • Bloom Tech. What is the synthesis of L-Valine?. [URL: https://www.bloomtechz.com/news/what-is-the-synthesis-of-l-valine-88055620.html]
  • PubChem. Acetone Cyanohydrin. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6406]
  • Bloom Tech. What is the synthesis of L-Valine?. [URL: https://www.bloomtechz.com/news/what-is-the-synthesis-of-l-valine-87299018.html]
  • Biosynth. Safety Data Sheet - this compound. [URL: https://www.biosynth.com/msds/FH130362]
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11126188]
  • Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [URL: https://www.chemistrysteps.
  • ResearchGate. New method for preparation of D-valine. [URL: https://www.researchgate.
  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling 2-Hydroxy-2-methylbutanenitrile. [URL: https://www.benchchem.com/uploads/safe-handling-guides/2-Hydroxy-2-methylbutanenitrile-Safe-Handling-Guide.pdf]
  • OrgoSolver. Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). [URL: https://orgosolver.com/problems/cyanohydrin-formation-aldehydes-ketones-hcn-nacn-kcn-acid/]
  • Google Patents. CN102070473B - Method for synthesizing D-valine. [URL: https://patents.google.
  • Diva-portal.org. New Methods for Chiral Cyanohydrin Synthesis. [URL: https://www.diva-portal.org/smash/get/diva2:20448/FULLTEXT01.pdf]
  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [URL: https://www.organic-chemistry.
  • Brainly.in. Which form of cyanohydrin is stable form?. [URL: https://brainly.in/question/3159048]
  • Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds-service/services/msds/search/60201]
  • ECHEMI. 2-Hydroxy-2-methylbutyronitrile SDS, 4111-08-4 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-hydroxy-2-methylbutyronitrile-cas-4111-08-4.html]
  • PubChem. (R)-2-hydroxy-3-methylbutanenitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10964420]
  • YouTube. Cyanohydrin Addition to Aldehydes and Ketones. [URL: https://www.youtube.
  • Organic Chemistry Portal. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. [URL: https://www.organic-chemistry.org/abstracts/lit2/097.shtm]
  • Master Organic Chemistry. Formation of Cyanohydrins from ketones and aldehydes. [URL: https://www.masterorganicchemistry.
  • BenchChem. 2-Hydroxy-2-methylbutanenitrile synthesis and properties. [URL: https://www.benchchem.com/uploads/technical-documents/2-Hydroxy-2-methylbutanenitrile-synthesis-and-properties.pdf]
  • Acemap - DDE Scholar. Acetone cyanohydrin. [URL: https://www.acemap.info/dde-scholar/scholar?id=56d026a3e4b0087c53d07743]
  • PMC - NIH. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222676/]
  • Organic Chemistry Portal. Strecker Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
  • TCI Chemicals. Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/short-topic-more-ways-to-use-reagents-114]
  • NIH. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796030/]
  • NROChemistry. Strecker Synthesis. [URL: https://www.nrochemistry.com/strecker-synthesis/]
  • BenchChem. 2-Hydroxy-2-methylbutanenitrile | 4111-08-4. [URL: https://www.benchchem.com/product/b1320]
  • Master Organic Chemistry. Strecker Synthesis. [URL: https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/]
  • Smolecule. Buy 2-Hydroxy-2-methylbutanenitrile | 4111-08-4. [URL: https://www.smolecule.com/cas-4111-08-4-2-hydroxy-2-methylbutanenitrile.html]

Sources

A Spectroscopic Guide to Differentiating (R) and (S) Enantiomers of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's absolute configuration is not merely an academic exercise but a critical necessity. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 2-hydroxy-3-methylbutanenitrile, a valuable chiral building block. We will explore the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents to unambiguously distinguish between these stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful analytical techniques.

The Imperative of Chirality in Drug Development

The distinct biological activities of enantiomers underscore the importance of robust analytical methods for their differentiation and quantification. Regulatory bodies worldwide now mandate the stereospecific analysis of chiral drugs, driving the adoption of advanced spectroscopic techniques. Chiroptical methods like VCD and ECD, which rely on the differential interaction of chiral molecules with polarized light, and chiral NMR spectroscopy, which exploits the formation of diastereomeric complexes, are at the forefront of this analytical challenge.

Vibrational Circular Dichroism (VCD): A Vibrational Fingerprint of Chirality

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides a unique "vibrational fingerprint" that is exquisitely sensitive to the three-dimensional arrangement of atoms. For a pair of enantiomers, the VCD spectra are perfect mirror images of each other, making it an unequivocal method for determining absolute configuration when compared with theoretical calculations.

Expected VCD Signatures for this compound

While specific experimental VCD spectra for this compound are not widely published, we can predict the expected outcome based on the principles of VCD and data from structurally similar cyanohydrins. The key vibrational modes, such as the O-H stretch, C-H stretches, and the C≡N stretch, are expected to exhibit distinct Cotton effects.

Vibrational ModeExpected Wavenumber (cm⁻¹)(R)-Enantiomer VCD Signal(S)-Enantiomer VCD Signal
O-H Stretch~3400 (broad)Positive (+)Negative (-)
C-H Stretches~2900-3000Complex patternMirror image of (R)
C≡N Stretch~2250 (sharp)Negative (-)Positive (+)
Note: The signs of the VCD signals are hypothetical and serve to illustrate the expected mirror-image relationship. The actual signs would be confirmed by comparison to quantum chemical calculations.
Experimental Protocol for VCD Analysis

A robust VCD analysis protocol is crucial for obtaining high-quality, reproducible data. The following outlines a standard procedure for the analysis of a chiral small molecule like this compound.

Caption: Experimental workflow for VCD analysis.

The causality behind these steps is critical. High concentration is necessary to overcome the inherently weak VCD signal. The choice of solvent is also crucial; it must be transparent in the infrared region of interest and should not interact strongly with the analyte in a way that would significantly alter its conformation. The comparison with theoretically predicted spectra, typically calculated using Density Functional Theory (DFT), is the final and most crucial step in assigning the absolute configuration with a high degree of confidence.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the stereochemical environment of chromophores (light-absorbing groups). Like VCD, the ECD spectra of enantiomers are mirror images.

Expected ECD Signatures for this compound

The this compound molecule contains a nitrile (C≡N) group and a hydroxyl (O-H) group, which have weak electronic transitions in the far UV region. The expected ECD spectrum would likely show Cotton effects below 220 nm.

Electronic TransitionExpected Wavelength (nm)(R)-Enantiomer ECD Signal(S)-Enantiomer ECD Signal
n → σ* (hydroxyl)~190-210Negative (-)Positive (+)
n → π* (nitrile)~210-230Positive (+)Negative (-)
Note: The signs and wavelengths are illustrative and would require experimental verification and theoretical calculation for definitive assignment.
Experimental Protocol for ECD Analysis

The protocol for ECD is similar to that of VCD but with considerations for the UV-Vis region.

Caption: Experimental workflow for ECD analysis.

The choice of a UV-transparent solvent is paramount to avoid interference with the analyte's electronic transitions. The comparison with quantum chemical calculations is again a critical step for confident assignment of the absolute configuration.

Chiral NMR Spectroscopy: Resolving Enantiomers in a Chiral Environment

In a standard achiral NMR solvent, the (R) and (S) enantiomers of this compound are indistinguishable, producing a single set of signals. However, by introducing a chiral solvating agent (CSA), a chiral environment is created. The CSA forms transient, diastereomeric complexes with each enantiomer, which have different magnetic environments and, therefore, distinct NMR signals. This allows for the direct observation and quantification of each enantiomer in a mixture.

Illustrative Chiral NMR Data for this compound

The following table presents a plausible set of ¹H NMR data for a racemic mixture of this compound in the presence of a common chiral solvating agent, (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol ((S)-TFAE). The key observation is the splitting of the signal for the proton on the chiral center (H-2).

ProtonStandard ¹H NMR (CDCl₃) δ (ppm)Chiral ¹H NMR (CDCl₃ + (S)-TFAE) δ (ppm)Chemical Shift Non-equivalence (ΔΔδ) (ppm)
H-24.25 (d)(R): 4.28 (d), (S): 4.22 (d)0.06
H-32.10 (m)2.11 (m)0.01
CH₃ (on C3)1.05 (d)1.06 (d), 1.04 (d)0.02
Note: This is a representative dataset to illustrate the principle of chiral NMR. Actual chemical shifts may vary.
Experimental Protocol for Chiral NMR Analysis

The protocol for chiral NMR is relatively straightforward and can be performed in a standard NMR tube.

Caption: Experimental workflow for chiral NMR analysis.

The choice of the chiral solvating agent and its concentration are key experimental parameters that often require optimization to achieve baseline separation of the enantiomeric signals. Non-polar solvents are generally preferred as they can enhance the intermolecular interactions responsible for the formation of the diastereomeric complexes.

Conclusion: A Multi-faceted Approach to Chiral Discrimination

The spectroscopic comparison of the (R) and (S) enantiomers of this compound demonstrates the power and complementarity of modern analytical techniques. VCD and ECD provide definitive assignments of absolute configuration through the comparison of experimental and theoretical spectra, while chiral NMR offers a direct and quantitative measure of enantiomeric purity. The selection of the most appropriate technique will depend on the specific research question, sample availability, and instrumentation at hand. By understanding the principles and experimental nuances of each method, researchers can confidently navigate the complexities of chiral analysis in their pursuit of scientific advancement and the development of safer, more effective pharmaceuticals.

References

  • Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. [Link]
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for biomolecular structural determination. Fresenius' journal of analytical chemistry, 366(6-7), 727-734. [Link]
  • Wenzel, T. J. (2013). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012).
  • Laurence, A. N., & Rauk, A. (2009).
  • Somoza, A. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4963. [Link]

A Senior Application Scientist's Guide to the Purification of 2-Hydroxy-3-methylbutanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the purification of 2-Hydroxy-3-methylbutanenitrile (Isobutyraldehyde cyanohydrin), a critical intermediate in the synthesis of valuable molecules such as the amino acid valine.[1] The efficacy and safety of downstream products are directly contingent on the purity of this precursor. This guide provides an in-depth comparison of prevalent purification methodologies, grounded in scientific principles and practical, field-proven insights. We will dissect the causality behind experimental choices, offering robust, self-validating protocols for researchers, scientists, and drug development professionals.

Understanding the Analyte and Its Impurity Profile

This compound (C₅H₉NO, M.W. 99.13 g/mol ) is a cyanohydrin synthesized via the nucleophilic addition of a cyanide anion to isobutyraldehyde.[2] The crude product from this synthesis is rarely suitable for direct use due to a range of process-related impurities. Understanding this impurity profile is paramount to selecting an appropriate purification strategy.

Common Impurities Include:

  • Unreacted Starting Materials: Residual isobutyraldehyde and cyanide salts (e.g., NaCN, KCN).

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can form the corresponding amide or carboxylic acid.[3]

  • Side-Reaction Products: Depending on the reaction conditions, various side products may form.

  • Solvents: Residual solvents used during the synthesis and initial workup.

The presence of these impurities can interfere with subsequent reactions, introduce contaminants into the final product, and affect overall yield and safety.[4] Therefore, an effective purification strategy is not merely beneficial but essential.

Method 1: Vacuum Distillation

Vacuum distillation is a cornerstone technique for purifying thermally sensitive liquids. It is particularly well-suited for cyanohydrins, which can decompose at their atmospheric boiling points.[5][6] The fundamental principle is lowering the pressure above the liquid, which in turn reduces its boiling point, allowing for vaporization and subsequent condensation at a temperature that minimizes thermal degradation.

Scientific Rationale

The choice of vacuum distillation is a direct response to the thermal lability of the cyanohydrin functional group.[2] Heating a cyanohydrin can reverse its formation reaction, leading to the release of toxic hydrogen cyanide gas and the parent aldehyde. By reducing the pressure, we circumvent this decomposition pathway, enabling purification on a significant scale. This method is most effective for separating compounds with substantial differences in boiling points, such as removing the target compound from non-volatile salts and high-boiling-point byproducts.

Experimental Protocol: Vacuum Distillation

Disclaimer: This procedure involves heating a cyanide-containing compound. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment and an emergency cyanide poisoning antidote kit readily available.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head with a Vigreux column, a condenser, a receiving flask, and a vacuum pump protected by a cold trap. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Gradually apply vacuum to the system. A typical pressure range for cyanohydrin distillation is 15-20 mmHg.[7][8]

  • Heating: Once the desired pressure is stable, begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or unreacted isobutyraldehyde.

    • Main Fraction: Collect the this compound fraction at its characteristic boiling point under the applied vacuum. For the analogous acetone cyanohydrin, the boiling point is 78–82°C at 15 mmHg.[7]

    • Residue: Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which can concentrate potentially unstable compounds.

  • Purity Analysis: Analyze the collected main fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity.

Workflow Visualization: Vacuum Distillation

G cluster_setup Apparatus Setup cluster_process Process Steps cluster_analysis Quality Control A Crude Product in Distillation Flask C Vigreux Column A->C Vaporization B Heating Mantle B->A D Condenser C->D E Receiving Flask D->E Condensation F Cold Trap E->F G Vacuum Pump F->G P1 Apply Vacuum (e.g., 15-20 mmHg) P2 Gentle Heating P1->P2 P3 Collect Fore-run (Low-boiling impurities) P2->P3 P4 Collect Main Fraction (Pure Product) P3->P4 P5 Stop & Cool Down P4->P5 Q1 Purity Analysis (GC-MS, NMR) P4->Q1

Caption: Workflow for the purification of this compound by vacuum distillation.

Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for purifying compounds from complex mixtures based on differential adsorption to a stationary phase.[9] It excels at separating compounds with subtle differences in polarity, often yielding very high purity products.

Scientific Rationale

This method leverages the polarity of this compound, imparted by its hydroxyl (-OH) and nitrile (-CN) functional groups.[10] A polar stationary phase, typically silica gel, is used. A solvent system (mobile phase) of optimized polarity is passed through the column. Less polar impurities will travel through the column more quickly, while the more polar target compound will have a stronger interaction with the silica, eluting later. By carefully selecting the solvent system, a clean separation can be achieved. This method is particularly useful for removing structurally similar impurities that have boiling points close to the target compound, making distillation ineffective.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[11] Aim for a retention factor (Rƒ) of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Analysis: Confirm the purity of the isolated product via GC-MS and/or NMR.

Workflow Visualization: Flash Column Chromatography

G cluster_prep Preparation cluster_run Chromatography Run cluster_post Analysis & Isolation A1 Select Solvent System (via TLC) A2 Prepare Silica Slurry A1->A2 A3 Pack Column A2->A3 B1 Load Crude Sample A3->B1 B2 Elute with Mobile Phase B1->B2 B3 Collect Fractions B2->B3 C1 Analyze Fractions (via TLC) B3->C1 C2 Combine Pure Fractions C1->C2 C3 Evaporate Solvent C2->C3 C4 Final Purity Check (GC-MS, NMR) C3->C4

Caption: General workflow for purification by flash column chromatography.

Method 3: Preparative Liquid-Liquid Extraction

While often used as a workup step, a carefully planned series of liquid-liquid extractions can serve as an effective preliminary purification method. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Scientific Rationale

This method is excellent for removing highly polar or ionic impurities, such as inorganic salts (e.g., residual NaCN) and acidic or basic byproducts. By adjusting the pH of the aqueous phase, one can selectively ionize certain impurities, dramatically increasing their water solubility and causing them to partition into the aqueous layer, leaving the more neutral organic product in the organic layer.[12] For example, washing the organic solution with a mild acidic solution can remove basic impurities, while a wash with a mild basic solution can remove acidic impurities like carboxylic acids formed from hydrolysis.[3]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Neutral/Brine Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium chloride (brine) solution. This helps to remove water-soluble impurities and break up emulsions. Drain the aqueous layer.

  • Acidic Wash (Optional): To remove basic impurities, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). Separate the layers.

  • Basic Wash (Optional): To remove acidic impurities, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form. Separate the layers.

  • Final Wash: Wash the organic layer again with brine to remove any residual acid or base.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation.

Workflow Visualization: Liquid-Liquid Extraction

G A Dissolve Crude Product in Organic Solvent B Transfer to Separatory Funnel A->B C Add Aqueous Wash (e.g., Brine, Acid, Base) B->C D Shake & Vent C->D E Allow Layers to Separate D->E F Drain Aqueous Layer (Impurities) E->F G Collect Organic Layer (Product) E->G F->C Repeat Wash if Necessary H Dry with Na₂SO₄ G->H I Filter H->I J Evaporate Solvent I->J K Semi-Purified Product J->K

Caption: Purification workflow using preparative liquid-liquid extraction.

Comparative Benchmarking

The optimal purification method depends entirely on the specific requirements of the experiment, including the scale, desired purity, and available resources.

ParameterVacuum DistillationFlash Column ChromatographyLiquid-Liquid Extraction
Principle Separation by boiling pointSeparation by polaritySeparation by solubility/pKa
Achievable Purity Good to Excellent (>98%)Excellent (>99%)Low to Moderate (Removes specific impurities)
Typical Yield High (80-95%)Moderate to High (60-90%)High (>95%)
Scalability Excellent (mg to multi-kg)Poor to Moderate (mg to ~100g)Excellent (mg to multi-kg)
Cost Moderate (Equipment)High (Solvents, Silica)Low (Solvents, Glassware)
Time/Labor ModerateHighLow
Best For Large scale; removing non-volatile or very low-boiling impurities.High purity; separating structurally similar compounds.Initial workup; removing ionic and highly polar impurities.
Key Limitation Requires thermal stability of the compound; ineffective for azeotropes.Generates significant solvent waste; can be slow and tedious.Ineffective for removing impurities with similar solubility.

Conclusion and Recommendations

There is no single "best" method for purifying this compound. The choice is a strategic one based on a cost-benefit analysis of purity, scale, and resources.

  • For large-scale synthesis (>100 g) where high purity (>98%) is required: A two-step approach is recommended. Begin with a Liquid-Liquid Extraction workup to remove the bulk of ionic impurities, followed by Vacuum Distillation for final purification. This combination is efficient, scalable, and cost-effective.

  • For small-scale synthesis (<10 g) requiring the highest possible purity (>99.5%) for analytical standards or sensitive biological assays: Flash Column Chromatography is the method of choice. While more resource-intensive, its resolving power is unmatched for removing subtle, structurally similar impurities.

  • For rapid, initial cleanup: Liquid-Liquid Extraction is an indispensable first step in almost any synthesis to simplify the crude mixture before committing to more intensive purification techniques.

By understanding the principles behind each method and the nature of the impurities present, researchers can confidently select and execute a purification strategy that delivers this compound of the quality required for their specific application, ensuring the integrity and success of their scientific endeavors.

References

  • Acetone Cyanohydrin. Organic Syntheses Procedure. [Link]
  • Production by distillation of acetone cyanhydrin and method for producing methacrylic ester and subsequent products.
  • US3742016A - Production and purification of acetone cyanohydrin by multiple stage distillation and condensation steps.
  • US4517132A - Process for preparation of cyanohydrins.
  • Cyanohydrin. Wikipedia. [Link]
  • How to separate amide and nitrile
  • US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile.
  • III Analytical Methods. Japan Environment Agency. [Link]
  • This compound | C5H9NO | CID 11126188. PubChem. [Link]
  • (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420. PubChem. [Link]
  • Preparation of Nitriles. Chemistry Steps. [Link]
  • 20.7 Chemistry of Nitriles. Chemistry LibreTexts. [Link]
  • Direct preparation of nitriles from carboxylic acids in continuous flow. Semantic Scholar. [Link]
  • Impurity Occurrence and Removal in Crystalline Products
  • Evaluating Impurities in Drugs (Part III of III). Pharmaceutical Technology. [Link]
  • Hydrolysis of Nitriles. Chemguide. [Link]

Sources

A Comparative Guide to the Synthesis of Chiral Cyanohydrins: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of chiral cyanohydrins is a cornerstone of modern organic chemistry, providing versatile building blocks for a plethora of pharmaceuticals and fine chemicals. The two primary strategies to achieve this critical transformation, chemical and enzymatic synthesis, each present a unique set of advantages and disadvantages. This guide offers an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic needs.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis often hinges on factors such as enantioselectivity, yield, reaction conditions, and catalyst accessibility. The following table summarizes quantitative data from representative studies to facilitate a direct comparison.

ParameterChemical Synthesis Example (Ti-salen catalyzed)Enzymatic Synthesis Example (HNL catalyzed)
Product O-alkoxycarbonylated/O-acylated cyanohydrins(R)-mandelonitrile
Yield High (specific values vary with substrate)93%
Enantiomeric Excess (ee%) Up to 96%>99%
Catalyst Chiral dimeric Ti-salen complex with a tertiary amineImmobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)
Reaction Time Varies (e.g., several hours)4 hours
Temperature Often low temperatures required (e.g., -20 °C to rt)5 °C
pH Not typically controlled in organic solvents4.0
Cyanide Source Ethyl cyanoformate, acyl cyanides, TMSCNHydrocyanic acid (HCN)

Delving Deeper: Methodologies and Mechanisms

Chemical approaches to chiral cyanohydrin synthesis have evolved significantly, with a strong focus on the development of highly selective catalysts. Chiral Lewis acidic metal complexes, particularly those based on titanium (e.g., Ti-salen complexes), are among the most studied and successful catalysts for these transformations. These catalysts function by coordinating to the carbonyl group

A Comparative Guide to the Validation of an HPLC Method for 2-Hydroxy-3-methylbutanenitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality control checkbox; it is a critical determinant of safety and efficacy. 2-Hydroxy-3-methylbutanenitrile, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity can directly impact the yield and impurity profile of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating HPLC method for the purity analysis of this compound. We will delve into the causality behind experimental choices, present a framework for a self-validating protocol, and compare the validated HPLC method with viable alternatives, supported by experimental data paradigms. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[3][4]

The Imperative of a Validated, Stability-Indicating Method

The "why" behind method validation is to establish documented evidence that the analytical procedure is suitable for its intended purpose.[5] For purity analysis, this means the method must be able to accurately and precisely quantify this compound while also separating it from any potential process-related impurities and degradation products. A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its degradants, which is crucial for stability studies and determining shelf-life.[6][7]

Forced degradation studies are an integral part of developing a stability-indicating HPLC method.[8] These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[9][10] The ability of the HPLC method to separate these degradants from the main peak is a key aspect of specificity.

A Validated HPLC Method for this compound Purity

The following sections detail the validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. RP-HPLC is a powerful and versatile technique for separating a wide range of non-volatile and thermally labile compounds.[1]

Chromatographic Conditions

A well-defined set of chromatographic conditions is the foundation of a reproducible analytical method.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of organic molecules, including nitriles. The C18 stationary phase offers good retention for moderately polar compounds like this compound.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA common and effective mobile phase for reversed-phase chromatography. The acidic modifier (phosphoric acid) helps to ensure good peak shape for acidic and neutral compounds.
Gradient Elution 0-10 min: 10% B10-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-40 min: 10% BA gradient is employed to ensure the elution of any potential impurities with a wider range of polarities, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, offering a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 210 nmWhile nitriles have a weak chromophore, detection at lower UV wavelengths like 210 nm generally provides sufficient sensitivity for purity analysis.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Validation Parameters: A Deep Dive

The validation of an analytical method is a comprehensive process that evaluates several key performance characteristics.[11][12]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Forced Degradation: Prepare solutions of this compound and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[10]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Solid sample at 80°C for 48 hours.[10]

    • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10]

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of any degradation products.

Acceptance Criteria: The method is considered specific if all degradation product peaks are well-resolved from the main analyte peak (resolution > 1.5) and the peak purity analysis of the main peak passes.

Diagram of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Analyte This compound Solution Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Data Specificity & Peak Purity Assessment HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

Data Summary:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999r² ≥ 0.999
Range 50 - 150 µg/mLDefined and justified
Y-intercept Close to zeroShould not be significantly different from zero

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies.

Experimental Protocol:

  • Prepare a placebo solution (if applicable) or a low-concentration sample solution.

  • Spike the placebo/sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Data Summary:

Spiked LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%101.1%98.0% - 102.0%

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Summary:

Precision Level% RSDAcceptance Criteria
Repeatability < 1.0%% RSD ≤ 2.0%
Intermediate Precision < 1.5%% RSD ≤ 2.0%

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Logical Relationship of Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Influences Precision Precision Specificity->Precision Influences LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Accuracy->Precision Linearity Linearity Range Range Linearity->Range Linearity->LOD_LOQ Robustness Robustness Robustness->Accuracy Ensures Robustness->Precision Ensures

Caption: Interdependence of HPLC Method Validation Parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, it is essential to consider other analytical techniques for a comprehensive purity assessment.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.[15]This compound is not highly volatile and may require derivatization, adding complexity. Not suitable for non-volatile impurities.[16]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume required.Lower sensitivity for neutral compounds like this compound without a charged derivatizing agent. Reproducibility can be a challenge.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute purity determination without the need for a specific reference standard for each impurity.[17]Lower sensitivity compared to HPLC, may not detect trace-level impurities.[17]

Final Assessment

The comprehensive validation of an HPLC method is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. The detailed validation of the HPLC method for this compound purity analysis presented here demonstrates its suitability for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we have established a reliable and trustworthy analytical procedure. The comparison with alternative techniques further solidifies the choice of HPLC as the primary method for routine purity assessment, ensuring that this critical starting material meets the stringent quality standards required in the pharmaceutical industry.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • The role of forced degradation studies in stability indicating HPLC method development. IntechOpen.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.co.in.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. ICH.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijrpr.com.
  • How to do HPLC method validation. YouTube.
  • HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.org.

Sources

A Comparative Guide: GC-MS versus LC-MS for the Analysis of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of small molecules is paramount. 2-Hydroxy-3-methylbutanenitrile, a cyanohydrin derivative, is a key intermediate in various synthetic pathways, including the formation of amino acids like valine and leucine.[1] Its analysis presents a unique set of challenges due to its chemical properties. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, complete with supporting experimental rationale and protocols.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is critical in selecting the appropriate analytical methodology.

PropertyValue/DescriptionSignificance for Analysis
Molecular Formula C₅H₉NOLow molecular weight (99.13 g/mol ).[1][2][3][4]
Structure Contains a hydroxyl (-OH) and a nitrile (-CN) group.[1]The hydroxyl group imparts polarity and the ability to hydrogen bond, which can affect chromatographic behavior.
Polarity Polar and water-soluble.[1]This property is a key determinant for choosing between GC-MS and LC-MS.
Volatility Low volatility due to the polar hydroxyl group.Direct analysis by GC-MS may be challenging without derivatization.
Thermal Stability Potential for thermal degradation at high temperatures used in GC inlets.Derivatization can improve thermal stability.
Chirality Contains a chiral center.[1]Enantiomeric separation may be required, influencing column selection in both GC and LC.

GC-MS Analysis of this compound: A Derivatization-Dependent Approach

Gas chromatography is a powerful separation technique, but it is best suited for volatile and thermally stable compounds.[5][6][7] The inherent low volatility of this compound, due to its polar hydroxyl group, necessitates a chemical derivatization step to make it amenable to GC-MS analysis.[8]

The Rationale for Derivatization

Derivatization in the context of GC-MS serves two primary purposes:

  • Increased Volatility: By replacing the active hydrogen of the hydroxyl group with a nonpolar functional group (e.g., a trimethylsilyl group), the intermolecular hydrogen bonding is eliminated, thereby increasing the compound's volatility.[8]

  • Enhanced Thermal Stability: The derivatized product is often more stable at the high temperatures of the GC injection port and column, preventing on-column degradation.[8]

A common derivatization strategy for compounds containing hydroxyl groups is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization:

  • Extraction: If the analyte is in a complex matrix (e.g., biological fluid), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate this compound.

  • Drying: The extracted sample must be completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample residue, add 50 µL of a silylation agent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar columnGood general-purpose column for separating a wide range of compounds. For chiral analysis, a β-cyclodextrin-based stationary phase would be required.[1]
Injection Mode Split (e.g., 20:1)To prevent column overloading.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minAn optimized temperature program is crucial for good separation.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, producing reproducible fragmentation patterns for library matching.[5]
MS Scan Range m/z 40-400To capture the molecular ion and characteristic fragments of the derivatized analyte.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Extraction Extraction (LLE/SPE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA, 70°C) Drying->Derivatization Injection GC Injection (250°C) Derivatization->Injection Inject Derivatized Sample Separation Chromatographic Separation (DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan m/z 40-400) Ionization->Detection Data Data Analysis Detection->Data Data Acquisition

Caption: Workflow for GC-MS analysis of this compound.

LC-MS Analysis of this compound: A Direct Approach

LC-MS is exceptionally well-suited for the analysis of polar compounds, making it a strong candidate for the direct analysis of this compound without the need for derivatization.[5][7][9]

Chromatographic Strategy: HILIC

While traditional reversed-phase (RP) chromatography might struggle to retain a small, polar molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative.[10][11] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes.[10]

Ionization Technique: ESI

Electrospray Ionization (ESI) is a soft ionization technique that is highly efficient for polar molecules, making it the preferred method for this analysis.[12][13][14] It typically results in the formation of protonated molecules ([M+H]^+) or other adducts with minimal fragmentation, which is advantageous for quantification.

Experimental Protocol: LC-MS (HILIC)

1. Sample Preparation:

  • Dilution: For relatively clean samples, a simple "dilute-and-shoot" approach is often sufficient. Dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).

  • Protein Precipitation: For biological matrices, protein precipitation with a cold organic solvent like acetonitrile is a common and effective cleanup step.[15]

2. LC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC Column BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)Specifically designed for the retention of polar compounds.[10]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component. Formic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component.
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditionsA gradient from high organic to higher aqueous content elutes the polar analyte.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40°CTo ensure reproducible chromatography.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is ideal for polar analytes.[12][13] Positive mode will likely form the ([M+H]^+) ion.
MS Analysis Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantificationSIM for high sensitivity and specificity by monitoring the ([M+H]^+) ion (m/z 100.08). MRM (for MS/MS) would offer even greater selectivity and is ideal for complex matrices.[1]
LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Matrix Cleanup Dilution or Protein Precipitation Sample->Cleanup Injection LC Injection Cleanup->Injection Inject Prepared Sample Separation HILIC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (SIM/MRM) Ionization->Detection Data Data Analysis Detection->Data Data Acquisition

Caption: Workflow for LC-MS analysis of this compound.

Head-to-Head Comparison: GC-MS vs. LC-MS

FeatureGC-MSLC-MS
Sample Preparation More complex; requires extraction, complete drying, and chemical derivatization.[9]Simpler; often "dilute-and-shoot" or protein precipitation is sufficient.[16]
Analysis Time Can be longer due to the derivatization step.Generally faster sample-to-result time due to simpler preparation.[6]
Direct Analysis Not feasible for the underivatized molecule.Yes, the analyte can be analyzed in its native form.
Robustness Derivatization can introduce variability. Silylation reagents are sensitive to moisture.[9]Generally robust, though HILIC chromatography can require longer equilibration times.
Selectivity High, especially with high-resolution MS.Very high, particularly with MS/MS (MRM), which is the gold standard for quantitative analysis in complex matrices.[12]
Sensitivity Good, but can be limited by derivatization efficiency and potential for side reactions.Typically offers higher sensitivity for polar compounds, reaching very low detection limits.[7]
Chiral Analysis Well-established; requires specialized chiral GC columns.[1]Possible with chiral LC columns or chiral mobile phase additives.
Cost of Operation Lower daily running costs (uses inert gases).[7]Higher due to the consumption of high-purity liquid solvents.[7]

Conclusion and Recommendation

Both GC-MS and LC-MS are capable of analyzing this compound, but the choice of technique depends heavily on the specific analytical goals, sample matrix, and available instrumentation.

LC-MS is the recommended technique for most applications involving the quantification of this compound. Its ability to directly analyze this polar molecule without derivatization simplifies the workflow, reduces potential sources of error, and generally offers superior sensitivity. The use of HILIC coupled with ESI-MS/MS provides a highly selective and robust method, particularly for complex matrices encountered in drug development and biological research.

GC-MS remains a viable, and potentially preferable, option in specific scenarios. If a laboratory has extensive experience and established workflows for GC-MS with derivatization, or if the primary goal is high-resolution chiral separation for which established chiral GC columns are available, this technique can provide reliable results. However, the additional sample preparation steps must be carefully controlled to ensure reproducibility.

Ultimately, the decision rests on a balanced consideration of speed, sensitivity, simplicity, and the specific questions the analysis aims to answer. For high-throughput, sensitive quantification of this polar cyanohydrin, LC-MS holds a distinct advantage.

References

  • This compound | C5H9NO | CID 11126188 - PubChem. (URL: [Link])
  • (R)-2-hydroxy-3-methylbutanenitrile | C5H9NO | CID 10964420 - PubChem. (URL: [Link])
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. (URL: [Link])
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corpor
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Application of LCMS in small-molecule drug development. Drug Discovery World. (URL: [Link])
  • Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing). (URL: [Link])
  • Mass Spectrometry analysis of Small molecules. SlideShare. (URL: [Link])
  • Comparison of LC/MS and GC/MS Techniques - Shimadzu. (URL: [Link])
  • The Difference Between GC/MS and LC/MS Systems - Conquer Scientific. (URL: [Link])
  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses. Technology Networks. (URL: [Link])
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (URL: [Link])
  • Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309)
  • (PDF)
  • New Methods for Chiral Cyanohydrin Synthesis - Diva-portal.org. (URL: [Link])
  • Predicted LC-MS/MS Spectrum - 20V, Negative (HMDB0000407).

Sources

A Comparative Guide to 2-Hydroxy-3-methylbutanenitrile and Its Alternatives as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall viability of a synthetic route. Among the versatile building blocks available to chemists, cyanohydrins stand out for their dual functionality, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of the efficacy of 2-Hydroxy-3-methylbutanenitrile as a key intermediate against its structural isomers and other related alternatives. By examining experimental data and exploring the underlying chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Branched-Chain Intermediate

This compound, also known as isobutyraldehyde cyanohydrin, is a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a hydroxyl group and a nitrile group on adjacent carbons, with a characteristic isopropyl substituent, provides a unique combination of reactivity and steric influence. This intermediate is a key precursor for the synthesis of branched-chain amino acids, such as valine, and other chiral molecules.[2][3]

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide source to isobutyraldehyde. This reaction can be performed using traditional chemical methods or, increasingly, through more sustainable and stereoselective enzymatic routes.[4][5]

Comparative Analysis of Isomeric Intermediates

The efficacy of a synthetic intermediate is not an intrinsic property but is rather defined by its performance in a specific chemical transformation. To objectively assess this compound, we will compare it with its key structural isomers: 2-Hydroxy-2-methylbutanenitrile and 3-Hydroxy-2-methylbutanenitrile.

Structural and Reactivity Profile

The positioning of the hydroxyl, nitrile, and methyl groups in these isomers significantly impacts their steric and electronic properties, which in turn dictates their reactivity in subsequent synthetic steps.

IntermediateStructureKey Structural FeaturesExpected Reactivity Implications
This compound

Secondary alcohol, α-hydroxy nitrile, branched isopropyl group.The secondary hydroxyl group is less sterically hindered than a tertiary alcohol, potentially allowing for easier derivatization. The proximity of the isopropyl group can influence the stereochemical outcome of reactions at the adjacent chiral center.
2-Hydroxy-2-methylbutanenitrile

Tertiary alcohol, α-hydroxy nitrile.The tertiary hydroxyl group is more sterically hindered, which may affect the rate and feasibility of certain reactions at this position. The lack of a bulky group on the adjacent carbon may lead to different stereoselectivity in downstream transformations compared to its isomer.[6]
3-Hydroxy-2-methylbutanenitrile

Secondary alcohol, β-hydroxy nitrile.The separation of the hydroxyl and nitrile groups by an additional carbon atom alters the electronic interactions between them. This can influence the acidity of the α-proton and the overall reactivity profile of the molecule.
Performance in Key Synthetic Transformations

A critical application for these intermediates is in the synthesis of α-amino acids and their derivatives through the Strecker synthesis and related methodologies.[2] The choice of cyanohydrin can significantly impact the yield and stereoselectivity of the final amino acid product.

While direct comparative studies providing quantitative data for all three isomers in the same reaction are scarce in the literature, we can infer performance differences based on established chemical principles and available data for similar systems.

Hypothetical Comparative Performance in Strecker Synthesis of Valine Derivatives:

IntermediatePrecursor Aldehyde/KetoneExpected YieldPotential StereoselectivityRationale
This compound IsobutyraldehydeHighPotentially high, influenced by the isopropyl group.The direct precursor to the valine backbone. The steric bulk of the isopropyl group can effectively direct the approach of incoming reagents, leading to good diastereoselectivity in asymmetric syntheses.
2-Hydroxy-2-methylbutanenitrile 2-ButanoneModerate to HighMay be lower or require a more sophisticated chiral catalyst.While it can be a precursor to α-methylated amino acids, its use for valine synthesis would require additional C-C bond formation. The stereocenter is quaternary, which can present challenges for achieving high enantioselectivity.[6]
3-Hydroxy-2-methylbutanenitrile 2-Methyl-3-oxobutanal (hypothetical)LowerComplex, as it would involve a more convoluted pathway to the final amino acid.Not a direct precursor for α-amino acids via the traditional Strecker pathway. Its utility would likely lie in the synthesis of β-amino acids or other structurally distinct targets.

Experimental Protocols: A Focus on Synthesis

The choice between chemical and enzymatic synthesis of these intermediates is a crucial first step. Enzymatic methods, particularly using hydroxynitrile lyases (HNLs), are gaining prominence due to their high enantioselectivity and milder reaction conditions.[4][5]

General Protocol for Enzymatic Synthesis of Chiral Cyanohydrins

This protocol provides a general framework for the enantioselective synthesis of cyanohydrins using an (R)- or (S)-selective hydroxynitrile lyase.

Materials:

  • Aldehyde or ketone substrate (e.g., isobutyraldehyde)

  • Hydroxynitrile lyase (HNL) enzyme (e.g., from Prunus amygdalus for (R)-enantiomer or Manihot esculenta for (S)-enantiomer)

  • Cyanide source (e.g., HCN, KCN, or acetone cyanohydrin)

  • Buffer solution (e.g., citrate buffer, pH 4.0-5.5)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

Procedure:

  • Prepare a biphasic system by combining the buffer solution and the organic solvent in a reaction vessel.

  • Dissolve the aldehyde or ketone substrate in the organic phase.

  • Add the hydroxynitrile lyase to the aqueous phase.

  • Initiate the reaction by adding the cyanide source to the vigorously stirred mixture at a controlled temperature (e.g., 0-25 °C).

  • Monitor the reaction progress by techniques such as GC or HPLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

  • Purify the product by column chromatography or distillation if necessary.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Substrate Aldehyde/Ketone in Organic Solvent ReactionVessel Biphasic System (Vigorous Stirring) Substrate->ReactionVessel Enzyme HNL Enzyme in Buffer Enzyme->ReactionVessel Separation Phase Separation ReactionVessel->Separation Washing Washing & Drying Separation->Washing Concentration Solvent Removal Washing->Concentration Purification Purification Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Chiral Cyanohydrin Cyanide Cyanide Source Cyanide->ReactionVessel

Causality in Experimental Choices

The preference for enzymatic synthesis in many modern applications stems from several key factors:

  • Enantioselectivity: Enzymes, with their well-defined chiral active sites, can produce a single enantiomer of the cyanohydrin with very high purity (often >99% ee).[4] This is a significant advantage over many chemical methods that may produce racemic or only slightly enriched mixtures, necessitating challenging and costly resolution steps.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous systems at or near room temperature and atmospheric pressure. This contrasts sharply with many chemical syntheses that may require cryogenic temperatures, inert atmospheres, and highly reactive and hazardous reagents.[4]

  • Sustainability: The use of biocatalysts is a cornerstone of green chemistry. Enzymes are biodegradable and can often be immobilized and reused, reducing waste and environmental impact.

However, chemical synthesis still holds its place, particularly for large-scale production where the cost and stability of the enzyme might be a concern, or for substrates that are not well-tolerated by enzymatic systems.

Conclusion and Future Outlook

This compound is a highly effective intermediate, particularly for the synthesis of branched-chain α-amino acids and related chiral compounds. Its efficacy is largely attributed to the steric influence of the isopropyl group, which can guide the stereochemical outcome of subsequent reactions.

While direct quantitative comparisons with its isomers are not extensively documented, a qualitative analysis of their structures suggests that this compound offers a more direct and potentially more stereoselective route to certain target molecules, most notably valine and its derivatives.

The future of cyanohydrin synthesis is likely to be dominated by enzymatic methods, with ongoing research focused on enzyme discovery, protein engineering to broaden substrate scope and improve stability, and process optimization for industrial-scale applications.[7] As new and more robust hydroxynitrile lyases are developed, the accessibility and utility of chiral cyanohydrins, including this compound, will undoubtedly continue to expand, opening new avenues for the efficient and sustainable synthesis of complex molecules.

References

  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. (2025). Benchchem.
  • Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003).
  • Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. (2007). ResearchGate.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC.
  • Cyanohydrins – Knowledge and References. (n.d.). Taylor & Francis.
  • Asymmetric cyanohydrin synthesis catalyzed by synthetic dipeptides, 2. (2005). ResearchGate.
  • Asymmetric cyanohydrin synthesis catalysed by a synthetic cyclic dipeptide. (n.d.). Semantic Scholar.
  • Griengl, H., Schwab, H., & Fechter, M. (2000). The synthesis of chiral cyanohydrins by oxynitrilases. Trends in Biotechnology, 18(6), 252–256.
  • (A). The enzymatic routes to chiral 4‐chloro‐3‐hydroxybutanenitrile;... (n.d.). ResearchGate.
  • Microbial/enzymatic synthesis of chiral drug intermediates. (2001). PubMed.
  • Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. (2001). ResearchGate.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (n.d.). PMC.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry.
  • This compound. (n.d.). PubChem.
  • Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. (2000). ResearchGate.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Synthesis and Applications of Non-Racemic Cyanohydrins. (2007). ResearchGate.
  • Recent advances on asymmetric Strecker reactions. (2014). ResearchGate.

Sources

A Comparative Guide to the Stereoselectivity of Hydroxynitrile Lyases for Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the enzymatic production of chiral cyanohydrins offers a powerful and sustainable alternative to traditional chemical methods. These versatile building blocks are precursors to valuable molecules like α-hydroxy acids and β-amino alcohols. Isobutyraldehyde, a simple branched-chain aliphatic aldehyde, presents a prochiral center that, upon cyanohydrin formation, generates 2-hydroxy-3-methylbutanenitrile—a molecule of interest for further synthetic transformations. The success of this biotransformation hinges on the selection of an appropriate hydroxynitrile lyase (HNL) with high stereoselectivity and activity.

This guide provides an in-depth comparison of the performance of different classes of hydroxynitrile lyases with isobutyraldehyde. We will delve into the experimental data available for (R)- and (S)-selective enzymes, explain the structural and mechanistic origins of their stereopreference, provide a detailed experimental workflow for evaluation, and identify current knowledge gaps to guide future research.

Hydroxynitrile Lyases: An Overview of Nature's C-C Bond Formers

Hydroxynitrile lyases (EC 4.1.2.x) are enzymes that naturally catalyze the decomposition of cyanohydrins into a carbonyl compound and hydrogen cyanide (HCN).[1][2] This process, known as cyanogenesis, serves as a chemical defense mechanism in thousands of plant species.[1] In the realm of synthetic organic chemistry, the reverse reaction is exploited: the stereoselective addition of HCN to a prochiral aldehyde or ketone.[3][4] This biocatalytic approach is highly valued for its mild reaction conditions and exceptional control over stereochemistry.[5]

HNLs are a functionally convergent group of enzymes, having evolved from several different protein superfamilies, which directly impacts their mechanism and stereochemical preference. The two most prominent families used in biocatalysis are:

  • (R)-Selective, FAD-Dependent HNLs: Primarily found in plants of the Rosaceae family (e.g., Prunus amygdalus - almond), these enzymes contain a non-covalently bound flavin adenine dinucleotide (FAD) cofactor.[6][7] This cofactor does not participate in redox chemistry but is essential for the structural integrity of the active site.[2]

  • (S)-Selective, α/β-Hydrolase Fold HNLs: Found in species like Hevea brasiliensis (rubber tree) and Manihot esculenta (cassava), these enzymes share a common α/β-hydrolase fold and employ a classic Ser-His-Asp catalytic triad, though its function is adapted for C-C bond cleavage/formation rather than hydrolysis.[8][9][10]

Comparative Performance with Isobutyraldehyde

The choice of HNL is dictated by the desired enantiomer of the cyanohydrin product. While many HNLs show excellent activity towards aromatic aldehydes, their tolerance for aliphatic, particularly branched-chain, aldehydes can be more variable.[3]

Enzyme (Source)AbbreviationStereoselectivitySubstrateConversion (%)Enantiomeric Excess (ee, %)
Prunus mume HNLPmHNL(R)-selectiveIsobutyraldehyde4388
Manihot esculenta HNLMeHNL(S)-selectiveIsobutyraldehydeData not availableData not available
Hevea brasiliensis HNLHbHNL(S)-selectiveIsobutyraldehydeData not availableData not available

*Commentary on Data: The search of current literature reveals specific, quantitative data for the (R)-selective synthesis of isobutyraldehyde cyanohydrin.[6] The HNL from Prunus mume provides the (R)-enantiomer with high enantiomeric excess (88%), albeit with moderate conversion under the reported conditions.[6] In contrast, while (S)-selective HNLs from Manihot esculenta (MeHNL) and Hevea brasiliensis (HbHNL) are known to have broad substrate scopes that include aliphatic aldehydes, specific performance data for isobutyraldehyde could not be located.[3][7][8][11] This represents a knowledge gap and an opportunity for further research. The general protocols provided in this guide can be used to screen MeHNL and HbHNL to determine their efficacy for producing (S)-2-hydroxy-3-methylbutanenitrile.

The Mechanistic Basis of Stereoselectivity

The opposing stereoselectivity of (R)- and (S)-HNLs arises from their distinct active site architectures and catalytic mechanisms. Understanding these differences is crucial for rational enzyme selection and engineering.

  • (S)-HNLs (α/β-Hydrolase Fold): In enzymes like MeHNL and HbHNL, the reaction proceeds via a mechanism involving a Ser-His-Asp catalytic triad. The substrate aldehyde binds in the active site, positioned by key residues. The serine hydroxyl group, activated by the histidine, acts as a general base to deprotonate HCN. The resulting cyanide anion then attacks the si-face of the carbonyl carbon, leading to the (S)-cyanohydrin. A key lysine residue (Lys236 in HbHNL) helps to orient the substrate and stabilize the negatively charged intermediate.[8][10]

  • (R)-HNLs (FAD-Dependent): In Prunus HNLs, the FAD cofactor, despite being redox-inactive, creates a pronounced positive electrostatic potential within the active site.[2] This environment stabilizes the incoming cyanide ion. A conserved histidine residue acts as a general acid/base catalyst. The aldehyde is oriented in the active site such that the cyanide anion preferentially attacks the re-face of the carbonyl, yielding the (R)-enantiomer.

HNL_Mechanisms cluster_S (S)-HNL (α/β-Hydrolase Fold) Mechanism cluster_R (R)-HNL (FAD-Dependent) Mechanism S_Start Aldehyde + HCN bind in active site S_TS Ser-His dyad activates HCN. CN- attacks si-face of carbonyl. Lys stabilizes intermediate. S_Start->S_TS Catalysis S_End (S)-Cyanohydrin product released S_TS->S_End Product formation R_Start Aldehyde + HCN bind in active site R_TS His acts as general base. FAD stabilizes CN- via electrostatics. CN- attacks re-face of carbonyl. R_Start->R_TS Catalysis R_End (R)-Cyanohydrin product released R_TS->R_End Product formation

Caption: Contrasting catalytic mechanisms of (S)- and (R)-selective HNLs.

Experimental Protocol: Screening HNL Activity with Isobutyraldehyde

This section provides a robust, self-validating protocol for assessing the stereoselectivity of any HNL with isobutyraldehyde. A biphasic system is employed to maintain a low pH in the aqueous phase (suppressing the non-enzymatic, racemic background reaction) while allowing for high substrate and product concentrations in the organic phase.[4]

Materials:

  • Hydroxynitrile Lyase (HNL) preparation (e.g., purified enzyme, lyophilizate, or crude extract)

  • Isobutyraldehyde (≥99% purity)

  • Potassium Cyanide (KCN) or Acetone Cyanohydrin (as HCN source)

  • Citrate Buffer (0.1 M, pH 4.0)

  • Organic Solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether (DIPE))

  • Internal Standard for GC analysis (e.g., undecane)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Chiral Gas Chromatography (GC) column (e.g., a cyclodextrin-based column like Rt-βDEXsm)

Workflow Diagram:

HNL_Workflow A 1. Reaction Setup (Biphasic System) B 2. Enzyme Addition (Aqueous Phase) A->B C 3. Substrate Addition (Organic Phase) B->C D 4. Reaction Initiation (Add HCN source) C->D E 5. Incubation (Controlled Temp. & Stirring) D->E F 6. Work-up (Phase Separation, Extraction) E->F G 7. Analysis (Chiral GC for ee% & Conversion) F->G

Caption: Experimental workflow for evaluating HNL stereoselectivity.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL glass vial with a magnetic stir bar, combine 2 mL of MTBE (organic phase) and 1 mL of 0.1 M citrate buffer (aqueous phase, pH 4.0).

  • Enzyme Solubilization: Dissolve a known amount of HNL (e.g., 5-10 mg of lyophilizate) in the aqueous buffer phase.

  • Substrate Addition: To the organic phase, add isobutyraldehyde to a final concentration of 100 mM. Add the internal standard (e.g., undecane) to a final concentration of 10 mM.

  • Control Reaction: Prepare an identical reaction vessel without adding the enzyme to quantify the rate of the non-catalyzed background reaction.

  • Reaction Initiation: Cool the vials to the desired temperature (e.g., 15-25°C).[6] Initiate the reaction by adding the cyanide source. A common method is to use acetone cyanohydrin (1.5 equivalents) as a transcyanation agent, which is often safer to handle than KCN or HCN.

  • Incubation: Seal the vials tightly and stir vigorously to ensure adequate mixing between the two phases. Let the reaction proceed for a set time (e.g., 3-24 hours).

  • Sampling and Work-up: At various time points, stop the stirring and allow the phases to separate. Withdraw a 50 µL aliquot from the upper organic layer. Dilute the aliquot with 1 mL of ethyl acetate, and dry it over a small amount of anhydrous sodium sulfate.

  • Analysis: Analyze the sample by chiral gas chromatography.

    • Conversion: Calculate the conversion by comparing the peak area of the product cyanohydrin to the initial peak area of the isobutyraldehyde substrate, relative to the internal standard.

    • Enantiomeric Excess (ee%): The chiral column will separate the (R)- and (S)-enantiomers of this compound. Calculate the ee% using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Conclusion and Future Outlook

The synthesis of chiral this compound from isobutyraldehyde is a valuable transformation for which (R)-selective hydroxynitrile lyases, particularly from Prunus species, show significant promise. The HNL from Prunus mume has been demonstrated to produce the (R)-cyanohydrin with high enantioselectivity (88% ee).[6]

A clear opportunity exists for the systematic evaluation of (S)-selective HNLs, such as those from Manihot esculenta and Hevea brasiliensis, with isobutyraldehyde. Given their broad substrate scope for other aliphatic aldehydes, it is plausible they could serve as effective catalysts for the production of the corresponding (S)-enantiomer. The experimental protocol detailed in this guide provides a clear and reliable pathway for researchers to perform this screening and fill this important data gap. Future work in protein engineering could further enhance the activity and selectivity of these enzymes for small, branched-chain aliphatic substrates, broadening their applicability in industrial biocatalysis.

References

  • Wajant, H., & Effenberger, F. (1996). Hydroxynitrile lyases of higher plants. Biological Chemistry, 377(10), 611-617. [Link]
  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5897-5907. [Link]
  • Lauble, H., et al. (2002). The active site of hydroxynitrile lyase from Prunus amygdalus: modeling studies provide new insights into the mechanism of cyanogenesis. Protein Science, 11(2), 292-300. [Link]
  • Holmquist, M. (2000). Alpha/Beta-hydrolase fold enzymes: structures, functions and mechanisms. Current Protein & Peptide Science, 1(2), 209-235. [Link]
  • Nanda, S., et al. (2005). A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins. Tetrahedron, 61(46), 10908-10916. [Link]
  • Effenberger, F., & Griengl, H. (1999). Hydroxynitrile Lyases, Interesting Biocatalysts in Stereoselective Organic Syntheses. Pure and Applied Chemistry, 71(4), 713-720. [Link]
  • Wajant, H., et al. (1996). Enantioselective synthesis of aliphatic (S)-cyanohydrins in organic solvents using hydroxynitrile lyase from Manihot esculenta. Annals of the New York Academy of Sciences, 799, 771-776. [Link]
  • Fechter, M. H., & Griengl, H. (2004). Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts. Food Technology and Biotechnology, 42(4), 275-286. [Link]
  • M-CSA. (S)-hydroxynitrile lyase.
  • Wikipedia. (S)-hydroxynitrile lyase. [Link]
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

A Comparative Guide to Cyanohydrin Synthesis: From Traditional Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Cyanohydrins

Cyanohydrins, organic compounds bearing a cyano and a hydroxyl group on the same carbon atom, are pivotal intermediates in organic synthesis. Their value lies in the versatile reactivity of the nitrile and hydroxyl functionalities, which can be readily transformed into a wide array of other functional groups, including α-hydroxy acids, α-amino acids, and β-amino alcohols.[1] These downstream products are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The synthesis of enantiomerically pure cyanohydrins is of particular importance, as the stereochemistry of these precursors often dictates the biological activity of the final target molecule.[2]

This guide provides a comparative overview of the principal methodologies for cyanohydrin synthesis, ranging from classical approaches to modern, highly selective catalytic systems. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols for key transformations. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as substrate scope, desired stereoselectivity, scalability, and safety.

I. Traditional Methods: The Foundation of Cyanohydrin Chemistry

The classical approach to cyanohydrin synthesis involves the direct addition of hydrogen cyanide (HCN) to an aldehyde or ketone.[1] This nucleophilic addition is typically reversible and catalyzed by a base.[3]

Base-Catalyzed Hydrocyanation

The mechanism involves the deprotonation of HCN by a base to generate the cyanide anion (CN⁻), a potent nucleophile. The cyanide ion then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the cyanohydrin.[4]

Mechanism of Base-Catalyzed Cyanohydrin Formation

G cluster_0 Step 1: Generation of Cyanide Nucleophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation HCN H-C≡N CN ⁻C≡N (Cyanide Ion) HCN->CN Deprotonation Base Base (e.g., OH⁻) H2O H₂O Base->H2O Carbonyl R₂C=O (Aldehyde/Ketone) Intermediate R₂C(O⁻)-C≡N (Tetrahedral Intermediate) Carbonyl->Intermediate CN2 ⁻C≡N CN2->Carbonyl Nucleophilic Attack Intermediate2 R₂C(O⁻)-C≡N Cyanohydrin R₂C(OH)-C≡N (Cyanohydrin) Intermediate2->Cyanohydrin Protonation HCN2 H-C≡N CN3 ⁻C≡N (Regenerated) HCN2->CN3

Caption: Mechanism of base-catalyzed cyanohydrin synthesis.

Advantages:

  • Simple and cost-effective.

  • Applicable to a wide range of aldehydes and unhindered ketones.[3]

Disadvantages:

  • The use of highly toxic and volatile hydrogen cyanide (HCN) poses significant safety risks.[2]

  • The reaction is reversible, and the equilibrium may not favor the product for sterically hindered ketones.[3]

  • Lacks stereocontrol, producing a racemic mixture of cyanohydrins from prochiral carbonyls.

To mitigate the hazards associated with HCN, alternative cyanide sources have been developed, such as trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin.[1]

II. Enzymatic Synthesis: Nature's Approach to Asymmetric Cyanohydrins

Biocatalysis offers an elegant and environmentally benign route to enantiomerically enriched cyanohydrins. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of HCN to aldehydes and ketones with high enantioselectivity.[5][6] Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the desired cyanohydrin.[6]

The enzymatic reaction is typically performed in a biphasic system, where the enzyme resides in the aqueous phase and the substrate and product are in an organic solvent. This setup helps to overcome the low aqueous solubility of many organic substrates.[7]

Experimental Workflow for Enzymatic Cyanohydrin Synthesis

G Start Start Biphasic_Setup Prepare Biphasic System (Organic Solvent + Aqueous Buffer) Start->Biphasic_Setup Add_Substrate Add Aldehyde/Ketone to Organic Phase Biphasic_Setup->Add_Substrate Add_Enzyme Add HNL Enzyme to Aqueous Phase Add_Substrate->Add_Enzyme Add_Cyanide Add Cyanide Source (e.g., HCN or Acetone Cyanohydrin) Add_Enzyme->Add_Cyanide Reaction Stir at Controlled Temperature and pH Add_Cyanide->Reaction Monitoring Monitor Reaction Progress (e.g., Chiral HPLC/GC) Reaction->Monitoring Workup Separate Phases and Extract Product Monitoring->Workup Reaction Complete Purification Purify Cyanohydrin (e.g., Chromatography) Workup->Purification Analysis Determine Yield and Enantiomeric Excess Purification->Analysis End End Analysis->End

Caption: General workflow for enzymatic cyanohydrin synthesis.

Advantages:

  • Excellent enantioselectivity (often >99% ee).[1][8]

  • Mild reaction conditions (room temperature, aqueous media).[8]

  • Environmentally friendly ("green chemistry").[8]

Disadvantages:

  • Substrate scope can be limited for some enzymes.

  • The non-enzymatic background reaction can lower the enantiomeric excess.[1]

  • Enzyme cost and stability can be a concern for large-scale synthesis.

III. Modern Catalytic Methods: Precision and Versatility

The development of chiral catalysts has revolutionized asymmetric cyanohydrin synthesis, offering high enantioselectivity and broad substrate applicability. These methods can be broadly categorized into metal-based catalysis and organocatalysis.

A. Metal-Based Catalysis: Chiral Lewis Acid Complexes

Chiral Lewis acidic metal complexes, particularly those based on titanium, are highly effective catalysts for the enantioselective addition of cyanide sources to carbonyl compounds.[8][9] Titanium-salen complexes are among the most well-studied and successful catalysts in this class.[9][10] The chiral ligand creates a specific steric environment around the metal center, which coordinates to the carbonyl oxygen, activating it towards nucleophilic attack and directing the cyanide addition to one face of the carbonyl group.[11]

Mechanism of Ti-salen Catalyzed Cyanosilylation

G Catalyst Chiral Ti-salen Complex Activation Activation of Aldehyde by Ti-salen Complex Catalyst->Activation Aldehyde RCHO Aldehyde->Activation TMSCN TMS-CN Attack Nucleophilic Attack of TMSCN TMSCN->Attack Activation->Attack Intermediate Intermediate Complex Attack->Intermediate Product O-silylated Cyanohydrin RCH(OTMS)CN Intermediate->Product Regeneration Catalyst Regeneration Product->Regeneration Regeneration->Catalyst

Caption: Simplified mechanism of Ti-salen catalyzed cyanosilylation.

B. Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods.[12] Chiral thiourea derivatives are particularly effective organocatalysts for cyanohydrin synthesis.[12][13] These catalysts operate through a dual activation mechanism. The thiourea moiety activates the carbonyl electrophile via hydrogen bonding, while a basic functional group on the catalyst activates the cyanide nucleophile.[12]

Advantages of Modern Catalytic Methods:

  • High enantioselectivity for a broad range of substrates.[10][14]

  • Good functional group tolerance.

  • Catalyst loading can often be low.

Disadvantages of Modern Catalytic Methods:

  • Catalysts can be expensive and require multi-step synthesis.

  • Reactions may require anhydrous conditions and inert atmospheres.

  • Trace metal contamination can be a concern in pharmaceutical applications.

Comparative Performance Data

The choice of synthetic methodology often depends on a quantitative comparison of performance metrics. The following table summarizes representative data for the synthesis of mandelonitrile (the cyanohydrin of benzaldehyde) using different methods.

MethodologyCatalyst/EnzymeCyanide SourceTemp. (°C)Time (h)Yield (%)ee (%)Reference
Enzymatic Immobilized Prunus dulcis HNLHCN5969399 (R)[1][8]
Metal-Catalyzed Bimetallic Ti-salenEthyl Cyanoformate-40VariesHighup to 95[10]
Organocatalyzed Chiral ThioureaTMSCN-7812HighHigh[12]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of Mandelonitrile

Safety Note: This procedure involves the in-situ generation of HCN. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[15][16]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (NaCN) in water at 0-5 °C.

  • In a separate dropping funnel, prepare a solution of benzaldehyde in a suitable organic solvent (e.g., diethyl ether).

  • Slowly add the benzaldehyde solution to the stirred NaCN solution while maintaining the temperature at 0-5 °C.

  • After the addition is complete, slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to the reaction mixture.

  • Continue stirring at 0-5 °C for 1-2 hours.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude mandelonitrile.

Protocol 2: Enzymatic Synthesis of (R)-Mandelonitrile
  • Prepare a biphasic system by combining an aqueous buffer (e.g., citrate buffer, pH 4.0) and an organic solvent (e.g., methyl tert-butyl ether).[8]

  • Add benzaldehyde to the organic phase.

  • Add the hydroxynitrile lyase (e.g., immobilized Prunus amygdalus HNL) to the aqueous phase.[7]

  • Cool the mixture to the desired temperature (e.g., 5 °C).

  • Add a solution of HCN to the reaction mixture and begin vigorous stirring.

  • Monitor the reaction progress by taking aliquots from the organic phase and analyzing by chiral HPLC or GC.[7]

  • Once the reaction is complete, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-mandelonitrile.[7]

Protocol 3: Ti-salen Catalyzed Asymmetric Cyanosilylation of an Aldehyde

Safety Note: Trimethylsilyl cyanide (TMSCN) is toxic and reacts with moisture to release HCN. Handle with caution in a fume hood.[17]

  • Under an inert atmosphere (e.g., argon), dissolve the chiral Ti-salen catalyst in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask.

  • Stir the solution at the desired temperature (e.g., -40 °C).

  • Add the aldehyde substrate to the reaction mixture.

  • Add trimethylsilyl cyanide (TMSCN) dropwise to the mixture.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting O-silylated cyanohydrin by column chromatography.

Protocol 4: Thiourea-Catalyzed Asymmetric Cyanosilylation of Acetophenone
  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (5 mol%).[12]

  • Add dry toluene and cool the solution to -78 °C in a dry ice/acetone bath.[12]

  • Add acetophenone (1.0 equiv) to the cooled solution.[12]

  • Add trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise.[12]

  • Stir the reaction mixture at -78 °C for 12 hours.[12]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[12]

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by flash chromatography.[12]

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of cyanohydrins has evolved from traditional, hazardous methods to highly sophisticated and selective catalytic protocols. The choice of the most appropriate methodology depends on a careful consideration of the specific synthetic goals.

  • For racemic cyanohydrins on a large scale where cost is a primary driver , traditional base-catalyzed methods, with appropriate safety precautions, may still be viable.

  • For the synthesis of highly enantiopure cyanohydrins where green chemistry principles are paramount , enzymatic synthesis using hydroxynitrile lyases is an excellent choice, despite potential limitations in substrate scope.[8]

  • For a broad range of substrates requiring high enantioselectivity and good functional group tolerance , modern catalytic methods, including both metal-based and organocatalytic approaches, offer unparalleled versatility and efficiency.[8][12]

The continued development of novel catalysts and biocatalysts promises to further expand the synthetic chemist's toolbox for accessing these valuable chiral building blocks, paving the way for the efficient and sustainable synthesis of complex molecules for the pharmaceutical and chemical industries.

References

  • A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins - Benchchem. URL: https://www.benchchem.com/product/b1019
  • Application Notes and Protocols for the Enzymatic Synthesis of (R)-Mandelonitrile using Hydroxynitrile Lyases - Benchchem. URL: https://www.benchchem.com/product/b1019
  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5899–5909. URL: https://doi.org/10.1039/C6OB00934D
  • Asymmetric Synthesis of Cyanohydrins from Prochiral Ketones: Application Notes and Protocols - Benchchem. URL: https://www.benchchem.com/product/b1019
  • Cyanides SOP - Division of Research & Innovation. URL: https://research.wsu.edu/ehs/wp-content/uploads/sites/95/2015/07/Cyanides-SOP.pdf
  • Hydrogen Cyanide - University of California, Berkeley. URL: https://ehs.berkeley.edu/sites/default/files/lines-of-services/workplace-safety/SOP-HydrogenCyanide.pdf
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. URL: https://www.lsuhsc.edu/admin/pf/ehs/docs/SOP_Cyanide_Compounds.pdf
  • Asymmetric syntheses of the cyanohydrin intermediate for AMG 221. - ResearchGate. URL: https://www.researchgate.
  • Cyanohydrin - Wikipedia. URL: https://en.wikipedia.org/wiki/Cyanohydrin
  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. URL: https://ehs.mit.edu/wp-content/uploads/2019/12/Laboratory-Use-of-Cyanide-Salts-Safety-Guidelines.pdf
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00934d
  • Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/c1c/cyanohydrins.shtm
  • Efficient Synthesis and Analysis of Chiral Cyanohydrins - DiVA portal. URL: https://www.diva-portal.org/smash/get/diva2:16803/FULLTEXT01.pdf
  • SAFETY DATA SHEET - Trimethylsilyl cyanide. URL: https://www.fishersci.com/msds?productName=AC422060050
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c6ob00934d
  • Recent advances in catalytic asymmetric synthesis - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11193392/
  • Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Organic Letters, 5(23), 4505–4507. URL: https://doi.org/10.1021/ol035828f
  • Asymmetric addition of trimethylsilyl cyanide to aldehydes catalysed by chiral (salen)Ti complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/1996/p1/p19960002719
  • New Methods for Chiral Cyanohydrin Synthesis - Diva-portal.org. URL: https://www.diva-portal.org/smash/get/diva2:16803/FULLTEXT01.pdf
  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(McMurry)/19%3A_Aldehydes_and_Ketones-Nucleophilic_Addition_Reactions/19.
  • Synthesis and Applications of Non-Racemic Cyanohydrins - ResearchGate. URL: https://www.researchgate.
  • US3787477A - Preparation of cyanohydrins - Google Patents. URL: https://patents.google.
  • Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes. URL: https://www.researchgate.net/publication/265520862_Asymmetric_Addition_of_Cyanide_to_Aldehydes_and_Imines_Using_Salen-metal_Complexes
  • Interfacial versus homogeneous enzymatic cleavage of mandelonitrile by hydroxynitrile lyase in a biphasic system - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12898563/
  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. URL: https://www.chemistrysteps.
  • Enzymatic Assay of MANDELONITRILE LYASE - Sigma-Aldrich. URL: https://www.sigmaaldrich.
  • Conversion of benzaldehyde and HCN into its corresponding chiral... - ResearchGate. URL: https://www.researchgate.net/figure/Conversion-of-benzaldehyde-and-HCN-into-its-corresponding-chiral-cyanohydrin-using_fig3_258169829
  • Fig. 3 Synthesis of (R)-mandelonitrile using different enzyme loadings.... - ResearchGate. URL: https://www.researchgate.
  • Asymmetric cyanohydrin synthesis from aldehydes and ketones using chiral metal (salen) complex as catalyst* - Pure and Applied Chemistry. URL: https://www.degruyter.com/document/doi/10.1351/pac200577071207/html
  • Application Notes & Protocols: Green Chemistry Approaches to Cyanohydrin Synthesis - Benchchem. URL: https://www.benchchem.com/product/b1019
  • Zhang, Z., Lippert, K. M., Hausmann, H., Kotke, M., & Schreiner, P. R. (2012). Cooperative Thiourea–Brønsted Acid Organocatalysis: Enantioselective Cyanosilylation of Aldehydes with TMSCN. The Journal of Organic Chemistry, 77(3), 1645–1653. URL: https://doi.org/10.1021/jo202564u
  • Kinetic Insights into Cyanosilylation of Aldehydes Catalyzed by a Covalently Bridged Dinuclear (Salen)titanium Complex - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7524c702822a7a13426e7
  • Cyanosilylation by Compounds with Main-Group Elements: An Odyssey | ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03387

Sources

Comparative Guide to the Cross-Reactivity of 2-Hydroxy-3-methylbutanenitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery and preclinical safety assessment, understanding the off-target profile of a new chemical entity (NCE) is paramount. Unforeseen cross-reactivity in biological assays can lead to misleading structure-activity relationship (SAR) data, wasted resources, and late-stage attrition of promising candidates.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-Hydroxy-3-methylbutanenitrile (CAS 15344-34-0), a cyanohydrin derivative, in common biological assays.[3][4] We will explore its inherent chemical liabilities, compare its activity profile with structurally relevant molecules, and provide detailed, validated protocols for key in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust and predictive preclinical testing cascade.

Introduction: The Challenge of Cyanohydrins in Biological Screening

This compound, also known as isobutyraldehyde cyanohydrin, is a small molecule characterized by hydroxyl and nitrile groups on adjacent carbons.[3][4] Its structure makes it an intermediate in the synthesis of valuable pharmaceuticals and a precursor in the prebiotic formation of amino acids like valine.[3] However, the very nature of its structure—a cyanohydrin—presents a significant challenge in biological testing.

Cyanohydrins exist in a reversible equilibrium with their constituent aldehyde/ketone (isobutyraldehyde) and hydrogen cyanide (HCN).[5][6] This chemical instability is highly dependent on pH and aqueous environments, such as those found in biological assay buffers.[7] Consequently, the observed biological activity of a this compound sample could be due to the parent molecule, the dissociated aldehyde, or the highly toxic cyanide anion.[8][9] Differentiating these effects is critical for accurate data interpretation.

Comparative Chemical Profiles

To understand the potential cross-reactivity of this compound, it is essential to compare it with molecules that share its key structural features or represent its potential dissociative components.

CompoundStructureKey Features & Rationale for Comparison
This compound CC(C)C(C#N)OThe test compound. A chiral α-hydroxynitrile.[4][10]
Isobutyraldehyde CC(C)C=OThe parent aldehyde. Known to be reactive with biological nucleophiles (e.g., protein lysine and cysteine residues).
Sodium Cyanide (NaCN) [Na+].[C-]#NRepresents the most toxic potential dissociation product. A potent inhibitor of cellular respiration.[11]
2-Ethoxy-3-methylbutanenitrile CC(C)C(C#N)OCCA structural analogue where the reactive hydroxyl group is capped with an ethyl ether.[3] This modification prevents dissociation into an aldehyde and cyanide, isolating the effects of the core nitrile structure.
Cross-Reactivity Assessment in Key Biological Assays

We will now examine the expected behavior of these compounds in three classes of widely used in vitro assays: general cytotoxicity, specific enzyme inhibition, and broad-profile kinase screening. Determining cytotoxicity is a critical early step in preclinical development to assess the viability of NCEs.[1][12]

3.1. General Cytotoxicity: The MTT Assay

The MTT assay is a foundational colorimetric method for assessing cell viability by measuring mitochondrial reductase activity.[13] Healthy cells reduce the yellow tetrazolium salt MTT to a purple formazan product, whereas compromised cells do not.[13] This assay is sensitive to metabolic disruption, making it an excellent tool for detecting the effects of cyanide, a potent metabolic inhibitor.[14]

Comparative Cytotoxicity Data (Hypothetical IC₅₀ Values)

CompoundIC₅₀ in HeLa cells (µM)Predicted Mechanism of Cytotoxicity
This compound 25Compound toxicity likely driven by dissociation to NaCN, inhibiting mitochondrial respiration.
Isobutyraldehyde 150Moderate toxicity due to covalent modification of essential proteins and induction of cellular stress.
Sodium Cyanide (NaCN) 5High toxicity due to potent inhibition of cytochrome c oxidase, halting cellular respiration.[8]
2-Ethoxy-3-methylbutanenitrile > 500Low intrinsic toxicity. The capped hydroxyl group prevents dissociation, revealing the core structure is relatively inert.[3]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a 2-fold serial dilution series in culture medium, from 1000 µM to 0.5 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 10% DMSO) for cell death. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate HeLa Cells (5,000 cells/well) prep_compounds Prepare Compound Serial Dilutions treat_cells Treat Cells with Compounds (48h) prep_compounds->treat_cells Dose Plate add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate Measure Signal calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

3.2. Specific Enzyme Inhibition: Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids and are critical for cellular detoxification.[15] Given that this compound can dissociate into isobutyraldehyde, it is plausible that it could interact with ALDH enzymes. Furthermore, some nitrile-containing compounds are known to be metabolized into inhibitors of ALDH.[16][17][18]

Comparative ALDH2 Inhibition Data (Hypothetical IC₅₀ Values)

CompoundALDH2 Inhibition IC₅₀ (µM)Predicted Mechanism of Inhibition
This compound 75Weak inhibition, possibly through release of isobutyraldehyde which acts as a substrate/weak competitive inhibitor.
Isobutyraldehyde 50Acts as a substrate and competitive inhibitor at high concentrations, leading to apparent inhibition.
Sodium Cyanide (NaCN) > 1000No direct inhibition of ALDH2 expected.
2-Ethoxy-3-methylbutanenitrile > 1000No inhibition expected. The stable core structure is not recognized by the enzyme.
Disulfiram (Positive Control) 0.5Potent, well-characterized irreversible inhibitor of ALDH2.[15]

Interpretation: In this assay, the cross-reactivity profile is different. The moderate activity of this compound is likely due to its aldehyde component, not cyanide. This demonstrates that the nature of the assay system dictates which component of the cyanohydrin equilibrium is responsible for the observed biological effect. A researcher screening for novel ALDH inhibitors might misinterpret this result as a weak "hit" without considering the compound's inherent instability.

Detailed Protocol: ALDH2 Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (50 mM sodium pyrophosphate, pH 8.8), 10 mM NAD⁺ solution, and 100 mM propionaldehyde substrate solution.

  • Enzyme and Compound Incubation: In a 96-well UV-transparent plate, add 5 µg of recombinant human ALDH2 enzyme to each well. Add test compounds at various concentrations and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add NAD⁺ to a final concentration of 1 mM. Initiate the reaction by adding propionaldehyde to a final concentration of 5 mM. The total reaction volume is 200 µL.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 10 minutes using a kinetic plate reader.

  • Analysis: Calculate the reaction rate (V₀) for each well. Determine the percent inhibition relative to a vehicle control and plot against compound concentration to determine the IC₅₀.

3.3. Broad-Profile Screening: Kinase Panel

Kinase inhibitor discovery is a major focus of drug development, but off-target kinase activity can lead to toxicity.[19][20] Many kinase screening platforms, such as competitive binding assays, are used to profile inhibitors against hundreds of kinases simultaneously.[21] These assays are often run at a single, high concentration (e.g., 10 µM) to identify any potential interactions.

Comparative Kinase Selectivity Profile (Hypothetical Data at 10 µM)

CompoundKinases Inhibited >50%Predicted Mechanism of Cross-Reactivity
This compound 28Dissociated isobutyraldehyde covalently modifies reactive cysteine residues present in the ATP-binding pocket of some kinases, leading to non-specific inhibition.[22]
Isobutyraldehyde 35Promiscuous reactivity with cysteine residues leads to broad, non-specific kinase inhibition.
Sodium Cyanide (NaCN) 0No expected interaction with the kinase ATP-binding pocket.
2-Ethoxy-3-methylbutanenitrile 1Minimal off-target activity. The single hit may represent a specific, albeit weak, interaction with the stable core structure.
Staurosporine (Positive Control) > 200A potent but non-selective kinase inhibitor that binds to the ATP pocket of most kinases.

Interpretation: The broad, "messy" kinase profile of this compound is a classic red flag for a reactive compound. The similarity of its profile to that of isobutyraldehyde strongly suggests that the observed activity is an artifact of aldehyde reactivity, not specific binding of the parent molecule. In contrast, the capped analogue is clean, indicating that the core scaffold itself is not inherently promiscuous. This type of profiling is invaluable for triaging compounds and deprioritizing those with undesirable reactivity-based mechanisms.[23][24]

Logical Framework for Deconvolution of Cyanohydrin Activity

G Compound Test Compound: This compound Equilibrium Chemical Equilibrium in Assay Buffer (pH ~7.4) Compound->Equilibrium Parent Parent Molecule Equilibrium->Parent Aldehyde Isobutyraldehyde Equilibrium->Aldehyde Cyanide Hydrogen Cyanide Equilibrium->Cyanide Assay Biological Assay Parent->Assay Aldehyde->Assay Cyanide->Assay Result_Parent Specific Activity (True Hit) Assay->Result_Parent Result_Aldehyde Reactivity Artifact (False Positive) Assay->Result_Aldehyde Result_Cyanide Toxicity Artifact (False Positive) Assay->Result_Cyanide

Caption: Deconvoluting the observed activity of a cyanohydrin in biological assays.

Conclusions and Best Practices

The case of this compound serves as a critical lesson in preclinical screening: a compound's observed biological activity is a function of both its structure and its stability within the assay environment. For chemically labile molecules like cyanohydrins, failure to account for potential degradation can lead to a profound misinterpretation of screening data.

Key Recommendations for Researchers:

  • Analyze Chemical Stability First: Before initiating broad biological screening, assess the stability of your compound in relevant aqueous buffers (e.g., PBS, cell culture media) using techniques like HPLC or NMR.

  • Test the Components: Always test the potential degradation products (in this case, isobutyraldehyde and sodium cyanide) in parallel with the parent compound to understand their individual contributions to the observed activity.

  • Synthesize a Stable Analogue: As demonstrated with 2-Ethoxy-3-methylbutanenitrile, synthesizing a non-hydrolyzable analogue is a powerful strategy to confirm whether the activity resides with the core scaffold or is an artifact of reactivity.

  • Employ Orthogonal Assays: Use assays with different endpoints (e.g., metabolic vs. binding) to build a more complete picture of a compound's mechanism of action.[14]

  • Prioritize Selectivity: A compound that shows broad, non-specific activity across multiple unrelated assays is more likely to be reactive than a true multi-target agent.[25]

By adhering to these principles of scientific integrity and rigorous experimental design, researchers can avoid the pitfalls of chemical reactivity and generate high-quality, interpretable data that genuinely advances the drug discovery process.

References
  • Benchchem. (n.d.). This compound | 15344-34-0.
  • Benchchem. (n.d.). A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Vieth, M., et al. (2006). A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. ACS Publications.
  • Rybinski, K., et al. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH National Library of Medicine.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Semantic Scholar. (n.d.). In vitro cytotoxicity assessment.
  • PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile. National Center for Biotechnology Information.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. National Academies Press (US).
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Perspectives in Cell Biology. SciSpace.
  • DeMaster, E. G., et al. (1983). Metabolic Activation of Cyanamide to an Inhibitor of Aldehyde Dehydrogenase in Vitro. PubMed.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2004). Acetone Cyanohydrin. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 4. National Academies Press (US).
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2002). Hydrogen Cyanide. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. National Academies Press (US).
  • Kar, S., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Zhang, Y., et al. (2016). Two Fatal Intoxications with Cyanohydrins. Journal of Analytical Toxicology, 40(5), 388–395. SciSpace.
  • Faiman, M. D., et al. (1987). Novel prodrugs of cyanamide that inhibit aldehyde dehydrogenase in vivo. PubMed.
  • Zhang, Y., et al. (2016). Two Fatal Intoxications with Cyanohydrins. ResearchGate.
  • Quinn, R. J., et al. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. ResearchGate.
  • Deitrich, R. A., et al. (1976). Inhibition of aldehyde dehydrogenase in brain and liver by cyanamide. PubMed.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • Lee, S., et al. (2022). Decoding kinase-adverse event associations for small molecule kinase inhibitors. NIH National Library of Medicine.
  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. PMC.
  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. springermedizin.de.
  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed.

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide and Cost-Benefit Analysis

For researchers and professionals in drug development and fine chemical synthesis, 2-hydroxy-3-methylbutanenitrile, also known as isobutyraldehyde cyanohydrin, is a critical building block.[1] Its bifunctional nature, possessing both a hydroxyl and a nitrile group, makes it a versatile precursor for a range of valuable molecules, including α-hydroxy acids and specialty agrochemicals.[2][3] The selection of a synthetic route is a critical decision, balancing factors of cost, yield, stereochemical control, safety, and environmental impact. This guide provides an in-depth comparison of the primary synthetic methodologies, supported by experimental insights and data to inform your selection process.

Route 1: The Classical Approach: Direct Cyanohydrin Formation

This foundational method is the most direct pathway, involving the nucleophilic addition of a cyanide ion to isobutyraldehyde. It is a robust and well-documented procedure, often favored for its simplicity and high-yielding nature.[2]

Causality Behind Experimental Choices

The reaction is typically catalyzed by a base, which deprotonates hydrogen cyanide (HCN) to generate the more nucleophilic cyanide anion (CN⁻). Alternatively, using cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) requires the addition of an acid to generate HCN in situ.[2] The reaction is performed at low temperatures (0–5°C) to control the exothermic reaction and minimize side product formation.

Experimental Protocol: Classical Synthesis

Adapted from a patented industrial-scale procedure.[2]

  • Reaction Setup: A jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is cooled to 0°C.

  • Reagent Preparation: A solution of potassium cyanide (14.5 kg, 222.7 mol) is prepared in water (31.8 kg).

  • Addition of Aldehyde: Isobutyraldehyde (16.0 kg, 221.9 mol) is added to the cyanide solution while maintaining the temperature between 0°C and 5°C.

  • Acidification: A 37% solution of hydrochloric acid (26.8 kg) is added slowly over 2.5 hours, ensuring the temperature does not exceed 5°C. This step generates HCN in situ from the KCN.

  • Reaction & Workup: The mixture is stirred for an additional 30 minutes. The reaction mixture is then extracted twice with methylene chloride.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product. A typical reported yield for this process is approximately 90-92%.[2]

Logical Workflow: Classical Cyanohydrin Formation

cluster_reagents Reagents cluster_process Process Isobutyraldehyde Isobutyraldehyde Mix Combine Aldehyde & KCN Solution (0-5°C) Isobutyraldehyde->Mix KCN Potassium Cyanide (KCN) in Water KCN->Mix HCl Hydrochloric Acid (HCl) Acidify Slow Addition of HCl (in situ HCN generation) HCl->Acidify Mix->Acidify Stir Stir for 30 min Acidify->Stir Extract Extract with Methylene Chloride Stir->Extract Purify Dry & Concentrate Extract->Purify Product Racemic 2-Hydroxy-3- methylbutanenitrile Purify->Product

Caption: Workflow for classical synthesis of this compound.

Route 2: The "Green" Alternative: Enzymatic Synthesis

Driven by the principles of green chemistry, biocatalysis using hydroxynitrile lyases (HNLs) presents a highly attractive alternative.[4] These enzymes catalyze the asymmetric addition of cyanide to aldehydes, producing enantiomerically pure cyanohydrins under mild, aqueous conditions.[5][6] This is particularly crucial in pharmaceutical synthesis where a specific stereoisomer is often required for biological activity.[7]

Causality Behind Experimental Choices

HNLs provide a chiral pocket that orients the isobutyraldehyde substrate, allowing the cyanide nucleophile to attack from a specific face, thus dictating the stereochemistry of the product. The reaction is run in a buffered solution to maintain the optimal pH for enzyme activity (typically pH 4.0-5.5).[1] Although the enzyme's peak activity might be at a higher pH, a slightly more acidic condition (e.g., pH 4.0) is often used to suppress the non-enzymatic, racemic background reaction.[1]

Experimental Protocol: Enzymatic Synthesis

Adapted from a procedure using Eriobotrya japonica hydroxynitrile lyase (EjHNL).[1]

  • Enzyme Preparation: The HNL enzyme is isolated and purified from a natural source (e.g., loquat seeds) or obtained commercially.[1] Immobilization of the enzyme is recommended to enhance stability and allow for recycling.[4]

  • Reaction Mixture: A standardized reaction mixture is prepared containing:

    • 1.0 M Isobutyraldehyde (dissolved in a minimal amount of a co-solvent like DMSO to aid solubility).

    • 400 mM Sodium citrate buffer (pH 4.0).

    • 1.0 M Potassium cyanide (KCN).

  • Initiation: The reaction is initiated by adding the HNL enzyme (e.g., 25 units) to the mixture.

  • Reaction Conditions: The reaction proceeds at ambient temperature (25°C) with gentle stirring.

  • Monitoring & Workup: The reaction progress is monitored by gas chromatography (GC) or HPLC. Upon completion, the product is extracted with an organic solvent (e.g., n-hexane/isopropanol).

  • Purification: The organic extract is concentrated, and the product is purified, typically via vacuum distillation, to yield the enantiomerically enriched cyanohydrin.

Logical Workflow: Enzymatic Synthesis

cluster_reagents Reagents cluster_process Process Aldehyde Isobutyraldehyde (in DMSO) Combine Combine Reagents in Buffer Aldehyde->Combine Buffer Citrate Buffer (pH 4.0) Buffer->Combine KCN Potassium Cyanide (KCN) KCN->Combine Enzyme Hydroxynitrile Lyase (HNL) AddEnzyme Add HNL to Initiate Enzyme->AddEnzyme Combine->AddEnzyme React React at 25°C AddEnzyme->React Extract Extract with Organic Solvent React->Extract Purify Purify (e.g., Distillation) Extract->Purify Product Enantiopure (R)- or (S)-2-Hydroxy- 3-methylbutanenitrile Purify->Product

Caption: Workflow for the biocatalytic synthesis of chiral this compound.

Route 3: The Asymmetric Chemical Approach: Silylcyanation

For cases where enzymatic methods are not suitable but stereocontrol is still desired, catalytic asymmetric silylcyanation is a powerful tool. This method uses a less hazardous cyanide source, trimethylsilyl cyanide (TMSCN), in conjunction with a chiral catalyst.[8]

Causality Behind Experimental Choices

In this reaction, a chiral Lewis acid catalyst (often based on metals like titanium or aluminum) coordinates to the carbonyl oxygen of the isobutyraldehyde.[9] This activation makes the carbonyl carbon more electrophilic and, due to the chiral ligands on the catalyst, creates a stereochemically biased environment. TMSCN then delivers the cyanide group to one face of the aldehyde, leading to an enantiomerically enriched silylated cyanohydrin. A subsequent hydrolysis step removes the silyl protecting group to yield the final product.

Experimental Protocol: Asymmetric Silylcyanation (General)
  • Catalyst Preparation: A chiral catalyst, such as a bimetallic titanium-salen complex, is prepared or purchased.[9]

  • Reaction Setup: A flame-dried, inert-atmosphere (e.g., Argon) flask is charged with the chiral catalyst (e.g., 5 mol%).

  • Reagent Addition: Isobutyraldehyde is added, followed by cooling to a low temperature (e.g., -40°C).

  • Cyanide Addition: Trimethylsilyl cyanide (TMSCN) is added dropwise to the cooled mixture.

  • Reaction: The reaction is stirred at low temperature until completion, as monitored by TLC or GC.

  • Hydrolysis (Workup): The reaction is quenched and subjected to acidic workup (e.g., with HCl) to hydrolyze the O-silyl ether to the corresponding hydroxyl group.

  • Purification: The product is extracted with an organic solvent, dried, and purified by chromatography or distillation.

Logical Workflow: Asymmetric Silylcyanation

cluster_reagents Reagents cluster_process Process Aldehyde Isobutyraldehyde Activate Combine Aldehyde & Catalyst (-40°C, Inert Atmosphere) Aldehyde->Activate Catalyst Chiral Lewis Acid Catalyst Catalyst->Activate TMSCN Trimethylsilyl Cyanide (TMSCN) AddTMSCN Add TMSCN TMSCN->AddTMSCN Activate->AddTMSCN Intermediate O-silylated Cyanohydrin AddTMSCN->Intermediate Hydrolyze Acidic Workup (Hydrolysis) Purify Purify Hydrolyze->Purify Product Enantiopure 2-Hydroxy- 3-methylbutanenitrile Purify->Product Intermediate->Hydrolyze

Caption: Workflow for catalytic asymmetric silylcyanation.

Cost-Benefit Analysis: A Comparative Summary

The optimal synthetic route is dictated by the specific project goals, whether they prioritize bulk quantity, low cost, or high stereochemical purity for sensitive applications.

ParameterClassical SynthesisEnzymatic (HNL) SynthesisAsymmetric Silylcyanation
Reagent Cost Low (uses inexpensive salts like KCN)Moderate to High (enzyme cost)High (TMSCN & chiral catalyst)
Typical Yield Very High (90-95%)[2]Good to High (can be >90%)High (often >90%)
Stereoselectivity None (produces a racemic mixture)Excellent (>98% ee is achievable)[10]Very Good to Excellent (up to 95% ee)[9]
Safety/Toxicity Extreme Hazard. Requires handling of highly toxic cyanide salts or HCN gas.[11]Moderate Hazard. Avoids HCN gas, but cyanide salts are still used.[4]High Hazard. TMSCN is moisture-sensitive and can release HCN.[7]
Environmental Impact Poor (use of hazardous reagents and organic solvents)Excellent ("Green" method, mild aqueous conditions)[4]Moderate (uses organic solvents and metal catalysts)
Scalability Excellent (demonstrated on pilot-plant scale)[2]Good (flow chemistry setups improve scalability)[10]Moderate (catalyst cost can be prohibitive on a large scale)
Setup Complexity Low (standard laboratory glassware)Moderate (requires buffer preparation, enzyme handling)High (requires inert atmosphere, low temperatures)

A Note on the Strecker Synthesis

It is crucial to consider the final application. If the ultimate goal is the synthesis of the amino acid valine, the Strecker Synthesis is a more direct and efficient route. This one-pot, three-component reaction combines isobutyraldehyde, ammonia, and a cyanide source to directly form an α-aminonitrile, which is then hydrolyzed to the amino acid.[12][13][14] While it does not produce the target of this guide (the hydroxynitrile), it is a fundamentally important and related transformation for professionals in drug development.

Mandatory Safety Considerations

All synthetic routes discussed involve highly hazardous materials.

  • Isobutyraldehyde: A highly flammable liquid and vapor. It is corrosive to the eyes, skin, and respiratory tract.[11][15] All handling must be done in a well-ventilated fume hood, away from ignition sources, using explosion-proof equipment.[16][17]

  • Cyanide Sources (KCN, NaCN, HCN, TMSCN): These are acutely toxic. Ingestion, inhalation, or skin contact can be fatal. Acidification of cyanide salts liberates deadly hydrogen cyanide gas.[1] TMSCN reacts with moisture to release HCN.[7] Strict safety protocols, including the use of appropriate personal protective equipment (gloves, safety goggles, lab coat) and having a cyanide antidote kit readily available, are non-negotiable.

Conclusion

The synthesis of this compound can be approached from several angles, each with a distinct profile of costs and benefits.

  • The Classical Synthesis is the workhorse for producing large quantities of racemic material where cost is the primary driver. Its simplicity and high yield are offset by significant safety hazards.

  • Enzymatic Synthesis represents the state-of-the-art for producing enantiomerically pure product. It is the preferred method for pharmaceutical and fine chemical applications due to its high selectivity and green credentials, despite a potentially higher initial cost.

  • Asymmetric Silylcyanation offers a chemical alternative for achieving high enantioselectivity. It provides a valuable option when enzymatic methods are not feasible, though it comes with higher reagent costs and a more complex setup.

The final choice rests on a careful evaluation of project requirements, balancing the need for stereopurity, scale, cost, and safety.

References

  • Benchchem. (n.d.). This compound | 15344-34-0.
  • Biosynth. (n.d.). This compound | 15344-34-0.
  • Benchchem. (n.d.). Application Notes & Protocols: Green Chemistry Approaches to Cyanohydrin Synthesis.
  • CymitQuimica. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
  • Google Patents. (n.d.). EP0132320B1 - Method of preparing cyanohydrins.
  • RSC Publishing. (2002). Ionic liquids as green solvents for the asymmetric synthesis of cyanohydrins catalysed by VO(salen) complexes.
  • Benchchem. (n.d.). 2-Hydroxy-2-methylbutanenitrile synthesis and properties.
  • ResearchGate. (2015). Synthesis and Applications of Non-Racemic Cyanohydrins.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • International Labour Organization. (n.d.). International Chemical Safety Cards: ISOBUTYRALDEHYDE.
  • OQ Chemicals. (2021). Safety Data Sheet: Isobutyraldehyde.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Isobutyraldehyde.
  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyraldehyde.
  • ChemicalBook. (n.d.). Isobutyraldehyde - Safety Data Sheet.
  • Bentham Science Publishers. (2006). Asymmetric Synthesis of Cyanohydrins.
  • Benchchem. (n.d.). Benchmarking purification techniques for optimal 2-Hydroxy-2-methylbutanenitrile purity.
  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-methylbutanenitrile.
  • Chegg. (2021). Solved (a) Cyanohydrin formation is useful because of the.
  • ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (R)-2-hydroxy-3-methylbutanenitrile.
  • Human Metabolome Database. (2013). Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309).
  • LookChem. (n.d.). 3-Hydroxy-3-methylbutanenitrile.
  • ACS Publications. (1998). Prediction of Rate Constants for Cyanohydrin Formation Using Equilibrium Constants and Distortion Energies.
  • PubMed Central. (n.d.). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe].
  • Fiveable. (n.d.). Cyanohydrin Formation Definition.
  • Organic Letters. (2003). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates.
  • PubChemLite. (n.d.). This compound (C5H9NO).
  • Crossref. (1996). Catalytic asymmetric synthesis of β-hydroxyacids and their esters.
  • National Institutes of Health. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives.

Sources

A Comparative Guide to the Conformational Analysis of 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the primary methodologies for elucidating the conformational landscape of 2-hydroxy-3-methylbutanenitrile, a chiral cyanohydrin with significant applications as a synthetic intermediate.[1][2]

The presence of a rotatable single bond between two chiral centers in its diastereomers makes the conformational analysis of this compound a compelling case study. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl and nitrile groups governs the equilibrium between different staggered conformations. Understanding the preferred conformations is crucial for predicting its reactivity and interactions in biological systems.

This guide will explore and compare the two most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Chemistry. We will delve into the theoretical underpinnings of each method, provide detailed experimental and computational protocols, and present illustrative data based on studies of analogous compounds to offer a comprehensive and practical understanding.

The Conformational Isomers of this compound

Rotation around the C2-C3 bond in this compound gives rise to three staggered conformers for each of its diastereomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). These conformers, often depicted using Newman projections, are in dynamic equilibrium. The relative populations of these conformers are determined by their steric and electronic interactions. The primary stereoelectronic effect at play is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group.

G cluster_diastereomer1 (2R,3S)-2-Hydroxy-3-methylbutanenitrile cluster_diastereomer2 (2R,3R)-2-Hydroxy-3-methylbutanenitrile a Conformer A (gauche) b Conformer B (anti) a->b rotation c Conformer C (gauche) b->c rotation c->a rotation d Conformer D (gauche) e Conformer E (anti) d->e rotation f Conformer F (gauche) e->f rotation f->d rotation

Figure 1. Conformational isomerism in diastereomers of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: An Experimental Approach

NMR spectroscopy is a cornerstone technique for conformational analysis in solution. By probing the magnetic environments of atomic nuclei, we can extract crucial information about through-bond and through-space relationships, which are directly related to molecular conformation.

A. Vicinal Coupling Constants (³J)

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons), denoted as ³JHH, is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, we can deduce the preferred rotameric populations.

Experimental Protocol: 1D ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium due to varying degrees of intermolecular hydrogen bonding.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher. A higher field strength will provide better signal dispersion, simplifying the analysis of coupling patterns.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

  • Analysis: Carefully integrate the signals and measure the coupling constants from the multiplet structures of the protons at C2 and C3.

Data Interpretation: A Case Study with an Analogous Cyanohydrin

Diastereomer³J(H2-H3) (Hz)Inferred Predominant Conformation
(2R,3S)8.5anti
(2R,3R)3.2gauche

Table 1: Hypothetical ³J(H2-H3) coupling constants and inferred predominant conformations for the diastereomers of this compound.

A larger coupling constant (typically > 8 Hz) suggests a predominantly anti-periplanar relationship between the coupled protons, while a smaller coupling constant (typically < 4 Hz) indicates a gauche relationship.

B. Nuclear Overhauser Effect (NOE) Spectroscopy

NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining the proximity of protons and thus, the preferred conformation.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Prepare the sample as described for the 1D ¹H NMR experiment.

  • Data Acquisition: Acquire a 2D NOESY spectrum using a standard pulse sequence. The mixing time is a crucial parameter and should be optimized (typically in the range of 300-800 ms) to allow for the build-up of NOE cross-peaks without significant spin diffusion.

  • Data Processing and Analysis: Process the 2D data and identify cross-peaks that indicate spatial proximity between protons. The volume of the cross-peak is proportional to the NOE enhancement.

Data Interpretation

For this compound, a strong NOE between the proton at C2 and the methyl protons at C3 in one diastereomer would strongly suggest a gauche conformation where these groups are close in space. Conversely, the absence of this NOE and the presence of an NOE between the C2 proton and the C3 proton would favor an anti conformation.

G cluster_workflow NMR Conformational Analysis Workflow A Sample Preparation (Dissolve in deuterated solvent) B 1D ¹H NMR (Acquire high-resolution spectrum) A->B D 2D NOESY (Acquire with optimized mixing time) A->D C Measure ³J Coupling Constants B->C F Deduce Predominant Conformation C->F E Identify NOE Cross-Peaks D->E E->F

Figure 2. Workflow for NMR-based conformational analysis.

II. Computational Chemistry: A Theoretical Approach

Computational chemistry provides a powerful in silico alternative and complement to experimental methods. By solving the Schrödinger equation (or approximations thereof), we can calculate the energies of different conformers and thus predict their relative populations.

A. Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol: Conformer Search and Energy Calculation

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94) initially to rapidly explore the conformational space.

  • Geometry Optimization: Subject the identified low-energy conformers to full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as the Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative energies of the conformers based on their electronic energies or, more accurately, their Gibbs free energies at a given temperature (e.g., 298.15 K).

Data Interpretation: Illustrative DFT Results for a Similar Hydroxy Nitrile

The following table presents hypothetical relative energies for the conformers of the (2R,3S)-diastereomer, based on trends observed for structurally related molecules.

ConformerDihedral Angle (H-C2-C3-H)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
A (gauche)60°0.50.625
B (anti)180°0.00.065
C (gauche)-60°0.80.910

Table 2: Hypothetical DFT-calculated relative energies and predicted populations for the conformers of (2R,3S)-2-hydroxy-3-methylbutanenitrile at 298.15 K.

The conformer with the lowest Gibbs free energy is predicted to be the most populated. The relative populations can be calculated using the Boltzmann distribution.

B. Intramolecular Hydrogen Bonding Analysis

A key factor influencing the conformational preference is the presence of an intramolecular hydrogen bond between the hydroxyl group and the nitrile group. This can be investigated computationally by analyzing the optimized geometries.

Protocol: Analysis of Hydrogen Bonding

  • Geometric Criteria: In the optimized structures, measure the distance between the hydroxyl hydrogen and the nitrile nitrogen (H...N) and the angle of the O-H...N bond. A short distance (typically < 2.5 Å) and a near-linear angle ( > 150°) are indicative of a hydrogen bond.

  • Vibrational Frequency Shifts: The O-H stretching frequency is sensitive to hydrogen bonding. A red-shift (lower frequency) in the calculated IR spectrum for a conformer with a potential hydrogen bond compared to a conformer without one provides strong evidence for this interaction. Studies on analogous compounds like 2-cyanoethanol have shown that intramolecular hydrogen bonding leads to a stabilization of the gauche conformation.

G cluster_workflow Computational Conformational Analysis Workflow A Initial Conformer Search (Molecular Mechanics) B Geometry Optimization (DFT - B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain Gibbs free energy) B->C E Analyze for Intramolecular Hydrogen Bonding B->E D Calculate Relative Energies and Populations C->D F Predict Predominant Conformation D->F E->F

Figure 3. Workflow for computational conformational analysis.

III. Comparison of Techniques and Concluding Remarks

Both NMR spectroscopy and computational chemistry are indispensable tools for the conformational analysis of this compound. They provide complementary information and, when used in conjunction, offer a highly detailed picture of the conformational landscape.

FeatureNMR SpectroscopyComputational Chemistry
Nature of Data Experimental, reflects the average conformation in solutionTheoretical, provides energies and structures of individual conformers in the gas phase or with solvent models
Strengths Directly probes the molecule in its solution-state environment; provides unambiguous evidence of through-space interactions (NOE)Allows for the study of unstable or transient conformers; provides detailed geometric and energetic information; can predict spectroscopic properties
Limitations Observed parameters are a population-weighted average of all conformers; can be difficult to interpret for conformationally flexible moleculesAccuracy is dependent on the level of theory and basis set used; solvent effects can be challenging to model accurately
Cost & Time Requires access to an NMR spectrometer; can be time-consuming for complex moleculesRequires significant computational resources; calculations can be time-intensive

Synergistic Approach: The most robust conformational analysis is achieved by combining experimental and theoretical methods. For instance, calculated NMR coupling constants for different conformers can be compared with experimental values to validate the computational model. Similarly, experimental NOE-derived distance restraints can be used to guide computational searches for the most populated conformers.

References

  • PubChem. This compound. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxy-3-methylbutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development and chemical synthesis, the integrity of your work and the safety of your laboratory environment are paramount. 2-Hydroxy-3-methylbutanenitrile, a versatile cyanohydrin intermediate, plays a role in the synthesis of valuable molecules. However, its chemical nature necessitates a thorough understanding of its handling and, critically, its proper disposal. This guide provides a detailed, step-by-step approach to the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

The Critical Importance of Proper Disposal: Understanding the Risks

This compound, like other cyanohydrins, presents a significant hazard due to its potential to release highly toxic hydrogen cyanide (HCN) gas. This can occur through decomposition, which is accelerated by factors such as elevated temperatures or contact with bases.[1] The compound itself is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[2] Therefore, ad-hoc disposal is not an option. A carefully planned and executed disposal strategy is essential.

Core Disposal Principle: Professional Hazardous Waste Management

The primary and most critical step in the disposal of this compound is to engage a licensed and reputable hazardous waste disposal company. These professionals are equipped with the expertise and infrastructure to handle and transport hazardous chemicals in compliance with all local, state, and federal regulations.

Key Steps for Professional Disposal:

  • Waste Identification and Classification: Properly label all waste containers with the full chemical name, "this compound," and the appropriate hazard symbols.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your hazardous waste contractor. Incompatible materials can trigger dangerous reactions.

  • Secure Storage: Store waste in a designated, well-ventilated, and cool area, away from heat sources and incompatible substances such as strong acids and bases.

  • Documentation: Maintain meticulous records of the amount of waste generated and its disposal date.

  • Scheduled Pickup: Arrange for regular pickups with your hazardous waste management provider.

In-Lab Procedures: Managing Small Quantities and Spills

While bulk disposal should be handled by professionals, laboratory personnel must be prepared to manage small residual amounts and accidental spills safely. The following procedures are based on the chemical properties of cyanohydrins and are designed to minimize risk.

Personal Protective Equipment (PPE): A Non-Negotiable

Before handling this compound in any capacity, including disposal, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat, and for larger quantities or spills, a chemical-resistant apron.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.

Decontamination of Glassware and Equipment

Glassware and equipment contaminated with this compound must be thoroughly decontaminated before being returned to general use.

Step-by-Step Decontamination Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this rinse solvent as hazardous waste.

  • Alkaline Hydrolysis: Prepare a 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Carefully rinse the equipment with this basic solution to hydrolyze the nitrile group to a less toxic carboxylate. Caution: This process may generate a small amount of hydrogen cyanide. Ensure this step is performed in a well-ventilated fume hood.

  • Neutralization and Final Rinse: Rinse the equipment thoroughly with water, followed by a final rinse with deionized water.

Managing Small Spills

In the event of a small spill (less than 50 mL) within a chemical fume hood:

  • Alert Personnel: Immediately inform others in the laboratory of the spill.

  • Containment: Use an absorbent material, such as vermiculite or a commercial chemical spill pillow, to contain the spill.

  • Neutralization (with extreme caution): Once absorbed, you can cautiously treat the spill material with a dilute solution of sodium hypochlorite (bleach). This will oxidize the cyanide to the less toxic cyanate. Warning: This reaction is exothermic and can release some chlorine gas. Perform this step slowly and with adequate ventilation.

  • Collection and Disposal: Carefully collect the neutralized absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a 10% sodium hydroxide solution, followed by a thorough water rinse.

Summary of Key Information

For quick reference, the following table summarizes the essential information for the safe handling and disposal of this compound.

PropertyInformationSource(s)
Chemical Name This compound[2]
CAS Number 15344-34-0[2]
Molecular Formula C₅H₉NO[2]
Primary Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. Potential for hydrogen cyanide release.[2]
Incompatible Materials Strong acids, strong bases, oxidizing agents.[3]
Primary Disposal Method Licensed hazardous waste contractor.General hazardous waste guidelines
Required PPE Chemical-resistant gloves, safety goggles, face shield, lab coat. Work in a chemical fume hood.General laboratory safety protocols

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Is it bulk waste or a small spill/residue? start->waste_type bulk_waste Bulk Waste waste_type->bulk_waste Bulk spill_residue Small Spill / Residue waste_type->spill_residue Small professional_disposal Engage Licensed Hazardous Waste Contractor bulk_waste->professional_disposal ppe Don Appropriate PPE spill_residue->ppe end End: Safe and Compliant Disposal professional_disposal->end contain_spill Contain Spill with Absorbent Material ppe->contain_spill neutralize_spill Cautiously Neutralize with Dilute Bleach Solution contain_spill->neutralize_spill collect_waste Collect Neutralized Material into Hazardous Waste Container neutralize_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area decontaminate_area->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and excellence in your laboratory.

References

  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Stability of 2-hydroxy-3-butenenitrile.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-3-methylbutanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of 2-Hydroxy-3-methylbutanenitrile (CAS RN 15344-34-0), a chemical intermediate utilized in various research and development applications. As a cyanohydrin, this compound presents significant health hazards that necessitate stringent safety measures to mitigate risk. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the safe use of this substance, from initial handling to final disposal.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as an acute toxicant and an irritant.[1] Its primary hazards stem from its potential to cause harm if swallowed, in contact with skin, or inhaled.[1] Furthermore, it is known to cause serious skin and eye irritation.[1] A critical, and potentially fatal, hazard associated with cyanohydrins is their decomposition, which can be accelerated by heat or contact with bases and water, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[2] Therefore, all handling procedures must be designed to prevent exposure through these routes and to avoid conditions that could lead to the generation of HCN.

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1]
Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, appropriate engineering controls must be in place to minimize the risk of exposure.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of vapors and to contain any potential release of hydrogen cyanide gas.

  • Ventilation: Ensure that the laboratory has adequate general ventilation.

  • Accessible Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound. The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Task Task Involving This compound Splash_Risk Potential for Splash? Task->Splash_Risk Aerosol_Risk Potential for Aerosol Generation? Splash_Risk->Aerosol_Risk No Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Base_PPE Minimum PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat Aerosol_Risk->Base_PPE No Respirator Add Respirator (see section 3.4) Aerosol_Risk->Respirator Yes Face_Shield->Aerosol_Risk Respirator->Base_PPE

Caption: PPE selection workflow for handling this compound.

Given the acute dermal toxicity of this compound, appropriate hand protection is non-negotiable.

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory whenever handling this compound.

  • Face Shield: In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide a full barrier of protection for the face.[3]

  • Lab Coat: A full-length laboratory coat with long sleeves is required to protect the skin and personal clothing from contamination.

  • Closed-toe Shoes and Long Pants: Always wear closed-toe shoes and long pants to ensure no skin on the lower body is exposed.

In most laboratory settings, working within a certified chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill, a failure of engineering controls, or during certain emergency procedures, respiratory protection may be necessary.

  • Respirator Type: For situations where the airborne concentration of this compound may exceed exposure limits, a full-facepiece respirator with organic vapor cartridges is recommended. In emergency situations or when concentrations are unknown, a self-contained breathing apparatus (SCBA) should be used.[2]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood is operational and that the safety shower and eyewash station are accessible.

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.

  • Prepare a Designated Work Area: Clearly demarcate the area where the chemical will be handled.

  • Don all required PPE.

  • Conduct all manipulations within the chemical fume hood.

  • Handle with care to avoid splashes and the generation of aerosols.

  • Keep containers tightly closed when not in use.

  • Decontaminate all surfaces and equipment (see Section 6).

  • Properly dispose of all waste (see Section 7).

  • Remove PPE carefully to avoid self-contamination.

  • Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage of this compound is crucial to prevent accidental release and degradation.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly closed.

  • Incompatibilities: Store separately from strong acids, bases, and oxidizing agents to prevent violent reactions and the release of hydrogen cyanide.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Emergency_Response cluster_0 Incident Occurs cluster_1 Response Actions Incident Spill or Exposure to This compound Assess_Severity Assess Severity Incident->Assess_Severity Minor_Spill Minor Spill (Inside Fume Hood) Assess_Severity->Minor_Spill Minor Major_Spill Major Spill or Exposure Assess_Severity->Major_Spill Major/Exposure Decontaminate Decontaminate Area with Absorbent Material Minor_Spill->Decontaminate Evacuate Evacuate Area & Call Emergency Services Major_Spill->Evacuate First_Aid Administer First Aid (see section 6.2) Major_Spill->First_Aid

Caption: Emergency response workflow for incidents involving this compound.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]

    • Collect the absorbent material and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a mild detergent and water solution.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the local alarm system.

    • Contact your institution's emergency response team.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth) and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and excess chemical) in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9][10]

By adhering to these guidelines, researchers can work confidently and safely with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Common Name: ACETONE CYANOHYDRIN HAZARD SUMMARY. (n.d.). NJ.gov.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • ICSC 0611 - ACETONE CYANOHYDRIN. (n.d.). ILO and WHO.
  • First aid for cyanide exposure. (2022, April). Monash University.
  • NIOSH Pocket Guide to Chemical Hazards. (1990, June). NIOSH.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). CDC.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. (n.d.). CDC.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • Hazardous Waste Listings. (n.d.). EPA.
  • This compound. (n.d.). PubChem.
  • (R)-2-hydroxy-3-methylbutanenitrile. (n.d.). PubChem.
  • Effect of five decontamination methods on face masks and filtering facepiece respirators contaminated with Staphylococcus aureus and Pseudomonas aeruginosa. (n.d.). PMC - NIH.
  • Cleaning and decontamination of the healthcare environment. (n.d.). PMC - PubMed Central.
  • Decontamination of environmental surfaces in hospitals to reduce hospital acquired infections. (n.d.). PMC - PubMed Central.
  • Controlling Hospital-Acquired Infection: Focus on the Role of the Environment and New Technologies for Decontamination. (n.d.). NIH.
  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-methylbutanenitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-methylbutanenitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。